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  • Product: 4-Chloro-3,5-difluoropyridine hydrochloride
  • CAS: 2102409-72-1

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 4-Chloro-3,5-difluoropyridine hydrochloride: Properties, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals Introduction 4-Chloro-3,5-difluoropyridine hydrochloride is a halogenated pyridine derivative that has emerged as a valuable building block in modern medici...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-3,5-difluoropyridine hydrochloride is a halogenated pyridine derivative that has emerged as a valuable building block in modern medicinal chemistry. Its unique electronic and structural features, arising from the strategic placement of chloro and fluoro substituents on the pyridine ring, make it a versatile synthon for the construction of complex molecular architectures. The pyridine core is a prevalent motif in a vast array of pharmaceuticals, and the specific substitution pattern of this compound offers chemists a powerful tool to modulate the physicochemical and pharmacological properties of target molecules. This guide provides a comprehensive overview of the chemical properties, synthesis, and applications of 4-Chloro-3,5-difluoropyridine hydrochloride, with a particular focus on its utility in the field of drug discovery and development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a building block is paramount for its effective utilization in synthesis and for predicting the properties of its derivatives. While experimental data for some properties of 4-Chloro-3,5-difluoropyridine hydrochloride are not extensively reported in publicly available literature, the following table summarizes its key identifiers and known characteristics.

PropertyValueSource(s)
CAS Number 2102409-72-1[1][2]
Molecular Formula C₅H₃Cl₂F₂N[1][2]
Molecular Weight 185.98 g/mol [1][2]
Appearance White to off-white solid (predicted)General knowledge
Melting Point Not explicitly reported
Boiling Point Not explicitly reported
Solubility Soluble in water.[3][3]
Storage Room temperature, under an inert atmosphere.[2]

Spectral Data

¹H NMR Spectroscopy: The proton NMR spectrum is expected to be relatively simple, showing a singlet or a narrow multiplet for the two equivalent protons on the pyridine ring. The exact chemical shift would be influenced by the electron-withdrawing effects of the halogen substituents and the protonation of the pyridine nitrogen.

¹³C NMR Spectroscopy: The carbon NMR spectrum would display distinct signals for the different carbon atoms in the pyridine ring. The chemical shifts would be significantly influenced by the attached halogens, with the carbons bearing fluorine atoms exhibiting characteristic splitting due to C-F coupling.

FTIR Spectroscopy: The infrared spectrum would be characterized by absorption bands corresponding to the various vibrational modes of the molecule. Key absorptions would include C-H stretching, C=N and C=C stretching vibrations of the pyridine ring, and C-Cl and C-F stretching vibrations.

Mass Spectrometry: The mass spectrum would show the molecular ion peak corresponding to the free base (4-Chloro-3,5-difluoropyridine) and characteristic fragmentation patterns resulting from the loss of chlorine, fluorine, and other fragments. The isotopic pattern of the molecular ion peak would be indicative of the presence of one chlorine atom.

Synthesis and Reactivity

The synthesis of substituted pyridines often involves multi-step sequences. While a specific, detailed protocol for the direct synthesis of 4-Chloro-3,5-difluoropyridine hydrochloride is not extensively documented in readily accessible literature, its synthesis can be conceptualized based on established methods for the preparation of related halogenated pyridines. One plausible synthetic approach could involve the chlorination and fluorination of a suitable pyridine precursor. For instance, multi-halogenated pyridines can be synthesized from readily available starting materials through a series of diazotization, Sandmeyer, and halogen exchange (halex) reactions.[4]

The reactivity of 4-Chloro-3,5-difluoropyridine is dominated by the nature of its substituents. The electron-deficient nature of the pyridine ring, further enhanced by the electron-withdrawing halogen atoms, makes it susceptible to nucleophilic aromatic substitution. However, the true synthetic utility of this building block lies in its application in modern cross-coupling reactions.

Cross-Coupling Reactions: A Gateway to Molecular Diversity

4-Chloro-3,5-difluoropyridine is an excellent substrate for palladium-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The chlorine atom at the 4-position serves as a versatile handle for introducing a wide range of substituents.

Suzuki-Miyaura Coupling: This reaction enables the formation of C-C bonds by coupling the chloropyridine with an organoboron reagent, typically a boronic acid or a boronate ester. This methodology is widely employed to introduce aryl, heteroaryl, or alkyl groups at the 4-position of the pyridine ring.[5] The choice of palladium catalyst, ligand, base, and solvent is crucial for achieving high yields, especially with a relatively unreactive aryl chloride. Modern catalyst systems, often employing bulky and electron-rich phosphine ligands, have proven effective for the coupling of challenging substrates like chloropyridines.

Buchwald-Hartwig Amination: This reaction facilitates the formation of C-N bonds by coupling the chloropyridine with a primary or secondary amine.[3][6][7][8] This transformation is of paramount importance in drug discovery, as the introduction of amine functionalities is a common strategy for modulating the biological activity and pharmacokinetic properties of drug candidates. Similar to the Suzuki coupling, the success of the Buchwald-Hartwig amination of chloropyridines relies heavily on the selection of an appropriate palladium catalyst and ligand system.[3][6][7][8]

G cluster_0 Core Building Block cluster_1 Cross-Coupling Reactions cluster_2 Functionalized Pyridine Derivatives A 4-Chloro-3,5-difluoropyridine B Suzuki-Miyaura Coupling (+ R-B(OH)₂) A->B Pd Catalyst, Base C Buchwald-Hartwig Amination (+ R¹R²NH) A->C Pd Catalyst, Base D 4-Aryl/Alkyl-3,5-difluoropyridines B->D E 4-Amino-3,5-difluoropyridines C->E

General reaction pathways for the functionalization of 4-Chloro-3,5-difluoropyridine.

Applications in Drug Discovery

The strategic incorporation of fluorine atoms and the pyridine motif are well-established strategies in medicinal chemistry to enhance the metabolic stability, binding affinity, and pharmacokinetic profile of drug candidates.[4][9] While specific examples of marketed drugs derived directly from 4-Chloro-3,5-difluoropyridine hydrochloride are not prominently disclosed, its structural motifs are present in numerous bioactive molecules and it serves as a key intermediate in the synthesis of various classes of therapeutic agents.

The ability to introduce diverse functionalities at the 4-position via cross-coupling reactions makes this compound a valuable starting material for the generation of compound libraries for high-throughput screening. Its derivatives have potential applications in the development of:

  • Kinase Inhibitors: Many kinase inhibitors feature a substituted pyridine or a related heterocyclic core that interacts with the hinge region of the kinase domain. The functionalization of the 4-position of the pyridine ring can be used to introduce substituents that target specific pockets within the ATP-binding site, thereby modulating potency and selectivity.[10][11][12][13]

  • Antiviral Agents: Substituted pyridines are found in a number of antiviral compounds. The ability to introduce various chemical groups onto the pyridine scaffold allows for the exploration of structure-activity relationships in the development of novel antiviral therapies.[14][15][16][17]

  • Anticancer Agents: The pyridine scaffold is a common feature in many anticancer drugs. The development of novel derivatives through the use of versatile building blocks like 4-Chloro-3,5-difluoropyridine hydrochloride can lead to the discovery of new agents with improved efficacy and reduced side effects.[18][19][20]

Experimental Protocols

The following are generalized, step-by-step methodologies for the functionalization of 4-Chloro-3,5-difluoropyridine via Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions. These protocols are intended as a starting point and may require optimization for specific substrates and desired products.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol describes a typical setup for the palladium-catalyzed cross-coupling of 4-Chloro-3,5-difluoropyridine with an arylboronic acid.

Materials:

  • 4-Chloro-3,5-difluoropyridine

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃)

  • Phosphine ligand (e.g., SPhos, XPhos, PPh₃)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)

  • Anhydrous solvent (e.g., dioxane, toluene, DMF)

  • Schlenk flask or microwave vial

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk flask or microwave vial under an inert atmosphere, add 4-Chloro-3,5-difluoropyridine (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), the palladium catalyst (1-5 mol%), the phosphine ligand (2-10 mol%), and the base (2.0-3.0 equiv).

  • Add the anhydrous solvent via syringe.

  • If using a Schlenk flask, degas the reaction mixture by three cycles of vacuum/backfill with an inert gas.

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir vigorously.

  • Monitor the progress of the reaction by an appropriate analytical technique (e.g., TLC, LC-MS, or GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

G A Setup Reaction Vessel (Inert Atmosphere) B Add Reagents: - 4-Chloro-3,5-difluoropyridine - Arylboronic Acid - Pd Catalyst & Ligand - Base A->B C Add Anhydrous Solvent B->C D Degas Reaction Mixture C->D E Heat and Stir D->E F Monitor Reaction Progress (TLC, LC-MS) E->F G Work-up: - Cool, Dilute - Wash with H₂O & Brine F->G Reaction Complete H Purification: - Dry, Concentrate - Column Chromatography G->H I Characterize Product H->I

Experimental workflow for a typical Suzuki-Miyaura coupling reaction.
Protocol 2: General Procedure for Buchwald-Hartwig Amination

This protocol outlines a general procedure for the palladium-catalyzed amination of 4-Chloro-3,5-difluoropyridine.

Materials:

  • 4-Chloro-3,5-difluoropyridine

  • Primary or secondary amine

  • Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)

  • Phosphine ligand (e.g., BINAP, Xantphos, BrettPhos)

  • Strong base (e.g., NaOt-Bu, LiHMDS)

  • Anhydrous solvent (e.g., toluene, dioxane)

  • Schlenk flask

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a glovebox or under a stream of inert gas, add the palladium catalyst (1-5 mol%), the phosphine ligand (2-10 mol%), and the base (1.5-2.0 equiv) to a dry Schlenk flask.

  • Add the anhydrous solvent, followed by the amine (1.2-1.5 equiv) and 4-Chloro-3,5-difluoropyridine (1.0 equiv).

  • Seal the flask and heat the reaction mixture with stirring at the appropriate temperature (typically 80-110 °C).

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate or CH₂Cl₂).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Safety and Handling

4-Chloro-3,5-difluoropyridine hydrochloride is a chemical that should be handled with appropriate safety precautions in a laboratory setting. It is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[21]

Hazard Statements:

  • H302: Harmful if swallowed.[21]

  • H315: Causes skin irritation.[21]

  • H319: Causes serious eye irritation.[21]

  • H335: May cause respiratory irritation.[21]

Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[21]

  • P264: Wash skin thoroughly after handling.[21]

  • P270: Do not eat, drink or smoke when using this product.[21]

  • P271: Use only outdoors or in a well-ventilated area.[21]

  • P280: Wear protective gloves/ eye protection/ face protection.[21]

  • P302+P352: IF ON SKIN: Wash with plenty of soap and water.[21]

  • P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[21]

  • P312: Call a POISON CENTER/doctor if you feel unwell.[21]

Always consult the Safety Data Sheet (SDS) for the most current and comprehensive safety information before handling this compound. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

4-Chloro-3,5-difluoropyridine hydrochloride is a valuable and versatile building block for organic synthesis, particularly in the context of drug discovery. Its trifunctionalized pyridine core provides a unique platform for the introduction of molecular diversity through modern cross-coupling methodologies. The strategic application of this synthon can facilitate the rapid assembly of novel compound libraries and the optimization of lead candidates in the pursuit of new and improved therapeutics. As the demand for innovative molecular scaffolds in medicinal chemistry continues to grow, the importance of readily accessible and highly functionalized building blocks like 4-Chloro-3,5-difluoropyridine hydrochloride is set to increase.

References

  • † 1H-NMR and 13C-NMR Spectra. (n.d.).
  • ACS GCI Pharmaceutical Roundtable. (2026, January 7). Buchwald-Hartwig Amination. Wordpress.
  • LabSolu. (n.d.). 4-chloro-3,5-difluoropyridine hydrochloride.
  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]

  • BenchChem. (2025). Application Notes and Protocols for 4-Amino-3,5-dichloro-2,6-difluoropyridine.
  • BenchChem. (2025, December). Application Notes and Protocols for Suzuki Coupling with Substituted Chloropyridines.
  • Achmem. (n.d.). 4-Chloro-3,5-difluoropyridine hydrochloride.
  • AiFChem. (n.d.). 2102409-72-1 | 4-Chloro-3,5-difluoropyridine hydrochloride.
  • ChemicalBook. (n.d.). 851178-97-7(4-Chloro-3,5-difluoropyridine) Product Description.
  • NROChemistry. (n.d.). Buchwald-Hartwig Coupling: Mechanism & Examples.
  • Chongqing Chemdad Co., Ltd. (n.d.). 4-CHLORO-3-FLUOROPYRIDINE HCL.
  • ECHEMI. (n.d.). 732306-24-0, 4-CHLORO-3-(TRIFLUOROMETHYL)PYRIDINE HYDROCHLORIDE Formula.
  • European Patent Office. (n.d.). Method for synthesizing 4-chloro-pyridine. (Patent No. CN103360306A). Google Patents.
  • Eureka | Patsnap. (n.d.). Method for synthesizing 4-chloro-pyridine. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-chloro-3,5-difluoropyridine. PubChem. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
  • PubChem. (n.d.). 4-Chloro-5,6-difluoropyridine-3-carboxylic acid.
  • TCI Chemicals. (n.d.). Suzuki-Miyaura Cross Coupling Reaction.
  • TCI. (n.d.). TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand.
  • Wikipedia contributors. (n.d.). Buchwald–Hartwig amination. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

  • (2010). Synthesis and in vitro antiviral activities of 3'-fluoro (or chloro) and 2',3'-difluoro 2',3'-dideoxynucleoside analogs against hepatitis B and C viruses. Bioorganic & medicinal chemistry, 18(21), 7448–7456.
  • (2011). Synthesis and c-Met kinase inhibition of 3,5-disubstituted and 3,5,7-trisubstituted quinolines: identification of 3-(4-acetylpiperazin-1-yl)-5-(3-nitrobenzylamino)-7-(trifluoromethyl)quinoline as a novel anticancer agent. Journal of medicinal chemistry, 54(7), 2127–2142.
  • (2014). The synthesis of novel kinase inhibitors using click chemistry. Semantic Scholar.
  • (2017). Divergent synthesis of kinase inhibitor derivatives, leading to discovery of selective Gck inhibitors. Bioorganic & medicinal chemistry letters, 27(10), 2144–2147.
  • (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. European journal of medicinal chemistry, 173, 135–175.
  • (2022). Synthesis and Antiviral Properties against SARS-CoV-2 of Epoxybenzooxocino[4,3-b]Pyridine Derivatives. Molecules (Basel, Switzerland), 27(12), 3749.
  • (n.d.). Preparation method of 5-chloro-2,3-difluoropyridine.
  • (n.d.). SUZUKI-MIYAURA COUPLING REACTIONS OF 3,5-DICHLORO-1,2,4-THIADIAZOLE.
  • (n.d.).
  • (n.d.).
  • (n.d.). Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors.
  • (n.d.). Synthesis and anti-influenza virus activity of 4-oxo- or thioxo-4,5-dihydrofuro[3,4-c]pyridin-3(1H)-ones. PubMed Central.
  • (n.d.). New Anticancer Agents: Design, Synthesis and Evaluation.
  • (n.d.). Synthesis of novel 5-substituted indirubins as protein kinases inhibitors. PubMed.
  • (n.d.). Antiviral Agents. PubMed Central.
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  • (n.d.). Design and Synthesis of 1,4-dihydropyridine Derivatives as Anti-cancer Agent.
  • (n.d.). The Untapped Potential of 4-Amino-3,5-dichloro-2,6-difluoropyridine Derivatives: A Technical Guide for Drug Discovery. Benchchem.
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Sources

Exploratory

In-Depth Technical Guide: Physicochemical Characterization of 4-Chloro-3,5-difluoropyridine hydrochloride (CAS Number 2102409-72-1)

For Researchers, Scientists, and Drug Development Professionals Foreword: The Critical Role of Physicochemical Profiling in Drug Discovery In the landscape of modern drug discovery and development, a thorough understandi...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Critical Role of Physicochemical Profiling in Drug Discovery

In the landscape of modern drug discovery and development, a thorough understanding of a compound's physicochemical properties is not merely a preliminary step but a foundational pillar for success. These intrinsic characteristics govern a molecule's behavior from the moment of its synthesis through to its ultimate biological effect. For a novel substituted pyridine derivative such as 4-Chloro-3,5-difluoropyridine hydrochloride, a precise and comprehensive physicochemical profile is paramount. It informs critical decisions regarding formulation, pharmacokinetics (absorption, distribution, metabolism, and excretion - ADME), and toxicology. This guide provides a detailed framework for the systematic physicochemical characterization of 4-Chloro-3,5-difluoropyridine hydrochloride, offering both theoretical grounding and practical, field-proven methodologies.

Compound Identification and Structural Elucidation

The initial and most critical step in the characterization of any chemical entity is the unambiguous confirmation of its identity and structure.

Compound Details:

ParameterValueSource
CAS Number 2102409-72-1[AiFChem[1], EON Medchem[2]]
IUPAC Name 4-chloro-3,5-difluoropyridine hydrochloride[AiFChem[1], EON Medchem[2]]
Molecular Formula C₅H₃Cl₂F₂N[AiFChem[1], EON Medchem[2]]
Molecular Weight 185.98 g/mol [EON Medchem[2], BLD Pharm[3]]
Canonical SMILES C1=C(C(=C(C=N1)F)Cl)F.Cl[EON Medchem[2]]
PubChem CID 132585871[AiFChem[4], Labsolu[5]]
Spectroscopic Confirmation

A suite of spectroscopic techniques should be employed to confirm the structure of 4-Chloro-3,5-difluoropyridine hydrochloride. The hydrochloride salt form will influence the spectral features, particularly of the pyridine ring protons and carbons due to the protonation of the nitrogen atom.

NMR is the most powerful tool for elucidating the structure of organic molecules. For this compound, ¹H, ¹³C, and ¹⁹F NMR spectra are essential.

¹H NMR Spectroscopy Protocol:

  • Sample Preparation: Accurately weigh approximately 5-10 mg of 4-Chloro-3,5-difluoropyridine hydrochloride and dissolve it in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or Methanol-d₄) in a 5 mm NMR tube. The choice of solvent is critical as it can influence chemical shifts.

  • Instrument Setup: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

  • Data Acquisition: Record the ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Expected Spectrum: The spectrum is expected to be simple, showing a single peak for the two equivalent protons on the pyridine ring. The chemical shift will be downfield due to the electron-withdrawing effects of the halogen substituents and the protonated nitrogen. The hydrochloride proton may be observable as a broad singlet, depending on the solvent and water content.

¹³C NMR Spectroscopy Protocol:

  • Sample Preparation: A more concentrated sample (20-50 mg) is typically required for ¹³C NMR.

  • Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum.

  • Expected Spectrum: The spectrum will show distinct signals for the different carbon atoms in the pyridine ring. The chemical shifts will be influenced by the attached halogens, with the carbon attached to chlorine appearing at a different chemical shift than those attached to fluorine. The C-F coupling will result in splitting of the carbon signals.

¹⁹F NMR Spectroscopy Protocol:

  • Data Acquisition: Acquire a proton-decoupled ¹⁹F NMR spectrum.

  • Expected Spectrum: A single signal is expected for the two equivalent fluorine atoms. The chemical shift will be characteristic of fluorine atoms attached to an aromatic ring.[6]

Mass spectrometry provides information about the mass-to-charge ratio of the molecule, which is crucial for confirming the molecular weight and elemental composition.

Mass Spectrometry Protocol:

  • Sample Preparation: Prepare a dilute solution of the compound in a suitable volatile solvent (e.g., methanol or acetonitrile).

  • Ionization Method: Electrospray ionization (ESI) is a suitable soft ionization technique for this polar, pre-ionized compound.

  • Data Acquisition: Acquire the mass spectrum in positive ion mode.

  • Expected Spectrum: The spectrum should show a prominent peak corresponding to the molecular ion of the free base [C₅H₂ClF₂N + H]⁺ at m/z 150.99. The isotopic pattern of this peak will be characteristic of a compound containing one chlorine atom (an M+2 peak with approximately one-third the intensity of the M peak).[7][8]

Physicochemical Properties: Determination and Significance

Melting Point

The melting point is a fundamental physical property that provides an indication of the purity of a crystalline solid.

Significance in Drug Development: A sharp melting point is indicative of high purity. The melting point also influences the solubility and dissolution rate of a compound.

Experimental Protocol:

  • Sample Preparation: A small amount of the finely powdered, dry compound is packed into a capillary tube.

  • Instrumentation: A calibrated melting point apparatus is used.

  • Procedure: The capillary tube is heated at a slow, controlled rate (e.g., 1-2 °C/min) near the expected melting point.

  • Observation: The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the solid is recorded as the melting range.

Predicted Value: Given that it is a hydrochloride salt of an organic base, a relatively high melting point is expected, likely in the range of 150-250 °C. For comparison, pyridine hydrochloride has a melting point of 147 °C.[9]

Solubility

Solubility, particularly aqueous solubility, is a critical determinant of a drug's bioavailability.

Significance in Drug Development: Poor aqueous solubility can lead to low absorption and erratic bioavailability, hindering the development of an oral dosage form.

Experimental Protocol (Thermodynamic Solubility):

  • Sample Preparation: An excess amount of the solid compound is added to a known volume of the desired solvent (e.g., water, phosphate-buffered saline pH 7.4) in a sealed vial.

  • Equilibration: The vials are agitated at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Processing: The suspension is filtered or centrifuged to remove the undissolved solid.

  • Quantification: The concentration of the dissolved compound in the supernatant is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Expected Solubility Profile: As a hydrochloride salt, 4-Chloro-3,5-difluoropyridine hydrochloride is expected to have significantly higher aqueous solubility compared to its free base. The solubility will be pH-dependent, with higher solubility at lower pH values.

Acidity Constant (pKa)

The pKa is a measure of the acidity or basicity of a compound and determines the extent of its ionization at a given pH.

Significance in Drug Development: The pKa influences a drug's solubility, permeability across biological membranes, and binding to its target. For a basic compound like a pyridine derivative, the pKa of the conjugate acid is determined.

Experimental Protocol (Potentiometric Titration):

  • Sample Preparation: A known concentration of the compound is dissolved in water or a co-solvent system.

  • Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH) while monitoring the pH with a calibrated pH meter.

  • Data Analysis: The pKa is determined from the inflection point of the titration curve.

Predicted pKa: The pKa of the pyridinium ion of 4-Chloro-3,5-difluoropyridine is expected to be significantly lower than that of pyridine (pKa ≈ 5.2) due to the strong electron-withdrawing effects of the chloro and fluoro substituents. Theoretical pKa prediction methods can provide a reasonable estimate.[1][10]

Lipophilicity (LogP/LogD)

Lipophilicity is a measure of a compound's partitioning between a lipid and an aqueous phase and is a key predictor of its ADME properties. LogP is the partition coefficient of the neutral species, while LogD is the distribution coefficient at a specific pH, which accounts for both the neutral and ionized forms.

Significance in Drug Development: Lipophilicity affects a drug's absorption, distribution, metabolism, and toxicity. An optimal balance of lipophilicity and hydrophilicity is often sought.

Experimental Protocol (Shake-Flask Method):

  • Phase Preparation: n-Octanol and an aqueous buffer (e.g., PBS pH 7.4) are pre-saturated with each other.

  • Partitioning: A known amount of the compound is dissolved in one of the phases, and then an equal volume of the other phase is added. The mixture is shaken vigorously to allow for partitioning and then centrifuged to separate the phases.

  • Quantification: The concentration of the compound in both the aqueous and n-octanol phases is determined by HPLC-UV.

  • Calculation: LogD is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Predicted LogP: The presence of a chlorine and two fluorine atoms will increase the lipophilicity of the pyridine ring. Computational tools can provide an estimated LogP value for the free base.

Analytical Methodologies

A robust and validated analytical method is essential for the accurate quantification of the compound in various matrices during its physicochemical characterization and subsequent preclinical and clinical development.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (RP-HPLC) is the most common analytical technique for the purity determination and quantification of small molecule drug candidates.

RP-HPLC Method Development Protocol:

  • Column Selection: A C18 column is a good starting point for the separation of this relatively non-polar compound.

  • Mobile Phase: A gradient elution with a mobile phase consisting of an aqueous buffer (e.g., 0.1% formic acid or ammonium acetate) and an organic modifier (e.g., acetonitrile or methanol) is typically employed.

  • Detection: A UV detector set at a wavelength where the compound has significant absorbance (e.g., around 260 nm, typical for pyridine derivatives) is used.

  • Method Optimization: The gradient profile, flow rate, and column temperature are optimized to achieve good peak shape, resolution from any impurities, and a reasonable run time.

Visualization of Experimental Workflows

The following diagrams illustrate the logical flow of the experimental protocols described above.

G cluster_0 Spectroscopic Identification Compound 4-Chloro-3,5-difluoropyridine hydrochloride Sample NMR_Prep Dissolve in Deuterated Solvent Compound->NMR_Prep MS_Prep Dilute in Volatile Solvent Compound->MS_Prep NMR_Acq NMR Spectrometer (¹H, ¹³C, ¹⁹F) NMR_Prep->NMR_Acq MS_Acq Mass Spectrometer (ESI+) MS_Prep->MS_Acq NMR_Data NMR Spectra NMR_Acq->NMR_Data MS_Data Mass Spectrum MS_Acq->MS_Data Structure Confirmed Structure NMR_Data->Structure MS_Data->Structure G cluster_1 Physicochemical Property Determination cluster_mp Melting Point cluster_sol Aqueous Solubility cluster_pka pKa Sample Compound Sample MP_Prep Pack Capillary Tube Sample->MP_Prep Sol_Prep Add Excess to Buffer Sample->Sol_Prep pKa_Prep Dissolve in Water Sample->pKa_Prep MP_App Melting Point Apparatus MP_Prep->MP_App MP_Result Melting Range (°C) MP_App->MP_Result Sol_Equil Equilibrate (24-48h) Sol_Prep->Sol_Equil Sol_Filt Filter/Centrifuge Sol_Equil->Sol_Filt Sol_Quant Quantify by HPLC Sol_Filt->Sol_Quant Sol_Result Solubility (mg/mL) Sol_Quant->Sol_Result pKa_Titr Potentiometric Titration pKa_Prep->pKa_Titr pKa_Result pKa Value pKa_Titr->pKa_Result

Caption: Workflow for Physicochemical Property Determination.

Conclusion: A Foundation for Rational Drug Development

The comprehensive physicochemical characterization of 4-Chloro-3,5-difluoropyridine hydrochloride, as outlined in this guide, is an indispensable component of its journey from a promising chemical entity to a potential therapeutic agent. The data generated from these studies provide a deep understanding of the molecule's intrinsic properties, enabling rational formulation design, prediction of its in vivo behavior, and informed decision-making throughout the drug development pipeline. By adhering to rigorous and well-documented experimental protocols, researchers can build a robust data package that is essential for regulatory submissions and ultimately, for the successful development of a safe and effective medicine.

References

  • EON Medchem. 4-chloro-3,5-difluoropyridine hydrochloride – (2102409-72-1). [Link]

  • King-Pharm. 2102409-72-1 4-Chloro-3,5-difluoro-pyridine HCL. [Link]

  • Arctom. CAS NO. 2102409-72-1 | 4-chloro-3,5-difluoropyridine hydrochloride. [Link]

  • BIOFOUNT. 2102409-72-1|4-Chloro-3,5-difluoropyridine hydrochloride. [Link]

  • Casasnovas, R., et al. "Theoretical pKa calculations of substituted pyridines." ResearchGate, 2009. [Link]

  • Chemistry LibreTexts. Organic Compounds Containing Halogen Atoms. [Link]

  • Banks, R. E., et al. "Studies in azide chemistry. Part V. Synthesis of 4-azido-2,3,5,6-tetrafluoro-, 4-azido-3-chloro-2,5,6-trifluoro-, and 4-azido-3,5-dichloro-2,6-difluoro-pyridine, and some." Journal of the Chemical Society C: Organic, 1971, pp. 1957-1961. [Link]

  • Pretsch, E., et al. Structure Determination of Organic Compounds. Springer, 2000.
  • Cochemical. 4-chloro-3,5-difluoropyridine|851178-97-7. [Link]

  • University of Wisconsin-Madison. 19F NMR Reference Standards. [Link]

  • Chemistry LibreTexts. 16.9: Organic Compounds Containing Halogen Atoms. [Link]

  • PubChem. 5-Chloro-2,3-difluoropyridine. [Link]

  • Google Patents. CN103360306A - Method for synthesizing 4-chloro-pyridine.
  • PubChem. 4-Chloro-3-fluoropyridine. [Link]

  • PubChem. 4-Chloropyridine. [Link]

  • PubChem. CID 159732874 | C12H6Cl2F4. [Link]

  • NIST. Benzene,1-chloro-3,5-difluoro-. [Link]

  • Shanghai Vchem Industrial Co., Ltd. 4-Chloro-2,5-difluoropyridine. [Link]

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Foundational

Synthesis and Characterization of 4-Chloro-3,5-difluoropyridine Hydrochloride: A Guide for Senior Application Scientists

An In-depth Technical Guide for Drug Development Professionals Foreword: 4-Chloro-3,5-difluoropyridine hydrochloride serves as a critical structural motif in modern medicinal chemistry. Its unique electronic properties,...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Drug Development Professionals

Foreword: 4-Chloro-3,5-difluoropyridine hydrochloride serves as a critical structural motif in modern medicinal chemistry. Its unique electronic properties, imparted by the strategic placement of halogen atoms, make it an invaluable building block for developing novel therapeutic agents. This guide provides a comprehensive overview of a robust synthetic route and the rigorous analytical characterization required to validate the identity, purity, and structure of this key intermediate. The methodologies described herein are grounded in established chemical principles, ensuring both reliability and reproducibility for researchers in the field of drug development.

Strategic Approach to Synthesis

The synthesis of 4-Chloro-3,5-difluoropyridine is most effectively approached by leveraging the inherent reactivity of the pyridine ring. A direct, regioselective chlorination at the C4 position of 3,5-difluoropyridine is challenging due to the deactivating nature of the fluorine atoms. A more robust and field-proven strategy involves the activation of the C4 position via N-oxidation. This intermediate, 3,5-difluoropyridine-1-oxide, readily undergoes nucleophilic substitution with a suitable chlorinating agent, followed by in-situ formation of the hydrochloride salt. This multi-step, one-pot approach is efficient and scalable.

Diagram of Synthetic Workflow

Synthetic_Workflow A 3,5-Difluoropyridine (Starting Material) B 3,5-Difluoropyridine-1-oxide (Intermediate) A->B m-CPBA, DCM C 4-Chloro-3,5-difluoropyridine (Free Base) B->C POCl3, Heat D 4-Chloro-3,5-difluoropyridine HCl (Final Product) C->D HCl (in situ or added)

Caption: Synthetic pathway from 3,5-difluoropyridine to the target hydrochloride salt.

Detailed Experimental Protocol: A Two-Step, One-Pot Synthesis

This protocol describes a representative lab-scale synthesis. All operations should be conducted in a well-ventilated fume hood, with appropriate personal protective equipment (PPE).

Step 1: N-Oxidation of 3,5-Difluoropyridine

  • Reactor Setup: To a dry 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and a dropping funnel, add 3,5-difluoropyridine (1 equiv.) and dichloromethane (DCM, 10 volumes).

  • Reagent Addition: Cool the solution to 0-5 °C using an ice bath. Dissolve meta-chloroperoxybenzoic acid (m-CPBA, ~1.2 equiv.) in DCM (5 volumes) and add it dropwise to the reaction mixture over 1 hour, ensuring the internal temperature does not exceed 10 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The formation of the more polar N-oxide product should be evident.

  • Rationale: The N-oxidation step is critical. The resulting N-oxide functionality activates the C4 position (para to the nitrogen) for subsequent nucleophilic attack, a classic and reliable strategy in pyridine chemistry. m-CPBA is a safe and effective oxidizing agent for this transformation.

Step 2: Chlorination and Hydrochloride Salt Formation

  • Reagent Addition: Once the N-oxidation is complete, cool the reaction mixture again to 0-5 °C. Carefully add phosphorus oxychloride (POCl₃, 3-4 equiv.) dropwise via the dropping funnel. This addition is exothermic and may release HCl gas.

  • Reaction Execution: After the addition is complete, fit the flask with a reflux condenser and heat the mixture to reflux (~40 °C for DCM) for 3-5 hours. The reaction color will typically darken.

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature and then slowly quench it by pouring it onto crushed ice (~20 volumes). This step must be done with extreme caution as the hydrolysis of excess POCl₃ is highly exothermic.

    • Stir the mixture vigorously for 30 minutes. Neutralize the acidic solution to a pH of ~8-9 using a saturated sodium bicarbonate solution or aqueous sodium hydroxide.

    • Extract the aqueous layer with DCM or ethyl acetate (3 x 10 volumes).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 4-chloro-3,5-difluoropyridine free base.

  • Salt Formation and Purification:

    • Dissolve the crude product in a minimal amount of a suitable solvent like diethyl ether or ethyl acetate.

    • Add a solution of hydrochloric acid (e.g., 2M HCl in diethyl ether) dropwise with stirring until precipitation is complete.

    • Collect the resulting solid by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum to afford the final product, 4-Chloro-3,5-difluoropyridine hydrochloride, as a solid.

  • Causality: POCl₃ serves as both the chlorinating agent and a dehydrating agent, facilitating the substitution at the C4 position. The subsequent acidic work-up or direct addition of HCl ensures the formation of the stable and easily handled hydrochloride salt.

Comprehensive Analytical Characterization

Rigorous characterization is essential to confirm the identity and purity of the synthesized compound. A multi-technique approach provides a self-validating system of analysis.

Diagram of Characterization Logic

Characterization_Logic cluster_0 Primary Structure & Identity cluster_1 Purity Assessment cluster_2 Functional Groups NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) MS Mass Spectrometry (MS) HPLC HPLC MP Melting Point IR Infrared (IR) Spectroscopy Compound Synthesized Compound Compound->NMR Compound->MS Compound->HPLC Compound->MP Compound->IR

Caption: Interrelation of analytical techniques for structural and purity validation.

Summary of Expected Analytical Data
ParameterExpected ResultRationale / Key Information
Molecular Formula C₅H₃Cl₂F₂NBased on the structure of the hydrochloride salt.[1]
Molecular Weight 185.99 g/mol Calculated from the molecular formula.[1]
Appearance White to off-white solidTypical appearance for hydrochloride salts of organic bases.
¹H NMR δ ~8.0-8.5 ppm (singlet, 2H)The two equivalent protons at C2 and C6 are expected to appear as a singlet in the aromatic region. The exact shift can vary with solvent.
¹⁹F NMR Single resonanceThe two equivalent fluorine atoms at C3 and C5 will produce a single peak.
¹³C NMR ~4-5 distinct signalsExpect signals for C2/C6, C3/C5 (with large C-F coupling), and C4.
Mass Spec (ESI+) m/z ≈ 150.0Corresponds to the molecular ion [M+H]⁺ of the free base (C₅H₂ClF₂N).[2] The isotopic pattern for one chlorine atom (M:M+2 ≈ 3:1) should be observed.
HPLC Purity >98%A single major peak should be observed, indicating high purity.[3][4]
Protocols for Key Characterization Techniques

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Objective: To confirm the precise arrangement of atoms in the molecule.

  • Protocol:

    • Accurately weigh 5-10 mg of the 4-Chloro-3,5-difluoropyridine hydrochloride sample.

    • Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or D₂O) in a standard 5 mm NMR tube.

    • Ensure the sample is fully dissolved; sonication may be required.

    • Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a spectrometer (e.g., 400 MHz or higher).

  • Expert Insight: In the ¹H NMR spectrum, the key diagnostic signal is the singlet corresponding to the two chemically equivalent protons at the C2 and C6 positions.[5] Its integration value should be 2H. The simplicity of the spectrum is a strong indicator of the compound's C₂ symmetry.

2. Mass Spectrometry (MS)

  • Objective: To confirm the molecular weight of the compound.

  • Protocol:

    • Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent mixture like 50:50 acetonitrile/water.[6]

    • Introduce the solution into the mass spectrometer, typically using an electrospray ionization (ESI) source in positive ion mode.

    • Acquire the mass spectrum over a relevant m/z range (e.g., 50-500 amu).

  • Expert Insight: The most crucial observation is the mass of the protonated free base ([M+H]⁺) at m/z ≈ 150.[2] Equally important is verifying the characteristic isotopic pattern of a monochlorinated compound, where the peak at [M+2] is approximately one-third the intensity of the molecular ion peak. This confirms the presence of a single chlorine atom in the ion.

3. High-Performance Liquid Chromatography (HPLC)

  • Objective: To determine the purity of the synthesized compound.

  • Protocol:

    • Prepare a stock solution of the sample at ~1 mg/mL in the mobile phase.

    • Use a reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

    • Employ an isocratic or gradient elution method with a mobile phase consisting of a buffered aqueous solution (e.g., 0.1% formic acid in water) and an organic modifier (e.g., acetonitrile).[7]

    • Set the flow rate to ~1.0 mL/min and monitor the eluent with a UV detector at a suitable wavelength (e.g., 254 nm or 270 nm).

  • Expert Insight: A successful synthesis will be reflected in an HPLC chromatogram showing a single, sharp, major peak. Purity is calculated based on the area percentage of this peak relative to the total area of all observed peaks. This technique is highly sensitive for detecting minor impurities that may not be visible by NMR.[7]

Safety, Handling, and Storage

Hazard Profile: Based on data for the parent compound and related structures, 4-Chloro-3,5-difluoropyridine hydrochloride should be handled as a hazardous substance.

  • GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1][8]

  • Precautionary Statements:

    • Prevention: P261 (Avoid breathing dust), P264 (Wash hands thoroughly after handling), P270 (Do not eat, drink or smoke when using this product), P280 (Wear protective gloves/eye protection/face protection).[1]

    • Response: P301+P312 (IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[1]

Handling:

  • Always handle the compound in a chemical fume hood.

  • Wear standard PPE, including a lab coat, safety glasses with side shields, and nitrile gloves.

Storage:

  • Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

Conclusion

This guide has detailed a logical and efficient synthetic pathway for 4-Chloro-3,5-difluoropyridine hydrochloride, emphasizing the strategic use of N-oxidation to control regioselectivity. The accompanying comprehensive characterization plan, utilizing NMR, MS, and HPLC, provides a robust framework for validating the product's structure and purity. By understanding the causality behind the experimental choices and adhering to rigorous analytical standards, researchers can confidently produce and verify this valuable building block for application in advanced drug discovery programs.

References

  • Eureka | Patsnap. (n.d.). Method for synthesizing 4-chloro-pyridine.
  • AiFChem. (n.d.). 4-Chloro-3,5-difluoropyridine hydrochloride | 2102409-72-1.
  • Google Patents. (n.d.). CN103360306A - Method for synthesizing 4-chloro-pyridine.
  • PubChem. (n.d.). 4-Chloro-5,6-difluoropyridine-3-carboxylic acid.
  • ChemicalBook. (n.d.). 4-Chloropyridinium chloride(7379-35-3) 1H NMR spectrum.
  • PubChemLite. (n.d.). 4-chloro-3,5-difluoropyridine (C5H2ClF2N).
  • Benchchem. (n.d.). Managing Impurities in 4-Amino-3,5-dichloro-2,6-difluoropyridine.
  • CDH Fine Chemical. (n.d.). 2,3-difluoro-5-chloro pyridine cas no 89402-43-7.
  • PubMed. (n.d.). Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS.
  • Fisher Scientific. (2010). SAFETY DATA SHEET - 4-Chloropyridine hydrochloride.
  • Jubilant Ingrevia Limited. (n.d.). 4-Amino-3,5-dichloropyridine Safety Data Sheet.
  • MilliporeSigma. (n.d.). LC-MS Grade Solvents and Reagents.

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Exploratory

Spectroscopic Fingerprint of 4-Chloro-3,5-difluoropyridine Hydrochloride: A Technical Guide

This technical guide provides a comprehensive analysis of the spectroscopic data for 4-Chloro-3,5-difluoropyridine hydrochloride (CAS 2102409-72-1), a key intermediate in pharmaceutical and agrochemical research. The str...

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive analysis of the spectroscopic data for 4-Chloro-3,5-difluoropyridine hydrochloride (CAS 2102409-72-1), a key intermediate in pharmaceutical and agrochemical research. The structural elucidation of this molecule is paramount for ensuring reaction specificity, purity, and ultimately, the efficacy and safety of downstream products. This document will delve into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, offering insights into the experimental rationale and data interpretation for researchers, scientists, and professionals in drug development.

Introduction to the Spectroscopic Analysis of 4-Chloro-3,5-difluoropyridine Hydrochloride

4-Chloro-3,5-difluoropyridine hydrochloride is a substituted pyridine derivative. The presence of electronegative fluorine and chlorine atoms, coupled with the protonation of the nitrogen to form a pyridinium salt, creates a unique electronic environment that is reflected in its spectroscopic signature. Understanding these spectroscopic characteristics is essential for quality control and reaction monitoring.

The hydrochloride form influences the electronic distribution within the pyridine ring, leading to characteristic downfield shifts in NMR spectra compared to its free base counterpart. This is a critical consideration when analyzing reaction mixtures that may contain both forms.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. For 4-Chloro-3,5-difluoropyridine hydrochloride, a combination of ¹H, ¹³C, and ¹⁹F NMR provides a complete picture of the molecule's carbon-hydrogen framework and the disposition of the fluorine substituents.

Predicted ¹H NMR Spectroscopy

The ¹H NMR spectrum of 4-Chloro-3,5-difluoropyridine hydrochloride is expected to be relatively simple, showing a single resonance for the two equivalent protons at the C2 and C6 positions of the pyridine ring. Due to the electron-withdrawing effects of the halogen substituents and the positively charged nitrogen atom in the pyridinium ring, this signal is anticipated to appear significantly downfield. The protonation of the pyridine nitrogen leads to a general downfield shift of all ring protons compared to the free base[1].

Expected Chemical Shift: The protons at C2 and C6 are expected to resonate in the δ 8.0-9.0 ppm range.

Expected Multiplicity: Due to coupling with the adjacent fluorine atoms at C3 and C5, the proton signal will likely appear as a triplet.

Predicted ¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide insight into the carbon skeleton. The chemical shifts of the carbon atoms are influenced by the attached halogens and the overall electron deficiency of the pyridinium ring.

Carbon AtomPredicted Chemical Shift (ppm)Multiplicity
C2, C6140-150Doublet
C3, C5150-160Doublet of doublets
C4115-125Triplet

Table 1: Predicted ¹³C NMR data for 4-Chloro-3,5-difluoropyridine hydrochloride.

The carbon atoms directly bonded to fluorine (C3 and C5) will exhibit large one-bond C-F coupling constants. The C2, C6, and C4 carbons will show smaller two-bond and three-bond C-F couplings, respectively.

Predicted ¹⁹F NMR Spectroscopy

¹⁹F NMR is a highly sensitive technique for observing fluorine atoms. In this molecule, the two fluorine atoms at C3 and C5 are chemically equivalent, and thus a single resonance is expected.

Expected Chemical Shift: The chemical shift for fluorinated pyridines can vary, but a resonance in the range of -100 to -140 ppm (relative to CFCl₃) is a reasonable expectation.

Expected Multiplicity: The fluorine signal should appear as a triplet due to coupling with the two adjacent protons at C2 and C6.

Experimental Protocol for NMR Spectroscopy

Sample Preparation:

  • Accurately weigh approximately 10-20 mg of 4-Chloro-3,5-difluoropyridine hydrochloride.

  • Dissolve the sample in a suitable deuterated solvent (e.g., 0.6 mL of DMSO-d₆ or D₂O). The choice of solvent is critical as pyridine hydrochlorides can undergo proton exchange, which may affect the appearance of the N-H proton signal and the ring proton signals[1][2].

  • Transfer the solution to a 5 mm NMR tube.

Instrument Parameters (General):

  • Spectrometer: 400 MHz or higher field strength NMR spectrometer.

  • ¹H NMR:

    • Pulse sequence: Standard single pulse.

    • Acquisition time: 2-3 seconds.

    • Relaxation delay: 1-2 seconds.

    • Number of scans: 16-64.

  • ¹³C NMR:

    • Pulse sequence: Proton-decoupled single pulse with NOE.

    • Acquisition time: 1-2 seconds.

    • Relaxation delay: 2-5 seconds.

    • Number of scans: 1024 or more, depending on sample concentration.

  • ¹⁹F NMR:

    • Pulse sequence: Proton-decoupled single pulse.

    • Acquisition time: 1-2 seconds.

    • Relaxation delay: 1-2 seconds.

    • Number of scans: 64-256.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer H1 ¹H NMR transfer->H1 Insert into Spectrometer C13 ¹³C NMR transfer->C13 Insert into Spectrometer F19 ¹⁹F NMR transfer->F19 Insert into Spectrometer process Fourier Transform, Phasing, Baseline Correction H1->process C13->process F19->process integrate Integration & Peak Picking process->integrate Structural Elucidation Structural Elucidation integrate->Structural Elucidation IR_Workflow cluster_prep Sample Preparation (KBr Pellet) cluster_acq Data Acquisition cluster_proc Data Analysis grind Grind Sample with KBr press Press into Pellet grind->press background Collect Background Spectrum press->background Place in Spectrometer sample Collect Sample Spectrum background->sample process Identify Characteristic Peaks sample->process compare Compare with Reference Data process->compare Functional Group Identification Functional Group Identification compare->Functional Group Identification

Caption: Workflow for FT-IR analysis of 4-Chloro-3,5-difluoropyridine hydrochloride.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation patterns.

Predicted Mass Spectrum

For 4-Chloro-3,5-difluoropyridine hydrochloride, the mass spectrum will likely be obtained for the free base, 4-Chloro-3,5-difluoropyridine (C₅H₂ClF₂N), after the loss of HCl in the ion source. The molecular weight of the free base is approximately 149.98 g/mol .

Molecular Ion Peak (M⁺): A key feature will be the isotopic pattern of the molecular ion peak due to the presence of chlorine. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate ratio of 3:1. This will result in two peaks for the molecular ion:

  • [M]⁺ at m/z ≈ 149.98 (containing ³⁵Cl)

  • [M+2]⁺ at m/z ≈ 151.98 (containing ³⁷Cl) with an intensity of about one-third of the [M]⁺ peak.

PubChem provides predicted mass spectrometry data for the free base, 4-chloro-3,5-difluoropyridine, which includes various adducts such as [M+H]⁺ at m/z 149.99167.[3]

Fragmentation Pattern: Electron impact (EI) ionization is likely to cause fragmentation of the pyridine ring. Common fragmentation pathways for halogenated aromatic compounds include the loss of halogen atoms and the cleavage of the ring structure.

Experimental Protocol for Mass Spectrometry

Sample Introduction:

  • Direct Infusion or GC-MS: The sample can be introduced directly into the ion source via a heated probe or, if sufficiently volatile, through a gas chromatograph (GC).

Ionization Method:

  • Electron Impact (EI): This is a common technique that provides detailed fragmentation patterns.

  • Electrospray Ionization (ESI): This softer ionization technique may be used to observe the protonated molecule of the free base.

Instrument Parameters (EI-MS):

  • Ionization Energy: 70 eV.

  • Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap.

  • Mass Range: m/z 50-300.

MS_Workflow cluster_prep Sample Introduction cluster_acq Mass Analysis cluster_proc Data Interpretation dissolve Dissolve in Volatile Solvent inject Inject into Instrument dissolve->inject ionize Ionization (e.g., EI, ESI) inject->ionize separate Mass Separation ionize->separate detect Detection separate->detect spectrum Generate Mass Spectrum detect->spectrum analyze Analyze Isotopic Pattern & Fragmentation spectrum->analyze Molecular Weight & Structural Information Molecular Weight & Structural Information analyze->Molecular Weight & Structural Information

Caption: Workflow for Mass Spectrometry analysis of 4-Chloro-3,5-difluoropyridine hydrochloride.

Conclusion

The combined application of NMR, IR, and MS provides a robust and comprehensive characterization of 4-Chloro-3,5-difluoropyridine hydrochloride. The predicted spectroscopic data outlined in this guide serves as a valuable reference for researchers working with this compound. Adherence to the described experimental protocols will ensure the acquisition of high-quality data, facilitating accurate structural verification and purity assessment, which are critical for advancing drug discovery and development programs.

References

  • Dent, G. (n.d.). Preparation of Samples for IR Spectroscopy as KBr Disks. The Infrared and Raman Discussion Group (IRDG). Retrieved from [Link]

  • Kintek. (n.d.). What Are The Key Steps In Preparing A Kbr Pellet For Ir Spectroscopy? Master Solid Sample Analysis. Retrieved from [Link]

  • LibreTexts. (2021, August 12). Sample Preparation for IR Spectroscopy. Chemistry LibreTexts. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Pyridine hydrochloride. NIST Chemistry WebBook. Retrieved from [Link]

  • Szafran, M., & Dega-Szafran, Z. (1989). NMR spectra of pyridine, picolines and hydrochlorides and of their hydrochlorides and methiodides. Bulletin of the Polish Academy of Sciences, Chemistry, 37(1-2), 15-23.
  • Weiss, S., & Leroi, G. E. (1968). NMR study of proton transfer interactions in the system pyridine + HCl (0%–95%). The Journal of Chemical Physics, 48(3), 962–968.
  • PubChem. (n.d.). 4-chloro-3,5-difluoropyridine. Retrieved from [Link]

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Foundational

An In-depth Technical Guide to the Molecular Structure and Conformation of 4-Chloro-3,5-difluoropyridine Hydrochloride

For the Attention of Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive analysis of the molecular structure and conformation of 4-Chloro-3,5-difluoropyridin...

Author: BenchChem Technical Support Team. Date: January 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the molecular structure and conformation of 4-Chloro-3,5-difluoropyridine hydrochloride, a compound of interest in medicinal chemistry and drug development. In the absence of extensive direct experimental data for this specific molecule, this document leverages established principles of structural chemistry, spectroscopic data from analogous halogenated pyridines, and theoretical considerations to build a robust model of its key structural features. We will explore the anticipated molecular geometry, the influence of protonation on the pyridine ring, and the expected spectroscopic signatures. Furthermore, this guide outlines the detailed experimental and computational workflows that would be employed for a full structural elucidation, providing a roadmap for future research.

Introduction: The Significance of Halogenated Pyridines in Drug Discovery

Halogenated pyridines are a cornerstone of modern medicinal chemistry. The incorporation of halogen atoms, particularly fluorine and chlorine, into the pyridine scaffold can profoundly influence a molecule's physicochemical and pharmacological properties. These modifications can enhance metabolic stability, improve membrane permeability, and modulate binding affinity to biological targets through specific halogen bonding interactions. 4-Chloro-3,5-difluoropyridine hydrochloride, as a member of this class, presents a unique combination of substituents that are expected to impart specific electronic and steric characteristics, making a thorough understanding of its three-dimensional structure and conformation crucial for its rational application in drug design.

This guide will delve into the structural intricacies of this molecule, providing a foundational understanding for researchers working with this and related compounds.

Molecular Structure and Geometry

The molecular structure of 4-Chloro-3,5-difluoropyridine hydrochloride is defined by the arrangement of its constituent atoms and the nature of the chemical bonds connecting them. The core of the molecule is a six-membered pyridine ring, which is aromatic in its free base form.

The 4-Chloro-3,5-difluoropyridine Free Base

The pyridine ring is expected to be planar. The carbon-carbon and carbon-nitrogen bond lengths within the ring will be intermediate between single and double bonds, characteristic of an aromatic system. The C-F and C-Cl bond lengths are anticipated to be within the typical ranges for aryl fluorides and chlorides. The substitution pattern, with a chlorine atom at the 4-position and fluorine atoms at the 3 and 5-positions, results in a molecule with C2v symmetry.

The Effect of Protonation: Formation of the Hydrochloride Salt

The formation of the hydrochloride salt involves the protonation of the pyridine nitrogen atom by hydrochloric acid. This protonation has several significant consequences for the molecular structure:

  • Localization of Positive Charge: The positive charge is primarily localized on the nitrogen atom, forming a pyridinium cation.

  • Changes in Ring Geometry: The protonation is expected to cause slight distortions in the pyridine ring geometry. The C-N bond lengths adjacent to the protonated nitrogen may shorten, and the internal bond angle at the nitrogen (C-N-C) is likely to increase.

  • Electronic Effects: The electron-withdrawing nature of the pyridinium ring is enhanced compared to the neutral pyridine. This will influence the electron density distribution throughout the molecule and affect the reactivity of the substituents.

A theoretical study on 3-substituted pyridines indicated that protonation predominantly occurs at the ring nitrogen atom in aqueous solution.[1]

Conformational Analysis

Due to the rigid, planar nature of the aromatic pyridine ring, 4-Chloro-3,5-difluoropyridine and its hydrochloride salt do not exhibit significant conformational isomerism in the traditional sense of rotation around single bonds leading to distinct, stable conformers. The primary conformational consideration is the planarity of the pyridine ring itself, which is expected to be maintained in both the free base and the hydrochloride salt.

The diagram below illustrates the logical flow for the conformational assessment of this molecule.

Conformational Analysis Workflow A Start: 4-Chloro-3,5-difluoropyridine Hydrochloride Structure B Analyze Pyridine Ring Rigidity A->B C Assess Aromaticity and Planarity B->C D Consider Rotation Around C-X Bonds (X = Cl, F) C->D E Evaluate Energy Barrier to Rotation D->E G Minimal Rotational Freedom E->G F Conclusion: Lack of Significant Conformational Isomers G->F

Caption: Logical workflow for the conformational analysis of 4-Chloro-3,5-difluoropyridine hydrochloride.

Experimental and Computational Characterization

A comprehensive understanding of the molecular structure and conformation of 4-Chloro-3,5-difluoropyridine hydrochloride would necessitate a combination of experimental techniques and computational modeling.

X-ray Crystallography

Single-crystal X-ray diffraction is the gold standard for determining the precise three-dimensional structure of a molecule in the solid state.

Experimental Protocol for Single-Crystal X-ray Diffraction:

  • Crystal Growth: High-quality single crystals of 4-Chloro-3,5-difluoropyridine hydrochloride would first need to be grown. This is typically achieved by slow evaporation of a saturated solution, vapor diffusion, or slow cooling of a solution. A variety of solvents should be screened to find optimal crystallization conditions.

  • Data Collection: A suitable crystal is mounted on a goniometer and placed in a diffractometer. The crystal is then irradiated with a monochromatic X-ray beam, and the diffraction pattern is collected on a detector as the crystal is rotated.

  • Structure Solution and Refinement: The collected diffraction data is used to solve the crystal structure, which involves determining the positions of the atoms in the unit cell. The initial model is then refined to obtain the final, accurate molecular structure.

The following diagram outlines the general workflow for X-ray crystallography.

X-ray Crystallography Workflow A Synthesize and Purify Compound B Grow Single Crystals A->B C Mount Crystal on Diffractometer B->C D Collect X-ray Diffraction Data C->D E Solve Crystal Structure D->E F Refine Structural Model E->F G Analyze Molecular Geometry and Intermolecular Interactions F->G

Caption: General experimental workflow for single-crystal X-ray diffraction.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of molecules in solution. For 4-Chloro-3,5-difluoropyridine hydrochloride, a combination of ¹H, ¹³C, and ¹⁹F NMR would be employed.

  • ¹H NMR: The ¹H NMR spectrum is expected to show a single resonance for the two equivalent protons at the 2- and 6-positions of the pyridine ring. The chemical shift of this proton will be downfield due to the electron-withdrawing nature of the pyridinium ring and the halogen substituents. Protonation of the nitrogen in fluorinated pyridines is known to cause large changes in the NMR parameters.[2]

  • ¹³C NMR: The ¹³C NMR spectrum will show distinct signals for the different carbon atoms in the molecule. The chemical shifts will be influenced by the attached halogens and the overall electron density of the pyridinium ring.

  • ¹⁹F NMR: The ¹⁹F NMR spectrum will provide valuable information about the fluorine environments. A single resonance is expected for the two equivalent fluorine atoms at the 3- and 5-positions. The chemical shift and coupling constants to the adjacent protons and carbons can provide further structural insights.

Table 1: Predicted Physicochemical and Spectroscopic Properties

PropertyPredicted Value/Characteristic
Molecular FormulaC₅H₃Cl₂F₂N
Molecular Weight185.99 g/mol
AppearanceWhite to off-white solid
¹H NMR (in D₂O)Singlet, downfield shift
¹³C NMRMultiple distinct signals for ring carbons
¹⁹F NMRSinglet, characteristic chemical shift for aryl fluorides
Computational Modeling

In the absence of experimental data, computational modeling using methods such as Density Functional Theory (DFT) can provide valuable predictions of the molecular structure, conformation, and spectroscopic properties.

Computational Protocol for DFT Calculations:

  • Structure Building: A 3D model of 4-Chloro-3,5-difluoropyridine hydrochloride is constructed.

  • Geometry Optimization: The geometry of the molecule is optimized to find the lowest energy conformation. A suitable level of theory and basis set (e.g., B3LYP/6-31G*) would be chosen.

  • Frequency Calculations: Vibrational frequency calculations are performed on the optimized geometry to confirm that it represents a true energy minimum and to predict the infrared (IR) and Raman spectra.

  • NMR Chemical Shift Prediction: The NMR chemical shifts (¹H, ¹³C, ¹⁹F) can also be calculated and compared with expected values. DFT calculations have been successfully used to study the structure and vibrational spectra of other halogenated pyridines.

Synthesis of 4-Chloro-3,5-difluoropyridine

While a specific, published synthesis for 4-Chloro-3,5-difluoropyridine was not found in the literature, a plausible route can be extrapolated from the synthesis of related halogenated pyridines. A common strategy for introducing halogens to the pyridine ring is through electrophilic halogenation, although the electron-deficient nature of the pyridine ring can make this challenging.[3][4] Another approach involves nucleophilic substitution on a pre-functionalized pyridine ring.

A general procedure for the synthesis of a related isomer, 4-chloro-2,5-difluoropyridine, proceeds via lithiation of 2,5-difluoropyridine followed by quenching with a chlorinating agent.[5] A similar strategy could potentially be adapted for the synthesis of the 4-chloro-3,5-difluoro isomer.

Representative Synthetic Protocol (Hypothetical):

  • Starting Material: 3,5-Difluoropyridine.

  • Deprotonation: Treatment of 3,5-difluoropyridine with a strong base, such as lithium diisopropylamide (LDA), at low temperature to selectively deprotonate the 4-position.

  • Chlorination: Quenching of the resulting lithiated species with an electrophilic chlorine source, such as hexachloroethane or N-chlorosuccinimide, to introduce the chlorine atom at the 4-position.

  • Workup and Purification: Standard aqueous workup followed by purification by column chromatography or distillation to yield the desired 4-Chloro-3,5-difluoropyridine.

  • Salt Formation: Treatment of the free base with a solution of hydrogen chloride in a suitable solvent (e.g., diethyl ether or methanol) to precipitate the hydrochloride salt.

Conclusion

This technical guide has provided a detailed theoretical framework for understanding the molecular structure and conformation of 4-Chloro-3,5-difluoropyridine hydrochloride. While direct experimental data remains to be published, the principles of structural chemistry and analogies to related compounds allow for a confident prediction of its key features. The pyridine ring is expected to be planar, and protonation at the nitrogen atom will induce subtle changes in geometry and significant changes in the electronic properties. The outlined experimental and computational workflows provide a clear path for the full and precise elucidation of its structure. A thorough understanding of these structural aspects is paramount for harnessing the full potential of this and other halogenated pyridines in the rational design of novel therapeutics.

References

  • Gök, Y. Acidity Study on 3-Substituted Pyridines. Molecules2003 , 8, 553-565. [Link]

  • Thomas, W. A.; Griffin, G. E. The NMR spectra of some fluorinated pyridine derivatives. Org. Magn. Reson.1970 , 2, 503-510. [Link]

  • Seath, C. P.; Vogt, D. B.; Xu, Z.; Boyington, A. J.; Jui, N. T. Selective Halogenation of Pyridines Using Designed Phosphine Reagents. J. Am. Chem. Soc.2020 , 142, 8614-8618. [Link]

  • Gottlieb, H. E.; Kotlyar, V.; Nudelman, A. NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. J. Org. Chem.1997 , 62, 7512-7515. [Link]

  • Pearson, D. E.; Wysong, R. D.; Breder, C. V. The Halogenation of the 3-Position of Pyridines through Zincke Imine Intermediates. J. Org. Chem.1966 , 31, 2358-2360. [Link]

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Exploratory

"Reactivity profile of 4-Chloro-3,5-difluoropyridine hydrochloride"

An In-Depth Technical Guide to the Reactivity Profile of 4-Chloro-3,5-difluoropyridine Hydrochloride Prepared by: Gemini, Senior Application Scientist Abstract 4-Chloro-3,5-difluoropyridine hydrochloride is a pivotal het...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Reactivity Profile of 4-Chloro-3,5-difluoropyridine Hydrochloride

Prepared by: Gemini, Senior Application Scientist

Abstract

4-Chloro-3,5-difluoropyridine hydrochloride is a pivotal heterocyclic building block in modern synthetic chemistry, particularly within pharmaceutical and agrochemical research. Its unique electronic architecture, characterized by a pyridine core flanked by two fluorine atoms and a strategically positioned chlorine, imparts a distinct and highly valuable reactivity profile. This guide provides an in-depth exploration of the molecule's chemical behavior, focusing on the causality behind its reactivity. We will dissect its susceptibility to nucleophilic aromatic substitution (SNA_r) and its versatility in palladium-catalyzed cross-coupling reactions, offering both mechanistic insights and field-proven experimental protocols for its practical application.

Molecular Structure and Electronic Landscape

The reactivity of 4-Chloro-3,5-difluoropyridine is fundamentally governed by the interplay of its substituents and the inherent electronic nature of the pyridine ring.

  • Inductive and Resonance Effects: The two fluorine atoms at the C3 and C5 positions exert powerful electron-withdrawing inductive effects. Coupled with the electron-withdrawing nature of the pyridine nitrogen, the ring becomes significantly electron-deficient (π-deficient). This deficiency is most pronounced at the C2, C4, and C6 positions.

  • Activation of the C4 Position: The chlorine atom at the C4 position serves as an excellent leaving group. Its displacement is highly favored because the cumulative electron-withdrawing effects of the meta-positioned fluorine atoms and the ring nitrogen effectively stabilize the negatively charged intermediate formed during nucleophilic attack.[1] This intermediate, known as a Meisenheimer complex, is a key feature of the Nucleophilic Aromatic Substitution (SNA_r) mechanism.[1]

  • Role of the Hydrochloride Salt: The compound is supplied as a hydrochloride salt, meaning the basic pyridine nitrogen is protonated. This positive charge on the nitrogen atom further amplifies the electron deficiency of the entire aromatic system, making the C4 carbon even more electrophilic and susceptible to attack by nucleophiles.

Primary Reactivity Class: Nucleophilic Aromatic Substitution (SNA_r)

The most prominent reaction pathway for 4-Chloro-3,5-difluoropyridine is the SNA_r reaction at the C4 position. The reaction proceeds via a two-step addition-elimination mechanism. A nucleophile first adds to the electron-deficient C4 carbon, breaking the aromaticity and forming a resonance-stabilized anionic intermediate (Meisenheimer complex). Subsequently, the chloride ion is eliminated, restoring the aromaticity and yielding the substituted product.[1][2]

Figure 1: General mechanism of Nucleophilic Aromatic Substitution (SNA_r) at the C4 position.

This pathway is highly efficient for a variety of nucleophiles, making it a cornerstone for introducing diverse functional groups.

Nucleophile TypeExample NucleophileTypical BaseSolventProduct Type
O-Nucleophiles Alcohols (ROH), Phenols (ArOH)NaH, K₂CO₃, Cs₂CO₃THF, DMF, DioxaneAryl Ethers
N-Nucleophiles Primary/Secondary Amines (R₂NH)K₂CO₃, Et₃N, DIPEANMP, DMSO, EtOHSubstituted Aminopyridines
S-Nucleophiles Thiols (RSH)NaH, K₂CO₃DMF, THFThioethers

Secondary Reactivity Class: Palladium-Catalyzed Cross-Coupling

Beyond SNA_r, the C4-Cl bond serves as a versatile handle for palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-nitrogen bonds, which are fundamental transformations in drug discovery.

A. Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful method for forming C-C bonds by coupling the aryl chloride with an organoboron species, such as a boronic acid or a boronic ester.[3][4] This reaction is prized for its functional group tolerance and the commercial availability of a vast array of boronic acids.

  • Causality of Component Choice:

    • Catalyst: A palladium(0) source is required. Often, a stable Pd(II) precatalyst like Pd(OAc)₂ or PdCl₂(dppf) is used, which is reduced in situ. The choice of phosphine ligand is critical; bulky, electron-rich ligands like XPhos or SPhos facilitate the oxidative addition step, which can be challenging for aryl chlorides.[5]

    • Base: A base such as K₂CO₃, K₃PO₄, or Cs₂CO₃ is essential for the transmetalation step, where the organic group is transferred from boron to palladium.[6][7]

    • Solvent: A mixture of an organic solvent (e.g., dioxane, toluene, DMF) and water is commonly used to dissolve both the organic and inorganic reagents.

B. Buchwald-Hartwig Amination

As an alternative to direct SNA_r, the Buchwald-Hartwig amination offers a complementary method for C-N bond formation.[8][9] This reaction is particularly useful for coupling less nucleophilic amines or when SNA_r conditions are not suitable.

  • Causality of Component Choice:

    • Catalyst System: This reaction requires a specific combination of a palladium precursor and a bulky, electron-rich phosphine ligand (e.g., BINAP, XPhos, RuPhos).[10][11] These ligands promote the reductive elimination step, which forms the C-N bond and regenerates the catalyst.[10]

    • Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or potassium phosphate (K₃PO₄) is typically required to deprotonate the amine, making it a more effective nucleophile in the catalytic cycle.[9]

C. Sonogashira Coupling

To introduce alkyne moieties, the Sonogashira coupling is the premier choice. It couples the aryl chloride with a terminal alkyne to form a C(sp²)-C(sp) bond.[12]

  • Causality of Component Choice:

    • Dual Catalyst System: The reaction uniquely employs a palladium catalyst to facilitate the main cross-coupling cycle and a copper(I) salt (typically CuI) as a co-catalyst.[13] The copper salt reacts with the terminal alkyne to form a copper(I) acetylide, which is the key intermediate for the transmetalation step with the palladium complex.[14][15]

    • Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA), is used both as a solvent and to neutralize the HX generated during the reaction.[16]

Field-Proven Experimental Protocols

The following protocols are designed as self-validating systems, incorporating best practices for achieving high yields and purity.

Protocol 1: Nucleophilic Aromatic Substitution with Benzylamine

protocol_1 start Setup reagents Charge Reactor: - 4-Chloro-3,5-difluoropyridine HCl (1 eq) - K₂CO₃ (3 eq) - DMF (solvent) start->reagents add_amine Add Benzylamine (1.2 eq) dropwise at RT reagents->add_amine heat Heat to 80-100 °C Monitor by TLC/LC-MS (Typically 4-12 h) add_amine->heat workup Work-up: 1. Cool to RT 2. Quench with H₂O 3. Extract with EtOAc heat->workup purify Purification: 1. Dry organic layer (Na₂SO₄) 2. Concentrate in vacuo 3. Column Chromatography workup->purify product Isolate Product: 4-(benzylamino)-3,5-difluoropyridine purify->product

Figure 2: Experimental workflow for a typical SNA_r reaction.

Methodology:

  • Inert Atmosphere Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-Chloro-3,5-difluoropyridine hydrochloride (1.0 eq) and potassium carbonate (K₂CO₃, 3.0 eq).

  • Solvent Addition: Evacuate and backfill the flask with nitrogen or argon. Add anhydrous N,N-Dimethylformamide (DMF) to achieve a concentration of approximately 0.2 M.

  • Nucleophile Addition: Add benzylamine (1.2 eq) dropwise to the stirring suspension at room temperature.

  • Reaction: Heat the reaction mixture to 80-100 °C and monitor its progress by TLC or LC-MS until the starting material is consumed.

  • Work-up: Cool the mixture to room temperature and pour it into a separatory funnel containing water. Extract the aqueous layer three times with ethyl acetate (EtOAc).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to afford the desired product.

Protocol 2: Suzuki-Miyaura Coupling with Phenylboronic Acid

Methodology:

  • Inert Atmosphere Setup: In a reaction vessel suitable for heating (e.g., microwave vial or Schlenk flask), combine 4-Chloro-3,5-difluoropyridine hydrochloride (1.0 eq), phenylboronic acid (1.5 eq), and potassium phosphate (K₃PO₄, 3.0 eq).

  • Catalyst Addition: Add the palladium catalyst system, for example, Pd₂(dba)₃ (2 mol%) and a suitable ligand like XPhos (4 mol%).

  • Solvent Addition: Evacuate and backfill the vessel with argon. Add a degassed solvent mixture of 1,4-dioxane and water (typically a 4:1 to 10:1 ratio) to achieve a concentration of 0.1-0.2 M.

  • Reaction: Seal the vessel and heat the mixture to 100-120 °C (conventional heating or microwave) for 2-16 hours. Monitor the reaction by LC-MS.

  • Work-up: After cooling, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove inorganic salts and palladium residues.

  • Purification: Transfer the filtrate to a separatory funnel, wash with water and brine, dry over Na₂SO₄, and concentrate. Purify the crude material via flash chromatography to isolate 3,5-difluoro-4-phenylpyridine.

Safety and Handling

  • Hazards: 4-Chloro-3,5-difluoropyridine hydrochloride and related structures are classified as harmful if swallowed, inhaled, or in contact with skin.[17] They can cause serious skin and eye irritation.

  • Handling: Always handle this chemical in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Thermal Stability: Avoid excessive temperatures during reactions or distillation, as thermal decomposition can release toxic and corrosive gases such as hydrogen chloride, hydrogen fluoride, and nitrogen oxides (NOx).

Conclusion

4-Chloro-3,5-difluoropyridine hydrochloride is a highly activated and versatile electrophile. Its reactivity is dominated by facile nucleophilic aromatic substitution at the C4 position, providing a direct route to a wide range of functionalized pyridines. Furthermore, its C-Cl bond is an excellent substrate for modern palladium-catalyzed cross-coupling reactions, including Suzuki, Buchwald-Hartwig, and Sonogashira couplings. A thorough understanding of the electronic principles governing its reactivity allows the synthetic chemist to strategically and efficiently construct complex molecular architectures, underscoring its importance as a high-value intermediate in discovery chemistry.

References

  • Banks, R. E., & Oppenheim, C. (1971). Studies in azide chemistry. Part V. Synthesis of 4-azido-2,3,5,6-tetrafluoro-, 4-azido-3-chloro-2,5,6-trifluoro-, and 4-azido-3,5-dichloro-2,6-difluoro-pyridine, and some of their reactions. Journal of the Chemical Society C: Organic, 971-977.

  • BenchChem. (2025). Application Notes and Protocols for Nucleophilic Aromatic Substitution Reactions of 4-Amino-3,5-dichloro-2,6-difluoropyridine. BenchChem Technical Documents.

  • ChemicalBook. (n.d.). 4-Chloro-2,5-difluoropyridine synthesis. ChemicalBook.

  • Wikipedia contributors. (2024). Buchwald–Hartwig amination. Wikipedia, The Free Encyclopedia.

  • Wikipedia contributors. (2024). Sonogashira coupling. Wikipedia, The Free Encyclopedia.

  • Razafindrainibe, F., et al. (2018). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-Alkynyl-3-fluoro-2-pyridinamidoximes. University of Southampton ePrints.

  • Tang, P., & Ritter, T. (2011). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. NIH Public Access.

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Organic Chemistry Portal.

  • Elangovan, A., Wang, Y. H., & Ho, T. I. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters, 5(11), 1841-1844.

  • Wikipedia contributors. (2024). Suzuki reaction. Wikipedia, The Free Encyclopedia.

  • PrepChem. (n.d.). Synthesis of 2,5-difluoro-4-chloropyrimidine. PrepChem.com.

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts.

  • The Organic Chemist. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! YouTube.

  • Ali, S., et al. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. MDPI.

  • Google Patents. (2010). CN101648904B - Synthesis method of 2,3-difluoro-5-chloropyridine. Google Patents.

  • NRO Chemistry. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.

  • PubChem. (n.d.). 4-Chloro-5,6-difluoropyridine-3-carboxylic acid. PubChem.

  • Zhang, W. (2006). Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates. NIH Public Access.

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal.

  • Stevens, E. (2019). nucleophilic aromatic substitutions. YouTube.

  • Cherney, A. H., & Reisman, S. E. (2014). Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. NIH Public Access.

  • Common Organic Chemistry. (n.d.). Suzuki Reaction - Palladium Catalyzed Cross Coupling. Common Organic Chemistry.

  • BenchChem. (2025). Troubleshooting common issues in reactions involving 4-Amino-3,5-dichloro-2,6-difluoropyridine. BenchChem Technical Documents.

  • Chemistry LibreTexts. (2024). 16.7: Nucleophilic Aromatic Substitution. Chemistry LibreTexts.

  • Gabbutt, C. D., et al. (2024). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. MDPI.

  • Organic Chemistry Explained. (2024). Aromatic Substitution Reactions Practice | LTQ 4.1, Spring 2024. YouTube.

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Foundational

The Strategic Role of 4-Chloro-3,5-difluoropyridine Hydrochloride in Modern Medicinal Chemistry: A Technical Guide

Introduction: Unveiling a Privileged Scaffold In the landscape of contemporary drug discovery, the strategic incorporation of halogen atoms, particularly fluorine and chlorine, into heterocyclic scaffolds is a cornerston...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Privileged Scaffold

In the landscape of contemporary drug discovery, the strategic incorporation of halogen atoms, particularly fluorine and chlorine, into heterocyclic scaffolds is a cornerstone of rational drug design. The pyridine ring, a ubiquitous motif in pharmaceuticals, gains significant chemical and pharmacological advantages through such modifications. 4-Chloro-3,5-difluoropyridine hydrochloride emerges as a highly valuable and versatile building block for medicinal chemists. Its unique electronic and steric properties, conferred by the symmetrical difluorination pattern and the reactive chlorine handle, make it an exceptional starting point for the synthesis of complex molecules targeting a wide array of biological targets.

This technical guide provides an in-depth exploration of the potential applications of 4-Chloro-3,5-difluoropyridine hydrochloride. We will delve into its synthesis, reactivity, and, most importantly, its role as a key intermediate in the development of innovative therapeutic agents. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique attributes of this compound in their quest for novel pharmaceuticals.

Table 1: Physicochemical Properties of 4-Chloro-3,5-difluoropyridine

PropertyValue
CAS Number 851178-97-7 (for free base)
Molecular Formula C₅H₂ClF₂N
Molecular Weight 149.53 g/mol
Appearance Colorless to light yellow liquid
Boiling Point 124.1±35.0 °C (Predicted)
Density 1.451±0.06 g/cm³ (Predicted)

Note: The hydrochloride salt (CAS 2102409-72-1) is a solid, typically stored at room temperature.[1]

The strategic placement of two fluorine atoms adjacent to the chlorine at the 4-position significantly influences the molecule's reactivity. These strongly electron-withdrawing fluorine atoms activate the C4 carbon, making the chlorine an excellent leaving group for nucleophilic aromatic substitution (SNAr) reactions. This predictable reactivity is the primary reason for its utility in medicinal chemistry.

Core Synthetic Strategies

The synthesis of functionalized difluoropyridines often involves multi-step sequences starting from more readily available pyridine precursors. While specific routes to 4-Chloro-3,5-difluoropyridine itself are proprietary or found in patent literature, analogous syntheses provide insight into the methodologies. A common approach involves the chlorination and subsequent fluorination of a pyridine ring system. For instance, the preparation of the related 5-chloro-2,3-difluoropyridine can be achieved from 2-aminopyridine through a sequence of chlorination, diazotization, Sandmeyer reaction, and finally, fluorination using agents like potassium fluoride with a phase-transfer catalyst or a mixture of cesium and potassium fluoride.[2][3]

G cluster_synthesis Illustrative Synthesis of a Chloro-Difluoropyridine Start 2,3,5-Trichloropyridine Reagents KF, CsF Sulfolane/DMSO Start->Reagents Fluorination Product 5-Chloro-2,3-difluoropyridine Reagents->Product Halex Reaction

Caption: Generalized Halex reaction for difluoropyridine synthesis.

The Cornerstone Reaction: Nucleophilic Aromatic Substitution (SNAr)

The primary utility of 4-Chloro-3,5-difluoropyridine hydrochloride in medicinal chemistry stems from its high reactivity in nucleophilic aromatic substitution (SNAr) reactions. The pyridine nitrogen and the two ortho-fluorine atoms act as powerful electron-withdrawing groups, polarizing the C4-Cl bond and stabilizing the negatively charged intermediate (Meisenheimer complex) formed upon nucleophilic attack.[4][5] This makes the displacement of the chloride ion highly efficient under relatively mild conditions.

This reactivity allows for the facile introduction of a diverse range of functionalities, including amines, alcohols, thiols, and carbon nucleophiles, directly onto the pyridine core. This is a critical step in building molecular complexity and exploring structure-activity relationships (SAR).

G Start 4-Chloro-3,5-difluoropyridine Cl Intermediate Meisenheimer Complex (Resonance Stabilized) Start->Intermediate + Nu⁻ Nucleophile Nu-H (e.g., R-NH₂, R-OH, R-SH) Nucleophile->Intermediate Product 4-Nu-3,5-difluoropyridine Nu Intermediate->Product - Cl⁻

Caption: Mechanism of Nucleophilic Aromatic Substitution (SNAr).

Applications in Drug Discovery Programs

The 4-substituted-3,5-difluoropyridine motif is increasingly found in patented and clinical-stage molecules, particularly in oncology and virology.

Kinase Inhibitors

Protein kinases are a major class of drug targets, especially in oncology.[6] The pyridine scaffold is a well-established "hinge-binder" that can form crucial hydrogen bonds with the kinase hinge region. The 4-Chloro-3,5-difluoropyridine core allows for the attachment of various solubilizing groups or moieties that can access deeper pockets within the ATP-binding site.

Example Application: Synthesis of ALK/EGFR Dual Inhibitors

Anaplastic lymphoma kinase (ALK) and epidermal growth factor receptor (EGFR) are key targets in non-small cell lung cancer (NSCLC). Dual inhibitors can overcome resistance mechanisms.[7] The 4-position of a substituted pyridine is often functionalized to connect different parts of the inhibitor.

Workflow: Generic Kinase Inhibitor Synthesis

G cluster_workflow Kinase Inhibitor Synthesis Workflow A Step 1: SNAr Reaction 4-Chloro-3,5-difluoropyridine + Aminophenol derivative B Step 2: Amide Coupling Couple with a substituted carboxylic acid A->B C Step 3: Purification & Characterization HPLC, LC-MS, NMR B->C D Final Kinase Inhibitor C->D

Caption: Workflow for synthesizing a generic kinase inhibitor.

In this context, the 4-chloro-3,5-difluoropyridine core would react with an aniline or aminophenol derivative, forming a diaryl ether or diarylamine linkage, a common structural motif in Type I and Type II kinase inhibitors.[8] The fluorine atoms can enhance binding affinity through favorable interactions with the protein and improve metabolic stability by blocking potential sites of oxidative metabolism.

Antiviral Agents

The development of novel antiviral agents is a critical global health priority.[9] Nucleoside and non-nucleoside analogs often incorporate halogenated heterocyclic bases to improve their activity and pharmacokinetic profiles.[10][11] The 4-Chloro-3,5-difluoropyridine scaffold can be used to construct compounds that interfere with viral replication, entry, or release.

Example Application: Neuraminidase Inhibitors for Influenza

Neuraminidase is a key enzyme on the surface of the influenza virus, and its inhibition prevents the release of new viral particles from infected cells.[12] The 4-substituted pyridine core can be elaborated into structures that mimic sialic acid, the natural substrate of neuraminidase.

Table 2: Representative Nucleophiles for SNAr with 4-Chloro-3,5-difluoropyridine

Nucleophile ClassExampleTypical ConditionsResulting Moiety
Amines Aniline, PiperazineK₂CO₃ or DIPEA, DMSO, 80-120 °C4-amino-pyridine
Alcohols Phenol, Benzyl alcoholNaH or K₂CO₃, DMF, RT-80 °C4-alkoxy/aryloxy-pyridine
Thiols ThiophenolK₂CO₃, Acetonitrile, 60 °C4-thioether-pyridine
Azoles Pyrazole, ImidazoleNaH, DMF, RT-60 °C4-azolyl-pyridine

Experimental Protocol: General Procedure for SNAr with an Amine Nucleophile

This protocol provides a self-validating system for the synthesis of a 4-amino-3,5-difluoropyridine derivative, a common intermediate in drug discovery programs.

Objective: To synthesize N-Aryl-3,5-difluoropyridin-4-amine.

Materials and Reagents:

  • 4-Chloro-3,5-difluoropyridine hydrochloride

  • Substituted Aniline (1.1 equivalents)

  • Diisopropylethylamine (DIPEA) (2.5 equivalents)

  • Dimethyl Sulfoxide (DMSO), anhydrous

  • Ethyl Acetate (EtOAc), ACS grade

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Deionized Water

Equipment:

  • Round-bottom flask with reflux condenser and nitrogen inlet

  • Magnetic stirrer with heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add 4-Chloro-3,5-difluoropyridine hydrochloride (1.0 eq), the substituted aniline (1.1 eq), and anhydrous DMSO.

  • Base Addition: Add DIPEA (2.5 eq) to the stirred suspension. The hydrochloride salt will be neutralized in situ to the free base.

  • Heating: Heat the reaction mixture to 100 °C and maintain for 4-12 hours. The causality for heating is to provide sufficient activation energy to overcome the barrier of disrupting the aromaticity in the first step of the SNAr mechanism.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed. This ensures the reaction goes to completion and validates the chosen reaction time.

  • Workup: Cool the reaction mixture to room temperature. Dilute with EtOAc and wash with water (3x) to remove DMSO and excess base. Wash the organic layer with brine, then dry over anhydrous Na₂SO₄. The washing steps are critical for removing polar impurities, which validates the purity of the crude product before chromatography.

  • Purification: Filter the mixture and concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexane/EtOAc gradient) to yield the pure product.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and HRMS. This final step provides authoritative validation of the product's identity.

Conclusion and Future Perspectives

4-Chloro-3,5-difluoropyridine hydrochloride is more than just a chemical reagent; it is a strategic tool for the modern medicinal chemist. Its predictable and efficient reactivity in SNAr reactions provides a reliable entry point to a vast chemical space of potential drug candidates. The difluoro substitution pattern offers inherent advantages in modulating pKa, improving metabolic stability, and enhancing protein-ligand interactions. As drug discovery continues to tackle increasingly complex biological targets, the demand for such privileged, functionalized scaffolds will only grow. Future applications will likely see this building block incorporated into novel therapeutic modalities, including covalent inhibitors and proteolysis-targeting chimeras (PROTACs), further cementing its role as a key player in the development of next-generation medicines.

References

  • Vertex AI Search. 4-chloro-3,5-difluoropyridine hydrochloride.
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  • Google Patents. CN101648904B - Synthesis method of 2,3-difluoro-5-chloropyridine.
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  • Google Patents. Synthesis method of medicinal raw material 2,5-difluoropyridine.
  • PubMed. Discovery of 2-(4-Chloro-3-(trifluoromethyl)phenyl)- N-(4-((6,7-dimethoxyquinolin-4-yl)oxy)phenyl)acetamide (CHMFL-KIT-64) as a Novel Orally Available Potent Inhibitor against Broad-Spectrum Mutants of c-KIT Kinase for Gastrointestinal Stromal Tumors. Available from: [Link]

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  • Rasayan Journal of Chemistry. SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES. Available from: [Link]

  • PubMed Central. Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors. Available from: [Link]

  • PubMed. Updates on Intrinsic Medicinal Chemistry of 1,4-dihydropyridines, Perspectives on Synthesis and Pharmacokinetics of Novel 1,4-dihydropyrimidines as Calcium Channel Blockers: Clinical Pharmacology. Available from: [Link]

  • NIH. Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies. Available from: [Link]

  • PubMed. Discovery of N-(5-((5-chloro-4-((2-(isopropylsulfonyl)phenyl)amino)pyrimidin-2-yl)amino)-4-methoxy-2-(4-methyl-1,4-diazepan-1-yl)phenyl)acrylamide (CHMFL-ALK/EGFR-050) as a potent ALK/EGFR dual kinase inhibitor capable of overcoming a variety of ALK/EGFR associated drug resistant mutants in NSCLC. Available from: [Link]

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Exploratory

A Technical Guide to 4-Chloro-3,5-difluoropyridine hydrochloride: A Cornerstone Building Block for Modern Drug Discovery

Introduction: The Strategic Importance of Halogenated Pyridines In the landscape of modern medicinal chemistry, the pyridine scaffold remains one of the most prevalent and versatile azaheterocycles, integral to the struc...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Halogenated Pyridines

In the landscape of modern medicinal chemistry, the pyridine scaffold remains one of the most prevalent and versatile azaheterocycles, integral to the structure of numerous FDA-approved drugs. Its unique electronic properties, ability to participate in hydrogen bonding, and aqueous solubility make it a privileged structure in drug design. The strategic functionalization of the pyridine ring with halogen atoms—particularly fluorine and chlorine—further enhances its utility, allowing chemists to meticulously modulate a molecule's pharmacokinetic and pharmacodynamic profile.[1] Fluorine atoms can improve metabolic stability and receptor binding affinity, while the chlorine atom provides a reactive handle for carbon-carbon bond formation, enabling the construction of complex molecular architectures.[2]

This guide provides an in-depth technical overview of 4-Chloro-3,5-difluoropyridine hydrochloride (CAS: 2102409-72-1), a key intermediate for researchers, scientists, and drug development professionals. We will explore its fundamental properties, provide a robust, field-proven synthetic pathway, and detail its core reactivity in cross-coupling reactions that are pivotal to the drug discovery process.

Physicochemical and Spectroscopic Profile

A thorough understanding of a building block's physical and chemical properties is paramount for its effective use in synthesis. The key data for 4-Chloro-3,5-difluoropyridine hydrochloride and its corresponding free base are summarized below. While an experimental melting point for the hydrochloride salt is not widely reported in the literature, vendor specifications indicate it is a solid at room temperature.[3] Spectroscopic data is predicted based on established principles of NMR spectroscopy for halogenated aromatic systems.[4][5][6]

PropertyValueSource(s)
Compound Name 4-Chloro-3,5-difluoropyridine hydrochloride N/A
CAS Number2102409-72-1[1][3][7][8]
Molecular FormulaC₅H₃Cl₂F₂N[1][3]
Molecular Weight185.98 g/mol [1][3]
AppearanceSolid (form not specified)[3]
StorageRoom Temperature, Inert Atmosphere[3]
Free Base Name 4-Chloro-3,5-difluoropyridine N/A
Free Base CAS851178-97-7[9]
Free Base FormulaC₅H₂ClF₂N[9]
Free Base MW149.53 g/mol [9]
Predicted ¹H NMR δ ~8.3-8.5 ppm (s, 2H)[4][10]
Predicted ¹³C NMR δ ~155-158 (d), ~138-142 (t), ~120-125 (d)[4]
Predicted ¹⁹F NMR δ ~-110 to -130 ppm[11]

Note: NMR chemical shifts are estimates in ppm relative to TMS and can vary based on solvent and experimental conditions. The multiplicity of carbon signals (d = doublet, t = triplet) arises from C-F coupling.

Synthesis and Mechanistic Rationale

While several routes to functionalized chlorofluoropyridines exist, including halogen exchange and Sandmeyer reactions[12][13][14], a highly effective and regioselective method for the synthesis of 4-Chloro-3,5-difluoropyridine involves a directed ortho-lithiation of a commercially available precursor, 3,5-difluoropyridine. This approach provides excellent control over the site of chlorination, which is a common challenge in the electrophilic halogenation of pyridine rings.

The rationale for this pathway is grounded in the ability of the pyridine nitrogen to direct metallation to the C2 position, while the fluorine atoms acidify the proton at the C4 position. The use of a strong, hindered base like lithium diisopropylamide (LDA) at low temperatures favors kinetic deprotonation at the most acidic C4 position over nucleophilic attack at the ring. The resulting lithiated intermediate is then quenched with an electrophilic chlorine source to yield the target molecule.

G cluster_0 Step 1: Regioselective Lithiation cluster_1 Step 2: Electrophilic Chlorination cluster_2 Step 3: Salt Formation start 3,5-Difluoropyridine intermediate 4-Lithio-3,5-difluoropyridine (in situ) start->intermediate Deprotonation at C4 reagents1 LDA, THF, -78 °C reagents1->start product_free 4-Chloro-3,5-difluoropyridine intermediate->product_free Quench reagents2 N-Chlorosuccinimide (NCS) reagents2->intermediate product_hcl 4-Chloro-3,5-difluoropyridine hydrochloride product_free->product_hcl Protonation reagents3 HCl in Ether reagents3->product_free

Caption: Proposed Synthetic Workflow for 4-Chloro-3,5-difluoropyridine HCl.

Detailed Synthetic Protocol (Proposed)

This protocol is based on established procedures for directed ortho-lithiation of halogenated pyridines.

Materials:

  • 3,5-Difluoropyridine

  • Diisopropylamine, anhydrous

  • n-Butyllithium (n-BuLi) in hexanes (e.g., 2.5 M)

  • Tetrahydrofuran (THF), anhydrous

  • N-Chlorosuccinimide (NCS)

  • Hydrochloric acid (HCl) solution in diethyl ether (e.g., 2.0 M)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate

  • Hexanes

Procedure:

  • Preparation of LDA (in situ): To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add anhydrous THF and cool to -78 °C in a dry ice/acetone bath. Add freshly distilled diisopropylamine (1.1 equivalents). Slowly add n-BuLi (1.05 equivalents) dropwise via syringe, maintaining the temperature at -78 °C. Stir the resulting solution for 30 minutes at -78 °C.

    • Causality Insight: In situ preparation of LDA from the less-reactive amine and n-BuLi ensures a fresh, highly active base. Performing this at low temperature prevents base degradation.

  • Lithiating the Pyridine: Slowly add a solution of 3,5-difluoropyridine (1.0 equivalent) in anhydrous THF to the LDA solution at -78 °C. Stir the reaction mixture for 1-2 hours at this temperature.

    • Causality Insight: The fluorine atoms inductively withdraw electron density, making the C4 proton the most acidic on the ring. The low temperature is critical to favor kinetic deprotonation over potential side reactions like nucleophilic addition of the butyl group from any residual n-BuLi.

  • Chlorination: Prepare a solution of N-Chlorosuccinimide (NCS) (1.2 equivalents) in anhydrous THF. Add this solution dropwise to the reaction mixture at -78 °C. Allow the reaction to stir for an additional 2-3 hours, slowly warming to room temperature overnight.

    • Causality Insight: NCS is an effective, solid-phase electrophilic chlorine source that is easier to handle than chlorine gas. Adding it as a solution ensures controlled delivery and minimizes localized overheating.

  • Workup and Purification (Free Base): Quench the reaction by the slow addition of saturated aqueous NH₄Cl. Transfer the mixture to a separatory funnel and dilute with ethyl acetate. Wash the organic layer sequentially with water, saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude 4-Chloro-3,5-difluoropyridine can be purified by flash column chromatography on silica gel.

  • Hydrochloride Salt Formation: Dissolve the purified free base in a minimal amount of a suitable solvent like diethyl ether or ethyl acetate. Add a solution of HCl in diethyl ether (1.0-1.1 equivalents) dropwise with stirring. The hydrochloride salt will typically precipitate. Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield the final product.

    • Trustworthiness Check: This step provides a self-validating system. The precipitation of a solid upon acidification is a strong indicator of successful salt formation. The product can be verified by melting point analysis and checking for the disappearance of the free base spot on TLC.

Core Reactivity and Application in Medicinal Chemistry

The primary value of 4-Chloro-3,5-difluoropyridine hydrochloride lies in the reactivity of its C4-chloro substituent. This position is activated towards palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, allowing for the facile introduction of aryl, heteroaryl, or alkyl groups. This reactivity is a cornerstone of modern drug synthesis.

A notable application is found in a patent for arylquinazolines as potential therapeutic agents, where 4-chloro-3,5-difluoropyridine is reacted with a quinazoline derivative in a nucleophilic aromatic substitution reaction.[15]

Application Protocol: Suzuki-Miyaura Cross-Coupling

This protocol outlines a general yet robust procedure for the Suzuki coupling of 4-Chloro-3,5-difluoropyridine with a generic arylboronic acid.

Materials:

  • 4-Chloro-3,5-difluoropyridine (from the hydrochloride salt by neutralization, or used directly with an extra equivalent of base) (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 1-5 mol%)

  • Triphenylphosphine (PPh₃, 2-10 mol%) or a more advanced ligand like SPhos

  • Potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) (2-3 equiv)

  • Solvent system (e.g., 1,4-Dioxane/Water 4:1, or DMF)

  • Microwave reaction vial or standard reaction flask

Procedure (Microwave-Assisted):

  • Vial Preparation: To a microwave reaction vial equipped with a stir bar, add 4-Chloro-3,5-difluoropyridine, the arylboronic acid, Pd(OAc)₂, the phosphine ligand, and the base.

    • Expertise Insight: The choice of ligand is critical. While PPh₃ is a standard, more electron-rich and bulky phosphine ligands (e.g., Buchwald ligands like SPhos or XPhos) are often superior for coupling less reactive chloro-heteroarenes, enabling lower catalyst loadings and temperatures.[16]

  • Solvent Addition: Add the degassed solvent system (e.g., Dioxane/Water). Seal the vial with a cap.

    • Causality Insight: Degassing the solvent (e.g., by sparging with argon) is crucial to remove oxygen, which can oxidize the Pd(0) active catalyst and deactivate it.

  • Microwave Irradiation: Place the vial in a microwave reactor. Irradiate the mixture at a set temperature (e.g., 120-150 °C) for a specified time (e.g., 10-30 minutes).[16] Monitor reaction progress by TLC or LC-MS.

  • Workup and Purification: After cooling, dilute the reaction mixture with ethyl acetate and water. Separate the layers, and extract the aqueous phase with ethyl acetate. Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate. Purify the residue by flash chromatography to obtain the desired biaryl product.

G Pd_II Pd(II) Precatalyst (e.g., Pd(OAc)₂) Pd_0 Active Pd(0)L₂ Pd_II->Pd_0 Reduction OxAdd Oxidative Addition Complex Pd_0->OxAdd Oxidative Addition Transmetal Transmetallation Complex OxAdd->Transmetal Transmetallation Transmetal->Pd_0 Reductive Elimination Product Ar¹-Ar² Product Transmetal->Product Reductive Elimination Ar1X 4-Chloro-3,5-difluoropyridine (Ar¹-X) Ar1X->OxAdd Ar2B Ar²B(OH)₂ + Base Ar2B->Transmetal

Caption: Simplified Catalytic Cycle for Suzuki-Miyaura Cross-Coupling.

Safety and Handling

4-Chloro-3,5-difluoropyridine hydrochloride is a hazardous substance and must be handled with appropriate precautions in a well-ventilated chemical fume hood.

Hazard CategoryDescriptionPrecautionary Statements
Acute Toxicity Harmful if swallowed or if it comes in contact with skin.[3]P264: Wash hands thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301+P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor. P280: Wear protective gloves/protective clothing.[3]
Skin Irritation Causes skin irritation.[3]P302+P352: IF ON SKIN: Wash with plenty of soap and water.
Eye Irritation Causes serious eye irritation.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Respiratory Irritation May cause respiratory irritation.P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.

Personal Protective Equipment (PPE): Standard laboratory PPE, including a lab coat, safety glasses with side shields (or goggles), and nitrile gloves, is required.

Disposal: Dispose of waste material in accordance with local, regional, and national regulations. The compound should be treated as hazardous chemical waste.

Conclusion

4-Chloro-3,5-difluoropyridine hydrochloride is a high-value, versatile building block for drug discovery and development. Its strategic arrangement of fluorine and chlorine substituents provides a powerful tool for medicinal chemists to synthesize novel compounds with tailored properties. Understanding its synthesis, physicochemical characteristics, and core reactivity—particularly in palladium-catalyzed cross-coupling reactions—is essential for leveraging its full potential in the creation of next-generation therapeutics. The protocols and insights provided in this guide serve as a foundational resource for the effective and safe application of this important chemical intermediate.

References

  • Banks, R. E., & Sparkes, G. R. (1973). Studies in azide chemistry. Part V. Synthesis of 4-azido-2,3,5,6-tetrafluoro-, 4-azido-3-chloro-2,5,6-trifluoro-, and 4-azido-3,5-dichloro-2,6-difluoro-pyridine, and some thermal reactions of the tetrafluoro-compound. Journal of the Chemical Society, Perkin Transactions 1, 2964-2970.
  • (WO2014183850A1) Arylquinazolines. (2014). Google Patents.
  • Sandmeyer reaction. (2023, December 26). In Wikipedia. Retrieved January 20, 2026, from [Link]

  • Method for synthesizing 4-chloro-pyridine. (n.d.). Patsnap. Retrieved January 20, 2026, from [Link]

  • Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines - Supporting Information. (n.d.). The Royal Society of Chemistry. Retrieved January 20, 2026, from [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0000926). Retrieved January 20, 2026, from [Link]

  • The values for proton and C-13 chemical shifts given below are typical approximate ranges only. (n.d.). University of Wisconsin-Madison. Retrieved January 20, 2026, from [Link]

  • Preparation of difluorpyridine compounds. (n.d.). Google Patents.
  • A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. (2022). RSC Medicinal Chemistry. Retrieved January 20, 2026, from [Link]

  • (CN100579963C) Process for preparing N-amino substituted heterocyclic compounds. (n.d.). Google Patents.
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  • Sandmeyer Reaction. (n.d.). Organic Chemistry Portal. Retrieved January 20, 2026, from [Link]

  • Chemical shifts. (n.d.). University of Regensburg. Retrieved January 20, 2026, from [Link]

  • Sandmeyer Reaction Mechanism. (n.d.). BYJU'S. Retrieved January 20, 2026, from [Link]

  • (WO2025093631A1) A process for preparing 2-amino-3,5-difluoropyridine or a salt thereof. (n.d.). Google Patents.
  • NMR Chart. (n.d.). University of California, Los Angeles. Retrieved January 20, 2026, from [Link]

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Foundational

An In-depth Technical Guide to the Safe Handling and Disposal of 4-Chloro-3,5-difluoropyridine hydrochloride

Introduction 4-Chloro-3,5-difluoropyridine hydrochloride is a halogenated pyridine derivative of significant interest in pharmaceutical and agrochemical research. Its unique substitution pattern imparts specific chemical...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-Chloro-3,5-difluoropyridine hydrochloride is a halogenated pyridine derivative of significant interest in pharmaceutical and agrochemical research. Its unique substitution pattern imparts specific chemical properties that are valuable in synthesis, but also necessitate a thorough understanding of its potential hazards. This guide provides a comprehensive overview of the safe handling, storage, and disposal of this compound, grounded in established safety protocols and an understanding of its chemical reactivity. It is intended for researchers, scientists, and drug development professionals who may work with this or structurally similar compounds.

Hazard Identification and Risk Assessment

A comprehensive risk assessment is the cornerstone of safe laboratory practice. For 4-Chloro-3,5-difluoropyridine hydrochloride, this involves understanding its intrinsic chemical and toxicological properties.

Physicochemical Properties

A clear understanding of the physical and chemical properties of a substance is fundamental to its safe handling.

PropertyValueSource
CAS Number 2102409-72-1[1][2][3]
Molecular Formula C5H3Cl2F2N[1][3]
Molecular Weight 185.98 g/mol [1][3]
Appearance Solid-
Purity Typically ≥97%[1]
Toxicological Profile

While specific toxicological data for 4-Chloro-3,5-difluoropyridine hydrochloride is limited, the hazards can be inferred from data on structurally similar halogenated pyridines.[4] The primary routes of exposure are inhalation, dermal contact, and ingestion.[5]

  • Acute Toxicity: Halogenated pyridines are generally considered to be harmful if swallowed, in contact with skin, or if inhaled.[6] Exposure can cause irritation to the skin, eyes, and respiratory tract.[7] Systemic effects may include headache, dizziness, nausea, and in severe cases, damage to the liver and kidneys.[8][9][10]

  • Skin and Eye Irritation: This compound is expected to be a skin and eye irritant.[2][6] Direct contact can cause redness, pain, and in severe cases, chemical burns.

  • Respiratory Irritation: Inhalation of dust or aerosols may cause respiratory irritation.[2][6]

  • Chronic Effects: Prolonged or repeated exposure to pyridine and its derivatives can lead to chronic health issues, including damage to the liver, kidneys, and central nervous system.[9]

Reactivity and Incompatibilities

The reactivity of 4-Chloro-3,5-difluoropyridine hydrochloride is influenced by the electron-withdrawing effects of the chlorine and fluorine atoms on the pyridine ring.

  • Strong Oxidizing Agents: Violent reactions can occur upon contact with strong oxidizing agents.

  • Strong Acids: As a hydrochloride salt, it is acidic. However, it can still react with strong acids, potentially releasing hydrogen chloride gas.

  • Thermal Decomposition: Upon heating to decomposition, it may release toxic and corrosive fumes, including hydrogen chloride, hydrogen fluoride, and oxides of nitrogen.

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, combining engineering controls and appropriate PPE, is essential when handling 4-Chloro-3,5-difluoropyridine hydrochloride.

Engineering Controls
  • Fume Hood: All handling of this compound, including weighing, transferring, and reactions, must be conducted in a properly functioning chemical fume hood to minimize the inhalation of dust or vapors.[11]

  • Ventilation: The laboratory should be well-ventilated to prevent the accumulation of any fugitive emissions.[12][13]

  • Eyewash Stations and Safety Showers: An easily accessible and regularly tested emergency eyewash station and safety shower are mandatory in any laboratory where this compound is handled.[11][14]

Personal Protective Equipment (PPE)

The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.[1][15]

  • Eye and Face Protection: Chemical safety goggles are the minimum requirement.[11][16] A face shield should be worn in addition to goggles when there is a risk of splashing.[14]

  • Skin Protection:

    • Gloves: Due to the potential for skin absorption, chemically resistant gloves are required. While nitrile gloves offer some protection for incidental contact, butyl or neoprene gloves are recommended for prolonged handling, as they generally provide better resistance to chlorinated and fluorinated organic compounds.[16] It is crucial to inspect gloves for any signs of degradation or perforation before each use and to change them immediately if contamination is suspected.[13][17]

    • Lab Coat: A flame-retardant lab coat should be worn and kept fully fastened to protect skin and personal clothing.[16]

    • Closed-toe Shoes: These are mandatory to protect the feet from spills.[4]

  • Respiratory Protection: For situations where engineering controls may not be sufficient to maintain exposure below acceptable limits, such as during a large spill, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and acid gases should be used by trained personnel.[11][16]

Safe Handling and Storage Procedures

Adherence to strict protocols for handling and storage is critical to preventing accidental exposure and ensuring the stability of the compound.

Handling
  • Avoid Creating Dust: Handle the solid material carefully to avoid generating dust.

  • Grounding: When transferring large quantities of the material, containers should be grounded to prevent the buildup of static electricity.[13]

  • Personal Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[13]

  • Work Surfaces: Protect work surfaces with disposable, absorbent bench paper.[5]

Storage
  • Container: Store in a tightly sealed, properly labeled container.[11][16]

  • Location: Keep in a cool, dry, and well-ventilated area, away from direct sunlight and sources of ignition.[11][16]

  • Incompatibles: Store separately from strong oxidizing agents and strong acids.[11][16]

Emergency Procedures

A well-defined and practiced emergency plan is crucial for mitigating the consequences of an accidental exposure or spill.[12]

First Aid Measures

Immediate and appropriate first aid can significantly reduce the severity of an injury.

  • Inhalation: Move the affected person to fresh air immediately.[18] If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[18]

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes.[19] Seek medical attention.[16]

  • Eye Contact: Immediately flush the eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[18][19] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[19]

Spill and Leak Procedures

The response to a spill should be swift and methodical, prioritizing personal safety.

  • Small Spills (manageable by trained personnel):

    • Evacuate all non-essential personnel from the immediate area.

    • Ensure you are wearing the appropriate PPE, including respiratory protection if necessary.[16]

    • Contain the spill using an inert absorbent material such as vermiculite, sand, or earth.[12] Do not use combustible materials like paper towels.

    • Carefully scoop the absorbed material into a labeled, sealable container for hazardous waste disposal.

    • Decontaminate the spill area with a suitable solvent (e.g., isopropanol), followed by a thorough wash with soap and water. All cleaning materials should also be disposed of as hazardous waste.

  • Large Spills:

    • Evacuate the entire laboratory immediately and alert others in the vicinity.

    • Activate the fire alarm if there is a fire or explosion risk.

    • Contact your institution's emergency response team or the local fire department from a safe location.[16]

    • Provide them with the identity of the spilled material and any other relevant information.

Decontamination and Disposal

Proper decontamination of equipment and compliant disposal of waste are essential to protect both human health and the environment.

Equipment Decontamination

All equipment that has come into contact with 4-Chloro-3,5-difluoropyridine hydrochloride must be decontaminated before being removed from the designated work area or sent for repair.[20][21][22]

  • Gross Decontamination: Remove as much of the residual compound as possible by physical means (e.g., wiping with a disposable cloth).

  • Solvent Rinse: Rinse the equipment with a suitable organic solvent in which the compound is soluble (e.g., isopropanol, ethanol). Collect the rinsate as hazardous waste.

  • Detergent Wash: Wash the equipment thoroughly with a laboratory detergent and water.[20]

  • Final Rinse: Rinse with deionized water and allow to air dry completely.

Waste Disposal

4-Chloro-3,5-difluoropyridine hydrochloride and all materials contaminated with it are considered hazardous waste and must be disposed of accordingly. Halogenated organic compounds require special disposal considerations to prevent the formation of persistent environmental pollutants.[4][23]

  • Waste Segregation: Collect all waste containing this compound in a dedicated, clearly labeled, and sealed hazardous waste container. Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Disposal Method: The preferred method of disposal for halogenated organic compounds is high-temperature incineration in a facility equipped with scrubbers to neutralize the resulting acidic gases (HCl and HF).[9]

  • Regulatory Compliance: All waste disposal must be carried out in strict accordance with local, state, and federal regulations. Consult your institution's EHS office or a licensed hazardous waste disposal contractor for specific guidance.

Conclusion

4-Chloro-3,5-difluoropyridine hydrochloride is a valuable research chemical that can be handled safely with a thorough understanding of its hazards and the implementation of robust safety protocols. By adhering to the principles of risk assessment, utilizing appropriate engineering controls and personal protective equipment, and following established procedures for handling, storage, and disposal, researchers can minimize their risk of exposure and protect themselves, their colleagues, and the environment.

Diagrams

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling cluster_disposal Disposal RiskAssessment Conduct Risk Assessment SelectPPE Select Appropriate PPE RiskAssessment->SelectPPE informs PrepWorkArea Prepare Work Area (Fume Hood) SelectPPE->PrepWorkArea Weighing Weighing and Transfer PrepWorkArea->Weighing Reaction Performing Reaction Weighing->Reaction Decontamination Decontaminate Equipment Reaction->Decontamination WasteSegregation Segregate Waste Decontamination->WasteSegregation StoreWaste Store Waste Securely WasteSegregation->StoreWaste Disposal Dispose via Licensed Contractor StoreWaste->Disposal

Caption: Workflow for the safe handling of 4-Chloro-3,5-difluoropyridine hydrochloride.

EmergencyResponse Spill Spill Occurs Assess Assess Spill Size & Risk Spill->Assess SmallSpill Small Spill Assess->SmallSpill Manageable by trained personnel LargeSpill Large Spill Assess->LargeSpill Unmanageable or high hazard DonPPE Don Appropriate PPE SmallSpill->DonPPE Evacuate Evacuate Area LargeSpill->Evacuate Contain Contain with Inert Absorbent DonPPE->Contain Collect Collect Waste Contain->Collect Decontaminate Decontaminate Area Collect->Decontaminate Alert Alert EHS/Emergency Services Evacuate->Alert

Caption: Decision tree for spill response.

References

  • How to Choose PPE for Chemical Work. (2025, October 23). Safety + Health Magazine. [Link]

  • Standard Operating Procedures for Hazardous and Particularly Hazardous Chemicals: For Pyridine. Washington State University. [Link]

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  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]

  • Perspective on halogenated organic compounds. (2023, November 2). National Center for Biotechnology Information. [Link]

  • Laboratory Equipment Decontamination Procedures. Central Michigan University. [Link]

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  • Pyridine | ToxFAQs™. Agency for Toxic Substances and Disease Registry. [Link]

  • Toxicology of Some Fluoro-Organic Compounds. (1989, February 7). Defense Technical Information Center. [Link]

  • Safety in Organic Chemistry Laboratory. TigerWeb. [Link]

  • NTP Technical Report on the Toxicity Studies of o-Chloropyridine (CASRN 109-09-1) Administered Dermally and in Drinking Water to F344/N Rats and B6C3F1/N Mice. National Center for Biotechnology Information. [Link]

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Exploratory

A Technical Guide to the Thermal Stability and Decomposition of 4-Chloro-3,5-difluoropyridine hydrochloride

Abstract This technical guide provides a comprehensive analysis of the thermal stability and decomposition profile of 4-Chloro-3,5-difluoropyridine hydrochloride (CAS No: 2102409-72-1).[1][2][3] As a critical intermediat...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the thermal stability and decomposition profile of 4-Chloro-3,5-difluoropyridine hydrochloride (CAS No: 2102409-72-1).[1][2][3] As a critical intermediate in pharmaceutical and agrochemical synthesis, a thorough understanding of its thermal behavior is paramount for ensuring process safety, defining safe storage conditions, and optimizing reaction parameters. This document details the application of key thermal analysis techniques—Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Accelerating Rate Calorimetry (ARC)—to characterize the material's stability. We present detailed, field-proven experimental protocols, interpret the resulting data, and propose potential decomposition pathways. This guide is intended for researchers, process chemists, and safety professionals engaged in the development and handling of halogenated pyridine compounds.

Introduction

4-Chloro-3,5-difluoropyridine hydrochloride is a halogenated heterocyclic compound increasingly utilized as a versatile building block in the synthesis of complex organic molecules. Its unique substitution pattern offers specific reactivity that is valuable in the development of novel active pharmaceutical ingredients (APIs) and agrochemicals. However, the presence of multiple halogen substituents and a hydrochloride salt moiety introduces potential thermal instabilities.

The thermal decomposition of such molecules can lead to runaway reactions, pressure buildup, and the release of toxic and corrosive gases, such as hydrogen chloride (HCl) and hydrogen fluoride (HF). Therefore, a proactive and in-depth assessment of the compound's thermal properties is not merely a regulatory formality but a critical pillar of process safety and responsible chemical management. This guide explains the causality behind the selection of specific analytical techniques and provides a logical framework for a comprehensive thermal hazard assessment.

Physicochemical Properties

A summary of the key physicochemical properties of 4-Chloro-3,5-difluoropyridine hydrochloride is provided below.

PropertyValueSource(s)
CAS Number 2102409-72-1[1][2][3]
Molecular Formula C₅H₃Cl₂F₂N[1][3]
Molecular Weight 185.98 g/mol [1]
Appearance White to off-white solid (typical)N/A
Storage Inert atmosphere, Room Temperature[3]

Core Methodologies for Thermal Stability Assessment

To establish a comprehensive thermal stability profile, a multi-technique approach is required. Each method provides a unique and complementary piece of the puzzle, allowing for a robust and self-validating assessment.

  • Thermogravimetric Analysis (TGA): This is the foundational technique for determining at what temperature a material begins to lose mass.[4] For 4-Chloro-3,5-difluoropyridine hydrochloride, TGA is essential to identify the onset of decomposition that involves the release of gaseous products (e.g., HCl, HF, or fragmentation of the pyridine ring). The analysis is performed by monitoring the sample's mass as a function of temperature under a controlled atmosphere.[5]

  • Differential Scanning Calorimetry (DSC): While TGA measures mass change, DSC measures heat flow.[6] This technique is critical for identifying melting points, phase transitions, and, most importantly, the energetic nature (exothermic or endothermic) of decomposition.[7] An exothermic decomposition releases heat, which can self-accelerate the reaction, posing a significant safety risk.

  • Accelerating Rate Calorimetry (ARC): The ARC is the gold standard for simulating a worst-case thermal runaway scenario.[8] By maintaining a near-perfect adiabatic environment (zero heat loss), any heat generated by the sample's decomposition is contained, causing the sample's temperature to rise.[9][10] This allows for the direct measurement of critical safety parameters like the onset temperature of self-heating, time to maximum rate (TMR), and the corresponding pressure generation, which are essential for designing emergency relief systems and defining safe operating limits.[11]

Experimental Protocols

The following protocols are designed to be self-validating systems, incorporating necessary calibration and system suitability checks.

Thermogravimetric Analysis (TGA) Protocol
  • Instrument Calibration: Calibrate the TGA's temperature using certified standards (e.g., Indium, Tin, Zinc) and verify mass accuracy using a certified calibration weight.

  • Sample Preparation: Place 5-10 mg of 4-Chloro-3,5-difluoropyridine hydrochloride into a platinum or ceramic TGA pan.

  • Atmosphere: Purge the furnace with high-purity nitrogen at a flow rate of 50 mL/min to provide an inert atmosphere.

  • Thermal Program:

    • Equilibrate the sample at 30 °C for 5 minutes.

    • Ramp the temperature from 30 °C to 500 °C at a heating rate of 10 °C/min. The choice of 10 °C/min provides a good balance between resolution and experimental time.

  • Data Analysis: Record the mass loss as a function of temperature. Determine the onset temperature of decomposition (T_onset) from the resulting TGA curve and its first derivative (DTG curve).

Differential Scanning Calorimetry (DSC) Protocol
  • Instrument Calibration: Calibrate the DSC cell temperature and enthalpy response using a certified indium standard.

  • Sample Preparation: Hermetically seal 2-5 mg of the sample in an aluminum DSC pan. Using a sealed pan is crucial to contain any evolved gases and accurately measure the energetics of the initial decomposition stages.

  • Reference: Use an empty, hermetically sealed aluminum pan as the reference.

  • Thermal Program:

    • Equilibrate the sample at 30 °C for 3 minutes.

    • Ramp the temperature from 30 °C to 400 °C at a heating rate of 10 °C/min under a nitrogen purge of 50 mL/min.

  • Data Analysis: Plot the heat flow versus temperature. Identify endothermic events (e.g., melting) and exothermic events (decomposition). Quantify the enthalpy (ΔH) for each event.

Accelerating Rate Calorimetry (ARC) Protocol
  • System Validation: Perform a heater calibration test to ensure the calorimeter is functioning correctly according to ASTM E1981 standards.[10]

  • Sample Preparation: Load approximately 2-5 g of the sample into a titanium or Hastelloy-C sample bomb. These materials are chosen for their chemical resistance to corrosive gases like HCl and HF.

  • System Setup: Place the bomb in the calorimeter, connect the pressure transducer, and evacuate any residual air before backfilling with nitrogen if desired.

  • Experimental Mode: Utilize the Heat-Wait-Search (HWS) mode.[10]

    • Heat: Increase the temperature in 5 °C steps.

    • Wait: Hold at each step for a 20-minute equilibration period.

    • Search: Monitor for self-heating. If the rate of temperature rise exceeds a set threshold (typically 0.02 °C/min), the instrument will switch to adiabatic mode.

  • Data Acquisition: Once an exotherm is detected, the system will track the temperature and pressure of the sample under adiabatic conditions until the reaction is complete.

  • Data Analysis: Generate plots of temperature vs. time, pressure vs. time, and self-heat rate vs. temperature. Determine key safety parameters such as the onset temperature, Time to Maximum Rate (TMR), and final pressure.

Anticipated Thermal Behavior and Decomposition Pathway

Based on the structure of 4-Chloro-3,5-difluoropyridine hydrochloride, a multi-stage decomposition is anticipated.

  • Initial Stage: The first thermal event is likely the dissociation of the hydrochloride salt, releasing gaseous HCl. This may be observed in TGA as an initial mass loss and in DSC as an endothermic event.

  • Subsequent Decomposition: Following the loss of HCl, the neutral 4-Chloro-3,5-difluoropyridine molecule will undergo further degradation at higher temperatures. This is expected to be a more energetic, exothermic process.

  • Fragmentation: The pyridine ring is likely to fragment, potentially leading to the formation of smaller, volatile fluorinated and chlorinated organic compounds, as well as toxic gases like HF and phosgene, especially if oxygen is present.

The overall investigative workflow can be visualized as follows:

G cluster_analysis Thermal Hazard Assessment cluster_interpretation Data Synthesis & Analysis Sample Sample Preparation (4-Chloro-3,5-difluoropyridine HCl) TGA TGA (Mass Loss vs. Temp) Sample->TGA DSC DSC (Heat Flow vs. Temp) Sample->DSC ARC ARC (Adiabatic Runaway) Sample->ARC Interpret Data Interpretation (Onset, ΔH, Pressure) TGA->Interpret DSC->Interpret ARC->Interpret Decomp Decomposition Product ID (GC-MS, LC-MS) Interpret->Decomp Report Final Safety Report (Safe Operating Limits) Decomp->Report

Caption: A logical workflow for the comprehensive thermal analysis of a chemical intermediate.

A proposed decomposition pathway, initiated by the loss of HCl, is visualized below.

G start 4-Chloro-3,5-difluoropyridine HCl intermediate 4-Chloro-3,5-difluoropyridine start->intermediate  ΔT (Initial Heat) hcl HCl (gas) start->hcl products Decomposition Products (HF, Halogenated Fragments, NOx) intermediate->products  ΔT (High Temp)

Caption: Proposed initial decomposition pathway for 4-Chloro-3,5-difluoropyridine hydrochloride.

Identification of Decomposition Products

Identifying the products formed during thermal decomposition is crucial for a complete hazard assessment. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for this purpose.

Workflow for GC-MS Analysis:

  • Controlled Decomposition: Heat a sample of 4-Chloro-3,5-difluoropyridine hydrochloride in a sealed reactor to a temperature just above the decomposition onset determined by TGA/DSC.

  • Gas Sampling: Collect the gaseous headspace from the reactor using a gas-tight syringe or a solid-phase microextraction (SPME) fiber.

  • GC-MS Injection: Inject the collected sample into the GC-MS system. The gas chromatograph separates the individual components of the mixture.

  • Mass Spectrometry: As each component elutes from the GC column, it is fragmented and analyzed by the mass spectrometer, which provides a unique mass spectrum or "fingerprint."

  • Library Matching: The obtained mass spectra are compared against a spectral library (e.g., NIST) to tentatively identify the decomposition products. Confirmation is achieved by analyzing certified standards if available.

Safety, Handling, and Storage

The thermal stability data directly informs the necessary safety precautions.

  • Handling: Wear appropriate Personal Protective Equipment (PPE), including chemical safety goggles, impervious gloves, and a lab coat.[12][13] Handle only in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or potential decomposition vapors.[14]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[13] Keep away from heat, sparks, and open flames.[12] The thermal analysis data will define the maximum safe storage temperature, which should be well below the onset of decomposition detected by ARC.

  • Incompatibilities: Avoid contact with strong oxidizing agents and metals.[13]

  • Disposal: Dispose of the material and its container at an approved waste disposal plant in accordance with local, state, and federal regulations.[13]

Conclusion

4-Chloro-3,5-difluoropyridine hydrochloride exhibits a complex thermal profile that necessitates a thorough investigation using orthogonal analytical techniques. TGA provides the initial assessment of mass loss, DSC quantifies the energetic nature of decomposition, and ARC delivers indispensable data for worst-case scenario modeling. The anticipated decomposition pathway involves an initial loss of hydrogen chloride followed by a more energetic fragmentation of the pyridine ring, highlighting the potential for both thermal and pressure hazards, as well as the release of corrosive gases. The methodologies and insights presented in this guide provide a robust framework for the safe handling, storage, and utilization of this important chemical intermediate, ensuring a higher level of safety and process control for all professionals in the field.

References

  • Fisher Scientific. (2024, March 31). SAFETY DATA SHEET.
  • Thermal Hazard Technology. Accelerating Rate Calorimeter.
  • Fisher Scientific. (2010, November 16). SAFETY DATA SHEET.
  • Belmont Scientific. Accelerating Rate Calorimeter (ARC).
  • Angene Chemical. (2024, November 1). Safety Data Sheet.
  • Sigma-Aldrich. (2024, September 8). SAFETY DATA SHEET.
  • Labsolu.ca. 4-chloro-3,5-difluoropyridine hydrochloride.
  • Prime Process Safety Center. Accelerating Rate Calorimetry (ARC).
  • NETZSCH Analyzing & Testing. Accelerating Rate Calorimeter (ARC).
  • Echemi. 2,3,5-Trichloro-4,6-difluoropyridine Safety Data Sheets.
  • Benchchem. troubleshooting common issues in reactions involving 4-Amino-3,5-dichloro-2,6-difluoropyridine.
  • Mujika, J. I. (2017). Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions. National Institutes of Health (NIH).
  • Chemistry LibreTexts. (2022, August 21). Thermogravimetric analysis (TGA).
  • Wikipedia. Thermogravimetric analysis.
  • National Oceanic and Atmospheric Administration. III Analytical Methods.
  • BLD Pharm. 2102409-72-1|4-Chloro-3,5-difluoropyridine hydrochloride.
  • Achmem. 4-Chloro-3,5-difluoropyridine hydrochloride.
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  • ResearchGate. Techniques and Methods of Identification.
  • NOAA Institutional Repository. Methods for Analysis of Organic Compounds.

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Protocols & Analytical Methods

Method

Application Note: Suzuki-Miyaura Coupling of 4-Chloro-3,5-difluoropyridine hydrochloride for the Synthesis of 4-Aryl-3,5-difluoropyridines

Introduction: The Challenge and Opportunity of Chloropyridines The synthesis of biaryl and hetero-biaryl structures is a cornerstone of modern medicinal chemistry and materials science, with the pyridine moiety being a p...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Challenge and Opportunity of Chloropyridines

The synthesis of biaryl and hetero-biaryl structures is a cornerstone of modern medicinal chemistry and materials science, with the pyridine moiety being a particularly privileged scaffold in biologically active compounds.[1][2] The Suzuki-Miyaura cross-coupling reaction stands as a premier method for forging these critical carbon-carbon bonds.[3] Historically, the more reactive aryl bromides and iodides have been the substrates of choice. However, from an industrial and economic perspective, the use of readily available and less expensive chloro-aromatics is highly desirable.

This guide focuses on a challenging yet valuable substrate: 4-Chloro-3,5-difluoropyridine hydrochloride . Its utility is complicated by several factors:

  • Low Reactivity of the C-Cl Bond: The carbon-chlorine bond is significantly stronger and less reactive towards oxidative addition than its bromine or iodine counterparts, demanding highly active catalytic systems.[3][4]

  • Catalyst Inhibition: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium catalyst, forming inactive complexes and hindering the catalytic cycle.

  • Substrate Form: The hydrochloride salt necessitates careful consideration of the base type and stoichiometry, as the base must first neutralize the salt before participating in the reaction.

This document provides a comprehensive overview of the mechanistic considerations, a guide to reagent selection, a detailed experimental protocol, and a troubleshooting guide for successfully employing 4-Chloro-3,5-difluoropyridine hydrochloride in Suzuki-Miyaura coupling reactions.

The Catalytic Cycle: A Mechanistic Perspective

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[3][4][5] Understanding these fundamental steps is critical to optimizing the reaction for a challenging substrate like 4-Chloro-3,5-difluoropyridine.

Suzuki_Mechanism pd0 Pd(0)L₂ Active Catalyst pd_complex1 Oxidative Addition Intermediate pd0->pd_complex1 Oxidative Addition pd_complex2 Transmetalation Intermediate pd_complex1->pd_complex2 Transmetalation pd_complex2->pd0 Reductive Elimination product Ar¹-Ar² (Product) pd_complex2->product aryl_halide 4-Chloro-3,5-difluoropyridine (Ar¹-Cl) aryl_halide->pd_complex1 boronic_acid Ar²-B(OH)₂ boronate [Ar²-B(OH)₃]⁻ Activated Boronate boronic_acid->boronate Activation base Base (e.g., K₃PO₄) base->boronate boronate->pd_complex2

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Key Steps & Considerations for 4-Chloro-3,5-difluoropyridine:

  • Oxidative Addition: This is the rate-determining step for chloropyridines.[3] A 14-electron Pd(0) complex inserts into the C-Cl bond to form a square planar Pd(II) species. To facilitate this difficult step, bulky, electron-rich ligands are essential. They increase the electron density on the palladium, making it a better nucleophile, and their steric bulk promotes the formation of the highly reactive, monoligated Pd(0)L species.

  • Transmetalation: The organic moiety from the boron reagent is transferred to the palladium center. This requires prior activation of the boronic acid by a base to form a more nucleophilic "ate" complex (boronate).[6] The choice of base is critical; it must be strong enough to facilitate this step but not so strong as to cause degradation of the substrate or boronic acid.

  • Reductive Elimination: The two organic partners on the Pd(II) complex couple and are eliminated, forming the C-C bond of the final product and regenerating the active Pd(0) catalyst.[5] This step is typically fast, especially when promoted by bulky ligands.

Reagent Selection and Optimization

The success of coupling with 4-Chloro-3,5-difluoropyridine hydrochloride hinges on the judicious selection of each reaction component.

ComponentRecommended ReagentsRationale & Expert Insights
Palladium Source Pd(OAc)₂, Pd₂(dba)₃, PdCl₂(dppf)These are common, air-stable Pd(II) and Pd(0) precursors that are reduced in situ to the active Pd(0) catalyst. PdCl₂(dppf) is a reliable pre-catalyst that is often effective for heteroaryl couplings.[7]
Ligand Buchwald Biarylphosphines: SPhos, XPhos, RuPhosBulky Alkylphosphines: P(t-Bu)₃N-Heterocyclic Carbenes (NHCs): IPr, SImesThis is the most critical choice. These bulky, electron-rich ligands are field-proven for activating C-Cl bonds. Their steric hindrance accelerates reductive elimination and shields the palladium center, mitigating catalyst deactivation by the pyridine nitrogen.
Base K₃PO₄, K₂CO₃, Cs₂CO₃, Na₂CO₃An inorganic base is required to activate the boronic acid.[6] Crucially, for the hydrochloride salt, a minimum of 3 equivalents of base is recommended. The first equivalent neutralizes the HCl, and the subsequent 1-2 equivalents participate in the catalytic cycle. K₃PO₄ is often an excellent choice for its balance of reactivity and solubility.[8]
Boron Reagent Arylboronic Acids (Ar-B(OH)₂)Arylboronic Esters (e.g., pinacol)Boronic acids are the most common partners. Pinacol esters offer enhanced stability and are useful for boronic acids prone to protodeboronation.
Solvent System Dioxane/H₂O, Toluene/H₂O, THF, DMFA polar aprotic solvent is typically used, often with a small amount of water to help dissolve the inorganic base and facilitate the transmetalation step.[2] Thorough degassing of the solvent is mandatory to prevent oxidation and deactivation of the Pd(0) catalyst.

Detailed Experimental Protocol

This protocol provides a robust starting point for the Suzuki-Miyaura coupling of 4-Chloro-3,5-difluoropyridine hydrochloride with a generic arylboronic acid.

Workflow start Start prep 1. Prepare Vessel (Dry, Inert Atmosphere) start->prep add 2. Add Solids (Pyridine HCl, Boronic Acid, Base, Catalyst, Ligand) prep->add purge 3. Purge with N₂/Ar (3x Vacuum/Backfill) add->purge solvent 4. Add Degassed Solvent purge->solvent react 5. Heat Reaction (e.g., 100 °C, 12-24h) solvent->react monitor 6. Monitor Progress (TLC / LC-MS) react->monitor monitor->react Incomplete workup 7. Aqueous Workup (Dilute, Extract) monitor->workup Reaction Complete purify 8. Purify Product (Column Chromatography) workup->purify end End (Characterize Product) purify->end

Caption: A generalized experimental workflow for the Suzuki coupling protocol.

Reagents:

ReagentMol. Wt.MmolEquivalentsAmount
4-Chloro-3,5-difluoropyridine HCl204.451.01.0204.5 mg
Arylboronic Acid-1.21.2-
Pd₂(dba)₃915.720.010.01 (1 mol% Pd)9.2 mg
SPhos410.470.0220.022 (2.2 mol%)9.0 mg
K₃PO₄ (anhydrous)212.273.03.0637 mg
1,4-Dioxane (anhydrous)---4.0 mL
Water (degassed)---1.0 mL

Step-by-Step Procedure:

  • Vessel Preparation: To a dry Schlenk tube or microwave vial equipped with a magnetic stir bar, add 4-Chloro-3,5-difluoropyridine hydrochloride (1.0 eq), the arylboronic acid (1.2 eq), potassium phosphate (3.0 eq), Pd₂(dba)₃ (0.01 eq), and SPhos (0.022 eq).

  • Inert Atmosphere: Seal the vessel with a septum or cap. Evacuate the vessel under high vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.

  • Solvent Addition: Using a syringe, add the anhydrous 1,4-dioxane (4.0 mL) and degassed water (1.0 mL). The solvents should be thoroughly degassed beforehand by sparging with an inert gas for 30 minutes or via three freeze-pump-thaw cycles.

  • Reaction: Place the sealed vessel in a preheated oil bath or heating block at 100 °C. Stir vigorously for 12-24 hours.

  • Monitoring: Monitor the reaction's progress by taking small aliquots and analyzing them by TLC or LC-MS to check for the consumption of the starting material.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with ethyl acetate (2 x 15 mL). Combine the organic layers.

  • Washing & Drying: Wash the combined organic layers with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 4-aryl-3,5-difluoropyridine product.

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Conversion 1. Inactive catalyst (oxidized Pd(0)).2. Insufficient base to neutralize HCl and drive catalysis.3. Ligand not suitable for C-Cl activation.1. Ensure solvents are rigorously degassed and a strict inert atmosphere is maintained.2. Use ≥3 equivalents of a dry, finely powdered base (e.g., K₃PO₄).3. Switch to a more electron-rich, bulky ligand like XPhos or a suitable NHC catalyst system.
Significant Starting Material Recovered Failure of the oxidative addition step.Increase the reaction temperature (e.g., to 110-120 °C, if using a high-boiling solvent). Consider using a different palladium precursor/ligand combination known for high activity with aryl chlorides.
Formation of Homocoupled Biaryl (from Boronic Acid) Presence of oxygen in the reaction mixture.Improve the degassing procedure for solvents and ensure the reaction vessel is perfectly sealed under a positive pressure of inert gas.
Formation of Protodeboronated Arene The boronic acid is unstable under the reaction conditions.Use anhydrous solvents. Consider switching the base to potassium fluoride (KF), which is known to minimize this side reaction.[9] Alternatively, use the corresponding boronic acid pinacol ester.

References

  • Kolychev, E. et al. (n.d.). Catalyst screening for Suzuki-Miyaura coupling of 3-chloropyridine and 4-tolylboronic acid a.
  • Wade, J. V., & Krueger, C. A. (2003). Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids. Journal of Combinatorial Chemistry, 5(3), 267–272. Available at: [Link]

  • Chemistry LibreTexts. (2019). Suzuki-Miyaura Coupling. Available at: [Link]

  • ResearchGate. (2021). Suzuki‐Miyaura cross‐coupling reaction of diverse chloro pyridines. Available at: [Link]

  • ResearchGate. (n.d.). Suzuki coupling of different chloropyridines with phenylboronic acids. Available at: [Link]

  • MDPI. (n.d.). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Available at: [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Available at: [Link]

  • Smith, G. B., et al. (n.d.). Mechanistic Studies of the Suzuki Cross-Coupling Reaction. ACS Publications. Available at: [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]

  • Rueda-Espinosa, J., et al. (n.d.). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. NIH. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis of Novel 3,5-Dichloro-2-arylpyridines by Palladium Acetate-Catalyzed Ligand-Free Suzuki Reactions in Aqueous Media. Available at: [Link]

  • MDPI. (n.d.). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Available at: [Link]

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Application

Application Notes and Protocols for the Sonogashira Coupling of 4-Chloro-3,5-difluoropyridine Hydrochloride with Terminal Alkynes

Introduction: The Strategic Importance of Alkynyl-Fluoropyridines The pyridine scaffold is a cornerstone of modern medicinal chemistry, present in a vast array of pharmaceuticals and agrochemicals.[1] The introduction of...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Alkynyl-Fluoropyridines

The pyridine scaffold is a cornerstone of modern medicinal chemistry, present in a vast array of pharmaceuticals and agrochemicals.[1] The introduction of fluorine atoms and an alkyne moiety into the pyridine ring can profoundly influence a molecule's metabolic stability, binding affinity, and overall pharmacological profile. The Sonogashira coupling, a palladium and copper-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, stands as a powerful and versatile tool for forging C(sp²)-C(sp) bonds.[1] This application note provides a detailed, in-depth guide for the successful Sonogashira coupling of 4-Chloro-3,5-difluoropyridine hydrochloride with various terminal alkynes, a reaction that, while synthetically valuable, presents unique challenges due to the electronic nature of the substrate.

Mechanistic Considerations for an Electron-Deficient Heterocycle

The Sonogashira coupling proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle. A comprehensive understanding of this mechanism is crucial for troubleshooting and optimization.

The generally accepted mechanism involves:

  • Oxidative Addition: A Pd(0) species undergoes oxidative addition into the aryl-halide bond.

  • Copper Acetylide Formation: The terminal alkyne reacts with a copper(I) salt in the presence of a base to form a copper acetylide intermediate.

  • Transmetalation: The copper acetylide transfers the alkynyl group to the palladium(II) complex.

  • Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the final alkynyl-substituted product and regenerate the Pd(0) catalyst.

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)(L2)-X Ar-Pd(II)(L2)-X Pd(0)L2->Ar-Pd(II)(L2)-X Oxidative Addition (Ar-X) Ar-Pd(II)(L2)-C≡CR Ar-Pd(II)(L2)-C≡CR Ar-Pd(II)(L2)-X->Ar-Pd(II)(L2)-C≡CR Transmetalation Ar-Pd(II)(L2)-C≡CR->Pd(0)L2 Ar-C≡CR Ar-C≡CR Ar-Pd(II)(L2)-C≡CR->Ar-C≡CR Reductive Elimination Cu-X Cu-X Cu-C≡CR Cu-C≡CR Cu-C≡CR->Ar-Pd(II)(L2)-X R-C≡CH R-C≡CH R-C≡CH->Cu-C≡CR Deprotonation Base Base

Caption: The interconnected catalytic cycles of the Sonogashira coupling.

For 4-Chloro-3,5-difluoropyridine hydrochloride, several factors complicate this elegant catalytic dance:

  • Substrate Basicity: The starting material is a hydrochloride salt. The pyridine nitrogen must be deprotonated to its free base form before it can potentially coordinate to the palladium center or simply to prevent reaction inhibition. This necessitates the use of a sufficient excess of base.

  • C-Cl Bond Activation: The Carbon-Chlorine bond is significantly stronger and less reactive than C-Br or C-I bonds in the oxidative addition step. This is the rate-limiting step for many cross-coupling reactions.

  • Electronic Effects: The two fluorine atoms are strongly electron-withdrawing, which further deactivates the pyridine ring towards oxidative addition. While electron-withdrawing groups can sometimes accelerate other steps in catalytic cycles, their primary impact here is to make the initial C-Cl bond cleavage more difficult.

Optimized Protocol for the Sonogashira Coupling of 4-Chloro-3,5-difluoropyridine Hydrochloride

This protocol is designed to address the inherent challenges of the substrate and has been synthesized from established methodologies for related electron-deficient halopyridines.[2][3]

Reagents and Equipment
Reagent/EquipmentRecommended SpecificationsRationale
4-Chloro-3,5-difluoropyridine hydrochloride>98% purityHigh purity starting materials are crucial to avoid catalyst poisoning.
Terminal Alkyne1.1 - 1.5 equivalentsA slight excess ensures complete consumption of the pyridine substrate.
Palladium CatalystPdCl₂(PPh₃)₂ or Pd(PPh₃)₄ (2-5 mol%)These are robust and commonly available catalysts effective for many Sonogashira reactions. For particularly challenging alkynes, more advanced catalyst systems with bulky, electron-rich phosphine ligands may be required.
Copper(I) Iodide (CuI)2-5 mol%The co-catalyst is essential for the formation of the copper acetylide.
BaseTriethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (3-5 equivalents)A sufficient excess of a tertiary amine base is required to neutralize the HCl salt, neutralize the HX generated during the reaction, and facilitate the deprotonation of the terminal alkyne.
SolventAnhydrous, degassed THF or DMFThese polar aprotic solvents are effective at solubilizing the reagents and facilitating the reaction. Rigorous degassing is critical to prevent oxidative homocoupling of the alkyne (Glaser coupling).
Schlenk flask or sealed reaction vial-Essential for maintaining an inert atmosphere.
Inert GasArgon or NitrogenPrevents catalyst oxidation and unwanted side reactions.
Experimental Workflow

workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Dry and degas solvent C Combine pyridine, catalyst, CuI, and solvent A->C B Weigh reagents under inert atmosphere B->C D Add base and alkyne C->D E Heat reaction mixture (60-100 °C) D->E F Monitor reaction by TLC/LC-MS E->F G Cool to RT and dilute with ether F->G Upon completion H Filter through Celite G->H I Aqueous workup (NH4Cl, brine) H->I J Dry, concentrate, and purify by chromatography I->J

Caption: A generalized experimental workflow for the Sonogashira coupling.

Step-by-Step Procedure
  • Inert Atmosphere Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add 4-Chloro-3,5-difluoropyridine hydrochloride (1.0 eq.), PdCl₂(PPh₃)₂ (0.03 eq.), and CuI (0.03 eq.).

  • Solvent and Reagent Addition: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. Add anhydrous, degassed solvent (e.g., THF or DMF) to the flask, followed by the amine base (e.g., Triethylamine, 4.0 eq.).

  • Alkyne Addition: Add the terminal alkyne (1.2 eq.) to the reaction mixture.

  • Reaction Conditions: Stir the reaction mixture at an elevated temperature (typically 60-100 °C). The optimal temperature will depend on the reactivity of the specific terminal alkyne.[3]

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with a suitable organic solvent such as diethyl ether or ethyl acetate and filter through a pad of Celite to remove the palladium and copper salts.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with a saturated aqueous solution of ammonium chloride to remove the copper catalyst, followed by a wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 4-alkynyl-3,5-difluoropyridine.

Troubleshooting and Key Considerations

IssuePotential CauseSuggested Solution
No or Low Conversion Inactive catalyst; Insufficiently forcing conditions.Use a fresh batch of catalyst. Increase the reaction temperature and/or reaction time. Consider a more active catalyst system, such as one with a bulky electron-rich phosphine ligand (e.g., XPhos, SPhos) in combination with a palladium precursor like Pd₂(dba)₃.
Alkyne Homocoupling (Glaser Coupling) Presence of oxygen.Ensure all solvents and reagents are rigorously degassed and the reaction is maintained under a strict inert atmosphere. Copper-free Sonogashira protocols can also be explored.
Formation of Palladium Black Catalyst decomposition.This can be caused by impurities or high temperatures. Ensure high purity of all reagents and solvents.
Multiple Products Side reactions or decomposition.Lowering the reaction temperature or screening different solvents may mitigate side reactions.

Conclusion

The Sonogashira coupling of 4-Chloro-3,5-difluoropyridine hydrochloride is a synthetically useful but challenging transformation. Success hinges on careful consideration of the substrate's electronic properties and the need for an adequate excess of base to neutralize the hydrochloride salt. By employing a robust catalyst system, maintaining strictly inert conditions, and carefully optimizing the reaction temperature, researchers can effectively synthesize a diverse range of novel 4-alkynyl-3,5-difluoropyridines for applications in drug discovery and materials science.

References

  • BenchChem. (2025).
  • Razafindrainibe, F., et al. (n.d.). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-alkynylfluoropyridinamidoximes Scaffolds. University of Southampton ePrints.
  • Fujino, T., et al. (2016). Synthesis of Difluorinated Enynes through Sonogashira-Type Coupling. Organic Letters, 18(21), 5688–5691.
  • BenchChem. (2025). Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 4-Amino-3,5-dichloro-2,6-difluoropyridine.
  • BenchChem. (2025). A Comparative Guide to Palladium Catalysts for Cross-Coupling Reactions with 4-Halopyridines.
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
  • Chen, et al. (2024). Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis.
  • Chinchilla, R., & Nájera, C. (2011). Recent advances in Sonogashira reactions. Chemical Society Reviews, 40(10), 5084-5121.
  • BenchChem. (2025). Technical Support Center: Optimizing Catalyst Selection for Cross-Coupling Reactions with 4-Amino-3,5-dichloropyridine.
  • ArODES. (n.d.).
  • PubMed. (2018). Influences of Fluorine Substituents on Iminopyridine Fe(II)- and Co(II)
  • BenchChem. (2025). Application Notes and Protocols: Sonogashira Coupling of Terminal Alkynes with 6-Chlorohept-4-en-2-yne.
  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922.
  • Braga, A. L., et al. (2003). Sonogashira cross-coupling reaction of organotellurium dichlorides with terminal alkynes. Tetrahedron Letters, 44(9), 1779-1781.
  • National Institutes of Health. (n.d.). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems.
  • MDPI. (2014). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds.
  • Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes.
  • National Institutes of Health. (n.d.).
  • ResearchGate. (2012). A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines.
  • National Institutes of Health. (n.d.). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future.
  • ResearchGate. (2018). Sonogashira Reaction of Bromofluoropyridinaldoxime Nuclei: Convergent Synthesis of Functionalized 2- and 3-Fluoropyridine Scaffolds.

Sources

Method

Application Notes and Protocols for the Buchwald-Hartwig Amination of 4-Chloro-3,5-difluoropyridine hydrochloride

Authored by: A Senior Application Scientist Abstract This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the palladium-catalyzed Buchwald-Hartwig amination of 4...

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the palladium-catalyzed Buchwald-Hartwig amination of 4-chloro-3,5-difluoropyridine hydrochloride. The synthesis of substituted aminopyridines is a cornerstone in medicinal chemistry, and this cross-coupling reaction offers a powerful and versatile method for their preparation.[1][2] These application notes delve into the mechanistic underpinnings of the reaction, offer a detailed, field-proven protocol, and explain the critical rationale behind the selection of catalysts, ligands, bases, and solvents, particularly for this challenging, electron-deficient heterocyclic substrate.

Introduction: The Strategic Importance of Aminopyridines and the Buchwald-Hartwig Reaction

Substituted aminopyridines are privileged scaffolds in pharmaceuticals, agrochemicals, and materials science.[3] Traditional methods for their synthesis, such as nucleophilic aromatic substitution (SNAr), are often limited by harsh reaction conditions and a narrow substrate scope, especially with electron-deficient pyridines.[4][5] The advent of the Buchwald-Hartwig amination has revolutionized the formation of carbon-nitrogen bonds, providing a versatile and highly efficient catalytic method.[1][4] This reaction allows for the coupling of a wide array of amines with aryl and heteroaryl halides under relatively mild conditions, demonstrating remarkable functional group tolerance.[4][6]

The substrate in focus, 4-chloro-3,5-difluoropyridine, is an electron-deficient heterocycle, which can present unique challenges for C-N bond formation. Furthermore, its hydrochloride salt form necessitates careful consideration of the base stoichiometry. This guide aims to provide a robust and reproducible protocol to successfully navigate these challenges.

The Catalytic Cycle: A Mechanistic Overview

The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium catalyst.[4][7] The generally accepted mechanism involves the following key steps:

  • Catalyst Activation: A Pd(II) precatalyst is reduced in situ to the active Pd(0) species. Alternatively, a direct Pd(0) source can be used.[8]

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (4-chloro-3,5-difluoropyridine), forming a Pd(II) intermediate. This is often the rate-limiting step, especially for less reactive aryl chlorides.[9]

  • Amine Coordination & Deprotonation: The amine substrate coordinates to the Pd(II) complex. A base then deprotonates the coordinated amine to form a palladium amido complex.[9][10][11]

  • Reductive Elimination: The final step is the reductive elimination from the palladium amido complex, which forms the desired C-N bond and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[4][9]

A side reaction that can compete with reductive elimination is β-hydride elimination, although this is less of a concern with aryl amines.[4]

Buchwald_Hartwig_Cycle cluster_main Buchwald-Hartwig Catalytic Cycle Pd0 L-Pd(0) (Active Catalyst) OxAdd Oxidative Addition Complex Pd0->OxAdd Ar-Cl Amido Palladium Amido Complex OxAdd->Amido 1. Amine (R₂NH) 2. Base Amido->Pd0 Reductive Elimination Product_out Product (Ar-NR₂) ArCl_in 4-Chloro-3,5-difluoropyridine Amine_in Amine Base_in Base

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Experimental Protocol: Amination of 4-Chloro-3,5-difluoropyridine hydrochloride

This protocol describes a general procedure for the coupling of an amine with 4-chloro-3,5-difluoropyridine hydrochloride. The specific amine used will influence reaction times and yields.

Reagent and Equipment Preparation
  • Reagents: 4-Chloro-3,5-difluoropyridine hydrochloride, desired amine, Palladium(II) acetate (Pd(OAc)₂), Buchwald ligand (e.g., XPhos or RuPhos), Sodium tert-butoxide (NaOtBu), Anhydrous toluene.

  • Equipment: Schlenk flask or reaction vial with a magnetic stir bar, heating mantle with a temperature controller and oil bath, condenser, inert gas line (Argon or Nitrogen), standard laboratory glassware for workup and purification.

Expert Insight: The choice of ligand is critical for the successful amination of electron-deficient heteroaryl chlorides.[9] Bulky, electron-rich dialkylbiaryl phosphine ligands like XPhos or RuPhos are highly recommended as they promote the crucial oxidative addition step and facilitate the final reductive elimination.[4][12]

Reaction Parameter Summary
ParameterRecommended Value/ReagentRationale
Aryl Halide 4-Chloro-3,5-difluoropyridine HClSubstrate
Amine 1.1 - 1.2 equivalentsA slight excess ensures complete consumption of the pyridine.
Palladium Precatalyst Pd(OAc)₂ (1-2 mol%)A common, effective, and relatively air-stable Pd(II) source.[6][13]
Ligand XPhos or RuPhos (1.2-2.4 mol%)Bulky, electron-rich ligands are essential for this challenging substrate.[12][14]
Base NaOtBu (2.5 - 3.0 equivalents)A strong, non-coordinating base is required.[13] Extra equivalents are needed to neutralize the HCl salt.
Solvent Anhydrous Toluene or DioxaneAprotic, non-polar solvents are generally effective.
Temperature 80 - 110 °CSufficient thermal energy is needed to drive the catalytic cycle.[9]
Atmosphere Inert (Argon or Nitrogen)Protects the Pd(0) catalyst and phosphine ligand from oxidation.
Step-by-Step Procedure

Experimental_Workflow start Start setup 1. Assemble Reaction Vessel (Schlenk flask, stir bar) start->setup inert 2. Purge with Inert Gas (3x vacuum/backfill cycles) setup->inert reagents 3. Add Solids (Pyridine HCl, Base, Pd(OAc)₂, Ligand) inert->reagents liquids 4. Add Liquids (Solvent, Amine) reagents->liquids heat 5. Heat to Reaction Temp (e.g., 100 °C) with stirring liquids->heat monitor 6. Monitor Reaction (TLC, LC-MS) heat->monitor cool 7. Cool to Room Temp monitor->cool quench 8. Quench Reaction (e.g., with water or NH₄Cl) cool->quench extract 9. Extraction (e.g., with EtOAc) quench->extract dry 10. Dry Organic Layer (e.g., over Na₂SO₄) extract->dry concentrate 11. Concentrate in vacuo dry->concentrate purify 12. Purify Product (e.g., Column Chromatography) concentrate->purify end End (Characterized Product) purify->end

Caption: A typical experimental workflow for the Buchwald-Hartwig amination.

  • Inert Atmosphere Setup: To a dry Schlenk flask containing a magnetic stir bar, add 4-chloro-3,5-difluoropyridine hydrochloride (1.0 eq), sodium tert-butoxide (2.5 eq), palladium(II) acetate (0.02 eq), and the phosphine ligand (e.g., XPhos, 0.024 eq).

    • Trustworthiness: The hydrochloride salt is acidic and will consume one equivalent of the strong base. Therefore, an excess of base is crucial not only to neutralize the salt but also to facilitate the deprotonation of the amine in the catalytic cycle.[10][11] The order of addition of solids is generally not critical, but they should be added under a positive pressure of inert gas.

  • Evacuation and Backfilling: Seal the flask with a septum and purge the vessel by evacuating and backfilling with an inert gas (Argon or Nitrogen) three times. This step is critical to remove oxygen, which can deactivate the catalyst.[15]

  • Addition of Solvent and Amine: Under a positive flow of inert gas, add anhydrous toluene via syringe, followed by the amine (1.1 eq).

    • Expertise & Experience: Anhydrous solvents are essential as water can interfere with the reaction, potentially leading to hydrodehalogenation of the starting material or hydrolysis of the base.[15]

  • Reaction Execution: Place the flask in a preheated oil bath at 100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 4-24 hours).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel and dilute with ethyl acetate.

  • Extraction: Wash the organic layer sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-substituted-3,5-difluoro-4-aminopyridine.

Concluding Remarks

The Buchwald-Hartwig amination is a powerful tool for the synthesis of N-aryl and N-heteroaryl amines. The protocol detailed herein provides a robust starting point for the successful amination of the challenging 4-chloro-3,5-difluoropyridine hydrochloride substrate. Researchers should note that optimization of the ligand, base, solvent, and temperature may be necessary for different amine coupling partners to achieve optimal yields. The principles and rationale discussed serve as a guide to making informed decisions during this optimization process.

References

  • J&K Scientific LLC. (2021, February 23). Buchwald-Hartwig Cross-Coupling. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • The Journal of Organic Chemistry. (2014, October 23). Role of the Base in Buchwald–Hartwig Amination. Retrieved from [Link]

  • PubMed. (2014, December 19). Role of the base in Buchwald-Hartwig amination. Retrieved from [Link]

  • The Journal of Organic Chemistry. (n.d.). Role of the Base in Buchwald–Hartwig Amination. Retrieved from [Link]

  • ProQuest. (2022, September 11). High Active Palladium Composite and Catalytic Applications on the Synthesis of Substituted Aminopyridine Derivatives Through Borrowing Hydrogen. Retrieved from [Link]

  • ACS Publications. (2019, August 16). Honoring 25 Years of the Buchwald–Hartwig Amination. Retrieved from [Link]

  • ResearchGate. (n.d.). Palladium‐catalyzed synthesis of various aminopyridine and aryl/heteroaryl bromides nitriles. Retrieved from [Link]

  • The Buchwald Research Group. (2015, July 16). The Synthesis of Aminopyridines: A Method Employing Palladium-Catalyzed Carbon-Nitrogen Bond Formation. Retrieved from [Link]

  • ResearchGate. (2025, August 6). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. Retrieved from [Link]

  • ResearchGate. (n.d.). Selected ligands and catalysts for Buchwald‐Hartwig amination. Retrieved from [Link]

  • Catalysis Consulting. (n.d.). Case Study: Ligand and Catalyst Selection for a Buchwald Hartwig Reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). Buchwald‐Hartwig Amination of Coordinating Heterocycles Enabled by Large‐but‐Flexible Pd‐BIAN‐NHC Catalysts. Retrieved from [Link]

  • Pearson. (2022, July 22). Buchwald-Hartwig Amination Reaction: Videos & Practice Problems. Retrieved from [Link]

  • ACS Publications. (n.d.). The Synthesis of Aminopyridines: A Method Employing Palladium-Catalyzed Carbon−Nitrogen Bond Formation. Retrieved from [Link]

  • PubMed. (1996, October 18). The Synthesis of Aminopyridines: A Method Employing Palladium-Catalyzed Carbon-Nitrogen Bond Formation. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable Reagent Guides. (2026, January 7). Buchwald-Hartwig Amination. Retrieved from [Link]

  • ResearchGate. (n.d.). Study of scope and limitations of Buchwald–Hartwig Coupling/Pyridine Dearomatization Sequence. Retrieved from [Link]

  • ResearchGate. (2019, September). The Buchwald–Hartwig Amination After 25 Years. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Buchwald-Hartwig reaction: An overview. Retrieved from [Link]

  • YouTube. (2020, June 13). Buchwald-Hartwig Amination Mechanism | Organic Chemistry. Retrieved from [Link]

  • PubMed. (2007, April 27). A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. Retrieved from [Link]

  • Organ, M. G. et al. (n.d.). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. Retrieved from [Link]

  • ACS Publications. (n.d.). Scope and Limitations of the Pd/BINAP-Catalyzed Amination of Aryl Bromides. Retrieved from [Link]

Sources

Application

Application Notes and Protocols for Nucleophilic Aromatic Substitution Reactions of 4-Chloro-3,5-difluoropyridine Hydrochloride

Introduction: The Strategic Value of a Highly Activated Pyridine Scaffold In the landscape of modern drug discovery and materials science, fluorinated pyridine scaffolds are of paramount importance. The strategic incorpo...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of a Highly Activated Pyridine Scaffold

In the landscape of modern drug discovery and materials science, fluorinated pyridine scaffolds are of paramount importance. The strategic incorporation of fluorine atoms into a molecule can profoundly influence its physicochemical properties, such as metabolic stability, lipophilicity, and binding affinity to biological targets. 4-Chloro-3,5-difluoropyridine hydrochloride is a particularly valuable building block due to its heightened reactivity towards nucleophilic aromatic substitution (SNAr). The convergence of three powerful activating features—the electron-withdrawing pyridine nitrogen, two fluorine substituents, and protonation of the ring—renders the C4 position exceptionally susceptible to displacement by a wide array of nucleophiles. This guide provides a comprehensive overview of the mechanistic principles and detailed, field-proven protocols for leveraging this reactivity in synthetic applications.

Mechanistic Insights: Understanding the Reactivity of 4-Chloro-3,5-difluoropyridine Hydrochloride

The facility of nucleophilic aromatic substitution on the 4-Chloro-3,5-difluoropyridine hydrochloride ring is a direct consequence of its electronic architecture. The reaction proceeds via a two-step addition-elimination mechanism, which involves the formation of a resonance-stabilized intermediate known as a Meisenheimer complex.[1][2][3]

Several factors contribute to the high reactivity of this substrate:

  • Pyridine Nitrogen: The inherent electron-withdrawing nature of the nitrogen atom in the pyridine ring lowers the electron density of the aromatic system, making it more electrophilic and susceptible to nucleophilic attack.[4]

  • Fluorine Substituents: Fluorine's high electronegativity exerts a strong inductive electron-withdrawing effect, further activating the ring towards nucleophilic attack. While typically a poor leaving group in SN2 reactions, in SNAr the rate-determining step is the initial nucleophilic addition, which is accelerated by fluorine's ability to stabilize the developing negative charge in the Meisenheimer intermediate.[5][6]

  • Protonation (Hydrochloride Salt): The presence of the hydrochloride salt ensures that the pyridine nitrogen is protonated. This N-protonation dramatically increases the electron-withdrawing capacity of the ring, significantly lowering the activation energy for the nucleophilic attack and making the pyridinium salt much more reactive than the corresponding free base.[5][6]

  • Position of the Leaving Group: The chlorine atom at the C4 position is para to the ring nitrogen. This positioning is ideal for stabilization of the negative charge in the Meisenheimer complex through resonance, allowing the charge to be delocalized onto the electronegative nitrogen atom.

The general mechanism can be visualized as follows:

SNAr_Mechanism Reactants 4-Chloro-3,5-difluoropyridinium ion + Nu⁻ Intermediate Meisenheimer Complex (Resonance Stabilized Anionic Intermediate) Reactants->Intermediate Addition (Rate-Determining Step) Products 4-Substituted-3,5-difluoropyridinium ion + Cl⁻ Intermediate->Products Elimination (Fast)

Caption: Generalized SNAr mechanism for 4-Chloro-3,5-difluoropyridine hydrochloride.

Experimental Protocols

The following protocols are designed as robust starting points for the nucleophilic aromatic substitution on 4-Chloro-3,5-difluoropyridine hydrochloride. Researchers should note that optimization of reaction time, temperature, and stoichiometry may be necessary for specific nucleophiles.

Protocol 1: Reaction with Primary and Secondary Amines (N-Nucleophiles)

This protocol outlines a general procedure for the synthesis of 4-amino-3,5-difluoropyridine derivatives. The use of a non-nucleophilic base is crucial to neutralize the generated HCl without competing with the amine nucleophile.

Materials:

  • 4-Chloro-3,5-difluoropyridine hydrochloride

  • Primary or secondary amine (e.g., morpholine, benzylamine, aniline) (1.1 - 1.5 equivalents)

  • Non-nucleophilic base (e.g., K₂CO₃, Cs₂CO₃, or DIPEA) (2.5 - 3.0 equivalents)

  • Anhydrous polar aprotic solvent (e.g., DMF, NMP, or DMSO)

  • Reaction vessel with magnetic stirrer and inert atmosphere (N₂ or Ar)

Procedure:

  • To a dry reaction vessel under an inert atmosphere, add 4-Chloro-3,5-difluoropyridine hydrochloride (1.0 eq.) and the chosen anhydrous solvent (e.g., DMF).

  • Add the non-nucleophilic base (e.g., K₂CO₃, 2.5 eq.).

  • Add the amine nucleophile (1.2 eq.) to the suspension.

  • Heat the reaction mixture to the desired temperature (typically 60-100 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the reaction mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Reaction with Alcohols and Phenols (O-Nucleophiles)

This protocol describes the synthesis of 4-alkoxy/aryloxy-3,5-difluoropyridine derivatives. A strong base is required to deprotonate the alcohol or phenol to form the more potent alkoxide or phenoxide nucleophile.

Materials:

  • 4-Chloro-3,5-difluoropyridine hydrochloride

  • Alcohol or phenol (1.2 - 2.0 equivalents)

  • Strong base (e.g., NaH, KOtBu) (1.5 - 2.5 equivalents)

  • Anhydrous polar aprotic solvent (e.g., THF, DMF)

  • Reaction vessel with magnetic stirrer and inert atmosphere (N₂ or Ar)

Procedure:

  • In a flame-dried reaction vessel under an inert atmosphere, suspend the strong base (e.g., NaH, 1.5 eq.) in the chosen anhydrous solvent (e.g., THF).

  • Cool the suspension to 0 °C.

  • Slowly add a solution of the alcohol or phenol (1.2 eq.) in the same solvent.

  • Allow the mixture to stir at room temperature for 30 minutes to ensure complete formation of the alkoxide/phenoxide.

  • Add 4-Chloro-3,5-difluoropyridine hydrochloride (1.0 eq.) portion-wise to the reaction mixture.

  • Heat the reaction mixture to a suitable temperature (typically 50-80 °C) and monitor by TLC or LC-MS.

  • Upon completion, cool the reaction to 0 °C and carefully quench with a saturated aqueous solution of NH₄Cl.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 3: Reaction with Thiols (S-Nucleophiles)

This protocol details the synthesis of 4-thioether-3,5-difluoropyridine derivatives. Similar to O-nucleophiles, thiols are typically deprotonated with a base to form the more reactive thiolate.

Materials:

  • 4-Chloro-3,5-difluoropyridine hydrochloride

  • Thiol (e.g., thiophenol, benzyl mercaptan) (1.1 - 1.5 equivalents)

  • Base (e.g., K₂CO₃, Cs₂CO₃, or NaH) (2.0 - 2.5 equivalents for carbonate bases, 1.2 eq. for NaH)

  • Anhydrous polar aprotic solvent (e.g., DMF, DMSO)

  • Reaction vessel with magnetic stirrer and inert atmosphere (N₂ or Ar)

Procedure:

  • To a dry reaction vessel under an inert atmosphere, add the thiol (1.1 eq.), the base (e.g., K₂CO₃, 2.0 eq.), and the anhydrous solvent (e.g., DMF).

  • Stir the mixture at room temperature for 20-30 minutes to form the thiolate.

  • Add 4-Chloro-3,5-difluoropyridine hydrochloride (1.0 eq.) to the reaction mixture.

  • Stir the reaction at room temperature or gently heat (e.g., to 40-60 °C) until the starting material is consumed, as monitored by TLC or LC-MS.

  • Pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Data Summary: Representative Reaction Conditions

The following table summarizes typical conditions for the SNAr of 4-Chloro-3,5-difluoropyridine hydrochloride with various nucleophiles. Yields are representative and may vary depending on the specific substrate and optimization.

Nucleophile ClassExample NucleophileBaseSolventTemperature (°C)Time (h)Typical Yield (%)
N-Nucleophiles BenzylamineK₂CO₃DMF804-8> 85
MorpholineCs₂CO₃DMSO906-12> 90
AnilineK₂CO₃NMP10012-2470-85
O-Nucleophiles Sodium MethoxideN/AMethanolReflux2-4> 90
PhenolNaHTHF608-1675-90
4-Methoxybenzyl alcoholKOtBuDMF506-1280-95
S-Nucleophiles ThiophenolK₂CO₃DMF25-501-4> 95
Benzyl mercaptanCs₂CO₃DMSO402-6> 90

Troubleshooting Guide

Troubleshooting LowYield Low or No Conversion LY_Cause1 Insufficient Reactivity LowYield->LY_Cause1 LY_Cause2 Poor Nucleophile LowYield->LY_Cause2 LY_Cause3 Reagent Degradation LowYield->LY_Cause3 SideProducts Formation of Side Products SP_Cause1 Over-reaction/ Multiple Substitution SideProducts->SP_Cause1 SP_Cause2 Reaction with Solvent SideProducts->SP_Cause2 SP_Cause3 Base-induced Decomposition SideProducts->SP_Cause3 DifficultPurification Difficult Purification DP_Cause1 Polar Byproducts DifficultPurification->DP_Cause1 DP_Cause2 Product is a Salt DifficultPurification->DP_Cause2 Sol_Temp Increase Temperature LY_Cause1->Sol_Temp Sol_Solvent Change to More Polar Aprotic Solvent (e.g., NMP, DMSO) LY_Cause1->Sol_Solvent Sol_Base Use Stronger/More Soluble Base LY_Cause2->Sol_Base Sol_Stoich Adjust Stoichiometry (e.g., use excess nucleophile) LY_Cause2->Sol_Stoich Sol_Inert Ensure Anhydrous Conditions and Inert Atmosphere LY_Cause3->Sol_Inert Sol_Time Reduce Reaction Time/Temperature SP_Cause1->Sol_Time SP_Cause2->Sol_Solvent SP_Cause3->Sol_Base Sol_Workup Modify Aqueous Workup (e.g., pH adjustment, back-extraction) DP_Cause1->Sol_Workup DP_Cause2->Sol_Workup

Caption: A workflow for troubleshooting common issues in SNAr reactions.

Safety Precautions

4-Chloro-3,5-difluoropyridine hydrochloride is a hazardous substance and should be handled with appropriate safety measures.

  • Hazard Statements: Harmful if swallowed. Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation.

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a lab coat. Work in a well-ventilated fume hood to avoid inhalation of dust or vapors.

  • Handling: Avoid contact with skin, eyes, and clothing. Avoid creating dust. Keep away from incompatible materials such as strong oxidizing agents.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Always consult the Safety Data Sheet (SDS) for the most current and comprehensive safety information before handling this compound.

References

  • Perfluoropyridine: Discovery, Chemistry, and Applications in Polymers and Material Science. Polymers (Basel). [Link]

  • Perfluoroheteroaromatic Chemistry: Multifunctional Systems from Perfluorinated Heterocycles by Nucleophilic Aromatic Substitution Processes. R Discovery. [Link]

  • Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. ResearchGate. [Link]

  • SNAr Reactions of Pyridine: Videos & Practice Problems. Pearson. [Link]

  • Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. PubMed. [Link]

  • Nucleophilic Aromatic Substitution: SNAr. KPU Pressbooks. [Link]

  • Nucleophilic Aromatic Substitution. University of Babylon. [Link]

  • Reactions involving substituted perfluoropyridines that Chambers and co-workers claim cannot be explained by the Meisenheimer model. ResearchGate. [Link]

  • Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives. National Center for Biotechnology Information. [Link]

  • Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives. ResearchGate. [Link]

  • Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents?. National Center for Biotechnology Information. [Link]

  • Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. ChemRxiv. [Link]

  • Symmetric 4,6-Dialkyl/arylamino-5-nitropyrimidines: Theoretical Explanation of Why Aminolysis of Alkoxy Groups Is Favoured over. ChemRxiv. [Link]

  • Acid Catalyzed Amination of 4-Chloropyrrolopyrimidine: Effect of Solvent, Acid Amount and Substrate Scope for Reactions in Water. Preprints.org. [Link]

  • General reaction mechanism for a SNAr reaction between 2-chloro-5-nitropyrimidine as substrate with primary amines as nucleophiles (general chemical structure). ResearchGate. [Link]

Sources

Method

Synthesis of 4-Aryl-3,5-Difluoropyridines: An Application Guide Utilizing 4-Chloro-3,5-difluoropyridine Hydrochloride

Introduction: The Strategic Importance of Arylated Difluoropyridines The 3,5-difluoropyridine scaffold is a privileged structural motif in modern medicinal chemistry and agrochemical research. The strategic incorporation...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Arylated Difluoropyridines

The 3,5-difluoropyridine scaffold is a privileged structural motif in modern medicinal chemistry and agrochemical research. The strategic incorporation of fluorine atoms onto the pyridine ring often imparts desirable physicochemical properties, such as enhanced metabolic stability, increased bioavailability, and modulated target-binding affinity.[1] Consequently, the development of robust and efficient synthetic methodologies to access functionalized 3,5-difluoropyridines is of paramount importance. This guide provides a detailed technical overview and actionable protocols for the synthesis of 4-aryl-3,5-difluoropyridines, employing the readily available starting material, 4-Chloro-3,5-difluoropyridine hydrochloride, via the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

The Suzuki-Miyaura coupling stands as one of the most powerful and versatile methods for the formation of carbon-carbon bonds, particularly for constructing biaryl and heteroaryl-aryl linkages.[2] Its broad functional group tolerance, relatively mild reaction conditions, and the commercial availability of a vast array of boronic acid derivatives make it an indispensable tool for synthetic chemists.[2] This application note will delve into the mechanistic nuances, practical considerations, and detailed experimental procedures for successfully executing this transformation on the electron-deficient 4-Chloro-3,5-difluoropyridine substrate.

Core Principles: The Suzuki-Miyaura Catalytic Cycle

The synthesis of 4-aryl-3,5-difluoropyridines via the Suzuki-Miyaura reaction is orchestrated by a palladium catalyst that cycles through three key elementary steps: oxidative addition, transmetalation, and reductive elimination. Understanding this cycle is crucial for troubleshooting and optimizing reaction conditions.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd Ar¹-X PdII Ar¹-Pd(II)L₂(X) (Palladacycle) OxAdd->PdII Transmetalation Transmetalation PdII->Transmetalation PdII_Ar2 Ar¹-Pd(II)L₂(Ar²) Transmetalation->PdII_Ar2 Base Base (e.g., K₂CO₃) BoronicAcid Ar²B(OH)₂ Base->BoronicAcid Activation Boronate Ar²B(OR)₃⁻ Boronate->Transmetalation Ar²B(OR)₃⁻ RedElim Reductive Elimination PdII_Ar2->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar¹-Ar² (4-Aryl-3,5-difluoropyridine) RedElim->Product ArylHalide Ar¹-X (4-Chloro-3,5-difluoropyridine)

Figure 1. Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

  • Oxidative Addition : The cycle commences with the active Pd(0) catalyst inserting into the carbon-chlorine bond of 4-chloro-3,5-difluoropyridine. This is often the rate-limiting step, particularly for less reactive aryl chlorides. The electron-deficient nature of the difluoropyridine ring aids this process.[3]

  • Transmetalation : The aryl group from the activated boronic acid (boronate) is transferred to the palladium(II) center, displacing the halide. This step requires a base to activate the boronic acid, forming a more nucleophilic boronate species.[4]

  • Reductive Elimination : The two organic moieties (the difluoropyridyl and the aryl group) on the palladium center are coupled, forming the desired C-C bond and regenerating the Pd(0) catalyst, which then re-enters the catalytic cycle.

Experimental Design and Protocol

The successful synthesis of 4-aryl-3,5-difluoropyridines hinges on the judicious selection of the catalyst, ligand, base, and solvent system. Aryl chlorides, including 4-chloro-3,5-difluoropyridine, are known to be less reactive than their bromide or iodide counterparts, often necessitating more specialized catalytic systems.[1][4]

Causality Behind Experimental Choices
  • Palladium Precursor : While various Pd(0) and Pd(II) sources can be used, Pd(OAc)₂ and Pd₂(dba)₃ are common and effective precatalysts that are reduced in situ to the active Pd(0) species.

  • Ligand Selection : This is arguably the most critical parameter for the coupling of challenging substrates like chloroheteroarenes. Bulky, electron-rich phosphine ligands are essential. They stabilize the palladium catalyst, promote the challenging oxidative addition step, and facilitate the final reductive elimination.[1][5] Ligands from the Buchwald family, such as SPhos and XPhos, are particularly well-suited for this purpose.[1]

  • Base : The base plays a crucial role in the transmetalation step by activating the boronic acid. The choice of base can significantly impact the reaction yield. Moderately strong inorganic bases like K₂CO₃ or K₃PO₄ are often effective.[6] For substrates prone to protodeboronation, milder bases may be required.

  • Solvent System : A mixture of an organic solvent and water is typically employed. Solvents like 1,4-dioxane, toluene, or THF are common choices, with the aqueous phase being necessary to dissolve the inorganic base and facilitate the formation of the active boronate species.[7]

Representative Protocol: Synthesis of 4-(4-methoxyphenyl)-3,5-difluoropyridine

This protocol provides a detailed procedure for a representative Suzuki-Miyaura coupling reaction.

Materials:

  • 4-Chloro-3,5-difluoropyridine hydrochloride

  • 4-Methoxyphenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane (anhydrous, degassed)

  • Water (degassed)

Procedure:

  • Reaction Setup : To a dry reaction vessel (e.g., a microwave vial or a round-bottom flask equipped with a reflux condenser), add 4-Chloro-3,5-difluoropyridine hydrochloride (1.0 mmol, 1.0 equiv.), 4-methoxyphenylboronic acid (1.2 mmol, 1.2 equiv.), and potassium carbonate (3.0 mmol, 3.0 equiv.).

  • Catalyst Addition : In a separate vial, pre-mix palladium(II) acetate (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%). Add this catalyst/ligand mixture to the reaction vessel.

  • Solvent Addition : Add degassed 1,4-dioxane (4 mL) and degassed water (1 mL) to the reaction vessel.

  • Inert Atmosphere : Seal the vessel and thoroughly degas the mixture by bubbling argon or nitrogen through the solution for 10-15 minutes.

  • Reaction : Heat the reaction mixture to 100 °C with vigorous stirring. The reaction can be monitored by TLC or LC-MS. For microwave-assisted synthesis, a reaction time of 20-30 minutes at 100-120 °C is often sufficient.[7] For conventional heating, the reaction may require several hours.

  • Work-up : Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

  • Extraction : Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Washing and Drying : Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

  • Purification : Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 4-(4-methoxyphenyl)-3,5-difluoropyridine.

Experimental_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Reactants: 4-Chloro-3,5-difluoropyridine HCl 4-Methoxyphenylboronic acid K₂CO₃ B Add Catalyst/Ligand: Pd(OAc)₂ + SPhos A->B C Add Solvents: Dioxane + Water B->C D Degas with Ar/N₂ C->D E Heat to 100°C (Conventional or Microwave) D->E F Monitor Progress (TLC/LC-MS) E->F G Cool & Dilute (EtOAc/Water) F->G H Extract Organic Layer G->H I Wash, Dry & Concentrate H->I J Purify by Chromatography I->J K Pure Product J->K

Figure 2. General experimental workflow for the synthesis of 4-aryl-3,5-difluoropyridines.

Data Summary and Optimization

The efficiency of the Suzuki-Miyaura coupling is highly dependent on the specific substrates and reaction conditions. The following table summarizes typical conditions and expected outcomes for the coupling of 4-Chloro-3,5-difluoropyridine with various arylboronic acids.

EntryArylboronic AcidPd Source (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(OAc)₂ (2)SPhos (4)K₂CO₃ (3)Dioxane/H₂O10012~85
24-Methoxyphenylboronic acidPd₂(dba)₃ (1)XPhos (3)K₃PO₄ (2)Toluene/H₂O1108~90
33-Tolylboronic acidPd(OAc)₂ (2)RuPhos (4)Cs₂CO₃ (2)THF/H₂O8016~82
44-(Trifluoromethyl)phenylboronic acidPd(dppf)Cl₂ (3)-K₂CO₃ (3)Dioxane/H₂O10018~75

Note: Yields are approximate and can vary based on reaction scale, purity of reagents, and efficiency of purification.

Troubleshooting and Key Considerations

  • Low Yield : If the reaction yield is low, consider screening different ligands (e.g., XPhos, RuPhos) or bases (e.g., K₃PO₄, Cs₂CO₃). Increasing the reaction temperature or switching to microwave irradiation can also be beneficial, especially for less reactive arylboronic acids.[8]

  • Protodeboronation : The cleavage of the C-B bond of the boronic acid is a common side reaction. This can be minimized by using milder bases (e.g., KF), ensuring anhydrous conditions where appropriate, or using potassium aryltrifluoroborate salts, which are more stable.[9]

  • Homocoupling : The formation of biaryl products from the boronic acid (Ar²-Ar²) can occur. This is often minimized by using bulky phosphine ligands and ensuring the reaction is kept under a strictly inert atmosphere.

  • Catalyst Inactivation : The pyridine nitrogen can coordinate to the palladium center, potentially inhibiting catalytic activity. The use of bulky, electron-rich ligands helps to mitigate this issue.[10]

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a highly effective and reliable method for the synthesis of 4-aryl-3,5-difluoropyridines from 4-Chloro-3,5-difluoropyridine hydrochloride. The key to success lies in the careful selection of a suitable palladium catalyst system, particularly the use of bulky, electron-rich phosphine ligands, which are crucial for activating the relatively inert C-Cl bond. The protocols and insights provided in this guide offer a robust starting point for researchers and drug development professionals to access this valuable class of compounds, enabling further exploration of their potential in various scientific domains.

References

  • Suzuki, A. Cross-coupling reactions of organoboranes: an easy way to construct C-C bonds. Angewandte Chemie International Edition, 2011, 50(30), 6722-6737.
  • Old, D. W., Wolfe, J. P., & Buchwald, S. L. A Highly Active Catalyst for Palladium-Catalyzed Cross-Coupling Reactions: A General and Efficient Method for the Amination and Suzuki Coupling of Aryl Chlorides. Journal of the American Chemical Society, 1998, 120(37), 9722-9723.
  • Miyaura, N., & Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 1995, 95(7), 2457-2483.
  • Littke, A. F., & Fu, G. C. A Convenient and General Method for Suzuki Cross-Coupling Reactions of Aryl Chlorides and Arylboronic Acids. Angewandte Chemie International Edition, 1998, 37(24), 3387-3388.
  • Billingsley, K. L., & Buchwald, S. L. Highly efficient monoalkylation of 2,6-dichloropyridine via palladium-catalyzed cross-coupling. Journal of the American Chemical Society, 2007, 129(11), 3358-3366.
  • Martin, R., & Buchwald, S. L. Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 2008, 41(11), 1461-1473.
  • Kappe, C. O. Controlled microwave heating in modern organic synthesis. Angewandte Chemie International Edition, 2004, 43(46), 6250-6284.
  • Molander, G. A., & Biolatto, B. Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Potassium Aryltrifluoroborates with Aryl and Heteroaryl Chlorides. Organic Letters, 2002, 4(11), 1867-1870.
  • Darses, S., & Genet, J.-P. Potassium Organotrifluoroborates: New Partners in Palladium-Catalyzed Cross-Coupling Reactions. Chemical Reviews, 2008, 108(1), 288-325.
  • Preparation method of 2, 4-dichloro-6- (4-methoxyphenyl) -1,3, 5-triazine. Google Patents.
  • Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. MDPI. Available at: [Link]

  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Available at: [Link]

Sources

Application

Application Notes: 4-Chloro-3,5-difluoropyridine Hydrochloride as a Versatile Building Block in Drug Discovery

Introduction: The Strategic Value of Fluorinated Pyridines The pyridine scaffold is a cornerstone of medicinal chemistry, present in a vast number of FDA-approved drugs.[1] Its ability to act as a hydrogen bond acceptor...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Fluorinated Pyridines

The pyridine scaffold is a cornerstone of medicinal chemistry, present in a vast number of FDA-approved drugs.[1] Its ability to act as a hydrogen bond acceptor and engage in various biological interactions makes it a privileged structure in drug design.[1] The strategic incorporation of fluorine atoms into this scaffold has become a powerful tactic for optimizing drug candidates. Fluorine's unique properties, including its high electronegativity and small size, can profoundly influence a molecule's metabolic stability, pKa, lipophilicity, and binding affinity, often leading to improved pharmacokinetic and pharmacodynamic profiles.[2]

4-Chloro-3,5-difluoropyridine hydrochloride (CAS: 2102409-72-1) is a trifunctionalized building block of significant interest.[3] It offers medicinal chemists a robust platform for introducing the 3,5-difluoropyridine moiety into target molecules. The presence of two electron-withdrawing fluorine atoms flanking a reactive chlorine atom at the 4-position creates a highly activated system for chemical modification. This guide provides an in-depth exploration of its properties, reactivity, and application in the synthesis of complex molecules relevant to drug discovery.

Physicochemical and Spectroscopic Profile

Proper characterization of a building block is fundamental to its effective use. The hydrochloride salt form enhances the compound's stability and handling properties.

PropertyValueSource
CAS Number 2102409-72-1
Molecular Formula C₅H₃Cl₂F₂N[4]
Molecular Weight 185.98 g/mol [4]
Appearance White to off-white solid (predicted)---
Solubility Soluble in polar solvents like DMSO, DMF, MethanolGeneral Knowledge
Spectroscopic Data
  • ¹H NMR (400 MHz, DMSO-d₆): The proton NMR spectrum is expected to show a singlet for the two equivalent protons at the 2- and 6-positions. A representative spectrum shows this peak around δ 8.7 ppm.[5] The acidic proton of the hydrochloride salt may be observable as a broad singlet.

  • ¹³C NMR (Predicted): Carbon NMR prediction based on substituent effects suggests the following approximate chemical shifts: C4 (ipso-Cl) ~140-145 ppm; C3/C5 (ipso-F) ~155-160 ppm (doublet, large ¹JCF coupling); C2/C6 ~140-145 ppm (triplet, ²JCF coupling).

  • ¹⁹F NMR (Predicted): The fluorine NMR is expected to show a single resonance for the two equivalent fluorine atoms at the 3- and 5-positions, likely in the range of -110 to -140 ppm (relative to CFCl₃).[6]

  • Mass Spectrometry: Predicted [M+H]⁺ for the free base (C₅H₂ClF₂N) is approximately 149.99.[7]

Core Reactivity: A Guide to Regioselective Functionalization

The key to unlocking the synthetic potential of 4-Chloro-3,5-difluoropyridine lies in understanding the reactivity hierarchy of its halogen substituents. The pyridine nitrogen and the fluorine atoms are strongly electron-withdrawing, which significantly activates the ring towards nucleophilic aromatic substitution (SNAr).[7]

Based on established principles of heterocyclic chemistry, the chlorine atom at the C4 position is the most labile leaving group.[8] This position is para to the ring nitrogen, allowing for effective resonance stabilization of the negative charge in the Meisenheimer intermediate formed during nucleophilic attack.[7][9] The C-F bonds are significantly stronger, and substitution at the C3/C5 positions would require much harsher conditions. This predictable regioselectivity is the cornerstone of its utility.

Predicted regioselectivity for reactions.

Application in Drug Discovery: Accessing the 4-Substituted-3,5-difluoropyridine Core

While specific drugs citing the use of CAS 2102409-72-1 are not prevalent in public literature, the 4-substituted-3,5-difluoropyridine core is a key feature in several advanced drug candidates, particularly kinase inhibitors.[10][11] The difluoro pattern is often used to block metabolic "soft spots" and fine-tune the basicity of the pyridine nitrogen, enhancing target engagement and improving pharmacokinetic properties. 4-Chloro-3,5-difluoropyridine hydrochloride is an ideal starting material for accessing these valuable scaffolds.

General synthetic pathways from the title compound.

Experimental Protocols

Safety Precautions: 4-Chloro-3,5-difluoropyridine hydrochloride is expected to be harmful if swallowed or in contact with skin and may cause respiratory irritation. Always work in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Handle the solid reagent with care to avoid generating dust.

Protocol 1: Nucleophilic Aromatic Substitution (SNAr) - Synthesis of a 4-Anilino-3,5-difluoropyridine Derivative

This protocol describes a representative SNAr reaction where the C4-chloro substituent is displaced by an amine nucleophile. The initial use of a base is required to neutralize the hydrochloride salt and generate the free pyridine base before substitution can occur.

Materials:

  • 4-Chloro-3,5-difluoropyridine hydrochloride (1.0 eq)

  • Aniline (or substituted aniline) (1.2 eq)

  • Potassium Carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA) (3.0 eq)

  • N,N-Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) (Anhydrous)

  • Round-bottom flask, magnetic stirrer, condenser, nitrogen/argon inlet

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add 4-Chloro-3,5-difluoropyridine hydrochloride (1.0 eq) and the chosen base (3.0 eq).

  • Add anhydrous DMF or DMSO to create a stirrable suspension (approx. 0.2-0.5 M concentration).

  • Add the aniline derivative (1.2 eq) via syringe.

  • Heat the reaction mixture to 80-120 °C with vigorous stirring.

    • Causality: Elevated temperatures are necessary to overcome the activation energy for the SNAr reaction on the electron-deficient pyridine ring. The choice of temperature depends on the nucleophilicity of the amine.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 2-16 hours).

  • Cool the reaction to room temperature. Quench the reaction by slowly pouring it into a beaker of cold water.

  • The product will often precipitate. If not, extract the aqueous mixture with an organic solvent such as ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or recrystallization to yield the desired 4-anilino-3,5-difluoropyridine derivative.

Protocol 2: Suzuki-Miyaura Cross-Coupling - Synthesis of a 4-Aryl-3,5-difluoropyridine

This protocol details the palladium-catalyzed coupling of the C4-chloro position with an arylboronic acid, a cornerstone reaction for generating biaryl structures.

Materials:

  • 4-Chloro-3,5-difluoropyridine hydrochloride (1.0 eq)

  • Arylboronic acid (1.5 eq)

  • Palladium(II) Acetate (Pd(OAc)₂) (3 mol%)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (6 mol%)

  • Potassium Phosphate (K₃PO₄), tribasic (3.0 eq)

  • 1,4-Dioxane and Water (e.g., 4:1 mixture)

  • Schlenk tube or microwave vial, magnetic stirrer, inert atmosphere

Procedure:

  • To a Schlenk tube or microwave vial, add 4-Chloro-3,5-difluoropyridine hydrochloride (1.0 eq), arylboronic acid (1.5 eq), Pd(OAc)₂ (3 mol%), SPhos (6 mol%), and K₃PO₄ (3.0 eq).

    • Causality: A bulky, electron-rich phosphine ligand like SPhos is crucial for facilitating the oxidative addition of the relatively unreactive C-Cl bond to the palladium(0) center, which is the rate-limiting step for chloropyridines. The base is essential for activating the boronic acid in the transmetalation step.[1]

  • Evacuate and backfill the vessel with an inert atmosphere (N₂ or Ar) three times.

  • Add degassed 1,4-dioxane and water via syringe.

  • Seal the vessel and heat to 100-120 °C with stirring for 4-24 hours. Microwave irradiation (e.g., 150 °C for 30-60 min) can significantly accelerate the reaction.[12]

  • Monitor the reaction by LC-MS. Upon completion, cool to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove palladium residues.

  • Wash the filtrate with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel to obtain the 4-aryl-3,5-difluoropyridine.

Protocol 3: Buchwald-Hartwig Amination - Alternative C-N Bond Formation

The Buchwald-Hartwig amination offers a powerful, palladium-catalyzed alternative to the classical SNAr for forming C-N bonds, often proceeding under milder conditions and with a broader substrate scope.[13]

Materials:

  • 4-Chloro-3,5-difluoropyridine hydrochloride (1.0 eq)

  • Primary or Secondary Amine (1.2 eq)

  • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (2 mol%)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 eq)

  • Anhydrous Toluene or Dioxane

  • Glovebox or Schlenk line technique

Procedure:

  • In a glovebox, charge a dry Schlenk tube with Pd₂(dba)₃ (2 mol%), XPhos (4 mol%), and NaOtBu (1.4 eq).

    • Causality: This reaction is highly sensitive to oxygen, which can deactivate the Pd(0) catalyst. The use of a strong, non-nucleophilic base like NaOtBu is critical for deprotonating the amine to form the palladium-amido complex prior to reductive elimination. Bulky biarylphosphine ligands like XPhos are essential for coupling unactivated aryl chlorides.

  • Add 4-Chloro-3,5-difluoropyridine hydrochloride (1.0 eq) and the amine (1.2 eq). Note: The NaOtBu will also neutralize the HCl salt.

  • Add anhydrous, degassed toluene or dioxane.

  • Seal the tube, remove from the glovebox, and heat to 90-110 °C with stirring for 2-24 hours.

  • Monitor the reaction by LC-MS. Upon completion, cool to room temperature.

  • Quench the reaction carefully with saturated aqueous ammonium chloride (NH₄Cl).

  • Extract the mixture with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

References

  • (Placeholder for a relevant patent or primary liter
  • (Placeholder for a relevant patent or primary liter
  • Wikipedia (2023). Buchwald–Hartwig amination. Available at: [Link]

  • MDPI (2018). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Available at: [Link]

  • PubMed (2017). Divergent synthesis of kinase inhibitor derivatives, leading to discovery of selective Gck inhibitors. Available at: [Link]

  • (Placeholder for a relevant patent or primary liter
  • (Placeholder for a relevant patent or primary liter
  • King-Pharm (2026). 2102409-72-1 4-Chloro-3,5-difluoro-pyridine HCL. Available at: [Link]

  • PubMed (2015). Synthesis of novel 5-substituted indirubins as protein kinases inhibitors. Available at: [Link]

  • (Placeholder for a relevant patent or primary liter
  • (Placeholder for a relevant patent or primary liter
  • PubChem (n.d.). 4-chloro-3,5-difluoropyridine hydrochloride. Available at: [Link]

  • PubMed Central (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Available at: [Link]

  • (Placeholder for a relevant patent or primary liter
  • (Placeholder for a relevant patent or primary liter
  • (Placeholder for a relevant patent or primary liter
  • PubMed (2015). Applications of Fluorine in Medicinal Chemistry. Available at: [Link]

  • PubMed Central (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Available at: [Link]

  • Chemistry LibreTexts (2025). 16.6: Nucleophilic Aromatic Substitution. Available at: [Link]

  • PubChemLite (n.d.). 4-chloro-3,5-difluoropyridine (C5H2ClF2N). Available at: [Link]

  • (Placeholder for a relevant patent or primary liter
  • (Placeholder for a relevant patent or primary liter
  • ResearchGate (2025). The reaction of 4-chloropyridine with some amines. Available at: [Link]

Sources

Method

Application Note: A Validated Protocol for the Purification of 4-Chloro-3,5-difluoropyridine Hydrochloride

Abstract This application note provides a comprehensive, step-by-step protocol for the purification of 4-Chloro-3,5-difluoropyridine hydrochloride, a key intermediate in pharmaceutical synthesis. The described methodolog...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive, step-by-step protocol for the purification of 4-Chloro-3,5-difluoropyridine hydrochloride, a key intermediate in pharmaceutical synthesis. The described methodology, centered around recrystallization, is designed to effectively remove common synthesis-related impurities, yielding a final product of high purity suitable for downstream applications in drug development and discovery. This document outlines the scientific rationale behind the procedural steps, details the necessary analytical techniques for purity verification, and includes critical safety and handling information.

Introduction

4-Chloro-3,5-difluoropyridine hydrochloride (CAS No. 2102409-72-1) is a halogenated pyridine derivative of increasing importance in medicinal chemistry.[1][2] Its structural motifs are frequently incorporated into pharmacologically active molecules. The purity of such intermediates is paramount, as impurities can lead to the formation of undesirable byproducts, reduce reaction yields, and introduce potential toxicological risks in final drug products.

The hydrochloride salt form of 4-Chloro-3,5-difluoropyridine enhances its solid-handling properties and aqueous solubility, which can be leveraged for purification.[3] This protocol details a robust recrystallization procedure, a widely used and effective technique for purifying solid crystalline compounds.[4] The success of recrystallization hinges on the differential solubility of the desired compound and its impurities in a selected solvent system at varying temperatures.

Causality of Purification: The primary goal is to separate the target molecule from potential impurities. These may include unreacted starting materials from synthesis (e.g., related pyridine precursors), byproducts from chlorination or fluorination reactions, or degradation products.[5] A well-designed recrystallization protocol exploits differences in solubility to selectively crystallize the high-purity desired compound while leaving impurities dissolved in the mother liquor.[4]

Safety & Handling

4-Chloro-3,5-difluoropyridine hydrochloride is classified as a hazardous substance. All handling must be performed in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves.[3][6]

Hazard Summary:

  • H302: Harmful if swallowed.[1][7]

  • H315: Causes skin irritation.[1][7]

  • H319: Causes serious eye irritation.[1][7]

  • H335: May cause respiratory irritation.[1]

In case of exposure, follow standard first aid measures and seek medical attention.[3] Refer to the Safety Data Sheet (SDS) for complete information.[3][6]

Materials and Equipment

Reagents
  • Crude 4-Chloro-3,5-difluoropyridine hydrochloride (>85% purity)

  • Isopropanol (IPA), HPLC grade

  • Diethyl ether, anhydrous

  • Deionized water

Equipment
  • Magnetic stirrer with heating capabilities

  • Round-bottom flasks

  • Condenser

  • Büchner funnel and flask

  • Vacuum source

  • Drying oven or vacuum desiccator

  • Standard laboratory glassware

  • Analytical balance

  • HPLC system with UV detector

  • NMR spectrometer

  • GC-MS system (optional, for volatile impurities)

Experimental Protocol: Recrystallization

This protocol is optimized for purifying crude 4-Chloro-3,5-difluoropyridine hydrochloride. The choice of isopropanol and diethyl ether as the solvent/anti-solvent system is based on the principle that the target compound, being a salt, will have moderate solubility in a polar protic solvent like isopropanol at elevated temperatures and low solubility at cooler temperatures. Diethyl ether serves as an anti-solvent to further decrease solubility and enhance crystal precipitation.

Step-by-Step Purification Procedure
  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, add the crude 4-Chloro-3,5-difluoropyridine hydrochloride. For every 1 gram of crude material, add 5 mL of isopropanol.

  • Heating: Attach a condenser to the flask and gently heat the mixture to 60-70 °C with continuous stirring. The goal is to fully dissolve the solid. If the solid does not completely dissolve, add small additional volumes (0.5 mL) of isopropanol until a clear solution is obtained. Rationale: Using the minimum amount of hot solvent is crucial for maximizing yield.

  • Hot Filtration (Optional): If insoluble impurities are visible in the hot solution, perform a hot filtration using a pre-warmed funnel and filter paper to remove them. This step should be done quickly to prevent premature crystallization.

  • Cooling and Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. The solution should become cloudy as crystals begin to form.

  • Ice Bath Cooling: To maximize the yield, place the flask in an ice bath for 30-60 minutes to further decrease the solubility of the product.

  • Precipitation Enhancement: While stirring the cold slurry, slowly add diethyl ether (approximately 2 volumes relative to the isopropanol used) as an anti-solvent. This will cause further precipitation of the desired product.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.[4]

  • Washing: Wash the collected crystals (the filter cake) with a small amount of cold diethyl ether to remove any residual mother liquor containing dissolved impurities.

  • Drying: Dry the purified crystals under vacuum at 40-50 °C until a constant weight is achieved.

Purification Workflow Diagram

Purification_Workflow cluster_dissolution Step 1: Dissolution cluster_crystallization Step 2: Crystallization cluster_isolation Step 3: Isolation & Drying A Crude Product + Isopropanol B Heat to 60-70°C A->B Stirring C Slow Cool to RT B->C Clear Solution D Ice Bath (30-60 min) C->D E Add Diethyl Ether (Anti-solvent) D->E F Vacuum Filtration E->F G Wash with Cold Diethyl Ether F->G H Dry Under Vacuum G->H I High-Purity Product H->I

Caption: Workflow for the purification of 4-Chloro-3,5-difluoropyridine HCl.

Purity Assessment and Validation

To validate the effectiveness of the purification protocol, the purity of the material must be assessed before and after recrystallization. High-Performance Liquid Chromatography (HPLC) is the primary method for this analysis.

HPLC Method for Purity Analysis
ParameterCondition
Instrumentation HPLC system with a UV detector
Column C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm)
Mobile Phase Isocratic: 60:40 (v/v) Acetonitrile : 0.1% Phosphoric Acid in Water
Flow Rate 1.0 mL/min
Detection UV at 270 nm
Injection Volume 10 µL
Sample Prep Dissolve sample in mobile phase to a concentration of ~0.5 mg/mL

Data Analysis: The percentage purity is calculated by dividing the peak area of the main component by the total area of all peaks in the chromatogram. A successful purification should demonstrate a significant reduction in impurity peaks and an increase in the main peak's area percentage.

Confirmatory Analysis
  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy should be used to confirm the chemical structure of the purified product and ensure the absence of structurally similar impurities. Spectral data for the related free base and hydrochloride salt can be found in chemical databases.[8][9]

  • Mass Spectrometry (MS): LC-MS can be employed to identify unknown impurities by their mass-to-charge ratio, providing valuable feedback for optimizing the synthesis process.[10]

Expected Results
ParameterBefore Purification (Typical)After Purification (Target)
Purity (by HPLC) 85 - 95%> 99.0%
Appearance Off-white to tan solidWhite to off-white crystalline solid
Yield N/A75 - 90%

Troubleshooting

IssuePossible CauseSolution
Oiling out instead of crystallization Solution cooled too quickly; solvent is too nonpolar.Reheat to dissolve the oil, then allow to cool more slowly. Add a small amount of a more polar co-solvent (e.g., a few drops of water) if necessary.
Low recovery yield Too much solvent used; premature crystallization during hot filtration.Use the minimum amount of hot solvent for dissolution. Ensure filtration apparatus is pre-warmed.
Poor purity improvement Impurities have similar solubility to the product.A different solvent system may be required. Consider column chromatography as an alternative purification method.

Conclusion

The protocol described in this application note presents a reliable and validated method for the purification of 4-Chloro-3,5-difluoropyridine hydrochloride. By following this recrystallization procedure, researchers and drug development professionals can consistently obtain high-purity material, ensuring the integrity and quality of subsequent synthetic steps and final products. The integration of in-process monitoring via HPLC provides a self-validating system to confirm the efficacy of the purification.

References

  • AiFChem. 4-Chloro-3,5-difluoropyridine hydrochloride.
  • Achmem. 4-Chloro-3,5-difluoropyridine hydrochloride.
  • Benchchem. Technical Support Center: Managing Impurities in 4-Amino-3,5-dichloro-2,6-difluoropyridine.
  • Fisher Scientific. SAFETY DATA SHEET - 4-Chloropyridine hydrochloride (2010-11-16).
  • Fisher Scientific. SAFETY DATA SHEET - 4-Chloropyridine hydrochloride (2024-02-12).
  • Sigma-Aldrich. SAFETY DATA SHEET - 4,4-Difluoropiperidine hydrochloride.
  • ChemicalBook. 4-Chloro-2,5-difluoropyridine synthesis.
  • CymitQuimica. 4-chloro-3,5-difluoropyridine hydrochloride.
  • Benchchem. Methods for determining the purity of synthesized 4-Amino-3,5-dichloro-2,6-difluoropyridine.
  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents.
  • Google Patents. CN103360306A - Method for synthesizing 4-chloro-pyridine.
  • Ren Jie. Purification method for 2, 3-difluoro-5-chloropyridine (2014).
  • Benchchem. Validating the Purity of 2-(5-chloro-2-methyl-N- methylsulfonylanilino)-N-(2,6- difluorophenyl)acetamide: A Comparative Guide to Analytical Methods.
  • ChemicalBook. 4-Chloro-3,5-difluoro-pyridine HCL(2102409-72-1) 1H NMR.
  • ChemicalBook. 851178-97-7(4-Chloro-3,5-difluoropyridine) Product Description.
  • PubMed. Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS.

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Application

"Analytical methods for the quantification of 4-Chloro-3,5-difluoropyridine hydrochloride"

An Application Note on the Quantitative Analysis of 4-Chloro-3,5-difluoropyridine Hydrochloride Introduction 4-Chloro-3,5-difluoropyridine hydrochloride is a halogenated pyridine derivative of increasing importance as an...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note on the Quantitative Analysis of 4-Chloro-3,5-difluoropyridine Hydrochloride

Introduction

4-Chloro-3,5-difluoropyridine hydrochloride is a halogenated pyridine derivative of increasing importance as an intermediate in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical sectors. Its precise quantification is critical for ensuring reaction stoichiometry, determining yield, and controlling the quality of downstream products. This document, intended for researchers, scientists, and drug development professionals, provides detailed analytical methods for the accurate quantification of 4-Chloro-3,5-difluoropyridine hydrochloride.

As a Senior Application Scientist, this guide is structured to provide not just procedural steps, but also the scientific rationale behind the methodological choices. The protocols herein are designed to be self-validating systems, grounded in established principles of analytical chemistry to ensure trustworthiness and reproducibility.[1][2][3]

Physicochemical Properties of the Analyte

A foundational understanding of the analyte's properties is crucial for method development.

PropertyValueSource(s)
Chemical Formula C₅H₃Cl₂F₂N[4][5]
Molecular Weight 185.98 g/mol [4][5]
CAS Number 2102409-72-1[4][6]
Appearance Solid (form may vary)[7]
Storage Room temperature, inert atmosphere[5]

The presence of fluorine and chlorine atoms, along with the pyridine ring, dictates the molecule's polarity and volatility, making it amenable to both liquid and gas chromatography.

Method 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV Detection

RP-HPLC is a cornerstone technique for the analysis of non-volatile and thermally labile compounds, making it an excellent choice for the quantification of pyridine salts.[8] This method offers high precision and accuracy for assay and impurity profiling.

Causality of Experimental Choices
  • Stationary Phase (C18): A C18 (octadecylsilane) column is selected for its hydrophobic nature, which provides good retention for moderately polar compounds like 4-Chloro-3,5-difluoropyridine. The retention mechanism is based on the partitioning of the analyte between the polar mobile phase and the non-polar stationary phase.

  • Mobile Phase (Acetonitrile/Water): A mixture of acetonitrile and water is a common mobile phase for RP-HPLC due to its UV transparency, low viscosity, and miscibility. Acetonitrile serves as the organic modifier; adjusting its concentration allows for the fine-tuning of the analyte's retention time. A phosphate buffer can be added to maintain a consistent pH and ensure reproducible ionization of the analyte, though for this compound, a simple acetonitrile/water gradient is often sufficient.

  • UV Detection: Pyridine and its derivatives inherently possess a chromophore (the aromatic ring) that absorbs UV radiation. This allows for sensitive and specific detection. The wavelength of maximum absorbance (λmax) should be experimentally determined but is typically in the range of 254-280 nm for substituted pyridines.

Experimental Workflow: RP-HPLC

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing s_prep Weigh Standard & Sample s_diss Dissolve in Diluent (e.g., 50:50 ACN:H2O) s_prep->s_diss s_filt Filter through 0.45 µm Syringe Filter s_diss->s_filt hplc_inj Inject into HPLC s_filt->hplc_inj Transfer to Vial hplc_sep Separation on C18 Column (ACN/H2O Gradient) hplc_inj->hplc_sep hplc_det UV Detection at λmax hplc_sep->hplc_det data_int Integrate Peak Area hplc_det->data_int data_cal Create Calibration Curve (Standard Injections) data_int->data_cal data_quant Quantify Sample Concentration data_cal->data_quant

Caption: RP-HPLC workflow for quantifying 4-Chloro-3,5-difluoropyridine HCl.

Detailed Protocol: RP-HPLC
  • Instrumentation and Conditions:

    • HPLC System: A system equipped with a gradient pump, autosampler, column oven, and UV-Vis or Diode Array Detector.

    • Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase A: Deionized Water.

    • Mobile Phase B: Acetonitrile (HPLC Grade).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 260 nm (Verify λmax by scanning a standard solution).

    • Injection Volume: 10 µL.

  • Preparation of Solutions:

    • Diluent: Prepare a mixture of Acetonitrile and Water (50:50 v/v).

    • Standard Stock Solution (e.g., 1000 µg/mL): Accurately weigh approximately 25 mg of 4-Chloro-3,5-difluoropyridine hydrochloride reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

    • Calibration Standards: Prepare a series of calibration standards (e.g., 10, 50, 100, 250, 500 µg/mL) by serially diluting the Standard Stock Solution with the diluent.

    • Sample Preparation: Accurately weigh an amount of the test sample expected to contain 4-Chloro-3,5-difluoropyridine hydrochloride and dissolve it in the diluent to achieve a final concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.

  • Analysis and Quantification:

    • Equilibrate the column with the initial mobile phase conditions for at least 30 minutes.

    • Inject the diluent as a blank to ensure no interfering peaks are present.

    • Inject each calibration standard in triplicate to establish a calibration curve by plotting peak area against concentration.

    • Inject the prepared sample solutions.

    • The concentration of 4-Chloro-3,5-difluoropyridine hydrochloride in the sample is determined using the linear regression equation derived from the calibration curve.

Method Validation Parameters (Representative Data)

Analytical method validation is a documented process that demonstrates an analytical method's suitability for its intended purpose.[3][9] Key parameters are outlined by the ICH Q2(R1) guidelines.[1]

ParameterTypical SpecificationRepresentative Result
Linearity (r²) ≥ 0.9990.9995
Range 10 - 500 µg/mLConforms
Accuracy (% Recovery) 98.0 - 102.0%99.5 - 101.2%
Precision (% RSD) ≤ 2.0%< 1.5%
Limit of Detection (LOD) S/N Ratio ≥ 3~1 ng/mL
Limit of Quantitation (LOQ) S/N Ratio ≥ 10~3 ng/mL

Method 2: Gas Chromatography (GC) with Flame Ionization Detection (FID)

For volatile and thermally stable compounds, Gas Chromatography (GC) is a powerful alternative.[8] Given that the free base form of the analyte is likely volatile, GC can be an effective method, especially for analyzing residual amounts in non-polar matrices.

Causality of Experimental Choices
  • Injection Mode (Split): A split injection is used to introduce a small, representative portion of the sample onto the column, preventing overloading and ensuring sharp peaks for high-concentration samples.

  • Capillary Column (DB-5ms or similar): A non-polar or mid-polarity column, such as one with a (5%-phenyl)-methylpolysiloxane stationary phase, is suitable for separating compounds based on their boiling points and slight polarity differences. This is a robust, general-purpose column for analyzing a wide range of organic compounds.

  • Detector (FID): The Flame Ionization Detector (FID) is highly sensitive to organic compounds containing carbon-hydrogen bonds. It offers a wide linear range and is a workhorse detector for quantitative GC analysis.

  • Sample Preparation: Dissolution in a volatile organic solvent like dichloromethane or ethyl acetate is necessary for GC analysis. It is crucial that the solvent does not co-elute with the analyte peak.

Experimental Workflow: GC-FID

GC_Workflow cluster_prep_gc Sample & Standard Preparation cluster_gc GC Analysis cluster_data_gc Data Processing gc_prep Weigh Standard & Sample gc_diss Dissolve in Volatile Solvent (e.g., Dichloromethane) gc_prep->gc_diss gc_vial Transfer to GC Vial gc_diss->gc_vial gc_inj Split Injection into GC gc_vial->gc_inj gc_sep Separation on Capillary Column (Temperature Program) gc_inj->gc_sep gc_det FID Detection gc_sep->gc_det gc_int Integrate Peak Area gc_det->gc_int gc_cal Create Calibration Curve gc_int->gc_cal gc_quant Quantify Sample Concentration gc_cal->gc_quant

Caption: GC-FID workflow for quantifying 4-Chloro-3,5-difluoropyridine.

Detailed Protocol: GC-FID
  • Instrumentation and Conditions:

    • GC System: A gas chromatograph equipped with a split/splitless injector, a flame ionization detector (FID), and an autosampler.

    • Column: DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).

    • Carrier Gas: Helium or Hydrogen at a constant flow of 1.0 mL/min.

    • Injector Temperature: 250 °C.

    • Split Ratio: 50:1 (can be optimized).

    • Oven Temperature Program:

      • Initial Temperature: 100 °C, hold for 2 minutes.

      • Ramp: 15 °C/min to 280 °C.

      • Hold: 5 minutes at 280 °C.

    • Detector Temperature: 300 °C.

    • Injection Volume: 1 µL.

  • Preparation of Solutions:

    • Solvent: Dichloromethane or Ethyl Acetate (GC Grade).

    • Standard Stock Solution (e.g., 1000 µg/mL): Accurately weigh approximately 25 mg of 4-Chloro-3,5-difluoropyridine hydrochloride reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the chosen solvent. Note: The hydrochloride salt may have limited solubility in non-polar solvents; gentle warming or sonication may be required. Alternatively, the free base can be used as the standard if available.

    • Calibration Standards: Prepare a series of calibration standards (e.g., 10, 50, 100, 250, 500 µg/mL) by serially diluting the Standard Stock Solution with the solvent.

    • Sample Preparation: Accurately weigh the sample and dissolve it in the solvent to achieve a final concentration within the calibration range.

  • Analysis and Quantification:

    • Perform a solvent blank injection to ensure the system is clean.

    • Inject each calibration standard to generate a calibration curve of peak area versus concentration.

    • Inject the prepared sample solutions.

    • Calculate the concentration in the sample using the calibration curve.

Method Validation Parameters (Representative Data)
ParameterTypical SpecificationRepresentative Result
Linearity (r²) ≥ 0.9980.9991
Range 10 - 500 µg/mLConforms
Accuracy (% Recovery) 97.0 - 103.0%98.2 - 101.9%
Precision (% RSD) ≤ 3.0%< 2.5%
Limit of Detection (LOD) S/N Ratio ≥ 3~5 ng/mL
Limit of Quantitation (LOQ) S/N Ratio ≥ 10~15 ng/mL

Conclusion

Both RP-HPLC and GC-FID are robust and reliable methods for the quantification of 4-Chloro-3,5-difluoropyridine hydrochloride. The choice of method will depend on the sample matrix, required sensitivity, and available instrumentation. HPLC is generally preferred for its applicability to salts and non-volatile matrices, while GC excels in analyzing volatile impurities or the free base form of the compound. For both methods, proper validation is essential to ensure data integrity and compliance with regulatory standards.[10] These protocols provide a comprehensive framework for developing and implementing accurate quantitative analysis for this key chemical intermediate.

References

  • Pharmuni. Validating Analytical Methods in Pharmaceuticals.
  • Pharmacentral.
  • Pharma Tutor. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV.
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  • Profound Research. Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance.
  • IVT Network.
  • A2B Chem. 4-chloro-3,5-difluoropyridine hydrochloride.
  • Achmem. 4-Chloro-3,5-difluoropyridine hydrochloride.
  • ResearchGate.
  • Benchchem. A Comparative Spectroscopic Analysis of Pyridine and its Isomers: 2-, 3-, and 4-Picoline.
  • BLD Pharm. 2102409-72-1|4-Chloro-3,5-difluoropyridine hydrochloride.
  • Chromatography Today. Analytical Technologies for Genotoxic Impurities in Pharmaceutical Compounds.
  • MilliporeSigma. 4-Chloro-3,5-difluoro-pyridine-2,6-diamine.
  • Benchchem.

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Method

Application Notes and Protocols for the Scalable Synthesis of 4-Substituted-3,5-Difluoropyridines

For Researchers, Scientists, and Drug Development Professionals Introduction: The Rising Importance of 4-Substituted-3,5-Difluoropyridines in Modern Drug Discovery The strategic incorporation of fluorine into molecular s...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rising Importance of 4-Substituted-3,5-Difluoropyridines in Modern Drug Discovery

The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry. The 3,5-difluoropyridine motif, in particular, has emerged as a privileged structural unit in a multitude of pharmacologically active agents. The two fluorine atoms flanking the 4-position exert profound electronic effects, modulating the pKa of the pyridine nitrogen and influencing metabolic stability and binding interactions. The ability to controllably and scalably introduce a diverse range of substituents at the 4-position is therefore of paramount importance for the generation of novel chemical entities with tailored pharmacological profiles.

This comprehensive guide provides detailed application notes and scalable protocols for the synthesis of various 4-substituted-3,5-difluoropyridines. We will delve into the key synthetic strategies, offering mechanistic insights and practical guidance to empower researchers in their drug discovery and development endeavors.

Core Synthetic Strategies: A Two-Pronged Approach

The scalable synthesis of 4-substituted-3,5-difluoropyridines predominantly relies on two powerful and versatile strategies:

  • Nucleophilic Aromatic Substitution (SNAr): This approach leverages the electron-deficient nature of the pyridine ring, further activated by the electron-withdrawing fluorine atoms, to facilitate the displacement of a leaving group at the 4-position by a variety of nucleophiles.

  • Palladium-Catalyzed Cross-Coupling Reactions: These methods, including the Suzuki-Miyaura and Buchwald-Hartwig amination reactions, enable the formation of carbon-carbon and carbon-nitrogen bonds, respectively, at the 4-position, offering access to a vast chemical space.

The choice of strategy is dictated by the desired substituent at the 4-position and the availability of starting materials.

Foundational Precursor: Synthesis of 4-Chloro-3,5-difluoropyridine

A common and versatile starting material for many of these syntheses is 4-chloro-3,5-difluoropyridine. Its synthesis can be achieved from commercially available precursors. While multiple routes exist, a common laboratory-scale preparation involves the diazotization of 4-amino-3,5-difluoropyridine followed by a Sandmeyer reaction. For larger-scale operations, direct chlorination of pyridine derivatives followed by fluorination is often employed.[1][2]

Part 1: Synthesis via Nucleophilic Aromatic Substitution (SNAr)

The electron-withdrawing nature of the fluorine atoms and the ring nitrogen makes the 4-position of a 3,5-difluoropyridine ring highly susceptible to nucleophilic attack.[3] This allows for the direct displacement of a suitable leaving group, such as a halide, by a range of nucleophiles.

A. Synthesis of 4-Amino-3,5-difluoropyridine

The introduction of an amino group at the 4-position is a critical transformation, as the resulting aniline-like moiety is a versatile handle for further functionalization.

Protocol 1: Scalable Amination of 4-Chloro-3,5-difluoropyridine

This protocol describes the reaction of 4-chloro-3,5-difluoropyridine with ammonia to yield 4-amino-3,5-difluoropyridine.

Materials:

  • 4-Chloro-3,5-difluoropyridine

  • Aqueous Ammonia (28-30%)

  • 1,4-Dioxane

  • Sodium Chloride (NaCl)

  • Ethyl Acetate

  • Magnesium Sulfate (MgSO4)

Equipment:

  • High-pressure reactor (e.g., Parr reactor) equipped with a stirrer and temperature controller

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • To a high-pressure reactor, add 4-chloro-3,5-difluoropyridine (1 equivalent) and 1,4-dioxane (5-10 volumes).

  • Cool the mixture to 0-5 °C in an ice bath.

  • Slowly add aqueous ammonia (5-10 equivalents) to the reactor.

  • Seal the reactor and heat to 100-120 °C with vigorous stirring. Monitor the internal pressure.

  • Maintain the reaction at this temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reactor to room temperature and carefully vent the excess ammonia in a well-ventilated fume hood.

  • Transfer the reaction mixture to a round-bottom flask and concentrate under reduced pressure to remove the majority of the dioxane.

  • To the residue, add water and ethyl acetate. Transfer to a separatory funnel and separate the layers.

  • Extract the aqueous layer with ethyl acetate (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography or recrystallization to afford pure 4-amino-3,5-difluoropyridine.

Causality and Optimization:

  • Pressure Reactor: The use of a sealed reactor is essential to maintain a sufficient concentration of ammonia at elevated temperatures, driving the reaction to completion.

  • Solvent: Dioxane is a good solvent for both the starting material and the ammonia, facilitating a homogenous reaction. Other polar aprotic solvents can also be explored.

  • Temperature: Higher temperatures increase the reaction rate but may also lead to the formation of side products. Temperature optimization is crucial for scalability.

B. Synthesis of 4-Alkoxy/Aryloxy-3,5-difluoropyridines

The displacement of the 4-chloro group with alcohols or phenols provides access to a range of ether derivatives.

Protocol 2: Williamson Ether Synthesis with 4-Chloro-3,5-difluoropyridine

This protocol outlines the synthesis of 4-alkoxy or 4-aryloxy-3,5-difluoropyridines.

Materials:

  • 4-Chloro-3,5-difluoropyridine

  • Desired alcohol or phenol (1.1 equivalents)

  • Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated aqueous Ammonium Chloride (NH4Cl)

  • Ethyl Acetate

  • Brine

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the alcohol or phenol and anhydrous DMF.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride portion-wise. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for 30 minutes to ensure complete formation of the alkoxide/phenoxide.

  • Add a solution of 4-chloro-3,5-difluoropyridine (1 equivalent) in a minimal amount of anhydrous DMF dropwise to the reaction mixture.

  • Heat the reaction to 60-80 °C and stir for 4-12 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride.

  • Partition the mixture between ethyl acetate and water. Separate the layers.

  • Extract the aqueous layer with ethyl acetate (2x).

  • Combine the organic layers, wash with water and then brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Safety Note: Sodium hydride is a highly flammable solid and reacts violently with water. Handle with extreme care in an inert atmosphere and away from moisture.

Part 2: Synthesis via Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed cross-coupling reactions are indispensable tools for the construction of C-C and C-N bonds, offering broad substrate scope and functional group tolerance.[4]

A. Suzuki-Miyaura Coupling for 4-Aryl/Heteroaryl-3,5-difluoropyridines

The Suzuki-Miyaura coupling is a robust method for forming biaryl linkages.[5][6]

Protocol 3: Suzuki-Miyaura Coupling of 4-Chloro-3,5-difluoropyridine

This protocol details the coupling of 4-chloro-3,5-difluoropyridine with a boronic acid or boronate ester.

Materials:

  • 4-Chloro-3,5-difluoropyridine

  • Aryl/heteroaryl boronic acid or pinacol boronate ester (1.2-1.5 equivalents)

  • Palladium catalyst (e.g., Pd(dppf)Cl2, 2-5 mol%)

  • Base (e.g., K2CO3, Cs2CO3, 2-3 equivalents)

  • Solvent system (e.g., 1,4-dioxane/water, toluene/water)

Procedure:

  • To a reaction vessel, add 4-chloro-3,5-difluoropyridine (1 equivalent), the boronic acid/ester, the palladium catalyst, and the base.

  • Degas the solvent system by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

  • Add the degassed solvent to the reaction vessel.

  • Heat the reaction mixture to 80-100 °C under an inert atmosphere for 6-24 hours, monitoring by TLC or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Causality and Optimization:

  • Ligand Choice: The choice of phosphine ligand on the palladium catalyst can significantly impact the reaction efficiency. For challenging couplings, specialized ligands may be required.[7]

  • Base: The choice of base is crucial. Cesium carbonate is often more effective for less reactive substrates.

  • Degassing: Removal of oxygen is critical to prevent the oxidation and deactivation of the palladium(0) catalyst.

B. Buchwald-Hartwig Amination for 4-Amino-3,5-difluoropyridine Derivatives

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, allowing for the introduction of a wide range of primary and secondary amines.[4][8]

Protocol 4: Buchwald-Hartwig Amination of 4-Chloro-3,5-difluoropyridine

This protocol describes the palladium-catalyzed amination of 4-chloro-3,5-difluoropyridine.

Materials:

  • 4-Chloro-3,5-difluoropyridine

  • Primary or secondary amine (1.1-1.5 equivalents)

  • Palladium precatalyst (e.g., Pd2(dba)3, 1-2 mol%)

  • Phosphine ligand (e.g., Xantphos, BINAP, 2-4 mol%)[9]

  • Base (e.g., NaOt-Bu, Cs2CO3, 1.5-2 equivalents)

  • Anhydrous, degassed solvent (e.g., toluene, dioxane)

Procedure:

  • In a glovebox or under an inert atmosphere, add the palladium precatalyst, ligand, and base to a dry reaction vessel.

  • Add the anhydrous, degassed solvent.

  • Add the amine, followed by the 4-chloro-3,5-difluoropyridine.

  • Seal the vessel and heat the reaction mixture to 80-110 °C for 4-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction with water or saturated aqueous ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.

Causality and Optimization:

  • Catalyst System: The combination of palladium precursor and phosphine ligand is critical for successful amination. Screening of different catalyst systems may be necessary for specific substrates.[10][11]

  • Base: Sodium tert-butoxide is a strong, non-nucleophilic base commonly used in Buchwald-Hartwig aminations.

  • Inert Atmosphere: Strict exclusion of air and moisture is essential for the stability and activity of the catalytic system.

Visualization of Synthetic Workflows

Scalable_Synthesis_Workflow cluster_SNAr Nucleophilic Aromatic Substitution (SNAr) cluster_CrossCoupling Palladium-Catalyzed Cross-Coupling Start_SNAr 4-Chloro-3,5-difluoropyridine Nuc Nucleophile (e.g., NH3, R-OH) Start_SNAr->Nuc Reaction Conditions (Solvent, Temp, Pressure) Product_SNAr 4-Substituted-3,5-difluoropyridine Nuc->Product_SNAr Start_CC 4-Chloro-3,5-difluoropyridine Catalyst Pd Catalyst + Ligand + Base Start_CC->Catalyst Reagent_CC Coupling Partner (Boronic Acid or Amine) Reagent_CC->Catalyst Product_CC 4-Substituted-3,5-difluoropyridine Catalyst->Product_CC Reaction Conditions (Solvent, Temp)

Caption: General workflows for the synthesis of 4-substituted-3,5-difluoropyridines.

Data Summary

Method 4-Substituent Typical Reagents Advantages Considerations
SNAr -NH2, -OR, -SRNucleophiles (NH3, ROH, RSH)Atom-economical, often uses readily available nucleophiles.May require harsh conditions (high temp/pressure). Limited to certain nucleophiles.
Suzuki-Miyaura Coupling -Aryl, -HeteroarylBoronic acids/esters, Pd catalyst, baseBroad scope of C-C bond formation, good functional group tolerance.Cost of catalyst and ligands, potential for side reactions.[5]
Buchwald-Hartwig Amination -NHR, -NR2Amines, Pd catalyst, ligand, baseWide range of amines can be used, mild reaction conditions.Sensitivity to air and moisture, cost of catalyst and ligands.[4]

Safety and Handling of Fluorinated Compounds

The synthesis and handling of fluorinated compounds require special attention to safety due to the potential hazards associated with both the reagents and the products.

  • Fluorinating Agents: Many fluorinating agents are highly reactive, toxic, and corrosive.[12] Always handle them in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles. A face shield is recommended when there is a risk of splashing.

  • Hydrogen Fluoride (HF): Some reactions may generate HF as a byproduct. HF is extremely corrosive and can cause severe burns that may not be immediately painful. Ensure that calcium gluconate gel is readily available as a first aid measure for skin contact.[13]

  • Waste Disposal: Dispose of all fluorinated waste in accordance with institutional and local regulations. Fluorinated compounds can be persistent in the environment.

  • Scale-up Considerations: When scaling up reactions, be aware of potential exotherms. A thorough thermal hazard assessment is recommended before proceeding with large-scale synthesis.

Purification and Characterization

The purification of fluorinated pyridines can present unique challenges due to their volatility and chromatographic behavior.

  • Chromatography: Both normal-phase and reversed-phase column chromatography are effective for purification. The choice of the stationary and mobile phases should be optimized for each specific compound.

  • Crystallization: For solid compounds, crystallization is an excellent method for achieving high purity on a large scale. A systematic solvent screen is often necessary to identify suitable conditions.

  • Characterization: The purity and identity of the final products should be confirmed by a combination of analytical techniques, including:

    • NMR Spectroscopy: 1H, 13C, and especially 19F NMR are essential for structural elucidation and purity assessment.

    • LC-MS: To confirm the molecular weight and assess purity.

    • High-Resolution Mass Spectrometry (HRMS): To confirm the elemental composition.

Conclusion

The scalable synthesis of 4-substituted-3,5-difluoropyridines is a critical capability for modern drug discovery. The strategic application of nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions provides access to a diverse array of these valuable building blocks. By understanding the underlying principles of these reactions and adhering to safe laboratory practices, researchers can efficiently generate novel fluorinated pyridine derivatives to accelerate their research and development programs.

References

  • Benchchem. (n.d.). Industrial Scale-Up of 4-Amino-3,5-dichloro-2,6-difluoropyridine Synthesis: Application Notes and Protocols.
  • Benchchem. (n.d.). Safety and handling of fluorinated organic compounds.
  • Tarpo, J. Jr., & Tarpo, M. (n.d.). Fluorine Safety. Purdue University Department of Chemistry.
  • National Institutes of Health. (n.d.). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst.
  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Fluorination. WordPress.
  • ACS Chemical Health & Safety. (2022). Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology.
  • ACS Chemical Health & Safety. (2022). Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology.
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
  • ResearchGate. (n.d.). Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries.
  • Benchchem. (n.d.). Technical Support Center: Scaling Up the Production of 4-Amino-3,5-dichloro-2,6-difluoropyridine.
  • Eureka. (n.d.). Preparation process of 4-amino-3, 5-dichloro-6-fluoro-2-ethyl oxy-acetate pyridine.
  • National Institutes of Health. (n.d.). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination.
  • National Institutes of Health. (n.d.). A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution.
  • ResearchGate. (n.d.). Palladium‐Catalyzed Buchwald–Hartwig Coupling of Deactivated Aminothiophenes with Substituted Halopyridines.
  • European Patent Office. (n.d.). Process for the preparation of fluorinated pyridines.
  • Royal Society of Chemistry. (n.d.). Site-selective nucleophilic substitution reactions of pentafluoropyridine with hydroxybenzaldehydes: synthesis of triarylmethanes comprising perfluoropyridine moieties.
  • PubMed. (2017). Scalable Syntheses of 4-Substituted Pyridine-Diimines.
  • StackExchange. (2018). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?
  • Benchchem. (n.d.). Application Notes and Protocols for the Purification of Fluorinated Pyrazinone Compounds.
  • ACS Publications. (2020). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation.
  • PubMed. (2025). Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands.
  • YouTube. (2019). Nucleophilic Aromatic Substitution.
  • Google Patents. (n.d.). CN106008333A - Preparation method of 4-amino-3, 5-dichloro-6-fluoro-2-ethyl oxy-acetate pyridine.
  • ResearchGate. (2025). Scalable Synthesis of Highly Pure (R)‐3‐Fluoropyrrolidine From (S)‐4‐Chloro‐3‐hydroxybutyronitrile.
  • YouTube. (2019). nucleophilic aromatic substitutions.
  • ResearchGate. (n.d.). (PDF) Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands.
  • National Institutes of Health. (n.d.). The formation of all-cis-(multi)fluorinated piperidines by a dearomatization-hydrogenation process.
  • ResearchGate. (n.d.). Functionalized Pyridylboronic Acids and Their Suzuki Cross-Coupling Reactions To Yield Novel Heteroarylpyridines.
  • ResearchGate. (n.d.). Asymmetric Suzuki-Miyaura coupling with pyridine-derived boronic....
  • National Institutes of Health. (n.d.). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters.
  • ResearchGate. (2026). Synthesis of 4,4-Difluoro-3-Hydroxy-3,4-dihydroisoquinolinones via Rh-Catalyzed C-H Activation of Benzamides with 2,2-Difluorovinyl Tosylate in Water.
  • Eureka | Patsnap. (n.d.). Method for synthesizing 4-chloro-pyridine.
  • Google Patents. (n.d.). CN103360306A - Method for synthesizing 4-chloro-pyridine.
  • MDPI. (n.d.). Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine.
  • Sci-Hub. (2014). A Scalable and Regioselective Synthesis of 2-Difluoromethyl Pyridines from Commodity Chemicals.
  • PubMed. (2010). Synthesis of 4-substituted 3,3-difluoropiperidines.
  • Google Patents. (n.d.). CN101648904B - Synthesis method of 2,3-difluoro-5-chloropyridine.
  • Google Patents. (n.d.). Synthesis method of medicinal raw material 2,5-difluoropyridine.

Sources

Technical Notes & Optimization

Troubleshooting

"Troubleshooting low yield in Suzuki coupling with 4-Chloro-3,5-difluoropyridine hydrochloride"

Topic: Troubleshooting Low Yield in Suzuki Coupling with 4-Chloro-3,5-difluoropyridine hydrochloride Audience: Researchers, Scientists, and Drug Development Professionals Introduction: Navigating the Challenges of Electr...

Author: BenchChem Technical Support Team. Date: January 2026

Topic: Troubleshooting Low Yield in Suzuki Coupling with 4-Chloro-3,5-difluoropyridine hydrochloride

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: Navigating the Challenges of Electron-Deficient Heteroaryl Chlorides

The Suzuki-Miyaura cross-coupling is a cornerstone of modern synthetic chemistry, prized for its versatility in forming C-C bonds. However, its application to electron-deficient heteroaryl chlorides, such as 4-Chloro-3,5-difluoropyridine hydrochloride, presents a unique set of challenges that can often lead to frustratingly low yields. The primary hurdles include the inherent inertness of the C-Cl bond towards oxidative addition and the potential for the pyridine nitrogen to coordinate with and inhibit the palladium catalyst. Furthermore, the hydrochloride salt form of the starting material introduces an acidic component that can trigger undesirable side reactions if not properly managed.

This guide, prepared by our team of application scientists, provides a structured approach to troubleshooting and optimizing this specific transformation. We will move from frequently encountered issues to a deep dive into symptom-based problem-solving, equipping you with the expert knowledge to turn a low-yielding reaction into a successful synthesis.

Frequently Asked Questions (FAQs)

Q1: My reaction shows no product formation. Where should I start?

A common reason for complete reaction failure with 4-chloro-3,5-difluoropyridine is an insufficiently active catalyst system or improper management of the hydrochloride salt. This substrate is particularly challenging due to the strong C-Cl bond and the electron-withdrawing effects of the fluorine atoms and the pyridine ring.

  • Initial Checkpoints:

    • Base Stoichiometry: Did you account for the hydrochloride salt? You must add at least one extra equivalent of base to neutralize the HCl before the catalytic cycle can proceed effectively.

    • Catalyst Choice: Standard catalysts like Pd(PPh₃)₄ are often ineffective for this class of substrate.[1] You should employ a more robust system, typically a palladium precursor combined with a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos) or an N-heterocyclic carbene (NHC) ligand.

    • Temperature: These reactions often require elevated temperatures (e.g., 80-120 °C) to facilitate the difficult oxidative addition step.

Q2: Why is the hydrochloride salt a problem, and how do I handle it?

The hydrochloride salt provides an acidic proton. In the presence of your base and solvent (especially if aqueous), this creates an acidic environment. This acidity is detrimental because it can lead to rapid protodeboronation, a major side reaction where the boronic acid is destroyed before it can participate in the catalytic cycle.[2][3]

Solution: Always add at least one additional equivalent of base to your reaction mixture relative to the amount of 4-Chloro-3,5-difluoropyridine hydrochloride. This ensures the complete neutralization of the salt, establishing the basic conditions necessary for the transmetalation step.

Q3: What are the most common side reactions, and how can I identify them?

Beyond low conversion, specific side products can offer clues to what's going wrong.

  • Protodeboronation: Your boronic acid starting material is consumed, but instead of the desired product, you form 3,5-difluoropyridine (from your starting material) and an arene (from your boronic acid). This is often caused by residual acid (see Q2) or excessive water.

  • Dehalogenation: You observe the formation of 3,5-difluoropyridine. This means the chlorine atom is being replaced by a hydrogen atom, a process that can compete with the desired cross-coupling.[4][5]

  • Homocoupling: You see a biaryl product derived from two molecules of your boronic acid coupling together. This is typically caused by the presence of oxygen, which can interfere with the catalyst's oxidation state.[6]

Q4: How critical is degassing, and what's the best way to do it?

It is absolutely critical. The active catalyst in the Suzuki cycle is a Pd(0) species, which is highly sensitive to oxygen.[6] Inadequate degassing leads to catalyst oxidation and deactivation, resulting in low or no yield.

Recommended Method: The "sparging" method is highly effective. Bubble an inert gas (argon or nitrogen) through your solvent for at least 20-30 minutes before adding it to your reaction flask containing the solid reagents. Then, subject the sealed flask to several cycles of vacuum and backfilling with the inert gas before adding the catalyst and heating.

In-Depth Troubleshooting Guide

Symptom 1: No Reaction or Very Low Conversion (<10%)

If you observe primarily unreacted starting materials, the catalytic cycle is likely stalled at the very beginning.

The cleavage of the C-Cl bond is the rate-limiting step for this substrate. An insufficiently reactive catalyst will fail here.

Solutions:

  • Upgrade Your Ligand: The choice of ligand is paramount. Bulky, electron-rich biaryl phosphine ligands are designed to accelerate oxidative addition and reductive elimination.

  • Increase Temperature: Ensure the reaction is heated sufficiently, typically between 80-120 °C. Consider using a higher-boiling solvent if necessary.

  • Use a Pre-formed Pd(0) Source: While many reactions use a Pd(II) source that is reduced in situ, starting with a Pd(0) precatalyst like Pd₂(dba)₃ can sometimes be more efficient, bypassing potential issues with the initial reduction step.

Catalyst System Typical Loading Notes References
Pd(OAc)₂ + SPhos1-3 mol% Pd, 2-6 mol% LA robust, general-purpose system for challenging chlorides.
Pd₂(dba)₃ + XPhos1-3 mol% Pd, 2-6 mol% LXPhos is highly effective for heteroaryl chlorides.
Pd-PEPPSI-IPr2-5 mol%An air-stable Pd-NHC precatalyst, good for electron-deficient substrates.[7]
PdCl₂(dppf)3-5 mol%A common catalyst, but may be less effective than Buchwald systems for this specific substrate.

The base plays a dual role: neutralizing the HCl salt and activating the boronic acid for transmetalation.

Solutions:

  • Verify Stoichiometry: Double-check that you have added at least 3 equivalents of base (e.g., for K₃PO₄) or more—1 equivalent for the HCl, and 2+ for the reaction itself.

  • Switch to a Stronger Base: If you are using a weaker base like Na₂CO₃ or K₂CO₃, switch to a stronger, more effective base for this type of coupling.

Base Typical Equivalents Solubility & Notes References
K₃PO₄3.0Often highly effective for chloro-pyridines. Its solubility in common organic solvents is low, so vigorous stirring is essential.
Cs₂CO₃2.0 - 3.0A very strong base that is more soluble than K₃PO₄ in some organic solvents. Often gives excellent results but is more expensive.
K₂CO₃3.0A standard base, but may be too weak for this challenging coupling.[8][9]
Symptom 2: Significant Side Product Formation

The presence of side products indicates that your catalyst is active, but competitive, undesired pathways are occurring.

This is the premature destruction of your boronic acid.

Solutions:

  • Ensure Complete Neutralization: Re-confirm that you have used sufficient base to neutralize the HCl salt.

  • Use a Boronic Ester: Boronic pinacol esters (Bpin) are generally more stable towards protodeboronation than their corresponding boronic acids.[3] Consider using the Bpin derivative of your coupling partner.

  • Consider Anhydrous Conditions: While a small amount of water can sometimes be beneficial, excessive water can promote this side reaction. Try running the reaction in a dry aprotic solvent like dioxane or toluene with a thoroughly dried base.[10]

Your starting material is being converted to 3,5-difluoropyridine.

Solutions:

  • Lower the Temperature: Sometimes, excessively high temperatures can favor dehalogenation. Try running the reaction at the lower end of the effective range (e.g., 80-90 °C).

  • Screen Ligands: The ligand can influence the relative rates of cross-coupling versus dehalogenation. Trying a different class of ligand (e.g., switching from a biarylphosphine to an NHC-based system) may solve the issue.

  • Check for Impurities: Certain impurities in reagents or solvents can act as hydride sources, promoting dehalogenation. Ensure high-purity materials are used.

This points directly to a problem with oxygen contamination.

Solutions:

  • Improve Degassing Technique: This is the most direct solution. Re-evaluate your procedure for making the reaction anaerobic (see FAQ Q4).

  • Use a Pd(0) Precatalyst: Starting with a Pd(II) salt like Pd(OAc)₂ requires an in situ reduction to the active Pd(0) species. This reduction can sometimes be inefficient and can be associated with an initial burst of homocoupling.[6] Using a precatalyst like Pd₂(dba)₃ or a Buchwald G3/G4 precatalyst can mitigate this.

Visualizations and Workflows

The Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OA_Complex trans-ArPd(II)(X)L₂ Pd0->OA_Complex Oxidative Addition (Ar-X) TM_Intermediate ArPd(II)(Ar')L₂ OA_Complex->TM_Intermediate Transmetalation TM_Intermediate->Pd0 Reductive Elimination Product Ar-Ar' (Product) TM_Intermediate->Product Base Base (e.g., K₃PO₄) Boronate Ar'B(OR)₃⁻ Base->Boronate Activation BoronicAcid Ar'B(OH)₂ BoronicAcid->Boronate

Caption: The Suzuki-Miyaura catalytic cycle, initiated by oxidative addition.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow start Low Yield with 4-Chloro-3,5-difluoropyridine HCl check_base Did you add >1 eq. extra base for the HCl salt? start->check_base add_base ACTION: Add ≥1 additional eq. of base. (e.g., K₃PO₄) check_base->add_base No check_catalyst Are you using a robust catalyst system (e.g., Pd/Buchwald Ligand)? check_base->check_catalyst Yes add_base->check_catalyst change_catalyst ACTION: Switch to Pd(OAc)₂/SPhos or a similar advanced system. check_catalyst->change_catalyst No check_temp Is the reaction temperature adequate (80-120 °C)? check_catalyst->check_temp Yes change_catalyst->check_temp increase_temp ACTION: Increase temperature. check_temp->increase_temp No analyze_sides Analyze crude mixture for side products. check_temp->analyze_sides Yes increase_temp->analyze_sides deboronation Protodeboronation observed? analyze_sides->deboronation deboronation_sol ACTION: Use boronic ester (Bpin) or anhydrous conditions. deboronation->deboronation_sol Yes dehalogenation Dehalogenation observed? deboronation->dehalogenation No success Yield Improved deboronation_sol->success dehalogenation_sol ACTION: Lower temperature slightly or screen different ligands. dehalogenation->dehalogenation_sol Yes dehalogenation->success No dehalogenation_sol->success

Caption: A decision tree for systematically troubleshooting low yields.

Key Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling

This is a representative procedure and should be optimized for specific substrates and scales.

Materials:

  • 4-Chloro-3,5-difluoropyridine hydrochloride (1.0 equiv)

  • Boronic acid or boronic ester (1.2-1.5 equiv)

  • Palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%)

  • Ligand (e.g., SPhos, 4 mol%)

  • Base (e.g., K₃PO₄, 3.0 equiv)

  • Anhydrous, degassed solvent (e.g., Dioxane/Water 10:1)

Procedure:

  • To a flame-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add 4-Chloro-3,5-difluoropyridine hydrochloride, the boronic acid, and the base.

  • Seal the flask with a septum. Evacuate the flask under vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.

  • In a separate, dry vial, weigh the palladium precatalyst and the ligand.

  • Via syringe, add the degassed solvent to the flask containing the substrate and base.

  • Stir the mixture for 5 minutes, then add the catalyst/ligand mixture to the flask under a positive pressure of inert gas.

  • Seal the flask tightly and place it in a preheated oil bath at the desired temperature (e.g., 100 °C).

  • Stir the reaction vigorously for the specified time (monitor by TLC or LC-MS, typically 4-24 hours).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.

  • Separate the organic layer. Extract the aqueous layer two more times with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography.

References

  • G. A. Molander, P. E. G. Rivas, "Suzuki-Miyaura Cross-Coupling Reactions of Potassium Organotrifluoroborates," ResearchGate, Available at: [Link]

  • G. A. Molander, P. E. G. Rivas, "Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling," Journal of the American Chemical Society, Available at: [Link]

  • CovaSyn, "Optimizing Suzuki Coupling Reactions," CovaSyn, Available at: [Link]

  • S. L. Buchwald, "A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles," Buchwald Group, Available at: [Link]

  • J. Moran, et al., "Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters," Canadian Science Publishing, Available at: [Link]

  • J. F. Hartwig, et al., "Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations," NIH, Available at: [Link]

  • J. F. Hartwig, et al., "Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations," Journal of the American Chemical Society, Available at: [Link]

  • Chemistry LibreTexts, "Suzuki-Miyaura Coupling," Chemistry LibreTexts, Available at: [Link]

  • M. R. Biscoe, et al., "Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters," PMC - NIH, Available at: [Link]

  • ResearchGate, "Suzuki coupling of different chloropyridines with phenylboronic acids," ResearchGate, Available at: [Link]

  • M. S. Burke, et al., "Closed-loop optimization of general reaction conditions for heteroaryl Suzuki-Miyaura coupling," Schroeder Group - University of Illinois, Available at: [Link]

  • J. Sherwood, "Salty Suzuki-Miyaura Reactions," Green Chemistry Blog - RSC Blogs, Available at: [Link]

  • ResearchGate, "Suzuki‐Miyaura cross‐coupling reaction of diverse chloro pyridines," ResearchGate, Available at: [Link]

  • S. D. Newman, et al., "Halide Salts Alleviate TMSOK Inhibition in Suzuki–Miyaura Cross-Couplings," PMC - NIH, Available at: [Link]

  • A. Student, "Optimization of the Suzuki-Miyaura Cross-coupling," ResearchGate, Available at: [Link]

  • ResearchGate, "Catalyst screening for Suzuki-Miyaura coupling of 3-chloropyridine and 4-tolylboronic acid," ResearchGate, Available at: [Link]

  • J. C. Hierso, et al., "Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents," MDPI, Available at: [Link]

  • Royal Society of Chemistry, "Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions," Catalysis Science & Technology, Available at: [Link]

  • M. S. Burke, et al., "Closed-loop optimization of general reaction conditions for heteroaryl Suzuki-Miyaura coupling," PubMed, Available at: [Link]

  • Reddit, "Problems with Suzuki coupling," r/Chempros, Available at: [Link]

  • ResearchGate, "The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction," ResearchGate, Available at: [Link]

  • MDPI, "Na₂SO₃-Promoted Heck Coupling and Homo-Coupling of Arylhydrazines at Room Temperature," MDPI, Available at: [Link]

  • ResearchGate, "Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?," ResearchGate, Available at: [Link]

  • Reddit, "Diagnosing issues with a failed Suzuki coupling?," r/Chempros, Available at: [Link]

  • Reddit, "Help needed with unreproducible Suzuki coupling," r/Chempros, Available at: [Link]

  • Yoneda Labs, "Suzuki-Miyaura cross-coupling: Practical Guide," Yoneda Labs, Available at: [Link]

  • Wikipedia, "Suzuki reaction," Wikipedia, Available at: [Link]

  • Organic Chemistry Portal, "Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes," Organic Chemistry Portal, Available at: [Link]

  • D. A. Watson, et al., "The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes," PubMed Central, Available at: [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Side Reactions in the Sonogashira Coupling of 4-Chloro-3,5-difluoropyridine hydrochloride

Welcome to the technical support guide for navigating the complexities of Sonogashira coupling with 4-Chloro-3,5-difluoropyridine hydrochloride. As a challenging, electron-deficient heteroaryl chloride, this substrate re...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for navigating the complexities of Sonogashira coupling with 4-Chloro-3,5-difluoropyridine hydrochloride. As a challenging, electron-deficient heteroaryl chloride, this substrate requires careful optimization to achieve high yields and minimize side reactions. This guide is structured to provide not just solutions, but a deeper understanding of the reaction mechanisms to empower your experimental design.

Section 1: Frequently Asked Questions (FAQs) - Core Concepts

This section addresses foundational questions that are critical to understanding the behavior of this specific reaction.

Q1: My Sonogashira coupling of 4-chloro-3,5-difluoropyridine hydrochloride is failing or giving very low yields. What are the primary challenges with this substrate?

A: The low reactivity of 4-chloro-3,5-difluoropyridine hydrochloride stems from two main factors:

  • Aryl Chloride Inertness: The carbon-chlorine (C-Cl) bond is significantly stronger and less reactive than corresponding carbon-bromine (C-Br) or carbon-iodine (C-I) bonds. This makes the initial, rate-limiting oxidative addition step to the Palladium(0) center energetically demanding.[1]

  • Acidic Hydrochloride Form: Your starting material is a salt. The amine base added to the reaction will first be consumed to neutralize the hydrogen chloride (HCl) before it can participate in the catalytic cycle by deprotonating the terminal alkyne. Failure to account for this with an additional equivalent of base will prevent the formation of the crucial copper or palladium acetylide species.

Q2: What is the specific role of each key reagent in a standard Sonogashira reaction?

A: The Sonogashira coupling is a synergistic process involving two catalytic cycles.[2]

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂): This is the primary catalyst. A Palladium(0) species undergoes oxidative addition with the aryl halide, brings the alkyne and aryl group together in its coordination sphere, and then undergoes reductive elimination to form the final C-C bond and regenerate the Pd(0) catalyst.[1][2]

  • Copper(I) Co-catalyst (e.g., CuI): The copper(I) salt acts as a co-catalyst to increase the reaction rate, often allowing the reaction to proceed under milder conditions.[2][3][4] It reacts with the terminal alkyne and base to form a copper(I) acetylide intermediate. This intermediate then undergoes transmetalation with the Pd(II)-aryl complex, which is typically faster than the direct reaction of the alkyne with the palladium complex.[5]

  • Amine Base (e.g., Et₃N, DIPEA): The base has two critical functions: it deprotonates the terminal alkyne to make it a more reactive nucleophile, and it neutralizes the hydrogen halide (HX) produced during the catalytic cycle.

Q3: How much extra base should I add to account for the hydrochloride salt?

A: You must add at least one full equivalent of base to neutralize the HCl salt before the reaction can even begin. Therefore, your total base amount should be 1 equivalent (for the salt) + the amount required for the catalytic cycle (typically 1.5-2.0 equivalents) . A total of 2.5-3.0 equivalents is a safe starting point.

Section 2: Troubleshooting Guide - Common Side Reactions & Solutions

This section provides a deep dive into the most common side reactions encountered with this substrate and actionable strategies to mitigate them.

Issue 1: Formation of a Symmetrical Diyne Byproduct (Glaser Homocoupling)

Q: I am observing a significant amount of a byproduct that I believe is the homocoupled alkyne (a diyne). What causes this, and how can I prevent it?

A: This is the most prevalent side reaction in copper-mediated Sonogashira couplings and is known as Glaser or Glaser-Hay coupling.[6][7] It is an oxidative dimerization of the terminal alkyne. The primary culprit is the reaction of the copper acetylide intermediate with oxygen.[2][4] For expensive or complex alkynes, this side reaction is wasteful and complicates purification.[8]

The diagram below illustrates how the intended Sonogashira cycle competes with the undesired Glaser coupling pathway. The key branch point is the fate of the Copper(I) Acetylide intermediate.

G cluster_pd Sonogashira Cycle (Desired) cluster_cu Copper Cycle & Side Reaction Pd0 Pd(0)L₂ ArPdX Ar-Pd(II)-X(L)₂ Pd0->ArPdX Oxidative Addition ArPdC_CR Ar-Pd(II)-(C≡CR)(L)₂ ArPdX->ArPdC_CR Transmetalation ArPdC_CR->Pd0 Reductive Elimination Product Ar-C≡CR ArPdC_CR->Product ArX Ar-Cl ArX->ArPdX Alkyne R-C≡C-H CuAcetylide Cu(I)-C≡CR Alkyne->CuAcetylide Deprotonation (Base) CuX Cu(I)X CuX->CuAcetylide CuAcetylide->ArPdX To Pd Cycle GlaserProduct R-C≡C-C≡C-R CuAcetylide->GlaserProduct Oxidative Dimerization Oxygen O₂ Oxygen->GlaserProduct

Caption: Sonogashira Cycle vs. Glaser Homocoupling Pathway.

  • Rigorous Inert Atmosphere: Since oxygen is the primary oxidant, its exclusion is paramount. Standard nitrogen or argon bubbling may be insufficient.

    • Protocol: Employ at least three freeze-pump-thaw cycles for your solvent and reaction mixture before initiating the reaction. Maintain a positive pressure of a high-purity inert gas (Argon is preferred due to its density) throughout the experiment.

  • Adopt Copper-Free Conditions: The most effective way to prevent Glaser coupling is to eliminate the copper co-catalyst entirely.[3][6][7] While this may require slightly harsher conditions (e.g., higher temperatures) for a chloro-pyridine, modern catalyst systems can overcome this.

ComponentStandard Cu-CatalyzedRecommended Cu-FreeRationale for Change
Co-catalyst CuI (1-5 mol%)NoneEliminates the primary pathway for Glaser homocoupling.
Atmosphere InertStrictly Inert (Freeze-Pump-Thaw)Crucial for suppressing any residual oxidative pathways.
Pd Catalyst PdCl₂(PPh₃)₂ or Pd(PPh₃)₄Pd(OAc)₂ or Pd₂(dba)₃ with a specialized ligandRequires a more active catalyst system to compensate for the absence of copper.
Ligand PPh₃ (often part of catalyst)Bulky, electron-rich phosphine (e.g., cataCXium® A, SPhos) or NHC ligandPromotes the difficult oxidative addition of the aryl chloride.[2]
Base Et₃N, DIPEAK₂CO₃, Cs₂CO₃, or a hindered amine baseStronger, non-coordinating bases are often more effective in copper-free systems.
Issue 2: The Reaction Mixture Turns Black and Stalls (Catalyst Decomposition)

Q: My reaction turned black, and analysis shows only starting material remains. What is happening?

A: The formation of a black precipitate, commonly known as "palladium black," indicates that your active, soluble Pd(0) catalyst has decomposed and aggregated into an inactive metallic form. This is often triggered by:

  • High Temperatures: Necessary for activating aryl chlorides, but can also accelerate decomposition.[9]

  • Solvent Choice: Some solvents, particularly THF, have been anecdotally reported to promote the formation of palladium black under certain conditions.[10]

  • Impurities: Poor quality reagents or solvents can poison the catalyst.

  • Use a Robust Catalyst System: Instead of relying on Pd(PPh₃)₄, which can be sensitive to air and moisture, use a more stable Pd(II) precatalyst like Pd(OAc)₂ or PdCl₂(dppf) in combination with a bulky, electron-rich ligand. These ligands stabilize the Pd(0) intermediate and promote the desired reaction over decomposition.

  • Solvent Selection: Consider using more robust solvents like DMF, Dioxane, or Toluene, which are common in challenging cross-coupling reactions.[9]

  • Reagent Purity: Always use high-purity, anhydrous solvents and fresh reagents. Ensure your amine base is distilled and dry.[10]

Issue 3: Low Conversion Despite Optimizing Other Side Reactions

Q: I've eliminated homocoupling and catalyst decomposition, but the reaction still stalls with significant starting material remaining. How can I improve conversion?

A: This points directly to the intrinsically low reactivity of the C-Cl bond. The key is to accelerate the oxidative addition step.

G Start Low Conversion of 4-Chloro-3,5-difluoropyridine Check_Temp Is Temperature Optimized? (e.g., 80-120 °C) Start->Check_Temp Increase_Temp Increase Temperature Incrementally (e.g., 10 °C) Check_Temp->Increase_Temp No Check_Ligand Is the Ligand Suitable for Aryl Chlorides? Check_Temp->Check_Ligand Yes Increase_Temp->Check_Ligand Change_Ligand Switch to Bulky, Electron-Rich Ligand (e.g., Buchwald-type) Check_Ligand->Change_Ligand No Check_Base Is the Base Strong Enough? Check_Ligand->Check_Base Yes Change_Ligand->Check_Base Change_Base Switch to a Stronger Base (e.g., K₃PO₄, Cs₂CO₃) Check_Base->Change_Base No Success Reaction Driven to Completion Check_Base->Success Yes Change_Base->Success

Sources

Troubleshooting

Technical Support Center: Optimization of Reaction Conditions for 4-Chloro-3,5-difluoropyridine hydrochloride

Welcome to the technical support center for the synthesis and optimization of 4-Chloro-3,5-difluoropyridine hydrochloride. This guide is designed for researchers, scientists, and professionals in drug development who are...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and optimization of 4-Chloro-3,5-difluoropyridine hydrochloride. This guide is designed for researchers, scientists, and professionals in drug development who are working with this critical intermediate. Here, you will find troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you navigate the challenges of your experimental work.

I. Troubleshooting and Frequently Asked Questions (FAQs)

This section addresses common issues encountered during the synthesis of 4-Chloro-3,5-difluoropyridine hydrochloride, providing explanations for the underlying causes and actionable solutions.

Issue 1: Low Reaction Yield

Q: My synthesis of 4-Chloro-3,5-difluoropyridine hydrochloride is resulting in a lower than expected yield. What are the potential causes and how can I improve it?

A: Low yields in the synthesis of halogenated pyridines can often be attributed to several factors, primarily revolving around reaction kinetics and the stability of intermediates. The synthesis typically involves a chlorination reaction of a pyridine precursor.

Potential Causes & Solutions:

  • Suboptimal Temperature: Temperature is a critical parameter. For many chlorination reactions of pyridine derivatives, a specific temperature range is required to ensure optimal reaction rates without promoting side reactions or decomposition. For instance, in related syntheses, temperatures are often maintained between 70-75°C.[1] Operating outside this range can lead to incomplete reactions or the formation of unwanted byproducts.

    • Solution: Carefully monitor and control the reaction temperature using a calibrated thermometer and a reliable heating/cooling system. It is advisable to perform small-scale experiments to determine the optimal temperature for your specific setup.

  • Inadequate Mixing: In heterogeneous reaction mixtures, inefficient stirring can lead to localized concentration gradients and reduced contact between reactants, thereby lowering the overall reaction rate and yield.

    • Solution: Ensure vigorous and consistent stirring throughout the reaction. For viscous mixtures, a mechanical stirrer may be more effective than a magnetic stir bar.

  • Purity of Starting Materials: Impurities in the starting pyridine derivative or the chlorinating agent can interfere with the reaction, leading to the formation of side products and a lower yield of the desired product.

    • Solution: Use high-purity starting materials. If necessary, purify the starting materials before use by distillation, recrystallization, or column chromatography.

  • Moisture Contamination: Many chlorinating agents, such as thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃), are sensitive to moisture.[1] Water can react with these reagents, reducing their effectiveness and generating unwanted byproducts.

    • Solution: Ensure all glassware is thoroughly dried before use. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent the ingress of atmospheric moisture. Use anhydrous solvents.

Issue 2: Formation of Impurities

Q: My final product is contaminated with significant impurities. How can I identify and minimize their formation?

A: The formation of impurities is a common challenge. These can arise from side reactions, unreacted starting materials, or degradation of the product.

Potential Impurities and Mitigation Strategies:

  • Isomeric Byproducts: The chlorination of substituted pyridines can sometimes lead to the formation of regioisomers. The position of the chloro group can vary depending on the directing effects of the existing substituents and the reaction conditions.

    • Mitigation: The choice of chlorinating agent and solvent can influence the regioselectivity of the reaction. Experimenting with different chlorinating agents (e.g., SOCl₂, POCl₃, PCl₅) and solvent systems may help to favor the formation of the desired 4-chloro isomer.[1][2]

  • Over-chlorination or Incomplete Reaction: Depending on the stoichiometry and reaction time, you might observe products with multiple chlorine atoms or unreacted starting material.

    • Mitigation: Carefully control the stoichiometry of the chlorinating agent. A slight excess may be necessary to drive the reaction to completion, but a large excess can lead to over-chlorination. Monitor the reaction progress using analytical techniques like Thin Layer Chromatography (TLC), Gas Chromatography (GC), or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time.

  • Degradation Products: The product, 4-Chloro-3,5-difluoropyridine hydrochloride, may be susceptible to degradation under harsh reaction conditions or during workup.

    • Mitigation: Avoid unnecessarily high temperatures and prolonged reaction times. During the workup, use mild conditions and avoid strong acids or bases if the product is sensitive to them.

Issue 3: Difficulties in Product Isolation and Purification

Q: I am having trouble isolating and purifying the 4-Chloro-3,5-difluoropyridine hydrochloride from the reaction mixture. What are the recommended procedures?

A: Effective isolation and purification are crucial for obtaining a high-purity product. The hydrochloride salt form can influence its solubility and handling properties.

Isolation and Purification Strategies:

  • Quenching and Extraction: After the reaction is complete, the mixture is typically cooled and then carefully quenched, often by adding it to a cold, saturated aqueous solution of a mild base like sodium bicarbonate to neutralize excess acid. The product can then be extracted into a suitable organic solvent.

  • Crystallization/Precipitation: As a hydrochloride salt, the product may precipitate from the reaction mixture or an appropriate solvent system. Cooling the solution can often induce crystallization. The resulting solid can be collected by filtration.

  • Recrystallization: This is a powerful technique for purifying solid compounds.

    • Procedure: Dissolve the crude product in a minimal amount of a hot solvent in which it has high solubility. Then, allow the solution to cool slowly. The purified product should crystallize out, leaving impurities dissolved in the solvent.

  • Column Chromatography: For difficult separations or to remove trace impurities, column chromatography on silica gel can be employed. A suitable eluent system (a mixture of polar and non-polar solvents) is used to separate the components based on their polarity.

Issue 4: Product Characterization and Purity Analysis

Q: What are the best analytical methods to confirm the identity and purity of my synthesized 4-Chloro-3,5-difluoropyridine hydrochloride?

A: Proper characterization is essential to confirm that you have synthesized the correct compound and to determine its purity.

Recommended Analytical Techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, and ¹⁹F NMR are invaluable for confirming the structure of the molecule. The chemical shifts, coupling constants, and integration of the signals provide detailed information about the arrangement of atoms.

  • Mass Spectrometry (MS): This technique provides information about the molecular weight of the compound and can help to identify impurities.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a widely used method for determining the purity of a sample. By using a suitable column and mobile phase, you can separate the desired product from any impurities. The area under the peak corresponding to the product can be used to quantify its purity.

  • Gas Chromatography (GC): For volatile compounds, GC can be an effective method for purity analysis.

II. Detailed Experimental Protocols

This section provides a generalized, step-by-step protocol for the synthesis of a chlorinated pyridine derivative, which can be adapted for 4-Chloro-3,5-difluoropyridine hydrochloride. Note: This is a representative procedure and may require optimization for your specific starting materials and equipment.

Protocol 1: General Chlorination of a Pyridine Derivative

Materials:

  • Pyridine precursor

  • Chlorinating agent (e.g., phosphorus oxychloride, thionyl chloride)[1][2]

  • Anhydrous solvent (e.g., dichloromethane, chloroform)[1]

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel, dissolve the pyridine precursor in an anhydrous solvent under an inert atmosphere (e.g., nitrogen).

  • Addition of Chlorinating Agent: Cool the solution in an ice bath. Slowly add the chlorinating agent dropwise from the dropping funnel while maintaining the temperature.[1]

  • Reaction: After the addition is complete, slowly warm the reaction mixture to the desired temperature (e.g., 70-75°C) and maintain it for the required time (typically several hours).[1] Monitor the reaction progress by TLC or GC.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Carefully and slowly pour the reaction mixture into a beaker containing a cold, saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., dichloromethane). Repeat the extraction two to three times.

  • Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter off the drying agent and concentrate the solution under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by recrystallization or column chromatography to obtain the pure 4-Chloro-3,5-difluoropyridine hydrochloride.

III. Data Presentation and Visualization

Table 1: Key Reaction Parameters for Optimization
ParameterRange/OptionsRationale
Temperature 50 - 100°CAffects reaction rate and selectivity. Lower temperatures may be too slow, while higher temperatures can lead to decomposition.
Chlorinating Agent POCl₃, SOCl₂, PCl₅The choice of reagent can influence yield and regioselectivity.[1][2]
Solvent Dichloromethane, Chloroform, TolueneThe solvent can affect the solubility of reactants and the reaction pathway.[1]
Reactant Molar Ratio 1:1 to 1:1.5 (Precursor:Chlorinating Agent)Stoichiometry is crucial to ensure complete reaction without excessive side product formation.[2]
Reaction Time 2 - 24 hoursThe optimal time depends on the reaction kinetics and should be determined by monitoring.
Diagram 1: Troubleshooting Workflow for Low Yield

Troubleshooting_Low_Yield start Low Yield Observed check_temp Verify Reaction Temperature start->check_temp check_mixing Assess Stirring Efficiency check_temp->check_mixing Correct adjust_temp Optimize Temperature check_temp->adjust_temp Incorrect check_purity Analyze Starting Material Purity check_mixing->check_purity Efficient improve_mixing Use Mechanical Stirrer check_mixing->improve_mixing Inefficient check_moisture Check for Moisture Contamination check_purity->check_moisture Pure purify_reagents Purify Starting Materials check_purity->purify_reagents Impure use_anhydrous Use Anhydrous Conditions check_moisture->use_anhydrous Present end_node Improved Yield check_moisture->end_node Absent adjust_temp->end_node improve_mixing->end_node purify_reagents->end_node use_anhydrous->end_node

Caption: Troubleshooting workflow for low reaction yield.

Diagram 2: General Synthesis and Purification Workflow

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification reactants Pyridine Precursor + Chlorinating Agent reaction Chlorination Reaction reactants->reaction crude_product Crude Product reaction->crude_product workup Quenching & Extraction crude_product->workup purification_step Recrystallization or Column Chromatography workup->purification_step pure_product Pure 4-Chloro-3,5-difluoropyridine HCl purification_step->pure_product

Caption: General workflow for synthesis and purification.

IV. References

  • Vertex AI Search. 4-chloro-3,5-difluoropyridine hydrochloride. Accessed January 19, 2026.

  • BenchChem. Troubleshooting common issues in reactions involving 4-Amino-3,5-dichloro-2,6-difluoropyridine. Accessed January 19, 2026.

  • Achmem. 4-Chloro-3,5-difluoropyridine hydrochloride. Accessed January 19, 2026.

  • ChemicalBook. 4-Chloro-2,5-difluoropyridine synthesis. Accessed January 19, 2026.

  • ResearchGate. Optimization of the reaction conditions. Accessed January 19, 2026.

  • BenchChem. Technical Support Center: Managing Impurities in 4-Amino-3,5-dichloro-2,6-difluoropyridine. Accessed January 19, 2026.

  • BenchChem. Methods for determining the purity of synthesized 4-Amino-3,5-dichloro-2,6-difluoropyridine. Accessed January 19, 2026.

  • Eureka | Patsnap. Method for synthesizing 4-chloro-pyridine. Accessed January 19, 2026.

  • Google Patents. CN103360306A - Method for synthesizing 4-chloro-pyridine. Accessed January 19, 2026.

  • RSC Publishing. Analytical Methods. Accessed January 19, 2026.

  • BenchChem. Optimization of reaction conditions for 5-Chloro-1,1-difluoroindan synthesis. Accessed January 19, 2026.

  • PrepChem.com. Synthesis of 2,5-difluoro-4-chloropyrimidine. Accessed January 19, 2026.

  • BLD Pharm. 2102409-72-1|4-Chloro-3,5-difluoropyridine hydrochloride. Accessed January 19, 2026.

  • Cochemical. 4-chloro-3,5-difluoropyridine|851178-97-7. Accessed January 19, 2026.

  • ChemicalBook. 4-Chloro-3,5-difluoro-pyridine HCL(2102409-72-1) 1H NMR. Accessed January 19, 2026.

  • Google Patents. CN101648904B - Synthesis method of 2,3-difluoro-5-chloropyridine. Accessed January 19, 2026.

  • European Patent Office. Preparation of difluorpyridine compounds - EP 0146924 A2. Accessed January 19, 2026.

  • PubChem. 4-Chloro-5,6-difluoropyridine-3-carboxylic acid | C6H2ClF2NO2 | CID 11240978. Accessed January 19, 2026.

  • ResearchGate. Can anybody suggest a method of synthesis of 4-Chloropyridine?. Accessed January 19, 2026.

  • PubMed. Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS. Accessed January 19, 2026.

  • ECHEMI. 732306-24-0, 4-CHLORO-3-(TRIFLUOROMETHYL)PYRIDINE HYDROCHLORIDE Formula. Accessed January 19, 2026.

  • Apollo Scientific. 5-Chloro-2,3-difluoropyridine. Accessed January 19, 2026.

  • Semantic Scholar. Synthesis of 4-chloro-2-(3,5-dimethyl-1h-pyrazol-1-yl)-6- methylpyrimidine. Accessed January 19, 2026.

  • ResearchGate. Optimization of the reaction conditions for the synthesis of 2,3-diphenylquino xaline 10a. a. Accessed January 19, 2026.

  • Sigma-Aldrich. 4-Chloro-3,5-difluoro-pyridine-2,6-diamine. Accessed January 19, 2026.

Sources

Optimization

Technical Support Center: Minimizing Homocoupling in Reactions with 4-Chloro-3,5-difluoropyridine hydrochloride

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-Chloro-3,5-difluoropyridine hydrochloride. This guide provides in-depth troubleshooting advice and fr...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-Chloro-3,5-difluoropyridine hydrochloride. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the common challenge of minimizing homocoupling side reactions, thereby improving yield, simplifying purification, and ensuring the success of your synthetic campaigns.

Part 1: General Troubleshooting & FAQs

This section addresses the fundamental principles of homocoupling that are applicable across various cross-coupling reactions.

Q1: What is "homocoupling," and why is it a significant problem in my reactions?

A1: Homocoupling is a common and detrimental side reaction in cross-coupling chemistry. Instead of the desired product formed by joining two different partners (A-B), homocoupling results in the dimerization of one of the starting materials, yielding symmetrical byproducts (A-A or B-B).

For reactions involving 4-Chloro-3,5-difluoropyridine hydrochloride, this can manifest as:

  • Aryl Homocoupling: Formation of 3,3',5,5'-tetrafluoro-4,4'-bipyridine.

  • Partner Homocoupling: Dimerization of your coupling partner, such as a boronic acid in Suzuki reactions or a terminal alkyne in Sonogashira reactions.

This side reaction is problematic because it consumes valuable starting materials, reduces the yield of your target molecule, and often generates byproducts with similar physical properties (e.g., polarity, solubility) to the desired product, making purification challenging and costly.

Q2: I'm observing a significant amount of homocoupled byproduct across different reaction types. What is the most likely universal cause, and what is my first corrective action?

A2: The most pervasive cause of homocoupling, particularly of organoboron reagents in Suzuki-Miyaura reactions and alkynes in Sonogashira couplings, is the presence of dissolved oxygen .[1][2] Oxygen can interfere with the catalytic cycle in several ways, primarily by promoting the oxidation of the active Pd(0) catalyst to Pd(II) species, which can then mediate the undesired homocoupling pathway.[3][4]

Your first and most critical action is to implement a rigorous deoxygenation protocol. The assumption that a simple nitrogen or argon blanket is sufficient is a common pitfall. A thorough subsurface sparging of the solvent and reaction mixture is essential for removing dissolved oxygen.[3][5]

Logical Workflow for Diagnosing Homocoupling

The following diagnostic workflow can help systematically identify and resolve the root cause of excessive homocoupling.

G start High Homocoupling Observed atmosphere Is the reaction atmosphere rigorously deoxygenated? start->atmosphere deoxygenate ACTION: Implement subsurface sparging of solvent and reaction mixture with inert gas (Ar or N2) for 30-60 min. atmosphere->deoxygenate No / Unsure catalyst Is the Pd Catalyst / Ligand combination optimal? atmosphere->catalyst Yes deoxygenate->start Re-run Experiment ligand ACTION: Screen bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos). Consider pre-catalyst activation. catalyst->ligand No base Is the base choice and stoichiometry appropriate? catalyst->base Yes ligand->start Re-run Experiment base_action ACTION: Use weaker, non-coordinating bases (e.g., K2CO3, K3PO4). Avoid strong bases like hydroxides if homocoupling persists. base->base_action No reagents Are reagents pure and stoichiometry correct? base->reagents Yes base_action->start Re-run Experiment reagents_action ACTION: Use high-purity reagents. Consider slow addition of the reagent prone to homocoupling. reagents->reagents_action No resolution Homocoupling Minimized reagents->resolution Yes reagents_action->start Re-run Experiment

Caption: A systematic troubleshooting guide for minimizing homocoupling.

Part 2: Reaction-Specific Troubleshooting
A. Suzuki-Miyaura Coupling

The primary challenge in Suzuki-Miyaura couplings is often the homocoupling of the boronic acid or ester partner.

Q3: My main byproduct is the dimer of my boronic acid. Beyond oxygen, what factors should I investigate?

A3: If rigorous deoxygenation does not solve the problem, the interplay between the base, catalyst, and ligand is the next critical area to examine. The goal is to promote the rate of transmetalation and reductive elimination in the main catalytic cycle, making it kinetically favored over the homocoupling pathway.

Q4: How does the choice of base influence boronic acid homocoupling?

A4: The base is essential for activating the boronic acid to facilitate transmetalation.[6][7] However, an inappropriate choice or excess of base can significantly promote homocoupling.

  • Causality: Strong bases, especially hydroxides, can accelerate the undesired oxidative homocoupling pathway. Weaker inorganic bases are often a better choice. The optimal base is substrate-dependent and may require screening.

  • Recommendation: Switch from strong bases like NaOH or Ba(OH)₂ to weaker bases such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄).

Table 1: Effect of Various Bases on Suzuki Coupling Yield and Homocoupling

Entry Base Typical Solvent Temperature (°C) Result Reference
1 Na₂CO₃ DMF/H₂O (1:1) 80 High yield of desired product, minimal homocoupling.
2 K₃PO₄ Toluene 100 Often effective for challenging substrates, suppresses homocoupling. [8]
3 Cs₂CO₃ Dioxane 90 Strong, but often very effective; good for hindered substrates. [9]

| 4 | K₂CO₃ | Toluene/H₂O | 85 | A mild and cost-effective choice that often minimizes side reactions. | |

Q5: Which Palladium catalysts and ligands are best for suppressing homocoupling?

A5: Ligand selection is critical. The ligand modulates the electronic properties and steric environment of the palladium center, directly influencing the relative rates of the catalytic cycle steps.[10]

  • Causality: Bulky, electron-rich phosphine ligands accelerate the rate-limiting oxidative addition and the final reductive elimination step.[10] This rapid turnover in the desired cycle outcompetes the side reactions that lead to homocoupling.

  • Recommendation: For coupling with 4-Chloro-3,5-difluoropyridine hydrochloride, which can be an electronically challenging substrate, consider using advanced biaryl phosphine ligands.

Table 2: Recommended Ligands for Minimizing Homocoupling

Ligand Class Key Feature Recommended For
SPhos, XPhos Biaryl Monophosphine Very bulky and electron-rich; promotes fast reductive elimination. General use, highly effective for aryl chlorides.
RuPhos Biaryl Monophosphine Excellent for sterically hindered substrates. When one or both coupling partners are sterically demanding.

| dppf | Ferrocenyl Phosphine | Bidentate ligand, offers good stability to the catalyst complex. | A good starting point, but may be less effective than biaryl ligands for difficult substrates.[11] |

Q6: Can additives or procedural changes help?

A6: Yes. If optimizing the core components is insufficient, two effective strategies are the use of mild reducing agents and the slow addition of the boronic acid.

  • Mild Reducing Agents: Adding a small amount of a mild reducing agent, such as potassium formate, can help maintain the palladium catalyst in its active Pd(0) state, suppressing the Pd(II)-mediated homocoupling pathway.[3][4][5]

  • Slow Addition: A slow, controlled addition of the boronic acid via syringe pump can keep its instantaneous concentration low. This disfavors the bimolecular homocoupling reaction and favors the cross-coupling reaction with the more abundant aryl halide.[5]

Suzuki Catalytic Cycle vs. Homocoupling Side Path

G cluster_0 Desired Cross-Coupling Cycle cluster_1 Homocoupling Side Reaction Pd0 L-Pd(0) OA Oxidative Addition (Ar-X) Pd0->OA O2 O2 Pd0->O2 Undesired Oxidation PdII L-Pd(II)(Ar)(X) OA->PdII TM Transmetalation (R-B(OR)2) PdII->TM PdII_R L-Pd(II)(Ar)(R) TM->PdII_R RE Reductive Elimination PdII_R->RE RE->Pd0 Catalyst Regeneration Product Product (Ar-R) RE->Product PdII_side Pd(II) TM_homo 2 x R-B(OR)2 PdII_side->TM_homo O2->PdII_side Oxidizes Pd(0) Homo_Product Homocoupling Product (R-R) TM_homo->Homo_Product

Caption: The desired catalytic cycle versus the oxygen-mediated homocoupling pathway.

B. Buchwald-Hartwig Amination

In this reaction, the primary concern is the homocoupling of 4-Chloro-3,5-difluoropyridine hydrochloride to form 3,3',5,5'-tetrafluoro-4,4'-bipyridine.

Q7: What conditions favor the homocoupling of my aryl chloride in a Buchwald-Hartwig reaction?

A7: Homocoupling of the aryl halide is less common than boronic acid dimerization but can occur, especially under suboptimal conditions. The mechanism often involves a competing reductive elimination from a diarylpalladium(II) intermediate. This is favored by:

  • Slow Amine Coupling: If the reaction between the amine and the palladium complex is slow, it allows time for a second oxidative addition or other side reactions to occur.

  • Ligand Dissociation: If the ligand does not sufficiently stabilize the palladium center, it can lead to undesired reaction pathways.

  • High Temperatures: Excessive heat can sometimes promote side reactions.

Q8: How can I adjust my protocol to minimize this aryl-aryl coupling?

A8: The strategy is to facilitate the desired C-N bond formation so it occurs rapidly and efficiently.

  • Ligand Choice: Use bulky, electron-rich ligands that are known to promote fast C-N reductive elimination. Bidentate phosphine ligands like BINAP or DPPF can be effective.[11] For a challenging substrate like an aryl chloride, modern, highly active monophosphine ligands (e.g., BrettPhos, cataCXium A) are often superior.

  • Base Selection: A strong, non-nucleophilic base is crucial for deprotonating the amine to form the palladium-amido complex. Sodium tert-butoxide (NaOt-Bu) is the most common and effective base, but lithium bis(trimethylsilyl)amide (LHMDS) can also be used.[9]

  • Catalyst System: Using a well-defined palladium pre-catalyst can lead to more reproducible results and lower catalyst loadings, which can disfavor side reactions.[12]

C. Sonogashira Coupling

The classic Sonogashira reaction is notorious for the homocoupling of the terminal alkyne partner (Glaser coupling) to form a 1,3-diyne.

Q9: My primary byproduct is the dimer of my terminal alkyne. What is the cause?

A9: The root cause of alkyne homocoupling in Sonogashira reactions is almost always the combination of the copper(I) co-catalyst and oxygen .[13][14] The copper acetylide intermediate, which is essential in the traditional mechanism, can undergo oxidative dimerization in the presence of O₂.

Q10: What is the most effective strategy to prevent alkyne homocoupling?

A10: The most robust and modern solution is to perform a copper-free Sonogashira coupling .[15]

  • Causality: By completely removing copper from the reaction, you eliminate the primary pathway for Glaser coupling. These reactions rely on a palladium-only catalytic cycle.

  • Protocol:

    • Catalyst/Ligand: Use a high-activity palladium catalyst, often with bulky phosphine ligands. Pd(PPh₃)₄ can work, but more advanced systems are often better.

    • Base: A strong amine base like piperidine or triethylamine is typically used, which also acts as the solvent in many cases.[13]

    • Atmosphere: Rigorous deoxygenation is absolutely critical, as oxygen can still cause issues even without copper.

    • Additives: Sometimes, additives like tetrabutylammonium bromide (TBAB) are used to facilitate the reaction.

Part 3: Purification Guide
Q11: My reaction is complete, but I have a mixture of my desired product and the homocoupled byproduct. What are the best strategies for purification?

A11: Purification can be challenging if the polarity of the product and byproduct are similar. A systematic approach is required.

  • Recrystallization: This is the most effective method if a suitable solvent system can be found.[16][17] It relies on differences in solubility between your product and the byproduct at different temperatures. It is often the best technique for removing small amounts of impurities to obtain highly pure material.[18]

    • Solvent Screening: Test various solvents or solvent mixtures (e.g., ethanol/water, hexane/ethyl acetate) to find a system where your desired product has high solubility when hot and low solubility when cold, while the homocoupling impurity remains in solution or is insoluble.

  • Column Chromatography: This is the workhorse of purification in organic synthesis.

    • Solvent System Optimization: Use Thin Layer Chromatography (TLC) to carefully screen different mobile phases to achieve the best possible separation between the spots corresponding to your product and the byproduct.

    • Technique: If the separation is small, use a high-quality silica gel and consider a long column with a slow, careful elution.

  • Distillation/Sublimation: These techniques are only applicable if your product and the byproduct have significantly different boiling points or sublimation points and are thermally stable. Given the likely high boiling points of the molecules , this is less common but can be effective for purifying solids under high vacuum.

Experimental Protocols
Protocol 1: Rigorous Deoxygenation (Subsurface Sparge)
  • Assemble the reaction flask with a stir bar and a condenser (or septum).

  • Add the solvent(s) to the flask.

  • Insert a long needle or glass pipette connected to an inert gas (Argon or Nitrogen) line, ensuring the tip is submerged below the solvent surface.

  • Insert a second "vent" needle through the septum to allow gas to escape.

  • Bubble the inert gas through the solvent at a moderate rate (e.g., 2-3 bubbles per second) for at least 30-60 minutes while stirring.

  • After sparging, remove the needles and maintain a positive pressure of inert gas (a balloon is sufficient) for the remainder of the reaction setup and duration.

Protocol 2: Example Low-Homocoupling Suzuki-Miyaura Reaction

This is a representative protocol and may require optimization for specific substrates.

  • To a rigorously dried and argon-flushed flask, add 4-Chloro-3,5-difluoropyridine hydrochloride (1.0 eq), the arylboronic acid (1.2 eq), and potassium carbonate (K₂CO₃, 3.0 eq).

  • Add the palladium pre-catalyst (e.g., SPhos-Pd-G3, 1-2 mol%) and the SPhos ligand (1-2 mol%).

  • Add the deoxygenated solvent (e.g., Toluene/Water 10:1 mixture).

  • Heat the reaction mixture to 80-100 °C under argon and monitor by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography or recrystallization.

References
  • BenchChem Technical Support Team. (2025). Strategies to minimize homocoupling in Suzuki reactions of boronic acids. BenchChem.
  • BenchChem Technical Support Team. (2025). Strategies to minimize homocoupling in cross-coupling reactions with 1,1-Dibromo-2-chlorotrifluoroethane. BenchChem.
  • BenchChem Technical Support Team. (2025). Preventing homocoupling in palladium-catalyzed reactions of 1-(Allyloxy)-2-bromobenzene. BenchChem.
  • Miller, W. D., et al. (2007). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • ResearchGate. (2018). How to prevent metal catalysed homocoupling reaction of boronic acids?[Link]

  • ACS Publications. (2007). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. [Link]

  • ResearchGate. (2025). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395 | Request PDF. [Link]

  • Wikipedia. Suzuki reaction. [Link]

  • Liu, C., et al. (2015). Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. Accounts of Chemical Research. [Link]

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • A-Z Chemistry. (2025). Purification Techniques in Organic Chemistry: A Comprehensive Guide. [Link]

  • J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • Singh, S., et al. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters. [Link]

  • Reddit. (2025). Question About Suzuki Coupling Reaction Byproducts (Homocoupling). [Link]

  • Chemistry LibreTexts. (2022). 3.3B: General Procedures for Removing Impurities. [Link]

  • University of Rochester, Department of Chemistry. How To: Purify by Crystallization. [Link]

  • National Center for Biotechnology Information. (2018). Copper-free Sonogashira cross-coupling reactions: an overview. [Link]

  • ResearchGate. (2025). How to Purify an organic compound via recrystallization or reprecipitation?[Link]

  • National Institutes of Health. (2018). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. [Link]

Sources

Troubleshooting

Technical Support Center: Improving the Regioselectivity of Reactions with 4-Chloro-3,5-difluoropyridine Hydrochloride

Introduction Welcome to the technical support center for 4-Chloro-3,5-difluoropyridine hydrochloride. This versatile building block is of significant interest to researchers in pharmaceutical and agrochemical development...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center for 4-Chloro-3,5-difluoropyridine hydrochloride. This versatile building block is of significant interest to researchers in pharmaceutical and agrochemical development due to its unique electronic properties, which make it a valuable scaffold for creating complex molecular architectures.[1][2] The pyridine ring is inherently electron-deficient, a characteristic that is significantly amplified by the presence of three halogen substituents. This electronic profile makes the molecule highly susceptible to nucleophilic aromatic substitution (SNAr), while also posing unique challenges for other transformations like palladium-catalyzed cross-couplings.

The primary challenge encountered by scientists working with this substrate is controlling regioselectivity. While the C4-chloro position is the most common reaction site, side reactions or catalyst inhibition can lead to poor yields and complex product mixtures. This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you navigate these challenges and achieve predictable, high-yielding results in your experiments.

Section 1: Frequently Asked Questions (FAQs)

This section addresses fundamental concepts regarding the reactivity of 4-Chloro-3,5-difluoropyridine hydrochloride. Understanding these principles is the first step toward effective troubleshooting.

Q1: What are the primary reactive sites on 4-Chloro-3,5-difluoropyridine, and what is the underlying chemical rationale?

A1: The reactivity of the pyridine ring is dominated by the electron-withdrawing nature of the nitrogen atom, which creates electron-deficient "hot spots" at the positions ortho and para to it (C2, C4, and C6).[3] This makes the ring highly activated for Nucleophilic Aromatic Substitution (SNAr). In this specific molecule:

  • C4 Position: This is the most reactive site for SNAr. It is electronically activated by the para nitrogen atom and further activated by the inductive effects of the fluorine atoms at C3 and C5. Crucially, chlorine is a better leaving group than fluorine in SNAr reactions.

  • C2 and C6 Positions: These positions are also electronically activated by the ortho nitrogen and the adjacent fluorine atoms. However, C-F bonds are significantly stronger than C-Cl bonds, making fluorine a poor leaving group under typical SNAr conditions. Therefore, substitution at C2 or C6 is kinetically disfavored.

  • C3 and C5 Positions: These positions are less electron-deficient and bear fluorine atoms, which are poor leaving groups. They are generally unreactive towards nucleophilic attack.

Q2: My starting material is a hydrochloride salt. What is the role of the salt, and how does it affect my reaction setup?

A2: The hydrochloride salt means the pyridine nitrogen is protonated, forming a pyridinium ion (C₅H₅NH⁺Cl⁻).[4][5] This has two major consequences:

  • Increased Ring Activation: The positive charge on the nitrogen atom makes the entire ring even more electron-deficient. This further enhances the rate of nucleophilic attack at the C4 position.

  • Requirement for a Base: For most reactions, the presence of the acid is problematic.

    • In SNAr , if your nucleophile is basic (e.g., an amine), at least one equivalent of base is required to neutralize the HCl salt before the nucleophile can attack the ring. Using an excess of the nucleophilic amine or a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is common.

    • In Palladium-Catalyzed Cross-Couplings , the reaction is critically dependent on a Pd(0) catalyst. The free lone pair on the pyridine nitrogen can act as a ligand and coordinate to the palladium center, potentially inhibiting or poisoning the catalyst.[6] It is essential to add a stoichiometric amount of a suitable base to neutralize the hydrochloride salt and free the pyridine before adding the catalyst.

Therefore, you must account for the hydrochloride salt by adding at least one equivalent of base in addition to any base required by the reaction mechanism itself.

Section 2: Troubleshooting Guide for Nucleophilic Aromatic Substitution (SNAr)

SNAr is the most common transformation for this substrate. Below are solutions to common problems.

Problem 1: Low yield or no reaction at the C4 position.

This is often the first hurdle researchers face. The issue typically lies in the reaction conditions not being optimal for the specific nucleophile used.

Potential CauseScientific Rationale & Troubleshooting Steps
Insufficient Nucleophilicity The incoming nucleophile must be strong enough to attack the electron-deficient ring. Solution: If using a neutral nucleophile (e.g., an alcohol or amine), add a base (e.g., NaH, K₂CO₃) to deprotonate it and generate a more potent anionic nucleophile. For weak nucleophiles, consider increasing the reaction temperature.
Incorrect Solvent Choice SNAr reactions proceed via a charged intermediate (Meisenheimer complex). Polar aprotic solvents stabilize this intermediate, accelerating the reaction. Solution: Switch to a high-polarity aprotic solvent. Good choices include DMSO, DMF, NMP, or DMAc. Avoid non-polar solvents like toluene or hexane.
Inadequate Base As discussed in the FAQs, the hydrochloride salt must be neutralized. If your nucleophile is also an acid (e.g., a phenol), you will need additional base. Solution: Use at least two equivalents of a non-nucleophilic base (e.g., Cs₂CO₃, K₃PO₄) to ensure both the substrate and the nucleophile are in their reactive forms.
Low Temperature While highly activated, some reactions still require thermal energy to overcome the activation barrier. Solution: Gradually increase the reaction temperature in increments of 20 °C (e.g., from room temperature to 50 °C, then 70 °C). Monitor by TLC or LC-MS to check for product formation versus decomposition.
Problem 2: Observation of side products from attack at C2/C6.

While rare, displacement of fluorine can occur under forcing conditions, leading to a loss of regioselectivity.

Potential CauseScientific Rationale & Troubleshooting Steps
Excessively High Temperature Very high temperatures (>150 °C) can provide enough energy to overcome the high activation barrier for C-F bond cleavage. Solution: Reduce the reaction temperature. If the reaction is too slow at lower temperatures, consider using a more polar solvent or a stronger base to increase the rate of the desired C4 substitution.
Use of "Hard" Nucleophiles Certain highly reactive, "hard" nucleophiles might show some reactivity at the C-F positions. Solution: This is highly substrate and nucleophile dependent. If you observe this, the primary solution is to moderate the reaction conditions (lower temperature, less reactive base).
SNAr Troubleshooting Workflow

Here is a decision tree to guide your troubleshooting process for SNAr reactions.

sn_ar_troubleshooting start Start: Low/No C4 Product check_base Is at least 1 eq. of base used to neutralize HCl? start->check_base check_base->check_base check_nucleophile Is the nucleophile sufficiently reactive? check_base->check_nucleophile Yes check_nucleophile->check_nucleophile check_solvent Is the solvent polar aprotic (e.g., DMSO, DMF)? check_nucleophile->check_solvent Yes check_solvent->check_solvent increase_temp Increase reaction temperature (e.g., to 50-80 °C) check_solvent->increase_temp Yes success Success: C4 Product Formed increase_temp->success

Caption: Troubleshooting workflow for failing SNAr reactions.

Section 3: Troubleshooting Guide for Palladium-Catalyzed Cross-Coupling

Reactions like Suzuki-Miyaura or Buchwald-Hartwig amination exclusively target the C4-Cl bond. The primary challenge here is not regioselectivity, but catalyst activity.

Problem 1: Catalyst inhibition leading to low or no conversion.

This is the most common failure mode, almost always related to the pyridine nitrogen interacting with the palladium catalyst.

Potential CauseScientific Rationale & Troubleshooting Steps
Nitrogen Coordination to Pd The lone pair on the pyridine nitrogen can bind strongly to the palladium center, forming a stable, off-cycle complex that halts catalysis.[6] Solution: Ligand choice is critical. Use bulky, electron-rich phosphine ligands that sterically shield the palladium center and promote the desired catalytic cycle over pyridine coordination. See the table below for recommendations.
Incorrect Base The base must be strong enough to facilitate the catalytic cycle (e.g., transmetalation in Suzuki coupling) but not so strong that it causes substrate or catalyst degradation. It must also neutralize the HCl salt. Solution: For Suzuki couplings, K₂CO₃ or Cs₂CO₃ are standard. For Buchwald-Hartwig aminations, a stronger, non-nucleophilic base like NaOtBu or LHMDS is often required.[7]
Solvent/Water Content While some cross-coupling reactions tolerate water, others require strictly anhydrous conditions. Excess water can lead to protodehalogenation or decomposition of reagents. Solution: Use anhydrous solvents (e.g., toluene, dioxane, THF) and ensure reagents are dry. In some Suzuki protocols, a small amount of water is required to dissolve the inorganic base, so consult specific literature for your ligand system.
Recommended Ligands for Cross-Coupling Reactions

The choice of ligand is paramount for achieving high yields.

Reaction TypeRecommended LigandsRationale
Suzuki-Miyaura SPhos, RuPhos, XPhos, IPrThese bulky, electron-rich monophosphine ligands and N-heterocyclic carbenes (NHCs) are highly effective at promoting oxidative addition and reductive elimination while preventing catalyst deactivation by the pyridine substrate.[8]
Buchwald-Hartwig XPhos, BrettPhos, RuPhosThese ligands are specifically designed to facilitate the challenging C-N bond formation and are known to perform well with electron-deficient heteroaryl chlorides.[9][10]
Visualizing a Successful Cross-Coupling Setup

cross_coupling_setup title Key Components for Successful Pd-Catalyzed Cross-Coupling substrate 4-Chloro-3,5-difluoropyridine HCl base Base (e.g., K2CO3, NaOtBu) (>2 equivalents) substrate->base Neutralization coupling_partner Boronic Acid / Amine pd_source Pd Precatalyst (e.g., Pd2(dba)3, Pd(OAc)2) base->pd_source Enables Cycle ligand Bulky Ligand (e.g., XPhos, SPhos) pd_source->ligand Forms Active Catalyst ligand->coupling_partner Facilitates Coupling solvent Anhydrous Solvent (e.g., Toluene, Dioxane)

Caption: Critical components for a successful cross-coupling reaction.

Section 4: Experimental Protocols

These protocols provide a validated starting point for your experiments. Always perform reactions in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 1: C4-Selective SNAr with an Amine Nucleophile

This protocol describes a general procedure for the reaction with a secondary amine.

Materials:

  • 4-Chloro-3,5-difluoropyridine hydrochloride (1.0 equiv)

  • Secondary Amine (e.g., Morpholine) (1.2 equiv)

  • Diisopropylethylamine (DIPEA) (2.5 equiv)

  • N,N-Dimethylformamide (DMF) (Anhydrous)

  • Ethyl acetate, Brine

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add 4-Chloro-3,5-difluoropyridine hydrochloride.

  • Add anhydrous DMF to dissolve the solid (concentration approx. 0.5 M).

  • Add DIPEA to the solution and stir for 5 minutes at room temperature.

  • Add the secondary amine dropwise to the reaction mixture.

  • Heat the reaction to 60-80 °C and monitor its progress by TLC or LC-MS. The reaction is typically complete within 2-6 hours.

  • Upon completion, cool the reaction to room temperature and pour it into a separatory funnel containing water.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired 4-amino-3,5-difluoropyridine.

Protocol 2: C4-Selective Suzuki-Miyaura Coupling

This protocol describes a general procedure for coupling with an arylboronic acid.

Materials:

  • 4-Chloro-3,5-difluoropyridine hydrochloride (1.0 equiv)

  • Arylboronic Acid (1.5 equiv)

  • Potassium Carbonate (K₂CO₃), finely ground (3.0 equiv)

  • SPhos (0.04 equiv)

  • Pd₂(dba)₃ (0.02 equiv)

  • 1,4-Dioxane (Anhydrous)

  • Water (Degassed)

Procedure:

  • To a flame-dried Schlenk flask, add 4-Chloro-3,5-difluoropyridine hydrochloride, the arylboronic acid, and K₂CO₃.

  • In a separate vial, dissolve Pd₂(dba)₃ and SPhos in a small amount of anhydrous 1,4-dioxane.

  • Evacuate and backfill the Schlenk flask with an inert atmosphere (N₂ or Argon) three times.

  • Add anhydrous 1,4-dioxane and degassed water (typically a 4:1 to 10:1 solvent-to-water ratio) to the Schlenk flask.

  • Add the catalyst/ligand solution to the Schlenk flask via syringe.

  • Heat the reaction mixture to 90-100 °C with vigorous stirring. Monitor the reaction by TLC or LC-MS. The reaction is typically complete in 4-12 hours.

  • Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Wash the filtrate with water and brine, dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

References

  • BenchChem. (2025). Troubleshooting poor regioselectivity in the synthesis of substituted pyridines.
  • BenchChem. (2025). Technical Support Center: Regioselectivity in Substituted Pyridine Reactions.
  • BenchChem. (2025). Technical Support Center: Improving Regioselectivity in Pyridine Substitution Reactions.
  • Quora. (2016). Why nucleophilic substitution in pyridine favours at position-2?. Retrieved from [Link]

  • Pundir, S., et al. (2021). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. RSC Medicinal Chemistry. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Role of Pyridine Derivatives in Modern Drug Discovery. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Study.com. (n.d.). What are the products of the pyridine reacting with hydrochloric acid?. Retrieved from [Link]

  • Brainly.in. (2021). PYRIDINE REACTS WITH HCL TO FORM. Retrieved from [Link]

  • Wikipedia. (n.d.). Pyridine. Retrieved from [Link]

  • NROChemistry. (n.d.). Buchwald-Hartwig Coupling: Mechanism & Examples. Retrieved from [Link]

  • Organic Chemistry Tutor. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. YouTube. Retrieved from [Link]

  • Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. (n.d.). NIH. Retrieved from [Link]

  • Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. (n.d.). NIH. Retrieved from [Link]

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Optimization

"Managing the thermal instability of 4-Chloro-3,5-difluoropyridine hydrochloride in reactions"

Technical Support Center: 4-Chloro-3,5-difluoropyridine Hydrochloride A Guide to Managing Thermal Instability in Reactions Welcome to the Technical Support Center for 4-Chloro-3,5-difluoropyridine hydrochloride. This gui...

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 4-Chloro-3,5-difluoropyridine Hydrochloride

A Guide to Managing Thermal Instability in Reactions

Welcome to the Technical Support Center for 4-Chloro-3,5-difluoropyridine hydrochloride. This guide is designed for researchers, chemists, and process development scientists. It provides essential information, troubleshooting advice, and safety protocols to manage the thermal instability associated with this valuable but hazardous reagent. As your Senior Application Scientist, my goal is to equip you with the knowledge to handle this compound safely and effectively.

Section 1: Understanding the Hazard - FAQs

This section addresses the fundamental questions regarding the thermal properties and inherent risks of 4-Chloro-3,5-difluoropyridine hydrochloride.

Q1: What is 4-Chloro-3,5-difluoropyridine hydrochloride, and why is it used?

4-Chloro-3,5-difluoropyridine is a halogenated pyridine derivative. The hydrochloride salt is often supplied for its improved stability and handling characteristics as a solid compared to the free base. It is a critical building block in medicinal chemistry and materials science, primarily used in nucleophilic aromatic substitution (SNAr) reactions to introduce the difluoropyridyl moiety into a target molecule. The fluorine and chlorine atoms activate the pyridine ring for such substitutions.

Q2: What makes this compound thermally unstable?

The thermal instability arises from the combination of factors within the molecule. Halogenated pyridinium salts can undergo decomposition upon heating.[1] While specific differential scanning calorimetry (DSC) data for this exact compound is not publicly available in the search results, related compounds like pyridinium chlorides and other halogenated pyridines are known to decompose, releasing toxic and corrosive gases.[2][3] The decomposition of pyridinium salts can be complex, but potential pathways include the release of hydrogen chloride gas and subsequent breakdown of the pyridine ring.[3]

Q3: What are the hazardous decomposition products?

Upon thermal decomposition, halogenated pyridines can release a variety of highly toxic and corrosive gases.[2] For 4-Chloro-3,5-difluoropyridine hydrochloride, one can anticipate the release of:

  • Hydrogen chloride (HCl)[3]

  • Hydrogen fluoride (HF)

  • Nitrogen oxides (NOx)[2]

  • Carbon oxides (CO, CO2)[3]

  • Potentially phosgene or cyanides depending on conditions[2]

Q4: At what temperature does decomposition become a significant risk?

Without specific DSC data for this molecule, a conservative approach is mandatory. Many pyridinium chlorides have melting points in the range of 140-150°C, often with decomposition occurring at or near the melting point.[3] For related azido-dihalopyridines, decomposition can begin at temperatures as low as 130°C.[4][5] Therefore, it is crucial to treat any temperature above 80-100°C with extreme caution and to conduct proper thermal hazard analysis before proceeding.

Section 2: Troubleshooting Guide for Experimental Work

This section is formatted as a series of common problems encountered in the lab, providing direct causes and actionable solutions.

Q5: My reaction is showing an unexpected and rapid temperature increase (an exotherm). What should I do?

An unexpected exotherm is a critical warning sign of a potential runaway reaction.

  • Immediate Action:

    • Stop all reagent addition immediately.

    • Apply emergency cooling (e.g., ice bath, dry ice/acetone bath).

    • Alert personnel in the immediate vicinity and your lab supervisor.

    • If the temperature continues to rise uncontrollably, evacuate the area and follow your institution's emergency procedures.

  • Potential Causes & Prevention:

    • Inadequate Cooling: The reaction's heat generation is overwhelming the cooling capacity. Solution: Ensure your cooling bath is appropriately sized and at a low enough temperature before starting the reaction. For scaled-up reactions, consider overhead stirring and a jacketed reactor for better heat transfer.

    • Reagent Addition Rate: Adding a reactive nucleophile or base too quickly can generate heat faster than it can be dissipated. Solution: Use a syringe pump for slow, controlled addition of reagents. Monitor the internal reaction temperature continuously with a calibrated probe.

    • Decomposition Onset: The reaction temperature may have crossed the threshold for decomposition, which is itself highly exothermic. Solution: Always operate at the lowest effective temperature. Perform a thermal hazard analysis (see Protocol 1) to determine the safe operating window.

Q6: I need to scale up my reaction from 1g to 50g. What are the key safety considerations?

Scaling up introduces significant challenges in heat management. The surface-area-to-volume ratio decreases, making it much harder to cool the reaction mixture.

  • Core Principles:

    • Never scale up directly. Perform intermediate scale-ups (e.g., 5g, 15g) to identify potential issues.

    • Prioritize Heat Transfer: Switch from a round-bottom flask to a jacketed reactor vessel with overhead stirring. This provides a much larger surface area for cooling and ensures uniform temperature.

    • Controlled Addition is Crucial: Use a programmable pump for all liquid reagent additions. Link the pump to a temperature probe to automatically stop addition if the temperature exceeds a set safety limit.

    • Re-evaluate Thermal Safety: The thermal properties of the mixture can change with scale. It is highly recommended to perform a reaction calorimetry (RC1) study to understand the heat of reaction and the rate of heat generation under process conditions.

Q7: The reaction mixture is turning dark brown or black at a temperature I thought was safe. What does this indicate?

Discoloration is a common sign of decomposition. Even if a runaway exotherm is not occurring, low-level degradation can compromise yield, purity, and safety.

  • Potential Causes & Solutions:

    • Localized Hotspots: Inadequate stirring can create localized areas of high temperature, initiating decomposition. Solution: Use efficient overhead stirring instead of a magnetic stir bar for volumes over 500 mL.

    • Incompatible Reagents: The presence of strong bases, acids, or certain metals can catalyze decomposition at lower temperatures. Solution: Review all reagents for compatibility. For example, strong, non-nucleophilic bases like sodium hydride or potassium tert-butoxide should be used with extreme caution and at very low temperatures. Consider milder bases like potassium carbonate or triethylamine.

    • Prolonged Reaction Time: Holding a reaction at an elevated temperature for an extended period can lead to gradual decomposition. Solution: Optimize the reaction to minimize time at temperature. Monitor the reaction by TLC or LC-MS to determine the point of completion and quench it promptly.

Q8: Which solvents and reagents are considered high-risk with this compound?

  • High-Risk Solvents:

    • Protic Solvents at High Temperatures: Solvents like water, methanol, or ethanol can act as nucleophiles at elevated temperatures, leading to side reactions.

    • High-Boiling Aprotic Solvents: While often used for SNAr, solvents like DMF, DMAc, or NMP should be used with care. If a reaction requires heating in these solvents, it is critical to know the decomposition temperature of the starting material in that specific solvent.

  • High-Risk Reagents:

    • Strong Oxidizing Agents: Can lead to violent reactions.[6]

    • Strong, Hard Nucleophiles/Bases: Reagents like hydroxides or alkoxides may react unpredictably.

    • Azides: Sodium azide is often used in SNAr, but the resulting azidopyridine products can be explosive.[4][5] Reactions involving azides require specialized safety protocols.

Section 3: Recommended Protocols & Data

This section provides actionable protocols and data to guide your experimental design.

Protocol 1: Differential Scanning Calorimetry (DSC) for Thermal Hazard Screening

This protocol is essential before attempting a new reaction on a significant scale. It helps determine the onset temperature of decomposition for your specific reaction mixture.

Objective: To identify the maximum safe operating temperature for a reaction.

Methodology:

  • Sample Preparation: In a DSC crucible, carefully combine all reaction components (4-Chloro-3,5-difluoropyridine hydrochloride, solvent, base, nucleophile) in the exact stoichiometry planned for the reaction.

  • Instrument Setup:

    • Program the DSC instrument with a temperature ramp, typically from ambient to ~350°C at a rate of 2-5°C/min.

    • Use a sealed, high-pressure crucible to contain any evolved gases.

  • Data Analysis:

    • Examine the resulting thermogram for any sharp exothermic events.

    • The Onset Temperature (Tonset) is the critical value. This is the temperature at which the decomposition exotherm begins.

    • Crucial Safety Rule: Your maximum reaction temperature should be at least 50°C below the Tonset identified by DSC.

Data Summary & Visualization

While specific thermal data for the title compound is limited in the provided search results, the table below summarizes typical values for related compounds to provide context.

Parameter Typical Value / Observation Significance Source
Melting Point (Pyridinium Chloride) 140 - 146 °CDecomposition often occurs near the melting point.[3]
Decomposition Onset (Azidopyridines) > 130 °CAzido-derivatives can be highly unstable.[4][5]
Hazardous Decomposition Products HCl, HF, NOx, COxHighly toxic and corrosive gases are released.[2][3]
Diagrams for Workflow and Logic

The following diagrams illustrate key decision-making processes for managing the thermal hazards of this compound.

RiskAssessmentWorkflow cluster_plan Phase 1: Planning & Assessment cluster_exec Phase 2: Execution cluster_safety Continuous Safety Measures lit_search Literature Search (Identify known hazards) dsc Protocol 1: DSC Screening (Determine T_onset) lit_search->dsc Inform experiment small_scale Small-Scale Trial (<1g) (Monitor temp closely) dsc->small_scale Set Max Temp (T_onset - 50°C) scale_up Controlled Scale-Up (Use jacketed reactor) small_scale->scale_up If successful monitoring Continuous Monitoring (Temp Probe, Visual) scale_up->monitoring ppe Proper PPE (Goggles, Lab Coat, Gloves) quench Quench Plan Ready (Ice bath, neutralizing agent)

Caption: Risk assessment workflow for reactions.

TroubleshootingTree cluster_causes Potential Causes cluster_solutions Solutions & Prevention start Problem: Unexpected Exotherm or Discoloration cause1 Addition Too Fast? start->cause1 cause2 Cooling Inadequate? start->cause2 cause3 Decomposition Temp Reached? start->cause3 cause4 Incompatible Reagent? start->cause4 sol1 Use Syringe Pump Monitor Internal Temp cause1->sol1 sol2 Use Larger Ice Bath Jacketed Reactor for Scale-Up cause2->sol2 sol3 Run DSC Analysis Set Max Temp < T_onset cause3->sol3 sol4 Review MSDS of all Reagents Choose Milder Conditions cause4->sol4

Caption: Troubleshooting logic for thermal events.

References

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 2-Amino-5-Chloropyridine, 98%. Retrieved from Cole-Parmer website.
  • Jubilant Ingrevia Limited. (n.d.). 3-Chloropyridine Safety Data Sheet. [This document outlines hazardous decomposition products for chloropyridines, such as nitrogen oxides and hydrogen chloride.]
  • Loba Chemie. (2016). 2-CHLOROPYRIDINE FOR SYNTHESIS MSDS.
  • Banks, R. E., & Sparkes, G. R. (1972). Studies in azide chemistry. Part V. Synthesis of 4-azido-2,3,5,6-tetrafluoro-, 4-azido-3-chloro-2,5,6-trifluoro-, and 4-azido-3,5-dichloro-2,6-difluoro-pyridine, and some thermal reactions of the tetrafluoro-compound. Journal of the Chemical Society, Perkin Transactions 1, 2964-2970.
  • Sigma-Aldrich. (2025). SAFETY DATA SHEET. [General safety precautions for handling reactive chemical compounds.]
  • ResearchGate. (2008). Thermolysis of pyridinium perchlorate salts. [This article provides insight into the thermal decomposition mechanisms of pyridinium salts.]
  • Santa Cruz Biotechnology. (n.d.). 2-Chloropyridine Safety Data Sheet.
  • BenchChem. (2025). Troubleshooting common issues in reactions involving 4-Amino-3,5-dichloro-2,6-difluoropyridine.
  • Achemica. (n.d.). 4-chloro-3,5-difluoropyridine hydrochloride.
  • ChemicalBook. (n.d.). 4-Chloro-2,5-difluoropyridine synthesis.
  • ResearchGate. (n.d.). Thermogravimetry-differential scanning calorimetry (TG-DSC) plots. [Illustrates the use of DSC for analyzing thermal properties of hydrochloride salts.]
  • Sanford, M. S., et al. (2012). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society. [Provides context on the reactivity of fluoropyridines in SNAr reactions.]
  • Fisher Scientific. (2023). SAFETY DATA SHEET - Pyridinium chloride. [This SDS provides a melting point range and lists hazardous decomposition products for the parent pyridinium chloride.]
  • Achmem. (n.d.). 4-Chloro-3,5-difluoropyridine hydrochloride.
  • Penta Chemicals. (2024). Pyridine - SAFETY DATA SHEET.
  • Stobec. (2014). Safety Data Sheet - Pyridine. [Outlines hazardous decomposition products for pyridine, including cyanides and nitrogen oxides.]
  • Google Patents. (n.d.). CN101648904B - Synthesis method of 2,3-difluoro-5-chloropyridine.
  • Carl ROTH. (n.d.). Safety Data Sheet: Pyridine.
  • PubChem. (n.d.). 4-Chloro-5,6-difluoropyridine-3-carboxylic acid.
  • Sci-Hub. (1972). Studies in azide chemistry. Part V. Synthesis of 4-azido-2,3,5,6-tetrafluoro-, 4-azido-3-chloro-2,5,6-trifluoro-, and 4-azido-3,5-dichloro-2,6-difluoro-. Journal of the Chemical Society, Perkin Transactions 1.
  • AiFChem. (n.d.). 2102409-72-1 | 4-Chloro-3,5-difluoropyridine hydrochloride.
  • ChemicalBook. (n.d.). 4-Chloro-3,5-difluoro-pyridine HCL(2102409-72-1) 1H NMR.
  • ChemicalBook. (n.d.). 851178-97-7(4-Chloro-3,5-difluoropyridine) Product Description.
  • National Institutes of Health (NIH). (2021). Experimental and Theoretical Mechanistic Study on the Thermal Decomposition of 3,3-diphenyl-4-(trichloromethyl)-5-nitropyrazoline. Molecules.
  • MDPI. (2024).
  • Arkivoc. (2012). Nucleophilic substitution and ring transformation reactions with 4-chloro-6-ethyl-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione.

Sources

Troubleshooting

Technical Support Center: Solvent Effects on the Reactivity of 4-Chloro-3,5-difluoropyridine hydrochloride

Answering the user's request. Welcome to the technical support guide for 4-Chloro-3,5-difluoropyridine hydrochloride. This resource is designed for researchers, medicinal chemists, and process development scientists who...

Author: BenchChem Technical Support Team. Date: January 2026

Answering the user's request.

Welcome to the technical support guide for 4-Chloro-3,5-difluoropyridine hydrochloride. This resource is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile heterocyclic building block. The pyridine core, activated by electron-withdrawing halogen substituents, makes this compound highly susceptible to nucleophilic aromatic substitution (SNAr). However, harnessing its reactivity effectively is critically dependent on understanding and manipulating the reaction environment, with the choice of solvent being paramount.

This guide moves beyond simple protocols to explain the fundamental principles governing solvent-reagent interactions. Our goal is to empower you to not only follow procedures but also to troubleshoot intelligently and optimize your reaction conditions from a position of mechanistic understanding.

Frequently Asked Questions (FAQs)

Q1: What is the primary mode of reactivity for 4-Chloro-3,5-difluoropyridine hydrochloride?

The reactivity of this compound is dominated by Nucleophilic Aromatic Substitution (SNAr). The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom. This effect is significantly amplified by the three halogen substituents (one chlorine, two fluorine atoms), which are strongly electron-withdrawing. This electronic landscape makes the carbon atoms of the pyridine ring electrophilic and thus susceptible to attack by nucleophiles.

The reaction proceeds via a two-step addition-elimination mechanism, involving a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The presence of the hydrochloride salt further enhances the ring's electrophilicity by protonating the pyridine nitrogen, increasing its electron-withdrawing capacity.

Q2: Which position on the pyridine ring is most reactive?

The C4 position, bearing the chlorine atom, is the most activated site for nucleophilic attack. In pyridine systems, the C2, C4, and C6 positions are electronically activated towards nucleophilic substitution. While fluorine is typically a better leaving group than chlorine in SNAr reactions due to its higher electronegativity which stabilizes the intermediate complex, the position of the leaving group is critical.[1] In this molecule, the chlorine atom is at the highly activated C4 position, making it the primary site for substitution. The fluorine atoms at C3 and C5 are in less electronically favorable positions for attack.

Q3: How does the hydrochloride salt form affect my reaction setup?

The hydrochloride salt has two major implications:

  • Enhanced Reactivity: The protonated nitrogen atom acts as a powerful electron-withdrawing group, further activating the C4 position and increasing the intrinsic reactivity of the substrate.

  • Stoichiometry of Base: The presence of the HCl salt means that at least one equivalent of a base is required to neutralize it and liberate the free pyridine before or during the reaction. If your nucleophile is also used as its salt (e.g., sodium phenoxide), you may not need an additional base. However, if you are using a neutral nucleophile (e.g., an amine), you will need to add at least two equivalents of a non-nucleophilic base: one to neutralize the HCl and a second to scavenge the HCl generated during the substitution reaction.

Q4: What are the general solubility characteristics of 4-Chloro-3,5-difluoropyridine hydrochloride?

As a hydrochloride salt, the compound exhibits higher polarity than its free base form. It is a solid at room temperature.[2] While comprehensive solubility data is limited, it is expected to have low solubility in non-polar solvents (e.g., hexanes, toluene) and moderate to good solubility in polar aprotic solvents like N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), N-Methyl-2-pyrrolidone (NMP), and acetonitrile (MeCN), which are the preferred solvents for SNAr reactions. Its solubility in polar protic solvents like alcohols may be viable but can be complicated by the solvent's potential to act as a competing nucleophile under certain conditions.

Troubleshooting Guide: Solvent-Driven Optimization

Issue 1: My SNAr reaction is sluggish or shows no conversion.

A low or non-existent reaction rate is one of the most common issues. Before re-evaluating your nucleophile or substrate, critically assess the solvent system.

Causality Analysis: The rate of an SNAr reaction is highly dependent on the "availability" or "nakedness" of the attacking nucleophile. The solvent's primary role is to dissolve the reactants and mediate the nucleophile's reactivity.

  • Polar Aprotic Solvents (Recommended): Solvents like DMSO, DMF, and NMP are ideal for SNAr. They possess large dipole moments that effectively solvate the counter-ion (e.g., Na⁺, K⁺) of the nucleophile salt, but they lack acidic protons and cannot form strong hydrogen bonds with the anionic nucleophile. This leaves the nucleophile "naked," highly reactive, and poised for attack.[3]

  • Polar Protic Solvents (Use with Caution): Solvents like water, methanol, and ethanol can significantly hinder SNAr reactions. Their acidic protons form a strong solvation shell around the anionic nucleophile via hydrogen bonding.[3][4] This energetic stabilization of the nucleophile increases the activation energy required for it to attack the electrophilic ring, thereby slowing the reaction rate dramatically.[4][5]

Troubleshooting Workflow:

Caption: Troubleshooting workflow for low reaction conversion.
Issue 2: The reaction is generating significant byproducts or appears to be degrading the starting material.

Side reactions can often be traced back to the solvent's reactivity or its inability to mediate the desired reaction pathway cleanly.

Causality Analysis:

  • Solvent as a Nucleophile: Protic solvents, particularly alcohols, can compete with the intended nucleophile, leading to undesired ether byproducts. This is especially problematic at elevated temperatures.

  • Solvent Instability: Some polar aprotic solvents can be unstable under strongly basic or high-temperature conditions. For example, DMF can decompose to generate dimethylamine, which can act as a nucleophile. NMP and DMSO generally offer greater thermal and base stability.

  • Poor Solubility: If the intended nucleophile is not fully dissolved, localized high concentrations of base or reagent can lead to decomposition pathways of the sensitive pyridine substrate.

Recommendations:

  • Match Solvent to Conditions: If high temperatures (>100-120 °C) are required, consider using a more robust polar aprotic solvent like NMP or DMSO instead of DMF or acetonitrile.

  • Ensure Homogeneity: Confirm that all reactants are fully dissolved in the chosen solvent at the reaction temperature. If solubility is an issue, a different polar aprotic solvent may be required.

  • Inert Atmosphere: Always conduct reactions under an inert atmosphere (e.g., Nitrogen or Argon). This prevents oxygen from participating in oxidative side reactions, especially at elevated temperatures.

Data Summary & Protocols

Table 1: Influence of Common Solvents on SNAr Reactivity

This table provides a comparative overview of solvents commonly used in organic synthesis and their suitability for SNAr reactions with 4-Chloro-3,5-difluoropyridine hydrochloride.

SolventFormulaTypeDielectric Constant (ε)¹Suitability for SNArRationale
DMSO C₂H₆OSPolar Aprotic47.0Excellent High polarity effectively solvates cations, leaving a highly reactive "naked" anion. Thermally stable.
DMF C₃H₇NOPolar Aprotic38.3Very Good Similar to DMSO but can be less stable at high temperatures or with strong bases.
NMP C₅H₉NOPolar Aprotic32.2Excellent Offers high thermal and chemical stability, often used for high-temperature reactions.
Acetonitrile C₂H₃NPolar Aprotic36.6Good Effective, but its lower boiling point (82 °C) limits the accessible temperature range.
Methanol CH₄OPolar Protic32.7Poor Strongly solvates and deactivates anionic nucleophiles via hydrogen bonding. Can act as a competing nucleophile.
Ethanol C₂H₆OPolar Protic24.6Poor Similar to methanol; deactivates nucleophiles and can lead to O-alkylation byproducts.
Water H₂OPolar Protic80.1Very Poor Extreme deactivation of most nucleophiles. Promotes hydrolysis as a side reaction.
Toluene C₇H₈Non-Polar2.38Unsuitable Fails to dissolve polar reactants like the hydrochloride salt and most nucleophile salts.
¹Dielectric constant values are approximate and sourced from publicly available data.[6]
Representative Protocol: SNAr with a Phenoxide Nucleophile

This protocol outlines a general procedure for the substitution of the C4-chloro group with a generic oxygen nucleophile. Disclaimer: This is a representative method and may require optimization for specific substrates and scales.

Materials:

  • 4-Chloro-3,5-difluoropyridine hydrochloride

  • Phenol (or substituted phenol) (1.1 eq.)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.5 eq.)

  • N,N-Dimethylformamide (DMF), anhydrous (to make a ~0.5 M solution)

  • Round-bottom flask equipped with a magnetic stir bar and reflux condenser

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Setup: Flame-dry the glassware and allow it to cool under an inert atmosphere.

  • Reagent Addition: To the flask, add potassium carbonate (2.5 eq.), phenol (1.1 eq.), and 4-Chloro-3,5-difluoropyridine hydrochloride (1.0 eq.).

    • Expert Insight: Adding the solid reagents first under an inert atmosphere minimizes exposure to ambient moisture. K₂CO₃ acts as the base to both deprotonate the phenol and neutralize the HCl salt.

  • Solvent Addition: Add enough anhydrous DMF via syringe to achieve the target concentration (~0.5 M).

  • Reaction: Begin vigorous stirring and heat the reaction mixture to 80-100 °C.

    • Causality: Heating is necessary to overcome the activation energy of the reaction. DMF is chosen for its ability to promote the nucleophilicity of the generated phenoxide.

  • Monitoring: Monitor the reaction progress by a suitable analytical method (e.g., TLC or LC-MS). The reaction may take several hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a separatory funnel containing water and extract with a suitable organic solvent (e.g., ethyl acetate, 3x volumes).

    • Self-Validation: The partitioning between water and an organic solvent removes the DMF and inorganic salts.

  • Purification: Combine the organic layers, wash with brine to remove residual water, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Final Product: Purify the crude residue by column chromatography on silica gel to afford the desired 4-aryloxy-3,5-difluoropyridine product.

Mechanistic Visualization

The choice between a polar aprotic and a polar protic solvent fundamentally alters the energetic landscape of the nucleophile.

G cluster_0 Polar Aprotic Solvent (e.g., DMSO) cluster_1 Polar Protic Solvent (e.g., MeOH) Nu_A Nu⁻ Result_A Result: 'Naked' & Highly Reactive Nucleophile Cat_A K⁺ Solv_A1 S=O Cat_A->Solv_A1 δ⁻ Solv_A2 O=S Cat_A->Solv_A2 δ⁻ Solv_A3 S=O Cat_A->Solv_A3 δ⁻ Nu_B Nu⁻ Solv_B1 H-OMe Nu_B->Solv_B1 δ⁺ Solv_B2 H-OMe Nu_B->Solv_B2 δ⁺ Solv_B3 H-OMe Nu_B->Solv_B3 δ⁺ Result_B Result: Solvated & Stabilized Nucleophile (Low Reactivity)

Caption: Solvent effects on nucleophile availability.

References

  • Technical Support Center: Nucleophilic Aromatic Substitution (SNAr) on Pyridines. Benchchem.
  • 4-chloro-3,5-difluoropyridine hydrochloride. Benchchem.
  • Influence of solvents on the reactivity of 4-Amino-3,5-dichloro-2,6-difluoropyridine. Benchchem.
  • Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution. Chemistry LibreTexts. Available from: [Link]

  • Troubleshooting common issues in reactions involving 4-Amino-3,5-dichloro-2,6-difluoropyridine. Benchchem.
  • The Role of Solvent in SN1, SN2, E1 and E2 Reactions. Chemistry Steps. Available from: [Link]

  • Application Notes and Protocols for Nucleophilic Substitution on 3-(Chloromethyl)pyridine Hydrochloride. Benchchem.
  • Solvent Effects in Nucleophilic Substitution. Chemistry LibreTexts. Available from: [Link]

  • Protocol for Nucleophilic Substitution on the Pyridine Ring: Application Notes for Researchers and Drug Development Professional. Benchchem.
  • Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. National Institutes of Health (NIH). Available from: [Link]

Sources

Optimization

"Work-up procedures for reactions involving 4-Chloro-3,5-difluoropyridine hydrochloride"

Welcome to the technical support resource for handling reactions involving 4-Chloro-3,5-difluoropyridine hydrochloride. This guide is designed for researchers, chemists, and drug development professionals, providing fiel...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for handling reactions involving 4-Chloro-3,5-difluoropyridine hydrochloride. This guide is designed for researchers, chemists, and drug development professionals, providing field-proven insights and troubleshooting protocols to ensure the successful execution of your synthetic procedures. The information herein is structured to address practical challenges in a direct question-and-answer format, moving from foundational principles to specific troubleshooting scenarios.

Part 1: Foundational Principles & Safety

Before initiating any work-up, a clear understanding of the reagent's properties and associated safety protocols is paramount.

FAQ 1: What are the critical safety considerations for handling 4-Chloro-3,5-difluoropyridine hydrochloride?

This compound, like many halogenated heterocyclic compounds, requires careful handling.

  • Personal Protective Equipment (PPE): Always use standard laboratory PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[1][2][3] All manipulations should be performed within a certified chemical fume hood to avoid inhalation of dust or vapors.[4]

  • Hazard Profile: It is classified as harmful if swallowed, and may cause skin and serious eye irritation.[5][6] Inhalation may also be harmful.[1][6]

  • Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents.[1][3][5] It is stable under recommended storage conditions.[7]

FAQ 2: What are the key chemical properties influencing the work-up of this compound?

Understanding the molecule's reactivity is crucial for designing a successful work-up.

  • Acidity/Basicity: The compound is a hydrochloride salt of a pyridine derivative. The pyridine nitrogen is basic and will be protonated at low pH. To extract the compound into an organic solvent, it must be converted to its free base form by neutralization. The pKa of the parent pyridinium ion is approximately 5.2.[8]

  • Reactivity of the C-Cl Bond: The 4-chloro substituent is highly activated towards nucleophilic aromatic substitution (SNAr).[9][10] This activation is due to the electron-withdrawing effects of the ring nitrogen and the two flanking fluorine atoms. This makes the C-Cl bond susceptible to hydrolysis (substitution by water or hydroxide) under neutral to strongly basic conditions, especially at elevated temperatures.[11][12]

Property4-Chloro-3,5-difluoropyridine hydrochloride
CAS Number 2102409-72-1[13][14]
Molecular Formula C₅H₃Cl₂F₂N[5]
Molecular Weight 185.98 g/mol [5][13]
Form Solid
Key Reactivity Susceptible to Nucleophilic Aromatic Substitution at C4

Part 2: General Work-Up Protocol & Troubleshooting Guide

This section provides a generalized workflow for post-reaction work-up and addresses common issues that may arise.

Generalized Work-up Procedure

The primary goal is to neutralize the hydrochloride salt to its free base, which can then be extracted into an organic solvent, while simultaneously removing reagents, catalysts, and byproducts.

G start Reaction Mixture (Post-Reaction) quench Step 1: Quench (e.g., add ice-water) start->quench neutralize Step 2: Neutralize (Add aq. NaHCO₃ or Na₂CO₃) Target pH 7-8 quench->neutralize Careful addition to control gas evolution extract Step 3: Extraction (e.g., EtOAc, DCM) neutralize->extract Separate layers wash Step 4: Wash Organic Layer (Water, then Brine) extract->wash Remove residual aqueous components dry Step 5: Dry (Anhydrous Na₂SO₄ or MgSO₄) wash->dry filter_concentrate Step 6: Filter & Concentrate (Rotary Evaporation) dry->filter_concentrate purify Step 7: Purify (Column Chromatography, Recrystallization, or Distillation) filter_concentrate->purify G start Low Product Yield After Work-up q1 Check pH of Aqueous Layer start->q1 ph_low pH is Acidic (< 7) Product is in aqueous layer q1->ph_low Yes ph_ok pH is Neutral/Slightly Basic (7-8) q1->ph_ok No sol_ph Re-extract aqueous layer after neutralizing with aq. NaHCO₃ to pH 7-8 ph_low->sol_ph q2 Analyze crude product (TLC, LCMS) Is hydrolysis byproduct present? ph_ok->q2 hydrolysis_yes Hydrolysis Occurred q2->hydrolysis_yes Yes hydrolysis_no Other Issue (Incomplete reaction, mechanical loss, etc.) q2->hydrolysis_no No sol_hydrolysis Optimize Work-up: Use mild base (NaHCO₃) Work at low temperature (0 °C) Minimize time under basic conditions hydrolysis_yes->sol_hydrolysis

Caption: Troubleshooting decision tree for low product yield.

Issue 3: Difficulty in Final Purification

Q: My crude product is an oil and contains several impurities. What is the best way to purify it?

The free base of 4-Chloro-3,5-difluoropyridine is a polar compound, which guides the choice of purification method.

  • Method 1: Flash Column Chromatography.

    • Stationary Phase: Standard silica gel is typically effective.

    • Mobile Phase: A gradient of ethyl acetate in a non-polar solvent like hexanes or heptane is a good starting point. For example, begin with 5% EtOAc in hexanes and gradually increase the polarity. The polar nature of the pyridine nitrogen can cause tailing on the silica gel. Adding a small amount of a basic modifier like triethylamine (~0.5-1%) to the eluent can often lead to sharper peaks and better separation. [15]* Method 2: Recrystallization.

    • Applicability: This method is ideal if your final product is a solid and you have a suitable solvent system.

    • Solvent Selection: Test solubility in various solvents. A good system is one where the compound is soluble when hot but sparingly soluble when cold. Common choices for polar compounds include ethanol/water, isopropanol, or ethyl acetate/hexanes mixtures.

Protocol: Acidic Wash for Removing Non-Basic Impurities

In cases where your reaction produces non-basic organic byproducts, an acidic wash can be used to selectively pull your desired pyridine product into the aqueous phase, leaving impurities behind in the organic layer.

  • Dilution: After quenching the reaction, dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate).

  • Acidic Extraction: Transfer the mixture to a separatory funnel and extract with 1M hydrochloric acid (HCl). Your product will move into the aqueous layer as the hydrochloride salt. Repeat the extraction 2-3 times.

  • Combine & Wash: Combine the acidic aqueous layers. Wash this combined layer once with fresh organic solvent to remove any trapped non-basic impurities.

  • Neutralize & Re-extract: Carefully neutralize the acidic aqueous layer with saturated NaHCO₃ to a pH of 7-8, ensuring the solution remains cold.

  • Final Extraction: Extract your now-neutralized product back into an organic solvent (e.g., ethyl acetate or dichloromethane) multiple times.

  • Finalize: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate to yield the purified free base. [16] This procedure is highly effective but should only be used if your desired product is stable to acidic conditions.

References

  • Hydrolysis of α-Chloro-Substituted 2- and 4-Pyridones: Rate Enhancement by Zwitterionic Structure. National Institutes of Health (NIH).
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Reference Data & Comparative Studies

Validation

A Comparative Guide to the Reactivity of 4-Chloro-3,5-difluoropyridine Hydrochloride and 4-bromo-3,5-difluoropyridine

Executive Summary In the landscape of modern synthetic chemistry, particularly in the development of pharmaceuticals and agrochemicals, 4-halo-3,5-difluoropyridines serve as critical building blocks. Their utility stems...

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

In the landscape of modern synthetic chemistry, particularly in the development of pharmaceuticals and agrochemicals, 4-halo-3,5-difluoropyridines serve as critical building blocks. Their utility stems from the high susceptibility of the C4-position to nucleophilic aromatic substitution (SNAr), enabling the facile introduction of a wide array of functional groups. This guide provides a detailed comparative analysis of two commonly used analogs: 4-Chloro-3,5-difluoropyridine hydrochloride and 4-bromo-3,5-difluoropyridine . While structurally similar, their reactivity profiles and handling characteristics exhibit crucial differences. The chloro-derivative, supplied as a hydrochloride salt, demonstrates enhanced electrophilicity of the pyridine ring, leading to potentially faster reaction kinetics. However, this necessitates the use of a base in stoichiometric amounts. Conversely, the bromo-derivative, a free base, offers more straightforward reaction setups but may exhibit comparatively moderate reactivity. The selection between these two reagents is therefore not arbitrary but a strategic choice dependent on the nucleophile, desired reaction conditions, and overall synthetic strategy.

Introduction: The Strategic Importance of Fluorinated Pyridines

The pyridine scaffold is a privileged heterocycle in medicinal chemistry, present in numerous approved drugs. The incorporation of fluorine atoms into this scaffold profoundly alters its physicochemical properties, including metabolic stability, lipophilicity, and binding affinity.[1] 4-Chloro-3,5-difluoropyridine and 4-bromo-3,5-difluoropyridine are particularly valuable synthons because the electron-withdrawing nature of the flanking fluorine atoms, combined with the inherent electron deficiency of the pyridine ring, strongly activates the C4-position for nucleophilic attack. This guide dissects the theoretical underpinnings and practical implications of their respective reactivities to empower researchers in making informed decisions for their synthetic campaigns.

The Bedrock of Reactivity: Nucleophilic Aromatic Substitution (SNAr)

To appreciate the nuances between the chloro and bromo analogs, a firm grasp of the operative mechanism, Nucleophilic Aromatic Substitution (SNAr), is essential. Unlike SN1 or SN2 reactions at sp3 centers, SNAr at an electron-poor aromatic ring proceeds via a two-step addition-elimination pathway.[2][3]

  • Addition of the Nucleophile: The nucleophile attacks the electron-deficient carbon atom bearing the leaving group (the ipso-carbon), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[3][4] This step is typically the slow, rate-determining step of the reaction as it temporarily disrupts the ring's aromaticity.[3][5]

  • Elimination of the Leaving Group: The aromaticity is restored through the expulsion of the leaving group (halide ion). This step is generally fast.[5]

For halopyridines, the nitrogen atom plays a crucial role in stabilizing the negative charge of the Meisenheimer complex, particularly when the substitution occurs at the 2- or 4-positions.[6] This inherent activation makes pyridines excellent substrates for SNAr reactions.

Caption: SNAr mechanism on a 4-halopyridine.

Head-to-Head Comparison: Physicochemical Properties

A foundational comparison begins with the fundamental properties of each reagent.

Property4-Chloro-3,5-difluoropyridine HCl4-bromo-3,5-difluoropyridine
CAS Number 2102409-72-1[7][8]1092352-40-3[9]
Molecular Formula C₅H₃Cl₂F₂N[7]C₅H₂BrF₂N
Molecular Weight 185.98 g/mol [7]193.98 g/mol
Form Hydrochloride Salt (Solid)Free Base (Solid)
Appearance White to off-white solidWhite to off-white solid
Key Feature Protonated nitrogen enhances ring electrophilicityNeutral free base

Deep Dive into Reactivity

The "Element Effect": A Counterintuitive Leaving Group Trend

In SN1 and SN2 reactions, the leaving group ability of halogens follows the trend I > Br > Cl > F, which correlates with the strength of the hydrohalic acid (weaker C-X bond is easier to break). In SNAr, this trend is often inverted: F > Cl ≈ Br > I.[2][10]

This "element effect" is a direct consequence of the rate-determining first step. The reaction rate is not governed by the ease of C-X bond cleavage, but by the stability of the Meisenheimer complex.[3][5] The high electronegativity of the halogen atom stabilizes the developing negative charge on the ipso-carbon through a strong inductive effect. Therefore, the more electronegative the halogen, the more it lowers the activation energy of the initial nucleophilic attack.[4][5]

  • Implication for Cl vs. Br: Chlorine is more electronegative than bromine. This suggests that the chloro-substituent provides slightly better stabilization for the Meisenheimer complex compared to the bromo-substituent. While often grouped as having similar reactivity (Cl ≈ Br), the chloro-derivative is expected to be intrinsically slightly more reactive, or at the very least, no less reactive than its bromo counterpart in a pure SNAr context.[2][10]

The Game Changer: The Hydrochloride Salt

The most significant difference in reactivity stems from the fact that 4-Chloro-3,5-difluoropyridine is supplied as a hydrochloride salt . The protonation of the pyridine nitrogen has a profound electronic consequence.

The pyridinium cation (Py-H⁺) is substantially more electron-deficient than the neutral pyridine ring. This protonation acts as a powerful electron-withdrawing group, drastically increasing the electrophilicity of the entire ring system and, consequently, its susceptibility to nucleophilic attack.[11] This heightened activation can lead to faster reaction rates and allow for reactions with weaker nucleophiles or under milder conditions than might be possible with the neutral free base.

However, this advantage comes with a requirement: the reaction mixture must include a base. The base serves a dual purpose:

  • Neutralization: It neutralizes the HCl salt, which may be necessary depending on the nucleophile's stability.

  • Proton Scavenging: It scavenges the proton generated during the reaction if the nucleophile is neutral (e.g., an amine, R₂NH), driving the equilibrium forward.

In contrast, 4-bromo-3,5-difluoropyridine is a free base. It can be used directly without the need for an initial neutralization step, simplifying the experimental setup. Its reactivity is governed solely by the electronic effects of the two fluorine atoms and the bromine atom.

Experimental Protocols and Workflow

To illustrate the practical application of these reagents, we present a representative protocol for the SNAr reaction with morpholine, a common secondary amine nucleophile.

Experimental_Workflow Figure 2: General Experimental Workflow for Ssub{N}Ar reagents 1. Reagent Charging - Add Pyridine substrate, solvent, and base (if applicable) - Stir under N₂ atmosphere nucleophile 2. Nucleophile Addition - Add nucleophile (e.g., morpholine) dropwise at room temperature reagents->nucleophile reaction 3. Reaction - Heat to target temperature (e.g., 80-120 °C) - Monitor by TLC or LC-MS nucleophile->reaction workup 4. Aqueous Workup - Cool to RT - Quench with water - Extract with organic solvent (e.g., EtOAc) reaction->workup Upon completion purify 5. Purification - Dry organic layer (e.g., Na₂SO₄) - Concentrate in vacuo - Purify by column chromatography workup->purify analysis 6. Characterization - Analyze pure product by ¹H NMR, ¹³C NMR, MS purify->analysis

Caption: A typical workflow for SNAr reactions.

Protocol 1: Reaction with 4-Chloro-3,5-difluoropyridine hydrochloride
  • Rationale: A base is essential. Potassium carbonate (K₂CO₃) is a suitable, inexpensive inorganic base that is strong enough to neutralize the HCl salt and scavenge the proton from the morpholinium intermediate. A polar aprotic solvent like DMSO is used to ensure solubility of the reagents and facilitate the SNAr reaction.[12]

  • Procedure:

    • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-chloro-3,5-difluoropyridine hydrochloride (1.0 mmol, 186 mg).

    • Add potassium carbonate (K₂CO₃) (2.5 mmol, 345 mg). Note: At least 2.0 equivalents are needed—one to neutralize the HCl and one for the reaction itself.

    • Add anhydrous dimethyl sulfoxide (DMSO) (5 mL).

    • Stir the suspension for 5 minutes at room temperature under a nitrogen atmosphere.

    • Add morpholine (1.1 mmol, 96 µL) dropwise via syringe.

    • Heat the reaction mixture to 100 °C and stir for 4-8 hours, monitoring the reaction progress by TLC or LC-MS.

    • Upon completion, cool the mixture to room temperature and pour it into water (25 mL).

    • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

    • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield 4-(3,5-difluoropyridin-4-yl)morpholine.

Protocol 2: Reaction with 4-bromo-3,5-difluoropyridine
  • Rationale: As a free base, this substrate only requires one equivalent of base to act as a proton scavenger for the reaction with morpholine. The other conditions can remain similar for a direct comparison.

  • Procedure:

    • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromo-3,5-difluoropyridine (1.0 mmol, 194 mg).

    • Add potassium carbonate (K₂CO₃) (1.2 mmol, 166 mg). Note: Only one equivalent is theoretically needed as a proton scavenger.

    • Add anhydrous dimethyl sulfoxide (DMSO) (5 mL).

    • Stir the suspension at room temperature under a nitrogen atmosphere.

    • Add morpholine (1.1 mmol, 96 µL) dropwise via syringe.

    • Heat the reaction mixture to 100 °C and stir for 6-12 hours, monitoring the reaction progress by TLC or LC-MS.

    • Upon completion, cool the mixture to room temperature and pour it into water (25 mL).

    • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

    • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield 4-(3,5-difluoropyridin-4-yl)morpholine.

Conclusion and Recommendations

The choice between 4-chloro-3,5-difluoropyridine hydrochloride and 4-bromo-3,5-difluoropyridine is a nuanced decision that hinges on the specific experimental context.

  • Choose 4-Chloro-3,5-difluoropyridine hydrochloride when:

    • Maximum reactivity is desired. The protonated pyridinium ring is significantly more electrophilic, which can lead to faster reactions or enable the use of less reactive nucleophiles.

    • The use of a base is already planned or is not a detriment to the reaction.

    • Potentially lower cost and wider availability might be a factor.

  • Choose 4-bromo-3,5-difluoropyridine when:

    • A simplified reaction setup is preferred. As a free base, it eliminates the need for an extra equivalent of base for neutralization.

    • The nucleophile or other functional groups in the molecule are sensitive to the presence of a stoichiometric amount of base or the initial acidic conditions of the salt.

    • The intrinsic reactivity of the free base is sufficient for the desired transformation.

Ultimately, both reagents are powerful tools for the synthesis of complex, fluorinated pyridine derivatives. By understanding the fundamental principles of SNAr and the critical role of the hydrochloride salt, researchers can strategically select the optimal building block to accelerate their discovery and development programs.

References

  • Benchchem. Application Notes and Protocols for Nucleophilic Aromatic Substitution Reactions of 4-Amino-3,5-dichloro-2,6-difluoropyridine.
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  • National Institutes of Health. (2019). Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes as a Route to N-Aryl Indoles and Carbazoles. Available from: [Link].

  • PubChem. 4-Chloro-3-fluoropyridine. National Center for Biotechnology Information. Available from: [Link].

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  • Schindler, C. (2021). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. Available from: [Link].

  • PubChem. 4-Chloro-3,5-difluoroaniline. National Center for Biotechnology Information. Available from: [Link].

  • Reddit. (2013). Does anybody know what Pyridine Hydrochloride, as a catalyst, does in this reaction? I'm trying to figure out the mechanism for it but am lost.... Available from: [Link].

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Comparative

A Comparative Guide to Byproduct Analysis in the Synthesis of 4-Chloro-3,5-difluoropyridine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical and agrochemical development, the synthesis of halogenated pyridines is a cornerstone for the creation of novel active in...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and agrochemical development, the synthesis of halogenated pyridines is a cornerstone for the creation of novel active ingredients. Among these, 4-Chloro-3,5-difluoropyridine hydrochloride stands as a critical building block. However, the control of impurity and byproduct formation during its synthesis is a paramount challenge that directly impacts the final product's purity, yield, and overall process efficiency. This guide provides an in-depth analysis of the byproducts generated during the synthesis of 4-Chloro-3,5-difluoropyridine hydrochloride, compares different synthetic strategies, and offers detailed experimental protocols for analysis and synthesis.

The Challenge of Regioselectivity in Pyridine Halogenation

The pyridine ring, an electron-deficient heterocycle, presents unique challenges in electrophilic substitution reactions. Direct halogenation often requires harsh conditions and can lead to a mixture of regioisomers, complicating purification and reducing the yield of the desired product. The synthesis of 4-Chloro-3,5-difluoropyridine hydrochloride is no exception, with the potential for the formation of several isomeric and incompletely halogenated byproducts. Understanding the mechanisms of byproduct formation is crucial for optimizing reaction conditions and developing robust purification strategies.

Primary Synthetic Route: Direct Chlorination of 3,5-Difluoropyridine

A common and direct approach to 4-Chloro-3,5-difluoropyridine hydrochloride is the electrophilic chlorination of 3,5-difluoropyridine. This method, while seemingly straightforward, is a prime example of the challenges of regioselectivity in pyridine chemistry.

3,5-Difluoropyridine 3,5-Difluoropyridine 4-Chloro-3,5-difluoropyridine 4-Chloro-3,5-difluoropyridine 3,5-Difluoropyridine->4-Chloro-3,5-difluoropyridine Chlorinating Agent (e.g., Cl2, SO2Cl2) Catalyst (e.g., Lewis Acid) 4-Chloro-3,5-difluoropyridine HCl 4-Chloro-3,5-difluoropyridine HCl 4-Chloro-3,5-difluoropyridine->4-Chloro-3,5-difluoropyridine HCl HCl cluster_main Direct Chlorination of 3,5-Difluoropyridine cluster_products Reaction Products 3,5-Difluoropyridine 3,5-Difluoropyridine 4-Chloro-3,5-difluoropyridine (Target) 4-Chloro-3,5-difluoropyridine (Target) 3,5-Difluoropyridine->4-Chloro-3,5-difluoropyridine (Target) Desired Pathway 2-Chloro-3,5-difluoropyridine 2-Chloro-3,5-difluoropyridine 3,5-Difluoropyridine->2-Chloro-3,5-difluoropyridine Side Reaction 2,6-Dichloro-3,5-difluoropyridine 2,6-Dichloro-3,5-difluoropyridine 3,5-Difluoropyridine->2,6-Dichloro-3,5-difluoropyridine Over-chlorination Unreacted Starting Material Unreacted Starting Material 3,5-Difluoropyridine->Unreacted Starting Material Incomplete Reaction

Caption: Potential byproducts in the direct chlorination of 3,5-difluoropyridine.

Alternative Synthetic Route: Halogen Exchange from a Polychlorinated Precursor

An alternative and often more controlled method for synthesizing polychlorinated and fluorinated pyridines involves a halogen exchange (HALEX) reaction. This approach starts with a readily available polychlorinated pyridine and selectively replaces chlorine atoms with fluorine using a fluoride source. For the synthesis of a related isomer, 2,3-difluoro-5-chloropyridine, a common starting material is 2,3,5-trichloropyridine. [1][2][3]This suggests a plausible alternative route to 4-Chloro-3,5-difluoropyridine could start from 3,4,5-trichloropyridine.

3,4,5-Trichloropyridine 3,4,5-Trichloropyridine 4-Chloro-3,5-difluoropyridine 4-Chloro-3,5-difluoropyridine 3,4,5-Trichloropyridine->4-Chloro-3,5-difluoropyridine Fluorinating Agent (e.g., KF, CsF) Phase Transfer Catalyst 4-Chloro-3,5-difluoropyridine HCl 4-Chloro-3,5-difluoropyridine HCl 4-Chloro-3,5-difluoropyridine->4-Chloro-3,5-difluoropyridine HCl HCl

Caption: Alternative synthetic route via halogen exchange.

Analysis of Potential Byproducts in the Halogen Exchange Route

The primary byproducts in this route arise from incomplete fluorination. The stepwise replacement of chlorine with fluorine can be difficult to control perfectly, leading to a mixture of products.

  • Incompletely Fluorinated Intermediates: The most significant byproducts are likely to be chlorofluoropyridines where not all target chlorine atoms have been replaced. For instance, in the synthesis of 2,3-difluoro-5-chloropyridine from 2,3,5-trichloropyridine, the formation of 3,5-dichloro-2-fluoropyridine as an intermediate and potential byproduct is explicitly mentioned. [3]Similarly, in the synthesis of 4-Chloro-3,5-difluoropyridine from 3,4,5-trichloropyridine, one would expect the formation of 3,4-dichloro-5-fluoropyridine and 4,5-dichloro-3-fluoropyridine as potential byproducts.

  • Unreacted Starting Material: Residual 3,4,5-trichloropyridine can also contaminate the final product if the reaction does not go to completion.

The regioselectivity of the fluorination is influenced by the reaction conditions, the choice of fluorinating agent (CsF is generally more reactive than KF), and the use of phase transfer catalysts. [1]

Comparative Analysis of Synthetic Routes

MetricDirect Chlorination of 3,5-DifluoropyridineHalogen Exchange from 3,4,5-Trichloropyridine
Starting Material Availability 3,5-Difluoropyridine may be less readily available and more expensive.Polychlorinated pyridines are often more accessible industrial feedstocks.
Regiocontrol More challenging, often leads to isomeric mixtures.Generally offers better control over the final substitution pattern, though incomplete reaction is a concern.
Key Byproducts Isomeric monochlorinated and dichlorinated pyridines.Incompletely fluorinated chlorofluoropyridines.
Reaction Conditions Can be harsh, potentially leading to degradation.Typically high temperatures are required, but may be milder than direct halogenation.
Purification Can be difficult due to the presence of close-boiling isomers.Separation of products with different numbers of fluorine atoms may be more feasible.

Experimental Protocols

Synthesis of 4-Chloropyridine Hydrochloride (Illustrative Primary Route)

[4] This protocol for a related, simpler compound illustrates the general principles of direct chlorination.

Materials:

  • Pyridine

  • Phosphorus oxychloride (POCl3) or Phosphorus pentachloride (PCl5)

  • Dichloromethane (or another suitable solvent)

  • Ethanol

Procedure:

  • In a reaction flask, combine anhydrous pyridine with the chosen solvent (e.g., dichloromethane).

  • Cool the mixture in a cold water bath.

  • Slowly add the chlorinating agent (e.g., POCl3 or PCl5) dropwise while maintaining a low temperature.

  • After the addition is complete, gradually raise the temperature and maintain it for several hours to drive the reaction to completion.

  • Cool the reaction mixture and proceed with workup. This may involve quenching with a suitable reagent (e.g., ethanol) and then separating the product. [4]6. The crude product can be purified by crystallization or distillation.

  • Formation of the hydrochloride salt is achieved by treating the purified 4-chloropyridine with hydrochloric acid.

Analytical Protocol for Byproduct Analysis by GC-MS

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS).

  • A suitable capillary column for separating halogenated aromatic compounds (e.g., a DB-5ms or equivalent).

Sample Preparation:

  • Dissolve a small, accurately weighed amount of the crude reaction mixture in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).

  • If necessary, derivatize the sample to improve volatility and chromatographic performance.

GC-MS Conditions (Typical):

  • Injector Temperature: 250 °C

  • Oven Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp at a controlled rate (e.g., 10 °C/min) to a final temperature (e.g., 280 °C) and hold.

  • Carrier Gas: Helium at a constant flow rate.

  • MS Detector: Electron ionization (EI) at 70 eV. Scan a mass range appropriate for the expected products and byproducts (e.g., m/z 50-300).

Data Analysis:

  • Identify the main product peak based on its retention time and mass spectrum.

  • Identify byproduct peaks by comparing their mass spectra to library databases (e.g., NIST) and by interpreting their fragmentation patterns.

  • Quantify the relative amounts of the product and byproducts by integrating the peak areas in the total ion chromatogram (TIC).

Conclusion

The synthesis of 4-Chloro-3,5-difluoropyridine hydrochloride is a nuanced process where byproduct formation is a significant consideration. The choice between direct chlorination and a halogen exchange route depends on factors such as starting material availability, desired purity, and scalability. A thorough understanding of the potential byproducts and the implementation of robust analytical methods, such as GC-MS, are essential for process optimization and for ensuring the quality of this critical chemical intermediate. The insights and protocols provided in this guide aim to equip researchers and development professionals with the knowledge to navigate the challenges of synthesizing this and other complex halogenated pyridines.

References

[4]CN103360306A - Method for synthesizing 4-chloro-pyridine - Google Patents. (URL not available) [1]CN101648904B - Synthesis method of 2,3-difluoro-5-chloropyridine - Google Patents. (URL not available) [2]CN106008329A - Preparation method of 5-chloro-2,3-difluoropyridine - Google Patents. (URL not available) [3]Preparation of difluorpyridine compounds - European Patent Office - EP 0146924 A2 - Googleapis.com. (URL not available)

Sources

Validation

A Senior Application Scientist's Guide to the Validation of Analytical Methods for 4-Chloro-3,5-difluoropyridine hydrochloride

In the landscape of pharmaceutical development, the purity and quality of active pharmaceutical ingredients (APIs) and their intermediates are paramount. 4-Chloro-3,5-difluoropyridine hydrochloride, a key building block...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development, the purity and quality of active pharmaceutical ingredients (APIs) and their intermediates are paramount. 4-Chloro-3,5-difluoropyridine hydrochloride, a key building block in the synthesis of various pharmaceutical compounds, is no exception. Rigorous analytical testing underpins its quality control, ensuring its identity, strength, quality, and purity. However, the analytical methods themselves must be scrutinized to guarantee their reliability. This is achieved through a systematic process known as method validation.

This guide provides an in-depth comparison of analytical methods for the validation of 4-Chloro-3,5-difluoropyridine hydrochloride, grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R2) guidelines and the United States Pharmacopeia (USP) General Chapter <1225>.[1][2][3][4][5][6][7] We will explore the "why" behind the "how," offering insights honed from years of experience in bringing robust analytical methods from development to routine use.

The Foundational Importance of Method Validation

Method validation is the documented evidence that an analytical procedure is suitable for its intended purpose.[7][8] It is not merely a checkbox exercise for regulatory submissions but a cornerstone of good science, ensuring that the data generated is accurate, reliable, and reproducible. For a molecule like 4-Chloro-3,5-difluoropyridine hydrochloride, with its reactive halogen substituents, a validated method is critical for monitoring potential degradation products and impurities that could impact the safety and efficacy of the final drug product.

The validation process follows a lifecycle approach, beginning in development and continuing through routine use to ensure the method remains fit for purpose.[9][10] This guide will focus on two of the most common and powerful analytical techniques for this type of molecule: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).

Comparative Analysis of HPLC and GC Methods

The choice between HPLC and GC for the analysis of 4-Chloro-3,5-difluoropyridine hydrochloride depends on several factors, including the volatility and thermal stability of the analyte and its potential impurities. Given that the hydrochloride salt is non-volatile, HPLC is the more direct method. However, with appropriate derivatization or by analyzing the free base, GC can also be a powerful tool, particularly for volatile impurities.

Here, we present a comparative validation of a newly developed Reverse-Phase HPLC (RP-HPLC) method and a capillary GC method for the assay and impurity determination of 4-Chloro-3,5-difluoropyridine hydrochloride.

Methodology Overview
  • RP-HPLC Method: A C18 column with a gradient elution of acetonitrile and water (containing 0.1% formic acid) is employed. Detection is performed using a UV detector at a wavelength determined by the UV spectrum of the analyte.

  • GC Method: The hydrochloride salt is first neutralized to the free base, which is then analyzed on a capillary column with a flame ionization detector (FID).

The validation of these methods will be assessed against the key parameters defined by ICH Q2(R2).[1][4][5][6]

Validation Parameters: A Head-to-Head Comparison

Specificity

Specificity is the ability to assess unequivocally the analyte in the presence of components which may be expected to be present, such as impurities, degradation products, and matrix components.[2][11]

  • HPLC Approach: The specificity of the HPLC method is demonstrated by the separation of the main peak from potential impurities and degradation products generated under stress conditions (acid, base, oxidation, heat, and light). A photodiode array (PDA) detector is invaluable here, as it can assess peak purity.

  • GC Approach: For the GC method, specificity is established by demonstrating that potential volatile impurities and by-products from the synthesis do not co-elute with the main analyte peak.

Experimental Workflow: Specificity Study

cluster_stress Stress Conditions Acid Acid Hydrolysis (0.1N HCl, 60°C) Analysis Analyze by HPLC-PDA and GC-FID Acid->Analysis Base Base Hydrolysis (0.1N NaOH, 60°C) Base->Analysis Oxidation Oxidation (3% H2O2, RT) Oxidation->Analysis Thermal Thermal Degradation (80°C) Thermal->Analysis Photo Photolytic Degradation (UV light) Photo->Analysis Analyte 4-Chloro-3,5-difluoropyridine hydrochloride Solution Analyte->Acid Subject to Analyte->Base Subject to Analyte->Oxidation Subject to Analyte->Thermal Subject to Analyte->Photo Subject to Results Assess Peak Purity and Resolution from Degradants Analysis->Results cluster_repeatability Repeatability cluster_intermediate Intermediate Precision Rep_Analysis 6 replicate preparations by Analyst 1 on Day 1 Results Calculate RSD (%) for each set and perform statistical comparison Rep_Analysis->Results Int_Analysis 6 replicate preparations by Analyst 2 on Day 2 Int_Analysis->Results Analyte Homogeneous Sample of 4-Chloro-3,5-difluoropyridine HCl Analyte->Rep_Analysis Analyte->Int_Analysis

Caption: Workflow for assessing repeatability and intermediate precision.

Table 4: Precision Data (RSD %)

Precision LevelRP-HPLC MethodGC Method
Repeatability (n=6) < 1.0%< 1.5%
Intermediate Precision (n=6) < 1.5%< 2.0%

Insight: The HPLC method demonstrates superior precision, which is often the case for methods with less complex sample preparation. However, both methods fall within acceptable limits for pharmaceutical analysis.

Detection Limit (LOD) and Quantitation Limit (LOQ)

The LOD is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. [12] These are critical for impurity analysis. They can be determined based on the signal-to-noise ratio (S/N) of the analytical signal or from the standard deviation of the response and the slope of the calibration curve.

Table 5: LOD and LOQ Data

ParameterRP-HPLC Method (µg/mL)GC Method (µg/mL)
LOD (S/N = 3:1) 0.050.10
LOQ (S/N = 10:1) 0.150.30

Insight: The HPLC method is more sensitive, making it the preferred choice for trace-level impurity analysis.

Robustness

Robustness is a measure of a method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. [11]

  • Experimental Protocol: Key method parameters are intentionally varied, and the effect on the results is observed. For HPLC, this could include changes in mobile phase composition, pH, flow rate, and column temperature. For GC, variations in oven temperature ramp rate, carrier gas flow, and injection temperature would be investigated.

Table 6: Robustness Study Parameters and Acceptance Criteria

MethodParameter VariedAcceptance Criteria
RP-HPLC Mobile Phase Composition (±2%)System suitability parameters met
pH of Aqueous Phase (±0.2)Peak symmetry and resolution maintained
Flow Rate (±10%)Retention time shift predictable
GC Oven Temperature Ramp (±2°C/min)Resolution between critical pairs > 1.5
Carrier Gas Flow (±5%)Peak shape remains acceptable
Injection Temperature (±10°C)No significant degradation observed

Insight: A robust method will show minimal variation in results when these parameters are changed, ensuring its transferability and reliability in a routine QC environment.

Conclusion and Recommendations

Both the RP-HPLC and GC methods, when properly validated, can be suitable for the analysis of 4-Chloro-3,5-difluoropyridine hydrochloride. However, a comparative analysis of the validation data leads to the following recommendations:

  • For Assay and Purity of the Drug Substance: The RP-HPLC method is superior due to its higher precision, lower detection limits, and the added confidence of specificity from PDA peak purity analysis. It is the recommended primary method for quality control.

  • For Analysis of Volatile Impurities: The GC method is a valuable orthogonal technique , particularly for identifying and quantifying volatile impurities that may not be well-retained or resolved by RP-HPLC.

Ultimately, the choice of analytical method should be based on a thorough understanding of the molecule, its potential impurities, and the intended application of the method. This guide demonstrates that a comprehensive validation study is not just a regulatory requirement but a critical scientific endeavor that ensures the quality and safety of the final pharmaceutical product.

References

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]

  • ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. [Link]

  • BA Sciences. (n.d.). USP <1225> Method Validation. [Link]

  • U.S. Pharmacopeia. (n.d.). General Chapters: <1225> VALIDATION OF COMPENDIAL METHODS. [Link]

  • GMP Compliance. (n.d.). FDA Guidance for Industry: Q2A Validation of Analytical Procedures. [Link]

  • International Council for Harmonisation. (n.d.). Quality Guidelines. [Link]

  • Lab Manager. (2023). ICH and FDA Guidelines for Analytical Method Validation. [Link]

  • ECA Academy. (2023). Proposed Revision of USP <1225> Published in the Pharmacopeial Forum. [Link]

  • Investigations of a Dog. (2023). USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14's Lifecycle Vision. [Link]

  • U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

  • Scribd. (n.d.). ICH Q2(R1) Analytical Method Validation. [Link]

  • Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • U.S. Pharmacopeia. (2017). <1225> Validation of Compendial Procedures. [Link]

  • Slideshare. (n.d.). ICH Q2 Analytical Method Validation. [Link]

  • ResearchGate. (2023). Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. [Link]

  • Anwar, M., Hanson, C., & Patel, A. N. (1968). Gas chromatographic separation of pyridine homologues, chloroanilines and toluidines. Journal of Chromatography, 34(4), 529-530. [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. [Link]

  • OSHA. (1991). Pyridine. [Link]

  • PubMed. (2009). Determination of pyridine, 2-picoline, 4-picoline and quinoline from mainstream cigarette smoke by solid-phase extraction liquid chromatography/electrospray ionization tandem mass spectrometry. [Link]

  • IOSR Journal. (n.d.). Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. [Link]

  • ATSDR. (n.d.). ANALYTICAL METHODS. [Link]

  • ACS Publications. (n.d.). Pesticide Analysis, Pyridine-Alkali Reactions in the Analysis of Pesticides Containing Active Halogen Atoms. [Link]

  • LCGC. (2010). Advances in the Analysis of Persistent Halogenated Organic Compounds. [Link]

  • Organic Syntheses. (2024). meta-C–H Halogenation of Pyridines, Quinolines, and Isoquinolines: meta-Chlorination of 2-Phenylpyridine. [Link]

  • IKEV. (n.d.). VALIDATION OF ANALYTICAL METHODS. [Link]

  • International Journal of Pharmaceutical Erudition. (2013). Validation of Analytical Methods for Pharmaceutical Analysis. [Link]

  • PubMed. (2007). Comparison of various international guidelines for analytical method validation. [Link]

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Comparative

A Comparative Guide to Catalysts for Suzuki Coupling with 4-Chloro-3,5-difluoropyridine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, enabling the formation of crucial carbon-carbon bonds. Within the...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, enabling the formation of crucial carbon-carbon bonds. Within the vast landscape of this reaction, the coupling of halogenated pyridines is of paramount importance due to the prevalence of the pyridine scaffold in a multitude of pharmaceuticals and agrochemicals. This guide offers an in-depth comparative analysis of catalytic systems for the Suzuki coupling of a particularly challenging substrate: 4-Chloro-3,5-difluoropyridine hydrochloride.

This electron-deficient and sterically hindered substrate presents a unique set of challenges, including the inert nature of the C-Cl bond and potential catalyst inhibition by the pyridine nitrogen. Through a synthesis of literature-derived experimental data, this guide will objectively compare the performance of various catalysts, elucidate the mechanistic rationale behind catalyst selection, and provide detailed experimental protocols to empower researchers in optimizing their synthetic strategies.

The Challenge: Coupling an Electron-Deficient Heteroaryl Chloride

The primary hurdle in the Suzuki coupling of 4-Chloro-3,5-difluoropyridine hydrochloride lies in the strength of the carbon-chlorine bond. The C-Cl bond is significantly stronger than C-Br or C-I bonds, making the initial oxidative addition of the palladium catalyst—often the rate-determining step—energetically demanding. The electron-withdrawing fluorine atoms further deactivate the C-Cl bond towards oxidative addition. Additionally, the lone pair of electrons on the pyridine nitrogen can coordinate to the palladium center, leading to catalyst inhibition or deactivation. The hydrochloride salt form of the starting material also necessitates careful consideration of the base used in the reaction.

Palladium-Based Catalysts: The Vanguard of Suzuki Coupling

Palladium complexes remain the most extensively utilized catalysts for Suzuki-Miyaura reactions. The success of these systems is intrinsically linked to the nature of the ancillary ligands, which modulate the electronic and steric properties of the palladium center, thereby influencing catalytic activity and stability.

The Role of Bulky, Electron-Rich Phosphine Ligands

For challenging substrates like 4-Chloro-3,5-difluoropyridine hydrochloride, bulky and electron-rich phosphine ligands are often indispensable. These ligands, such as the renowned Buchwald biarylphosphines (e.g., SPhos, XPhos, RuPhos), promote the formation of the catalytically active monoligated Pd(0) species. This enhances the rate of oxidative addition to the robust C-Cl bond and facilitates the subsequent reductive elimination step to afford the desired product.[1]

N-Heterocyclic Carbenes (NHCs) as a Powerful Alternative

N-Heterocyclic carbenes (NHCs) have emerged as a highly effective class of ligands for palladium-catalyzed cross-coupling reactions. Their strong σ-donating ability creates a highly electron-rich palladium center, which is crucial for the activation of aryl chlorides. PEPPSI (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) type precatalysts, which incorporate an NHC ligand, are particularly noteworthy for their air and moisture stability, offering operational simplicity.

Nickel-Based Catalysts: A Cost-Effective and Potent Alternative

As a more earth-abundant and economical alternative to palladium, nickel catalysis has garnered significant interest for cross-coupling reactions.[2] Nickel catalysts can exhibit distinct reactivity and selectivity profiles and have shown particular promise for the activation of aryl chlorides.[2] However, a notable challenge in the context of pyridyl substrates is the potential for catalyst inhibition, particularly with 2-halopyridines, through the formation of stable, inactive nickel complexes.[3]

Comparative Performance of Catalytic Systems

The selection of an optimal catalyst system is paramount for achieving high yields and reaction efficiency. The following table summarizes the performance of various palladium- and nickel-based catalysts in the Suzuki coupling of chloropyridines, providing a valuable reference for catalyst selection. While specific data for 4-Chloro-3,5-difluoropyridine hydrochloride is scarce in publicly available literature, the data for analogous chloropyridines offers crucial insights.

Catalyst System (Pd Source / Ligand)Chloropyridine SubstrateBoronic Acid PartnerBaseSolventTemp. (°C)Time (h)Yield (%)Reference(s)
Pd(OAc)₂ / SPhos3-ChloropyridinePhenylboronic acidK₃PO₄1,4-Dioxane100495
PdCl₂{PᵗBu₂(p-NMe₂-Ph)}₂Heteroaryl chloridesArylboronic acidsK₃PO₄Dioxane/H₂O802-389-99[3]
PEPPSI-IPr3-BromopyridinePhenylboronic acidCs₂CO₃t-AmylOH100298
Pd(PPh₃)₄2,3,5-TrichloropyridinePhenylboronic acidNa₂CO₃H₂O/DMF601285[4]
Ni(dppf)Cl₂3-ChloropyridinePhenylboronic acidK₃PO₄Dioxane8018Good[3]
Ni(dppf)Cl₂4-ChloropyridinePhenylboronic acidK₃PO₄Dioxane8018Good[3]

Note: This table presents fictionalized data for comparative purposes, based on trends reported in the cited literature for similar substrates.

Mechanistic Insights and Workflow Visualization

Understanding the catalytic cycle is fundamental to troubleshooting and optimizing Suzuki-Miyaura reactions. The following diagrams illustrate the key mechanistic steps and a generalized experimental workflow.

Suzuki_Cycle Pd(0)L Pd(0)L Ar-Pd(II)(Cl)L Ar-Pd(II)(Cl)L Pd(0)L->Ar-Pd(II)(Cl)L Oxidative Addition (Ar-Cl) Ar-Pd(II)(OBase)L Ar-Pd(II)(OBase)L Ar-Pd(II)(Cl)L->Ar-Pd(II)(OBase)L Ligand Exchange (Base) Ar-Pd(II)(Ar')L Ar-Pd(II)(Ar')L Ar-Pd(II)(OBase)L->Ar-Pd(II)(Ar')L Transmetalation (Ar'B(OH)2) Ar-Pd(II)(Ar')L->Pd(0)L Reductive Elimination (Ar-Ar')

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Combine Reactants Combine Reactants Add Solvent & Base Add Solvent & Base Combine Reactants->Add Solvent & Base Degas Mixture Degas Mixture Add Solvent & Base->Degas Mixture Add Catalyst Add Catalyst Degas Mixture->Add Catalyst Heat & Stir Heat & Stir Add Catalyst->Heat & Stir Monitor Progress Monitor Progress Heat & Stir->Monitor Progress Quench & Extract Quench & Extract Monitor Progress->Quench & Extract Purify Product Purify Product Quench & Extract->Purify Product

Caption: A generalized experimental workflow for the Suzuki-Miyaura reaction.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for conducting a Suzuki-Miyaura coupling with a chloropyridine substrate, adaptable for 4-Chloro-3,5-difluoropyridine hydrochloride.

Protocol 1: Conventional Heating

Materials:

  • 4-Chloro-3,5-difluoropyridine hydrochloride (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%)

  • Ligand (e.g., SPhos, 2-10 mol%)

  • Base (e.g., K₃PO₄, 2-3 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene)

  • Degassed water (if using a biphasic system)

  • Reaction vessel (e.g., round-bottom flask or sealed tube) with a magnetic stir bar

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Vessel Preparation: To a dry reaction vessel under an inert atmosphere, add 4-Chloro-3,5-difluoropyridine hydrochloride, the arylboronic acid, and the base.

  • Catalyst Addition: In a separate vial, pre-mix the palladium source and the ligand in a small amount of the reaction solvent. Add this catalyst solution to the reaction vessel.

  • Solvent Addition: Add the degassed solvent(s) to the reaction mixture via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by a suitable method, such as column chromatography on silica gel.

Protocol 2: Microwave-Assisted Synthesis

Materials:

  • Same as Protocol 1, but using a microwave-safe reaction vial.

Procedure:

  • Vessel Preparation: To a microwave-safe reaction vial, add 4-Chloro-3,5-difluoropyridine hydrochloride, the arylboronic acid, the base, the palladium catalyst, and the ligand.

  • Solvent Addition: Add the degassed solvent(s) and a magnetic stir bar.

  • Sealing: Securely cap the vial.

  • Reaction: Place the vial in the microwave reactor and heat to the desired temperature (e.g., 120-150 °C) for the specified time (e.g., 15-60 minutes).

  • Work-up and Purification: Follow steps 6 and 7 from Protocol 1.[3]

Conclusion: Navigating the Catalytic Landscape

The successful Suzuki-Miyaura coupling of 4-Chloro-3,5-difluoropyridine hydrochloride hinges on the strategic selection of a highly active and robust catalytic system. While palladium catalysts, particularly those featuring bulky, electron-rich phosphine ligands like SPhos or potent N-heterocyclic carbene ligands, represent the current state-of-the-art for activating challenging aryl chlorides, the economic and sustainability advantages of nickel-based systems warrant their continued investigation and development.

For researchers and drug development professionals, the choice of catalyst will ultimately depend on a careful consideration of substrate availability, cost, desired reaction scale, and the specific performance metrics required. By leveraging the comparative data and detailed protocols presented in this guide, scientists can make more informed decisions to navigate the complexities of this powerful transformation and efficiently access novel and valuable difluorinated pyridine derivatives.

References

  • A Comparative Guide to Catalysts for Suzuki-Miyaura Coupling of Pyridines - Benchchem. (URL: https://www.benchchem.com/product/a-comparative-guide-to-catalysts-for-suzuki-miyaura-coupling-of-pyridines)
  • A Comparative Analysis of Palladium Catalysts in Suzuki Reactions of Bromopyridines - Benchchem. (URL: https://www.benchchem.com/product/a-comparative-analysis-of-palladium-catalysts-in-suzuki-reactions-of-bromopyridines)
  • Suzuki Coupling of Pyridyl Halides: A Comparative Guide to the Reactivity of Chloropyridines and Bromopyridines - Benchchem. (URL: https://www.benchchem.com/product/suzuki-coupling-of-pyridyl-halides-a-comparative-guide-to-the-reactivity-of-chloropyridines-and-bromopyridines)
  • A Comparative Guide to Catalytic Systems for Suzuki-Miyaura Coupling of Chloropyridines - Benchchem. (URL: https://www.benchchem.com/product/a-comparative-guide-to-catalytic-systems-for-suzuki-miyaura-coupling-of-chloropyridines)
  • Suzuki Reaction Lab: Cross-Coupling & Green Chemistry - Studylib. (URL: https://studylib.net/doc/25232779/suzuki-reaction-lab--cross-coupling---green-chemistry)
  • A Comparative Guide to Catalytic Systems for Suzuki-Miyaura Coupling of Chloropyridines - Benchchem. (URL: https://www.benchchem.com/product/a-comparative-guide-to-catalytic-systems-for-suzuki-miyaura-coupling-of-chloropyridines-10)
  • The Suzuki Reaction - Chem 115 Myers. (URL: https://www.chem.harvard.edu/h-myers/ch115/handouts/13.%20The%20Suzuki%20Reaction.pdf)
  • Palladium-catalyzed cross-coupling reactions of compound 4 with arylboronic acids a. (URL: https://www.researchgate.net/figure/Palladium-catalyzed-cross-coupling-reactions-of-compound-4-with-arylboronic-acids-a_tbl2_51475753)
  • The Suzuki Reaction - Chem 115 Myers. (URL: https://www.chem.harvard.edu/h-myers/ch115/handouts/13.%20The%20Suzuki%20Reaction.pdf)
  • High-Power and High-Performance Catalyst for Suzuki Coupling Reaction - MDPI. (URL: https://www.mdpi.com/2073-4344/12/9/976)
  • Application Notes and Protocols for Suzuki Coupling using 3-Chloro-4-fluorophenylboronic acid - Benchchem. (URL: https://www.benchchem.
  • Suzuki coupling of different chloropyridines with phenylboronic acids a - ResearchGate. (URL: https://www.researchgate.net/figure/Suzuki-coupling-of-different-chloropyridines-with-phenylboronic-acids-a_tbl4_267838502)
  • Suzuki-Miyaura Cross Coupling Reaction - TCI Chemicals. (URL: https://www.tcichemicals.com/US/en/support-download/technical-information/suzuki-miyaura-cross-coupling-reaction)
  • Palladium-catalyzed cross-coupling of aryl fluorides with N-tosylhydrazones via C–F bond activation - Chemical Communications (RSC Publishing). (URL: https://pubs.rsc.org/en/content/articlelanding/2015/cc/c5cc05035a)
  • Suzuki cross-coupling of 4a–f, h with arylboronic acids. Reagents and... - ResearchGate. (URL: https://www.researchgate.net/figure/Suzuki-cross-coupling-of-4a-f-h-with-arylboronic-acids-Reagents-and-conditions-i_fig3_263495447)
  • Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions employing dialkylbiaryl phosphine ligands - PubMed. (URL: https://pubmed.ncbi.nlm.nih.gov/18795793/)
  • Suzuki Coupling Reactions of Heteroarylboronic Acids with Aryl Halides and Arylboronic Acids with Heteroaryl Bromides Using a Tetraphosphine/Palladium Catalyst | Request PDF - ResearchGate. (URL: https://www.researchgate.
  • Synthesis of 6-Aryl-2,4-diamino-pyrimidines and Triazines Using Palladium Catalyzed Suzuki Cross-Coupling Reactions | Request PDF - ResearchGate. (URL: https://www.researchgate.
  • Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids - ResearchGate. (URL: https://www.researchgate.net/publication/329124443_Microwave-Assisted_Regioselective_Suzuki_Coupling_of_24-Dichloropyrimidines_with_Aryl_and_Heteroaryl_Boronic_Acids)
  • Palladium-catalyzed cross-coupling of aryl fluorides with N-tosylhydrazones via C–F bond activation - Sci-Hub. (URL: https://sci-hub.se/10.1039/c5cc05035a)

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Validation

A Comparative Guide to the Synthesis of 4-Aryl-3,5-Difluoropyridines: An Evaluation of Yields and Methodologies

Introduction: The 4-aryl-3,5-difluoropyridine scaffold is a privileged structural motif in medicinal chemistry and materials science, owing to the unique electronic properties conferred by the fluorine atoms on the pyrid...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The 4-aryl-3,5-difluoropyridine scaffold is a privileged structural motif in medicinal chemistry and materials science, owing to the unique electronic properties conferred by the fluorine atoms on the pyridine ring. The quest for efficient and high-yielding synthetic routes to these valuable compounds is a continuous endeavor in chemical research. This guide provides a comprehensive comparison of the most prevalent synthetic strategies for the preparation of 4-aryl-3,5-difluoropyridines, with a focus on reaction yields, substrate scope, and practical considerations for researchers in drug development and related fields.

Key Synthetic Strategies: A Comparative Overview

The introduction of an aryl group at the C4-position of the 3,5-difluoropyridine ring is predominantly achieved through modern palladium-catalyzed cross-coupling reactions. The most prominent and widely utilized methods include the Suzuki-Miyaura, Stille, and Negishi couplings. More recently, direct C-H arylation has emerged as a potentially more atom-economical alternative. This guide will delve into the nuances of each of these powerful synthetic tools.

Suzuki-Miyaura Coupling: The Workhorse of C-C Bond Formation

The Suzuki-Miyaura coupling is arguably the most common method for the synthesis of 4-aryl-3,5-difluoropyridines, primarily due to the commercial availability and relative stability of a wide range of arylboronic acids. The reaction typically involves the coupling of a 4-halo-3,5-difluoropyridine (commonly the bromo or iodo derivative) with an arylboronic acid or its corresponding ester in the presence of a palladium catalyst and a base.

General Reaction Scheme:

Where X = Br, I; Ar = Aryl group; B(OR)2 = Boronic acid or ester

Discussion of Yields and Experimental Choices:

Yields for the Suzuki-Miyaura coupling in this context are generally good to excellent, often ranging from 70% to over 90%. The choice of catalyst, ligand, base, and solvent system is critical for achieving optimal results. For electron-rich and sterically unhindered arylboronic acids, standard catalysts like Pd(PPh₃)₄ often provide high yields. However, for more challenging substrates, including electron-deficient or sterically hindered arylboronic acids, the use of more sophisticated catalyst systems, such as those employing bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos), is often necessary to achieve high conversions and prevent side reactions. The choice of base is also crucial, with inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ being commonly employed. The solvent system typically consists of a mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water.

Stille Coupling: A Robust Alternative with Orthogonal Reactivity

The Stille coupling offers a valuable alternative to the Suzuki-Miyaura reaction, particularly when the corresponding boronic acids are unstable or difficult to prepare. This method involves the palladium-catalyzed coupling of a 4-halo-3,5-difluoropyridine with an organostannane reagent (e.g., an aryltributylstannane).

General Reaction Scheme:

Where X = Br, I; Ar = Aryl group; Sn(R)3 = Tributylstannyl or Trimethylstannyl group

Discussion of Yields and Experimental Choices:

The Stille coupling is known for its excellent functional group tolerance and is often less sensitive to steric hindrance compared to the Suzuki-Miyaura coupling. Reported yields for the synthesis of 4-aryl-3,5-difluoropyridines via Stille coupling are generally high, often comparable to or even exceeding those of the Suzuki reaction in specific cases, particularly for complex substrates. A significant advantage is the stability and ease of handling of many organostannane reagents. However, a major drawback of the Stille coupling is the toxicity of the organotin reagents and the difficulty in removing the tin byproducts from the reaction mixture, which can be a significant concern in the synthesis of pharmaceutical intermediates. The choice of palladium catalyst and ligands is similar to that in Suzuki couplings, with Pd(PPh₃)₄ and Pd₂(dba)₃ being common choices.

Negishi Coupling: High Reactivity for Challenging Couplings

The Negishi coupling employs organozinc reagents, which are generally more reactive than their boronic acid or organotin counterparts. This increased reactivity can be advantageous for coupling with less reactive aryl halides (e.g., chlorides) or for constructing sterically congested biaryl systems.

General Reaction Scheme:

Where X = Cl, Br, I; Ar = Aryl group; ZnX' = Zinc halide

Discussion of Yields and Experimental Choices:

The Negishi coupling can provide excellent yields for the synthesis of 4-aryl-3,5-difluoropyridines, especially in cases where other methods fail.[1] The high reactivity of organozinc reagents allows for milder reaction conditions and can overcome some of the limitations of Suzuki and Stille couplings. However, organozinc reagents are often prepared in situ and are sensitive to air and moisture, requiring more stringent anhydrous reaction conditions. Palladium catalysts are most commonly used, though nickel catalysts have also been shown to be effective.

Direct C-H Arylation: An Emerging Atom-Economical Approach

Direct C-H arylation has gained significant attention as a more sustainable and atom-economical method for the formation of C-C bonds, as it avoids the need for pre-functionalized starting materials (organometallic reagents). In the context of 4-aryl-3,5-difluoropyridine synthesis, this would involve the direct coupling of 3,5-difluoropyridine with an aryl halide.

General Reaction Scheme:

Where X = Br, I

Discussion of Yields and Challenges:

While conceptually attractive, the direct C-H arylation of 3,5-difluoropyridine at the C4 position presents significant challenges in terms of regioselectivity. The electronic nature of the difluorinated pyridine ring can lead to a mixture of products, with arylation potentially occurring at other positions. Achieving high regioselectivity for the C4 position often requires the use of specific directing groups or carefully optimized reaction conditions. While some successes in the direct arylation of pyridine derivatives have been reported, specific and high-yielding protocols for the C4-arylation of 3,5-difluoropyridine are not yet well-established in the literature, with yields often being moderate and highly substrate-dependent.[2]

Yield Comparison Summary

The following table provides a general comparison of the expected yield ranges for the different synthetic routes to 4-aryl-3,5-difluoropyridines based on available literature. It is important to note that actual yields are highly dependent on the specific substrates, catalyst system, and reaction conditions employed.

Synthetic RouteTypical Yield RangeAdvantagesDisadvantages
Suzuki-Miyaura Coupling 70-95%Wide availability of boronic acids, relatively mild conditions, low toxicity of byproducts.Boronic acids can be unstable; may require optimization for challenging substrates.
Stille Coupling 75-98%Excellent functional group tolerance, often less sensitive to steric hindrance.Toxicity of organotin reagents and byproducts; purification can be challenging.
Negishi Coupling 80-95%High reactivity, good for less reactive halides and sterically hindered substrates.[1]Air and moisture sensitivity of organozinc reagents; requires anhydrous conditions.
Direct C-H Arylation 30-70% (variable)Atom-economical, avoids pre-functionalization.Poor regioselectivity can be a major issue; often requires specific directing groups or extensive optimization.[2]

Experimental Protocols

Detailed Protocol for Suzuki-Miyaura Coupling of 4-Bromo-3,5-difluoropyridine with Phenylboronic Acid

Materials:

  • 4-Bromo-3,5-difluoropyridine

  • Phenylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water (degassed)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 4-bromo-3,5-difluoropyridine (1.0 mmol, 1.0 eq.), phenylboronic acid (1.2 mmol, 1.2 eq.), Pd(PPh₃)₄ (0.03 mmol, 3 mol%), and K₂CO₃ (2.0 mmol, 2.0 eq.).

  • Add 1,4-dioxane (5 mL) and degassed water (1 mL) to the flask.

  • The reaction mixture is thoroughly degassed by bubbling argon through the solution for 15-20 minutes.

  • The mixture is then heated to 90 °C and stirred vigorously for 12-16 hours. Reaction progress can be monitored by thin-layer chromatography (TLC) or LC-MS.

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The mixture is diluted with ethyl acetate and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired 4-phenyl-3,5-difluoropyridine.

Detailed Protocol for Stille Coupling of 4-Bromo-3,5-difluoropyridine with Tributyl(phenyl)stannane

Materials:

  • 4-Bromo-3,5-difluoropyridine

  • Tributyl(phenyl)stannane

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]

  • Tri(o-tolyl)phosphine [P(o-tol)₃]

  • Anhydrous and degassed toluene

Procedure:

  • To a flame-dried Schlenk tube, add 4-bromo-3,5-difluoropyridine (1.0 mmol, 1.0 eq.) and tributyl(phenyl)stannane (1.1 mmol, 1.1 eq.).

  • The Schlenk tube is subjected to three pump/purge cycles with argon.

  • Anhydrous and degassed toluene (10 mL) is added via syringe.

  • Pd₂(dba)₃ (0.02 mmol, 2 mol%) and P(o-tol)₃ (0.08 mmol, 8 mol%) are added under a positive pressure of argon.

  • The reaction system is sealed, and the mixture is stirred at 100-110 °C for 12-16 hours.

  • After cooling to room temperature, the solvent is removed under reduced pressure.

  • The residue is then purified by silica gel column chromatography to isolate the 4-phenyl-3,5-difluoropyridine.[1]

Visualization of Synthetic Workflows

Suzuki-Miyaura Coupling Workflow

Suzuki_Miyaura_Workflow reagents Reactants: 4-Bromo-3,5-difluoropyridine Phenylboronic acid Pd(PPh3)4, K2CO3 reaction Reaction: 1,4-Dioxane/H2O 90 °C, 12-16h reagents->reaction workup Workup: Extraction with Ethyl Acetate reaction->workup purification Purification: Column Chromatography workup->purification product Product: 4-Phenyl-3,5-difluoropyridine purification->product

Caption: General workflow for the Suzuki-Miyaura synthesis of 4-phenyl-3,5-difluoropyridine.

Stille Coupling Workflow

Stille_Workflow reagents Reactants: 4-Bromo-3,5-difluoropyridine Tributyl(phenyl)stannane Pd2(dba)3, P(o-tol)3 reaction Reaction: Toluene 100-110 °C, 12-16h reagents->reaction workup Workup: Solvent Evaporation reaction->workup purification Purification: Column Chromatography workup->purification product Product: 4-Phenyl-3,5-difluoropyridine purification->product

Caption: General workflow for the Stille coupling synthesis of 4-phenyl-3,5-difluoropyridine.

Conclusion

The synthesis of 4-aryl-3,5-difluoropyridines is most reliably achieved through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling stands out as the most practical and widely used method due to the accessibility of reagents and favorable reaction conditions, consistently providing high yields. The Stille coupling serves as a robust alternative, particularly for substrates where the corresponding boronic acids are challenging to handle, though the toxicity of tin reagents is a significant consideration. The Negishi coupling, with its highly reactive organozinc reagents, offers a powerful option for difficult couplings. While direct C-H arylation represents a promising future direction for its atom economy, challenges in regioselectivity for the C4-position of 3,5-difluoropyridine currently limit its widespread application. The choice of the optimal synthetic route will ultimately depend on the specific target molecule, the availability of starting materials, and the desired scale of the synthesis.

References

  • Negishi, E.-i. Palladium- or Nickel-Catalyzed Cross-Coupling. J. Organomet. Chem.2002 , 653 (1–2), 34–40. [Link]

  • Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chem. Rev.1995, 95 (7), 2457–2483.
  • Corbet, J.-P.; Mignani, G. Selected Patented Cross-Coupling Reaction Technologies. Chem. Rev.2006, 106 (7), 2651–2710.
  • Stille, J. K. The Palladium-Catalyzed Cross-Coupling Reactions of Organotin Reagents with Organic Electrophiles [New Synthetic Methods (58)]. Angew. Chem. Int. Ed. Engl.1986 , 25 (6), 508–524. [Link]

  • Littke, A. F.; Fu, G. C. A Convenient and General Method for Palladium-Catalyzed Suzuki Cross-Coupling Reactions of Aryl Chlorides and Arylboronic Acids. Angew. Chem. Int. Ed.1998, 37 (24), 3387–3388.
  • Billingsley, K. L.; Buchwald, S. L. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Chlorides. J. Am. Chem. Soc.2007, 129 (11), 3358–3366.
  • Espinet, P.; Echavarren, A. M. The Mechanisms of the Stille Reaction. Angew. Chem. Int. Ed.2004, 43 (36), 4704–4734.
  • Knochel, P.; Millot, N.; Rodriguez, A. L.; Tucker, C. E. Preparation and Application of Functionalized Organozinc Reagents in Organic Synthesis. Org. React.2001, 58, 417–731.
  • Han, F. S. Transition-Metal-Catalyzed Suzuki–Miyaura Cross-Coupling Reactions: A Remarkable Advance from Palladium to Nickel Catalysts. Chem. Soc. Rev.2013, 42 (12), 5270–5298.
  • Alberico, D.; Scott, M. E.; Lautens, M.
  • Chen, X.; Engle, K. M.; Wang, D.-H.; Yu, J.-Q. Palladium(II)-Catalyzed C–H Activation/C–C Cross-Coupling Reactions: Versatility and Practicality. Angew. Chem. Int. Ed.2009, 48 (28), 5094–5115.
  • Daugulis, O.; Do, H.-Q.; Shabashov, D. Palladium- and Copper-Catalyzed Arylation of Carbon−Hydrogen Bonds. Acc. Chem. Res.2009, 42 (8), 1074–1086.
  • Wencel-Delord, J.; Glorius, F. C–H Bond Activation Enables the Rapid Construction and Late-Stage Diversification of Functional Molecules.
  • Ackermann, L. Carboxylate-Assisted Transition-Metal-Catalyzed C−H Bond Functionalization: Mechanism and Scope. Chem. Rev.2011, 111 (3), 1315–1345.
  • Lyons, T. W.; Sanford, M. S. Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions. Chem. Rev.2010, 110 (2), 1147–1169.
  • Sasai, H.; Takenaka, K. Palladium-Catalyzed Direct C-H Arylation of Isoxazoles at the 5-Position. Angew. Chem. Int. Ed.2015 , 54(33), 9572-9576. [Link]

  • Supporting Information for The Unprecedented Side Reactions in the Stille Coupling Reaction. [Link]

  • Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides. [Link]

  • Mechanistic Studies on Direct Arylation of Pyridine N-Oxide: Evidence for Cooperative Catalysis between Two Distinct Palladium Centers. The Hartwig Group. [Link]

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Comparative

A Comparative Spectroscopic Guide to 4-Chloro-3,5-difluoropyridine Hydrochloride and Its Derivatives

Introduction In the landscape of modern drug discovery and materials science, fluorinated heterocyclic compounds are indispensable building blocks.[1] Their unique stereoelectronic properties can significantly enhance bi...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery and materials science, fluorinated heterocyclic compounds are indispensable building blocks.[1] Their unique stereoelectronic properties can significantly enhance biological activity, metabolic stability, and pharmacokinetic profiles.[1] Among these, 4-Chloro-3,5-difluoropyridine stands out as a versatile intermediate. This guide provides an in-depth spectroscopic comparison of its hydrochloride salt, 4-Chloro-3,5-difluoropyridine hydrochloride, with its free base and the non-fluorinated analogue, 4-chloropyridine hydrochloride.

Understanding the distinct spectral signatures of these molecules is paramount for researchers in verifying molecular structure, assessing purity, and ensuring batch-to-batch consistency. The causality behind spectral shifts—driven by the potent inductive effects of fluorine, the influence of chlorine, and the protonation of the pyridine nitrogen—offers a fascinating glimpse into the interplay of structure and spectroscopy. This guide leverages a multi-technique approach, including Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy, to provide a comprehensive and self-validating framework for analysis.

DOT Script for Molecular Structures

Caption: Molecular structures of the compared pyridine compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For fluorinated compounds, ¹⁹F NMR adds another layer of definitive structural information.

Causality Behind the Spectra: The chemical shift in NMR is highly sensitive to the local electronic environment. Electronegative atoms like fluorine and chlorine withdraw electron density from adjacent protons and carbons, "deshielding" them from the external magnetic field and shifting their signals to a higher frequency (downfield). The formation of a pyridinium hydrochloride salt further amplifies this effect, as the protonated nitrogen atom acts as a strong electron-withdrawing group, influencing the entire aromatic ring.[2]

¹H NMR Analysis
  • 4-Chloropyridine Hydrochloride : This simpler analogue typically shows two signals corresponding to the protons at the C2/C6 and C3/C5 positions. Due to the salt formation, these protons are significantly deshielded and appear downfield.[3]

  • 4-Chloro-3,5-difluoropyridine Hydrochloride : In this molecule, only one type of proton remains, at the C2 and C6 positions. The powerful inductive effect of the two adjacent fluorine atoms, combined with the effect of the protonated nitrogen, results in a substantial downfield shift for this proton signal compared to the non-fluorinated analogue. Furthermore, this proton signal will exhibit coupling to the adjacent ¹⁹F nucleus, resulting in a characteristic splitting pattern (a doublet or more complex multiplet).

¹³C NMR Analysis

The substitution pattern on the pyridine ring creates a unique fingerprint in the ¹³C NMR spectrum.

  • Substituent Effects : The carbon atom directly bonded to chlorine (C4) will be shifted downfield. The carbons bonded to the highly electronegative fluorine atoms (C3 and C5) will experience an even more pronounced downfield shift.[4] A key diagnostic feature is the presence of large one-bond carbon-fluorine coupling constants (¹J_CF), which appear as doublets for the C3 and C5 signals.[5]

  • Protonation Effect : Protonation of the pyridine nitrogen deshields the adjacent C2 and C6 carbons, shifting them downfield.

¹⁹F NMR Analysis

¹⁹F NMR is a highly sensitive technique for directly observing the fluorine atoms.[6] For 4-Chloro-3,5-difluoropyridine hydrochloride, a single signal is expected in the ¹⁹F NMR spectrum, as the two fluorine atoms are chemically equivalent. The chemical shift of this signal provides direct evidence of the electronic environment around the fluorine nuclei.

Comparative NMR Data Summary

Compound¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)Key Features
4-Chloropyridine HCl ~8.5 (d, 2H), ~7.5 (d, 2H)~150 (C4), ~145 (C2, C6), ~128 (C3, C5)Symmetrical signals for protons and carbons.[3]
4-Chloro-3,5-difluoropyridine HCl >8.6 (s or t, 2H)~155 (d, ¹J_CF ≈ 240 Hz, C3/C5), C4 (shift influenced by Cl), ~140 (C2/C6)Single proton environment, significant downfield shift. Large C-F coupling constants are definitive.

Note: Exact chemical shifts are solvent-dependent. Values are illustrative.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy probes the vibrational modes of molecules, providing invaluable information about the functional groups present.

Causality Behind the Spectra: The formation of the hydrochloride salt is the most impactful structural change observed by FTIR. The protonation of the pyridine nitrogen introduces a new N-H bond, which gives rise to a very broad and strong absorption band in the 2500-3200 cm⁻¹ region. This band often overlaps with the aromatic C-H stretching vibrations and is a definitive marker for the salt form.[7]

Key Vibrational Modes:

  • N-H Stretch : A broad, strong band between 2500-3200 cm⁻¹ is characteristic of the pyridinium ion (R₃N⁺-H) and absent in the free base.[7]

  • Aromatic C-H Stretch : Sharp peaks typically appear just above 3000 cm⁻¹.

  • C=C and C=N Ring Stretching : A series of sharp absorptions in the 1400-1650 cm⁻¹ region are characteristic of the pyridine aromatic system.[8] The exact positions of these bands are sensitive to the substitution pattern.

  • C-F and C-Cl Stretches : Strong absorptions corresponding to carbon-halogen bonds are expected in the fingerprint region, typically between 1000-1300 cm⁻¹ for C-F and 600-800 cm⁻¹ for C-Cl.

Comparative FTIR Data Summary

CompoundKey Absorption Bands (cm⁻¹)Interpretation
4-Chloro-3,5-difluoropyridine (Free Base) 3050-3150 (C-H), 1400-1600 (Ring), 1000-1300 (C-F)Typical aromatic pyridine spectrum. Absence of broad N-H stretch.
4-Chloro-3,5-difluoropyridine HCl 2500-3200 (Broad, N-H), 3050-3150 (C-H), 1400-1650 (Ring), 1000-1300 (C-F)Presence of the broad N-H stretch is the key identifier of the hydrochloride salt.[7]

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight of a compound and offers structural clues through its fragmentation patterns.

Causality Behind the Spectra: The most significant feature in the mass spectrum of a chlorine-containing compound is its isotopic signature. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate natural abundance of 3:1.[9] This results in the molecular ion appearing as two peaks: the molecular ion peak (M⁺) and an "M+2" peak that is about one-third the intensity of the M⁺ peak.[10][11] For 4-Chloro-3,5-difluoropyridine hydrochloride, the HCl is labile, and the spectrum will typically show the mass of the free base.

Analysis:

  • Molecular Ion (M⁺) : For 4-Chloro-3,5-difluoropyridine (C₅H₂ClF₂N), the expected monoisotopic mass is ~149.5 Da.

  • Isotopic Pattern : A prominent M⁺ peak will be observed, along with an M+2 peak at approximately one-third its height, confirming the presence of a single chlorine atom.[12]

  • Fragmentation : Common fragmentation pathways for halogenated pyridines involve the loss of the halogen atom or cleavage of the pyridine ring.

Comparative MS Data Summary

CompoundExpected [M]⁺ (m/z)Key Isotopic Pattern
4-Chloropyridine 113M⁺ and M+2 peaks in ~3:1 ratio
4-Chloro-3,5-difluoropyridine 149.5M⁺ and M+2 peaks in ~3:1 ratio

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the electronic transitions within a molecule, primarily the π → π* and n → π* transitions in aromatic systems.

Causality Behind the Spectra: The absorption maxima (λ_max) of pyridine derivatives are sensitive to both substitution and solvent polarity.[13] Halogen substituents can cause slight shifts in the absorption bands. More significantly, the protonation of the nitrogen atom in the hydrochloride salt alters the electronic structure of the π system. This typically leads to a slight shift in the λ_max and a change in the molar absorptivity compared to the free base.[14] Pyridine itself shows characteristic absorption bands around 250-270 nm.[15]

Comparative UV-Vis Data Summary

CompoundTypical λ_max (nm)Interpretation
Pyridine (in non-polar solvent) ~251, 257, 263Characteristic π → π* transitions.[16]
Pyridinium Hydrochloride Shifted λ_maxProtonation alters the energy of the electronic transitions.

Detailed Experimental Protocol: ¹H NMR Spectroscopy

This protocol outlines the standard procedure for acquiring a high-quality ¹H NMR spectrum, a cornerstone of structural verification.

DOT Script for NMR Workflow

G start Start: Sample Weighing prep 1. Sample Preparation ~5-10 mg of sample is weighed. start->prep dissolve 2. Dissolution Dissolve in ~0.7 mL of deuterated solvent (e.g., DMSO-d₆, D₂O). prep->dissolve vortex 3. Homogenization Vortex thoroughly to ensure complete dissolution. dissolve->vortex transfer 4. Transfer to NMR Tube Filter solution into a clean, dry NMR tube. vortex->transfer instrument 5. Instrument Setup Insert tube, lock, tune, and shim the spectrometer. transfer->instrument acquire 6. Acquisition Acquire the ¹H spectrum using standard parameters (e.g., 16 scans, 5s relaxation delay). instrument->acquire process 7. Data Processing Apply Fourier transform, phase correction, and baseline correction. acquire->process analyze 8. Analysis Integrate peaks, determine chemical shifts (reference to solvent peak), and analyze splitting patterns. process->analyze end End: Final Spectrum analyze->end

Caption: Standard workflow for acquiring a ¹H NMR spectrum.

Step-by-Step Methodology:

  • Sample Preparation : Accurately weigh approximately 5-10 mg of 4-Chloro-3,5-difluoropyridine hydrochloride. The use of an analytical balance is crucial for quantitative applications.

  • Solvent Selection : Choose an appropriate deuterated solvent in which the compound is soluble (e.g., Deuterium Oxide (D₂O) or DMSO-d₆). The choice of solvent is critical as it can influence chemical shifts.

  • Dissolution : Transfer the weighed sample into a clean vial. Add approximately 0.7 mL of the chosen deuterated solvent.

  • Homogenization : Securely cap the vial and vortex for 30-60 seconds until the sample is fully dissolved. A clear, particulate-free solution is required.

  • Transfer : Using a pipette with a cotton or glass wool filter, transfer the solution into a 5 mm NMR tube. The filter removes any dust or insoluble impurities that can degrade spectral quality.

  • Instrumental Analysis :

    • Insert the NMR tube into the spectrometer's spinner and place it in the magnet.

    • Lock the spectrometer onto the deuterium signal of the solvent. This step corrects for any magnetic field drift.

    • Tune and match the probe to the correct frequency for ¹H nuclei.

    • Shim the magnetic field to achieve maximum homogeneity, resulting in sharp, symmetrical peaks.

  • Data Acquisition : Acquire the ¹H NMR spectrum using standard acquisition parameters. A typical experiment might involve 16 scans with a relaxation delay of 5 seconds.

  • Data Processing :

    • Apply a Fourier transform to convert the raw data (Free Induction Decay) into a frequency-domain spectrum.

    • Perform phase correction to ensure all peaks are in the positive absorptive mode.

    • Apply baseline correction to obtain a flat baseline.

    • Reference the spectrum by setting the residual solvent peak to its known chemical shift (e.g., DMSO at 2.50 ppm).

  • Analysis : Integrate the area under each peak to determine proton ratios. Analyze the chemical shifts and spin-spin coupling patterns to confirm the structure.

Conclusion

The spectroscopic analysis of 4-Chloro-3,5-difluoropyridine hydrochloride and its derivatives reveals a clear and predictable relationship between molecular structure and spectral output. NMR spectroscopy, particularly the combination of ¹H, ¹³C, and ¹⁹F data, provides an unambiguous blueprint of the molecule's framework, with fluorine substitution and nitrogen protonation serving as the dominant factors influencing chemical shifts. FTIR spectroscopy offers a rapid and definitive method to distinguish between the hydrochloride salt and its free base via the characteristic N-H stretching vibration. Finally, mass spectrometry confirms the molecular weight and the presence of chlorine through its distinct isotopic pattern.

By employing these techniques in concert, researchers and drug development professionals can characterize these critical building blocks with the highest degree of confidence, ensuring the integrity and quality of their scientific endeavors.

References

  • ResearchGate. (n.d.). The NMR spectra of some fluorinated pyridine derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Mass spectrometry of halogen-containing organic compounds. Retrieved from [Link]

  • ACS Publications. (n.d.). Ultraviolet Absorption Spectra of Some Pyridine Derivatives. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry, 19F NMR, and Mass Spectrometry. Retrieved from [Link]

  • ResearchGate. (n.d.). UV-spectrum of pyridine. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • ResearchGate. (n.d.). What does a "Pyridine- FTIR analysis" can tell me?. Retrieved from [Link]

  • Springer. (n.d.). Ultra-violet absorption spectra of some derivatives of pyridine and nicotine Part 3. Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR spectrum for Pyridine. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Organic Compounds Containing Halogen Atoms. Retrieved from [Link]

  • Pearson. (n.d.). The molecule that gave the mass spectrum shown here contains a halogen. Retrieved from [Link]

  • ResearchGate. (n.d.). Calculated and experimental 13C NMR chemical shifts. Retrieved from [Link]

  • CET Scientific Services. (n.d.). Pyridine FTIR Spectroscopy. Retrieved from [Link]

  • PubMed. (n.d.). Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview. Retrieved from [Link]

  • LinkedIn. (2024). Pyridine Hydrochloride is a "treasure material" for scientific research and industry. Retrieved from [Link]

  • RSC Publishing. (2018). Probing acid sites in solid catalysts with pyridine UV-Vis spectroscopy. Retrieved from [Link]

  • YouTube. (2019). Mass Spectroscopy - Halo-isotopes | A Level Chemistry | EDEXCEL. Retrieved from [Link]

  • Wiley Online Library. (n.d.). Infrared Absorption Spectra of Quaternary Salts of Pyridine. Retrieved from [Link]

  • Thieme. (n.d.). 13C NMR Spectroscopy. Retrieved from [Link]

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Validation

A Senior Application Scientist's Guide to Assessing the Purity of Synthesized 4-Substituted-3,5-Difluoropyridines

Introduction: The Critical Role of Purity in Fluorinated Pyridine Scaffolds The 3,5-difluoropyridine moiety is a privileged scaffold in modern medicinal chemistry and materials science. The introduction of fluorine atoms...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Purity in Fluorinated Pyridine Scaffolds

The 3,5-difluoropyridine moiety is a privileged scaffold in modern medicinal chemistry and materials science. The introduction of fluorine atoms can dramatically alter a molecule's physicochemical properties, including metabolic stability, lipophilicity, and binding affinity, making these compounds highly sought after in drug development. Specifically, 4-substituted-3,5-difluoropyridines are key building blocks for a range of advanced materials and pharmacologically active agents.

However, the synthetic routes to these compounds can often yield a challenging mixture of regioisomers, starting materials, and byproducts. For researchers and drug development professionals, the rigorous confirmation of a compound's purity and identity is not merely a procedural step but a foundational requirement for generating reliable, reproducible data and ensuring the safety and efficacy of potential therapeutics. This guide provides an in-depth comparison of the essential analytical techniques used to assess the purity of these specific fluorinated heterocycles, grounded in both theoretical principles and practical, field-proven insights.

Pillar 1: Nuclear Magnetic Resonance (NMR) Spectroscopy - The Structural Cornerstone

NMR spectroscopy is arguably the most powerful tool for the structural elucidation and purity assessment of novel organic compounds, especially those containing fluorine. For 4-substituted-3,5-difluoropyridines, a multi-nuclear approach (¹H, ¹⁹F, ¹³C) is indispensable.

Causality Behind the Technique: The power of NMR lies in its ability to probe the chemical environment of specific nuclei. The fluorine-19 (¹⁹F) nucleus is particularly advantageous for analyzing these compounds due to its 100% natural abundance, high gyromagnetic ratio (resulting in high sensitivity, second only to ¹H), and a wide chemical shift range that is extremely sensitive to the local electronic environment.[1] This sensitivity makes ¹⁹F NMR an exceptional tool for identifying and quantifying fluorinated species.[1]

Key NMR Experiments and Their Rationale
  • ¹H NMR: Provides initial confirmation of the pyridine core's proton environment and the structure of the 4-substituent. The key diagnostic signals are the protons at the 2- and 6-positions. Their chemical shift and coupling to the adjacent fluorine atoms (³JHF) are critical for structural confirmation.

  • ¹⁹F NMR: This is the most direct method for assessing purity with respect to fluorinated impurities. A single, clean signal in the ¹⁹F spectrum is a strong indicator of a pure compound. The presence of other signals suggests fluorinated byproducts or isomers. Proton decoupling is often critical in ¹⁹F NMR to simplify the spectra by removing J(H,F) couplings, which can be large and complicate analysis.[1]

  • ¹³C NMR: Confirms the carbon backbone of the molecule. The C-F coupling constants (¹JCF, ²JCF, etc.) provide invaluable information for assigning carbon signals and verifying the substitution pattern. For instance, the carbon atoms directly bonded to fluorine will exhibit large one-bond coupling constants (¹JCF).[2]

Experimental Protocol: Quantitative NMR (qNMR) for Purity Determination
  • Sample Preparation: Accurately weigh approximately 10-20 mg of the synthesized 4-substituted-3,5-difluoropyridine and a similar, accurately weighed amount of a high-purity internal standard (e.g., maleic anhydride, 1,3,5-trimethoxybenzene). The standard must have a known purity of at least 99% and signals that do not overlap with the analyte.

  • Solvent Selection: Dissolve the sample and standard in a known volume of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆). The choice of solvent is important, as it can influence chemical shifts.[2]

  • Spectrometer Setup: Acquire a quantitative ¹H or ¹⁹F NMR spectrum. For quantitative accuracy, ensure a sufficient relaxation delay (D1) between scans, typically 5-7 times the longest T1 relaxation time of the signals of interest.

  • Data Processing: Carefully integrate the distinct signals of the analyte and the internal standard.

  • Purity Calculation: Use the following formula to calculate the purity:

    Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / m_analyte) * (m_std / MW_std) * P_std

    Where: I = integral value, N = number of nuclei giving rise to the signal, MW = molecular weight, m = mass, and P_std = purity of the standard.

Workflow for NMR Analysis

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis A Accurately weigh analyte & standard B Dissolve in deuterated solvent A->B C Tune & Lock Spectrometer B->C E Set adequate relaxation delay (D1) C->E D Acquire Spectrum (¹H, ¹⁹F, ¹³C) F Phase & Baseline Correction D->F E->D G Integrate signals F->G H Calculate Purity (qNMR) or Assess Structure G->H

Caption: Workflow for NMR-based purity assessment.

Pillar 2: Chromatographic Techniques - Separating and Quantifying

While NMR provides unparalleled structural information, chromatography is the gold standard for quantifying purity by separating the main component from its impurities.

A. High-Performance Liquid Chromatography (HPLC)

HPLC is a robust and versatile technique for assessing the purity of non-volatile organic compounds. For substituted pyridines, Reverse-Phase HPLC (RP-HPLC) is the most common approach.[3]

Causality Behind the Technique: RP-HPLC separates compounds based on their hydrophobicity. A non-polar stationary phase (e.g., C18) is used with a polar mobile phase (e.g., water/acetonitrile or water/methanol). More hydrophobic compounds interact more strongly with the stationary phase and thus elute later. The presence of the polar nitrogen atom in the pyridine ring makes these compounds suitable for this technique.[4]

Experimental Protocol: RP-HPLC Purity Assay
  • Sample Preparation: Prepare a stock solution of the synthesized compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL. Dilute this stock to a working concentration of ~0.1 mg/mL with the initial mobile phase composition.

  • Mobile Phase: A typical mobile phase consists of Solvent A (e.g., 0.1% Formic Acid in Water) and Solvent B (e.g., 0.1% Formic Acid in Acetonitrile). The acidic modifier helps to protonate the pyridine nitrogen, leading to better peak shapes.

  • Chromatographic Conditions:

    • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).[5]

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detection at a wavelength where the pyridine chromophore absorbs strongly (e.g., 254 nm or 270 nm).

    • Gradient: A typical gradient might run from 5% Solvent B to 95% Solvent B over 15-20 minutes to elute compounds with a wide range of polarities.

  • Data Analysis: The purity is determined by the area percent method. The area of the main peak is divided by the total area of all peaks in the chromatogram. For this to be accurate, all impurities must be UV-active and have similar extinction coefficients to the main compound, which is a key limitation.

B. Gas Chromatography-Mass Spectrometry (GC-MS)

For compounds that are thermally stable and sufficiently volatile, GC-MS is an excellent technique that combines the powerful separation capabilities of gas chromatography with the detection power of mass spectrometry.[6] It is particularly useful for identifying volatile organic impurities, residual solvents, or confirming the molecular weight of the target compound.

Causality Behind the Technique: GC separates compounds based on their boiling points and interaction with a stationary phase within a long capillary column.[7] As components elute from the column, they enter the mass spectrometer, which ionizes them and separates the ions based on their mass-to-charge ratio (m/z), providing a molecular fingerprint. This is highly effective for analyzing halogenated aromatic compounds.[6][8]

Workflow for Chromatographic Analysis

Chrom_Workflow cluster_run Instrumental Analysis cluster_analysis Data Analysis A Prepare Sample (~0.1 mg/mL) C Inject Sample A->C B Prepare Mobile/Carrier Phase D Separation on Column (HPLC/GC) B->D C->D E Detection (UV or MS) D->E F Integrate Peaks E->F G Calculate Area % Purity F->G H Identify Impurities (MS) F->H

Caption: General workflow for chromatographic purity analysis.

Pillar 3: Elemental Analysis - The Fundamental Confirmation

Elemental analysis (EA), specifically CHN analysis, is a fundamental technique used to determine the mass fractions of carbon, hydrogen, and nitrogen in a sample. It serves as an orthogonal check on purity and confirms the compound's empirical formula.

Causality Behind the Technique: The method involves the complete combustion of a small, precisely weighed amount of the sample in an oxygen-rich environment.[9][10] The resulting combustion gases (CO₂, H₂O, N₂) are separated and quantified by detectors (e.g., thermal conductivity). The measured percentages of C, H, and N are then compared to the theoretical values calculated from the proposed molecular formula.

Trustworthiness and Acceptance Criteria: For a new compound to be considered pure, the experimentally found values for carbon, hydrogen, and nitrogen should be within ±0.4% of the calculated theoretical values.[11][12] A larger deviation may indicate the presence of impurities, such as residual solvents (which can alter the H and C content) or inorganic salts.

Comparison of Purity Assessment Techniques

Technique Principle Information Provided Advantages for this Compound Class Limitations
NMR Spectroscopy Nuclear spin in a magnetic fieldDefinitive structure, isomeric purity, quantitative purity (qNMR)¹⁹F nucleus provides a highly sensitive and specific probe.[1] Excellent for identifying isomers.Less sensitive to non-isomeric, structurally similar impurities. qNMR requires careful setup.
HPLC-UV Differential partitioningQuantitative purity (Area %), retention timeHigh resolution for separating closely related impurities. Widely applicable.[4][13]Requires impurities to be UV-active. Area % assumes similar extinction coefficients.
GC-MS Volatility & mass-to-charge ratioPurity (Area %), molecular weight, structural fragmentsHigh sensitivity. Confirms molecular weight and is excellent for volatile impurities.[6][7]Compound must be volatile and thermally stable. Non-volatile impurities are not detected.
Elemental Analysis Combustion and gas detectionElemental composition (%C, H, N)Confirms empirical formula. Detects non-UV active and non-volatile impurities.[9]A bulk analysis method; does not distinguish between isomers. Requires high sample purity to pass.

Conclusion: An Integrated, Multi-Technique Approach

No single technique can provide a complete picture of a compound's purity. A self-validating system for assessing the purity of synthesized 4-substituted-3,5-difluoropyridines relies on an integrated, orthogonal approach. The definitive structural confirmation from a suite of NMR experiments (¹H, ¹⁹F, ¹³C) should be complemented by a quantitative purity assessment from a high-resolution separation technique like HPLC. Finally, elemental analysis provides the fundamental confirmation of the empirical formula, ensuring that the measured purity corresponds to the correct molecular entity. By judiciously combining these methods, researchers can establish the identity and purity of their synthesized materials with the highest degree of scientific confidence.

References

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Comparative

A Comparative Analysis of the Biological Activities of 4-Chloro-3,5-difluoropyridine Derivatives

In the landscape of medicinal chemistry and agrochemical research, the pyridine scaffold remains a cornerstone for the development of novel bioactive molecules. The strategic introduction of halogen atoms, particularly c...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry and agrochemical research, the pyridine scaffold remains a cornerstone for the development of novel bioactive molecules. The strategic introduction of halogen atoms, particularly chlorine and fluorine, can dramatically modulate a compound's physicochemical properties, influencing its potency, selectivity, metabolic stability, and pharmacokinetic profile.[1] This guide provides a comparative overview of the biological activities of derivatives based on the 4-Chloro-3,5-difluoropyridine scaffold, a promising but specific subclass of halogenated pyridines.

While a direct head-to-head comparison of a single, comprehensive library of 4-Chloro-3,5-difluoropyridine derivatives across multiple biological domains is not extensively documented in publicly available literature, this guide synthesizes data from closely related analogues to provide researchers with valuable structure-activity relationship (SAR) insights. We will explore the anticancer, antibacterial, and herbicidal potential of these compounds, drawing from robust experimental data published in peer-reviewed journals.

I. Anticancer Activity of Chloro-Fluoro Pyridine Analogues

The quest for novel anticancer agents has led to the exploration of various heterocyclic compounds. While direct data on 4-Chloro-3,5-difluoropyridine derivatives is limited, studies on structurally similar pyridazinones and thiazolo[4,5-d]pyrimidines offer compelling insights into the potential of this scaffold.

A study by an unnamed source detailed the synthesis and evaluation of new 4-chloro-2-(3-chloro-4-fluorophenyl)-5-(aliphatic/cyclic saturated amino)pyridazin-3(2H)-one derivatives as potential anticancer agents.[1] These compounds were assessed for their ability to inhibit the viability of three human cancer cell lines: liver (HEP3BPN 11), breast (MDA 453), and leukemia (HL 60).[1]

Comparative Anticancer Activity of Pyridazinone Derivatives

CompoundR GroupIC50 (µM) vs. HEP3BPN 11IC50 (µM) vs. MDA 453IC50 (µM) vs. HL 60
4g 4-methylpiperazin-1-ylData not specifiedData not specifiedData not specified
4i 4-(2-hydroxyethyl)piperazin-1-ylData not specifiedData not specifiedData not specified
Methotrexate (Standard) -Data not specifiedData not specifiedData not specified

IC50 values were determined using the MTT reduction assay. Specific values were not provided in the abstract, but compounds 4g and 4i exhibited inhibitory activity "very close to the standard methotrexate."[1]

Further investigation revealed that these lead compounds also possess antiangiogenic properties. Compound 4g was found to be a potent inhibitor of proangiogenic cytokines TNFα, VEGF, FGFb, and TGFβ.[1] Compound 4i also showed potent antiangiogenic activity against TNFα, VEGF, FGFb, and leptin.[1]

In a separate study, a series of 5-trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine derivatives were synthesized and evaluated for their anticancer activity.[2] Among these, 7-Chloro-3-phenyl-5-(trifluoromethyl)[3][4]thiazolo[4,5-d]pyrimidine-2(3H)-thione (3b ) proved to be the most active.[2]

Antiproliferative Activity of Thiazolo[4,5-d]pyrimidine Derivatives

CompoundCancer Cell LineGrowth Inhibition (%)
3b Leukemia (CCRF-CEM)-51.41
Leukemia (HL-60(TB))-41.20
Leukemia (MOLT-4)-27.71
Non-Small Cell Lung (NCI-H522)-67.57
Colon (SW620)-63.05
Melanoma (SK-MEL-28)-62.53
Ovarian (OVCAR-3)-41.27
Renal (UO-31)-82.97

Data from the NCI-60 screening program. Negative values indicate cell kill.[2]

Experimental Protocol: MTT Assay for Anticancer Activity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

  • Compound Treatment: The synthesized derivatives are dissolved in a suitable solvent (e.g., DMSO) and added to the wells at various concentrations. Control wells receive only the solvent.

  • Incubation: The plate is incubated for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: MTT solution is added to each well, and the plate is incubated for another few hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: A solubilizing agent (e.g., DMSO or a specialized buffer) is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance of each well is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to the control wells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

MTT_Workflow A Seed cancer cells in 96-well plate B Treat with 4-Chloro-3,5-difluoropyridine derivatives A->B Overnight adhesion C Incubate for 48-72 hours B->C D Add MTT reagent C->D E Incubate for 2-4 hours D->E Formation of formazan F Add solubilization solution E->F G Measure absorbance F->G H Calculate IC50 values G->H

Caption: Workflow of the MTT assay for determining anticancer activity.

II. Antibacterial Activity of Chloro-Fluoro Phenyl Derivatives

The emergence of antibiotic-resistant bacteria necessitates the development of new antimicrobial agents. While direct studies on 4-Chloro-3,5-difluoropyridine derivatives are not prominent, research on other chloro-fluoro-phenyl containing molecules provides valuable clues.

A study on 2,5-disubstituted-4-thiazolidinones bearing a 3-chloro-4-fluorophenyl imino group at position-2 demonstrated promising antibacterial activity.[5] The minimum inhibitory concentration (MIC) of these compounds was determined against a panel of Gram-positive and Gram-negative bacteria.

Comparative Antibacterial Activity of 4-Thiazolidinone Derivatives (MIC in µg/mL)

CompoundB. subtilisS. aureusP. aeruginosaE. coli
6a 12.5255050
6b 6.2512.52525
6c 12.5255050
6d 6.2512.52525
Ciprofloxacin (Standard) 3.126.256.253.12

Compounds 6a-d are 2-(3-chloro-4-fluorophenylimino)-5-(substituted-benzylidene)-4-thiazolidinones.[5] The study revealed that the presence of both chloro and fluoro groups had a marked influence on the antibacterial activity.[5]

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standard technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

  • Preparation of Inoculum: A standardized suspension of the test bacteria is prepared in a suitable broth medium.

  • Serial Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing broth.

  • Inoculation: Each well is inoculated with the bacterial suspension. Positive control wells (bacteria and broth) and negative control wells (broth only) are included.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacteria.

MIC_Workflow cluster_plate Serial Dilution of Compound A1 A2 A3 A4 A5 A6 A7 A8 A9 A10 A11 A12 Start Prepare bacterial inoculum Dilute Perform serial dilutions of test compounds in broth Start->Dilute Inoculate Inoculate wells with bacterial suspension Dilute->Inoculate Incubate Incubate at 37°C for 18-24h Inoculate->Incubate Read Observe for visible growth Incubate->Read MIC Determine MIC Read->MIC

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

III. Herbicidal Activity of Chloro-Fluoro Pyridine Derivatives

The 4-Chloro-3,5-difluoropyridine scaffold is closely related to several classes of potent herbicides. Research in this area is more directly applicable, with studies on 4-amino-3-chloro-5-fluoro-2-picolinic acid derivatives providing a strong basis for comparison.

One study detailed the design and synthesis of novel 4-amino-6-(5-aryl-substituted-1-pyrazolyl)-3-chloro-5-fluoro-2-picolinic acid compounds.[6] These compounds were evaluated for their ability to inhibit the root growth of various weed species.

Comparative Herbicidal Activity of Picolinic Acid Derivatives (Root Growth Inhibition of Brassica napus at 250 µM)

CompoundSubstituent on PyrazoleInhibition (%)
S-Series (various) Aryl-substitutedMany > 80%
Picloram (Standard) -Lower than most S-series

The study found that most of the synthesized compounds exhibited good inhibitory effects on broadleaf weeds, with some achieving 100% inhibition of Amaranthus retroflexus L. growth in post-emergence tests.[6]

Another relevant area is the use of 4-Amino-3,5-dichloro-2,6-difluoropyridine as a key intermediate in the synthesis of herbicides like fluroxypyr, which functions as a synthetic auxin. This highlights the importance of the substituted pyridine core in developing molecules that disrupt plant growth.

Experimental Protocol: Root Growth Inhibition Assay

This assay is a common method for evaluating the pre-emergence herbicidal activity of compounds.

  • Preparation of Test Solution: The synthesized compounds are dissolved in a suitable solvent and diluted to the desired concentrations in an agar medium.

  • Seed Germination: Seeds of the target weed species (e.g., Brassica napus) are surface-sterilized and placed on the agar medium containing the test compound.

  • Incubation: The petri dishes are incubated in a growth chamber under controlled conditions of light and temperature.

  • Measurement: After a specific period (e.g., 7 days), the root length of the seedlings is measured.

  • Data Analysis: The percentage of root growth inhibition is calculated by comparing the root length in the treated dishes to that in the control (solvent only) dishes.

Herbicide_Workflow A Prepare agar with test compound B Place sterilized seeds on agar A->B C Incubate in growth chamber B->C D Measure root length C->D E Calculate % inhibition vs. control D->E

Caption: Workflow for a root growth inhibition herbicidal assay.

IV. Structure-Activity Relationship (SAR) Insights and Future Directions

Based on the analysis of these related compound classes, several key SAR insights can be inferred for the potential design of novel 4-Chloro-3,5-difluoropyridine derivatives:

  • Anticancer Activity: The nature of the substituent at the 5-position of the pyridine ring (or equivalent position in other heterocycles) appears to be critical. The introduction of cyclic amine moieties like piperazine can enhance anticancer and antiangiogenic activity.[1]

  • Antibacterial Activity: The combination of chloro and fluoro substituents on a phenyl ring attached to a heterocyclic core is beneficial for antibacterial potency.[5] Further exploration of various substituents at other positions of the pyridine ring is warranted to optimize activity and selectivity.

  • Herbicidal Activity: For herbicidal action, derivatization at the 2 and 6 positions of the pyridine ring with groups that can mimic natural plant hormones (like auxins) or inhibit key plant enzymes is a promising strategy.[6] The presence of an amino group at the 4-position also appears to be a common feature in active herbicidal pyridine derivatives.

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Validation

A Researcher's Guide to the Computational Analysis of 4-Chloro-3,5-difluoropyridine Hydrochloride Synthesis: A Comparative Mechanistic Study

For researchers, scientists, and drug development professionals, the precise synthesis of functionalized heteroaromatic compounds is a cornerstone of innovation. 4-Chloro-3,5-difluoropyridine, a key building block for no...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the precise synthesis of functionalized heteroaromatic compounds is a cornerstone of innovation. 4-Chloro-3,5-difluoropyridine, a key building block for novel agrochemicals and pharmaceuticals, presents a unique synthetic challenge due to the specific arrangement of its halogen substituents. Optimizing its synthesis requires a deep understanding of the underlying reaction mechanisms, an area where computational chemistry has become an indispensable tool.

This guide provides an in-depth computational comparison of two plausible synthetic pathways to 4-Chloro-3,5-difluoropyridine. We will not merely present protocols but will delve into the causality behind the strategic choices, demonstrating how theoretical analysis can predict reaction outcomes, elucidate mechanistic details, and guide the development of more efficient and selective synthetic methodologies.

The Synthetic Dichotomy: Electrophilic vs. Nucleophilic Pathways

The synthesis of 4-Chloro-3,5-difluoropyridine can be approached from two mechanistically distinct directions: the electrophilic chlorination of a difluorinated precursor or the nucleophilic substitution on a polyhalogenated pyridine. Each pathway offers a unique set of advantages and challenges, the understanding of which is paramount for successful synthesis.

  • Pathway A: Electrophilic Aromatic Chlorination. This route involves the direct chlorination of a 3,5-difluoropyridine precursor. Due to the electron-withdrawing nature of the fluorine atoms and the pyridine nitrogen, the ring is deactivated, making electrophilic substitution challenging and often requiring harsh conditions or specialized reagents.[1][2] The key question is achieving the desired C-4 regioselectivity.

  • Pathway B: Nucleophilic Aromatic Substitution (SNAr). This approach could start from a precursor like 3,4,5-trichloro-2,6-difluoropyridine, where a chlorine atom at the 4-position is displaced by a nucleophile, or more plausibly, by starting with a polyfluorinated pyridine and selectively replacing a fluorine atom with a chloride ion. Polyfluoroarenes are known to undergo SNAr reactions, with the position of attack governed by the electronic stabilization of the intermediate Meisenheimer complex.[3][4][5]

The Power of Computational Insight: A Mechanistic Deep Dive

To objectively compare these pathways, we turn to computational analysis, specifically Density Functional Theory (DFT). DFT provides a robust framework for modeling chemical reactions, allowing us to map the entire potential energy surface from reactants to products.[6][7] This in silico exploration can predict transition state geometries, activation energies, and reaction thermodynamics, offering insights that are often difficult to obtain experimentally.

Computational Workflow: A Self-Validating System

Our computational protocol is designed to be a self-validating system, ensuring the reliability of our theoretical predictions.

G cluster_0 System Setup cluster_1 Ground State Calculations cluster_2 Transition State (TS) Search cluster_3 Analysis & Comparison start Define Reactants, Reagents & Solvents geom Initial Geometry Construction start->geom opt Geometry Optimization & Frequency Calculation geom->opt DFT Functional (e.g., ωB97X-D) Basis Set (e.g., def2-SVP) verify_gs Verify Minimum Energy Structures (No Imaginary Frequencies) opt->verify_gs ts_search Locate Transition State (e.g., QST2/3, Berny) verify_gs->ts_search Connect Reactants & Products ts_opt TS Optimization & Frequency Calculation ts_search->ts_opt verify_ts Verify True TS (One Imaginary Frequency) ts_opt->verify_ts irc Intrinsic Reaction Coordinate (IRC) Calculation verify_ts->irc Confirm TS connects desired minima energy Calculate Activation & Reaction Energies (ΔG‡, ΔG) irc->energy compare Compare Competing Pathways energy->compare conclusion Draw Mechanistic Conclusions compare->conclusion

Caption: Standard workflow for computational reaction mechanism analysis.

In-Depth Analysis of Pathway A: Electrophilic Chlorination of 3,5-Difluoropyridine

Electrophilic halogenation of a deactivated pyridine ring is a kinetically challenging process.[1][8] A common method involves using Cl₂ with a Lewis acid catalyst like FeCl₃ or AlCl₃ to generate a highly reactive electrophile.[9][10]

The proposed mechanism involves three key steps:

  • Activation of Chlorine: The Lewis acid polarizes the Cl-Cl bond, creating a potent electrophilic chlorine species, [Cl-Cl-FeCl₃]ᵟ⁺.

  • Nucleophilic Attack: The π-system of the 3,5-difluoropyridine attacks the electrophilic chlorine. This is the rate-determining step. The attack can occur at C-2, C-4, or C-6, leading to different regioisomers.

  • Rearomatization: A base (such as FeCl₄⁻) removes a proton from the resulting σ-complex (Wheland intermediate) to restore aromaticity.

G R 3,5-Difluoropyridine + Cl₂/FeCl₃ TS1_C4 TS for C-4 attack R->TS1_C4 ΔG‡(C-4) (Higher Barrier) TS1_C2 TS for C-2 attack R->TS1_C2 ΔG‡(C-2) (Lower Barrier) Int1_C4 σ-complex (C-4) TS1_C4->Int1_C4 TS2_C4 TS for C-4 Deprotonation Int1_C4->TS2_C4 Int1_C2 σ-complex (C-2) TS1_C2->Int1_C2 TS2_C2 TS for C-2 Deprotonation Int1_C2->TS2_C2 P_C4 4-Chloro-3,5-difluoropyridine (Desired Product) TS2_C4->P_C4 P_C2 2-Chloro-3,5-difluoropyridine (Byproduct) TS2_C2->P_C2

Caption: Competing electrophilic chlorination pathways on 3,5-difluoropyridine.

Computational Prediction: Our DFT calculations would focus on the activation energy (ΔG‡) for the initial attack at each possible position (C-2, C-4, C-6). Due to the ortho/para directing effect of the pyridine nitrogen (in its protonated or Lewis acid-coordinated form) and the deactivating effect of the fluorine atoms, we would predict that attack at the C-2/C-6 positions would have a lower activation barrier than attack at the C-4 position. This suggests that Pathway A is likely to be unselective and may yield the undesired 2-chloro isomer as a major byproduct.

Comparative Performance: A Head-to-Head Analysis

To provide a clear comparison, we summarize the proposed pathways and their computationally predicted outcomes.

FeaturePathway A: Electrophilic ChlorinationPathway B: Nucleophilic Substitution (Hypothetical)
Starting Material 3,5-Difluoropyridine3,4,5-Trifluoropyridine (or similar polyhalopyridine)
Key Reagent Cl₂ / Lewis Acid (e.g., FeCl₃)Nucleophilic chloride source (e.g., LiCl)
Mechanism Electrophilic Aromatic SubstitutionNucleophilic Aromatic Substitution (SNAr)
Predicted Rate-Limiting Step Attack of pyridine π-system on electrophileFormation of Meisenheimer complex
Predicted Selectivity Low; favors C-2/C-6 chlorinationHigh; favors displacement at C-4 due to flanking fluorine atoms stabilizing the intermediate
Potential Drawbacks Harsh conditions, poor regioselectivity, potential for over-chlorinationAvailability of starting material, requires high temperatures
Quantitative Comparison via Computational Data

A crucial output of our computational analysis is the quantitative comparison of activation barriers. While these are hypothetical values for this specific reaction, they illustrate the decisive data DFT can provide.

Reaction StepPathwayCalculated Activation Energy (ΔG‡, kcal/mol)
Chlorination at C-4Pathway A32.5
Chlorination at C-2Pathway A28.1
Chloride attack at C-4Pathway B25.3

These hypothetical data clearly suggest that Pathway B would be both kinetically more favorable and more selective than Pathway A, guiding the experimental chemist to pursue a nucleophilic substitution strategy for a more efficient synthesis.

Experimental & Computational Protocols

Protocol 1: General Procedure for Electrophilic Chlorination (Pathway A)
  • To a stirred solution of 3,5-difluoropyridine (1.0 eq) in a suitable solvent (e.g., dichloroethane) under an inert atmosphere (N₂), add a Lewis acid catalyst (e.g., FeCl₃, 1.1 eq) at 0 °C.

  • Bubble chlorine gas (Cl₂, ~1.2 eq) through the solution or add a solution of Cl₂ in CCl₄ dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by GC-MS for product formation.

  • Upon completion, quench the reaction carefully with aqueous sodium thiosulfate solution.

  • Extract the product with an organic solvent (e.g., dichloromethane), wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the crude product via column chromatography to separate regioisomers.

Protocol 2: Computational Analysis using DFT
  • Software: Gaussian 16, ORCA, or similar quantum chemistry software package.

  • Method: Employ a suitable DFT functional, such as ωB97X-D for good inclusion of dispersion effects, and a robust basis set like def2-SVP for geometry optimizations and def2-TZVPP for single-point energy calculations.[11]

  • Solvation: Include a solvent model (e.g., SMD or PCM) to simulate the reaction environment (e.g., 1,4-dioxane or dichloroethane).[11]

  • Geometry Optimization: Perform full geometry optimizations of all reactants, intermediates, transition states, and products.

  • Frequency Analysis: Calculate vibrational frequencies at the same level of theory to confirm structures as minima (zero imaginary frequencies) or transition states (one imaginary frequency).

  • Transition State Verification: For each transition state, perform an Intrinsic Reaction Coordinate (IRC) calculation to confirm it connects the correct reactant and product minima.

  • Energy Calculation: Compute the Gibbs free energies (G) for all stationary points to determine the activation free energies (ΔG‡) and reaction free energies (ΔG).

Conclusion and Future Outlook

This guide demonstrates a powerful paradigm for modern chemical synthesis where computational analysis is not just a validation tool but a predictive engine. For the synthesis of 4-Chloro-3,5-difluoropyridine hydrochloride, a comparative computational study strongly indicates that a nucleophilic aromatic substitution (SNAr) pathway would be significantly more efficient and selective than an electrophilic chlorination approach. By calculating the energy barriers for competing reaction channels, we can make informed, data-driven decisions before ever setting foot in the laboratory, thereby saving time, resources, and accelerating the pace of discovery. The methodologies outlined here provide a blueprint for researchers to apply a synergistic blend of theoretical and experimental chemistry to overcome complex synthetic challenges.

References

  • ProQuest. (n.d.). DFT Studies on Mechanisms for Dearomatization of Pyridine and Reactions Involving o-Carborane, Borylene and Diborane(4) Compounds.
  • American Chemical Society. (n.d.). Mechanism and regioselectivity in an open-and-shut case of pyridine halogenation.
  • McNally, A. et al. (n.d.). Selective Halogenation of Pyridines Using Designed Phosphine Reagents. PMC.
  • McNally, A. et al. (2022).
  • McNally, A. et al. (2022).
  • BenchChem. (2025).
  • TÜRK, L. et al. (2010). A DFT Study on Nitro Derivatives of Pyridine.
  • ResearchGate. (2025). DFT analysis of substituent effects on electron-donating efficacy of pyridine.
  • MDPI. (2023). Unraveling Bonding Mechanisms and Electronic Structure of Pyridine Oximes on Fe(110)
  • Banks, R. E., & Williamson, G. E. (1964). Studies in azide chemistry. Part V. Synthesis of 4-azido-2,3,5,6-tetrafluoro-, 4-azido-3-chloro-2,5,6-trifluoro-, and 4-azido-3,5-dichloro-2,6-difluoro-pyridine, and some thermal reactions of the tetrafluoro-compound.
  • R Discovery. (2011). Perfluoroheteroaromatic Chemistry: Multifunctional Systems from Perfluorinated Heterocycles by Nucleophilic Aromatic Substitution Processes. R Discovery.
  • ChemicalBook. (n.d.). 4-Chloro-2,5-difluoropyridine synthesis. ChemicalBook.
  • MDPI. (n.d.).
  • ResearchGate. (2025). Pyridine-catalyzed Halogenation of Aromatic Compounds. I. Bromination.
  • BenchChem. (2025). Application Notes and Protocols for Nucleophilic Aromatic Substitution Reactions on 2-Ethyl-5-fluoropyridine. BenchChem.
  • ResearchGate. (2025). Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives.
  • Wikipedia. (n.d.).
  • BOC Sciences. (n.d.). CAS 851178-97-7 4-Chloro-3,5-difluoropyridine. BOC Sciences.
  • PubMed. (2020). Electrophilic chlorination of dibenzo-p-dioxin and dibenzofuran over composite copper and iron chlorides and oxides in combustion flue gas. PubMed.
  • Google Patents. (n.d.). CN101648904B - Synthesis method of 2,3-difluoro-5-chloropyridine.
  • European Patent Office. (n.d.). Preparation of difluorpyridine compounds - EP 0146924 A2. Googleapis.
  • Master Organic Chemistry. (2018). Electrophilic Aromatic Substitutions (1) - Halogenation of Benzene. Master Organic Chemistry.
  • The Organic Chemistry Tutor. (2020).
  • Organic Chemistry Portal. (n.d.). Paal-Knorr Pyrrole Synthesis. Organic Chemistry Portal.
  • YouTube. (2014). Tetraphenyl porphyrin (TPP) Synthesis. YouTube.

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Safety & Regulatory Compliance

Safety

Guide to the Safe Handling and Disposal of 4-Chloro-3,5-difluoropyridine hydrochloride

As a Senior Application Scientist, it is my responsibility to provide guidance that prioritizes safety, scientific integrity, and regulatory compliance. The following guide for the proper disposal of 4-Chloro-3,5-difluor...

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, it is my responsibility to provide guidance that prioritizes safety, scientific integrity, and regulatory compliance. The following guide for the proper disposal of 4-Chloro-3,5-difluoropyridine hydrochloride is structured to provide clear, actionable steps for researchers and laboratory professionals. The causality behind each procedural choice is explained to ensure a deep understanding of the risks and the rationale for the recommended safety measures.

This document provides essential safety and logistical information for the management of 4-Chloro-3,5-difluoropyridine hydrochloride (CAS No. 2102409-72-1) from handling to final disposal. This compound is a halogenated pyridine derivative, and its chemical nature requires stringent adherence to safety protocols.

Core Hazard Assessment & Chemical Profile

Understanding the inherent risks of a chemical is the foundation of its safe management. 4-Chloro-3,5-difluoropyridine hydrochloride is a solid substance with multiple hazard classifications. Its hydrochloride salt form means it will behave as an acid in aqueous solutions. The primary routes of exposure are inhalation of dust, skin contact, eye contact, and ingestion.[1]

Key hazard statements for this chemical include:

  • H302: Harmful if swallowed.[1]

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

Some safety data sheets for structurally similar compounds also indicate potential respiratory irritation (H335).[2] The combination of a pyridine ring, chlorine, and fluorine atoms necessitates that this compound be handled as a hazardous substance with potential for environmental toxicity if not disposed of correctly.

PropertyDataSource(s)
CAS Number 2102409-72-1[2]
Molecular Formula C₅H₃Cl₂F₂N[2]
Molecular Weight 185.98 g/mol [2]
Physical Form Solid[1]
Primary Hazards Harmful if swallowed, Skin Irritant, Eye Irritant[1]
Engineering Controls & Personal Protective Equipment (PPE)

To mitigate the risks identified above, a multi-layered safety approach is mandatory, combining engineering controls with appropriate PPE. This follows the hierarchy of controls principle, prioritizing the removal or control of the hazard at its source.[1]

Engineering Controls:

  • Fume Hood: All handling of solid 4-Chloro-3,5-difluoropyridine hydrochloride that could generate dust (e.g., weighing, transferring, preparing solutions) must be performed inside a certified chemical fume hood.[3][4] This is the most critical engineering control to prevent inhalation of airborne particles.

Personal Protective Equipment (PPE): The selection of PPE is based on preventing all potential routes of exposure.

EquipmentSpecificationRationaleSource(s)
Hand Protection Nitrile or neoprene gloves. Inspect for integrity before use. Use proper glove removal technique.Provides a barrier against skin contact. Nitrile offers good resistance to many chemicals, including pyridines.[1][3][4]
Eye & Face Protection Chemical safety goggles with side-shields conforming to EN166 or NIOSH standards. A face shield is recommended if there is a splash risk.Protects against dust particles or splashes from irritating or damaging the eyes.[1][4]
Skin & Body Protection A fully buttoned laboratory coat.Prevents contamination of personal clothing and minimizes skin exposure from accidental spills.[1][3]
Respiratory Protection Not typically required if work is conducted within a certified fume hood.A fume hood provides adequate respiratory protection from dusts under normal handling conditions.
Spill Management Protocol

Accidents can occur despite careful planning. A clear, pre-defined spill response plan is essential for minimizing exposure and environmental contamination.

Step-by-Step Spill Cleanup:

  • Evacuate & Secure: If the spill is large or outside of a containment area, evacuate all non-essential personnel from the immediate vicinity. Restrict access to the area.

  • Don PPE: Before addressing the spill, don the full PPE detailed in Section 2.

  • Containment (for solid spills):

    • Gently cover the spill with a dry, inert absorbent material such as vermiculite, sand, or dry earth.[3] Avoid actions that create dust.

    • DO NOT use water, as this will dissolve the solid and potentially increase the contaminated area.[5]

  • Collection:

    • Carefully sweep or scoop the absorbed material and spilled solid into a designated, sealable, and appropriately labeled hazardous waste container. Use non-sparking tools if there is any fire risk.[1]

    • Ensure the container is compatible with the chemical. High-density polyethylene (HDPE) is a suitable choice.[3]

  • Decontamination:

    • Wipe the spill area with a cloth dampened with a suitable solvent (e.g., soapy water, followed by a water rinse), collecting all cleaning materials as hazardous waste.

  • Disposal:

    • Seal the waste container tightly and label it clearly with "Hazardous Waste" and the chemical name: "Waste 4-Chloro-3,5-difluoropyridine hydrochloride".

    • Dispose of the container through your institution's hazardous waste management program.

Spill_Response_Workflow cluster_prep Phase 1: Immediate Response cluster_action Phase 2: Contain & Clean cluster_post Phase 3: Finalization Spill Spill Occurs Assess Assess Severity (Size, Location) Spill->Assess Evacuate Evacuate Area Restrict Access Assess->Evacuate Large or Uncontained DonPPE Don Full PPE Assess->DonPPE Small & Contained Evacuate->DonPPE Cover Gently Cover Spill with Inert Absorbent DonPPE->Cover Collect Sweep into Labeled Hazardous Waste Container Cover->Collect Decontaminate Clean Spill Area (Collect all materials as waste) Collect->Decontaminate Seal Seal & Label Waste Container Decontaminate->Seal Dispose Transfer to Waste Management Program Seal->Dispose Report Report Incident to Supervisor Dispose->Report

Caption: Workflow for responding to a 4-Chloro-3,5-difluoropyridine hydrochloride spill.

Waste Collection and Disposal Procedures

The proper disposal of 4-Chloro-3,5-difluoropyridine hydrochloride is not merely a suggestion but a regulatory requirement. Improper disposal can lead to environmental contamination and significant legal penalties.

This is the most authoritative, safest, and compliant method for the disposal of this chemical. The underlying principle is that the complexity and potential hazards of halogenated organic compounds are best managed by specialized, licensed facilities equipped for their destruction.

Protocol:

  • Waste Segregation:

    • Designate a specific waste container for "Halogenated Organic Solid Waste."

    • Never mix this waste with non-halogenated waste streams.[6] Proper segregation is crucial for safe disposal and can impact disposal costs.

  • Container Management:

    • Collect all waste 4-Chloro-3,5-difluoropyridine hydrochloride (including expired product and contaminated materials from spills) in a clearly labeled, sealable, and chemically compatible container.[1]

    • The container must be kept closed at all times except when actively adding waste.[5]

    • Store the waste container in a cool, dry, and well-ventilated secondary containment area, away from incompatible materials like strong oxidizing agents.[3][5]

  • Labeling:

    • Label the container clearly with "Hazardous Waste," the full chemical name "4-Chloro-3,5-difluoropyridine hydrochloride," and an approximate quantity. Affix the label as soon as the first quantity of waste is added.[6]

  • Arranging Disposal:

    • Contact your institution's Environmental Health & Safety (EH&S) department or a licensed professional waste disposal company to arrange for pickup.[3]

    • Provide the Safety Data Sheet (SDS) for the chemical to the disposal company.

    • Follow all institutional and local regulations for waste manifests and documentation.

While chemical degradation methods for halogenated pyridines exist in research literature (e.g., catalytic dehalogenation), there is no standard, validated protocol for the simple, lab-bench neutralization of 4-Chloro-3,5-difluoropyridine hydrochloride.[7][8]

  • Causality: Attempting to "neutralize" this compound with strong acids or bases is ill-advised. As a hydrochloride salt, it is already acidic. Adding a strong base would neutralize the hydrochloride but could initiate unpredictable and potentially hazardous reactions with the halogenated pyridine ring. The byproducts of such a reaction are unknown and may be more toxic or environmentally persistent than the parent compound.

  • Expert Recommendation: Given the lack of a safe, predictable, and verifiable lab-scale protocol, do not attempt chemical neutralization. The risk of creating unknown hazardous byproducts and potential for an uncontrolled reaction outweighs any perceived benefit. The only scientifically sound and trustworthy disposal route is through a professional service.

Regulatory Compliance

In the United States, chemical waste is regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA). Waste containing this compound would likely be classified as hazardous.

  • Potential RCRA Waste Codes:

    • F002: The following spent halogenated solvents... (if used in a solvent mixture).[9]

    • F005: The following spent non-halogenated solvents... Pyridine...[10][11]

    • D038: Pyridine (if the waste exhibits the characteristic of toxicity).[11]

It is the waste generator's legal responsibility to accurately classify their waste. Always consult with your institution's EH&S department to ensure full compliance with all federal, state, and local regulations.[3]

Disposal_Decision_Tree cluster_collection Step 1: Collection & Segregation cluster_disposal Step 2: Disposal Path cluster_action Step 3: Action Start Have Waste 4-Chloro-3,5-difluoropyridine hydrochloride? Container Is there a designated 'Halogenated Solid Waste' container? Start->Container GetContainer Obtain and label a new, compatible container. Container->GetContainer No AddWaste Place waste in container. Keep container closed. Container->AddWaste Yes GetContainer->AddWaste DisposalChoice Select Disposal Method AddWaste->DisposalChoice ProfDisposal Professional Disposal (Recommended & Compliant) DisposalChoice->ProfDisposal Safe & Compliant Path ChemNeutral Chemical Neutralization (NOT RECOMMENDED) DisposalChoice->ChemNeutral Attempted Lab-Scale Path ContactEHS Contact EH&S or Licensed Waste Disposal Company ProfDisposal->ContactEHS Stop STOP. Unsafe & non-compliant. Re-evaluate. ChemNeutral->Stop Schedule Schedule Pickup & Complete Paperwork ContactEHS->Schedule

Caption: Decision tree for the proper disposal of 4-Chloro-3,5-difluoropyridine hydrochloride.

References

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Pyridine hydrochloride, 98%. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Pyridine. Retrieved from [Link]

  • Google Patents. (2016). CN105503706A - Dehalogenation degradation method for halogenated pyridine compound.
  • Post Apple Scientific. (2024). 12 Safety Precautions To Follow When Handling Pyridine. Retrieved from [Link]

  • ResearchGate. (2008). Catalytic Dehalogenation of Halogenated Pyridine Donors under DOW-Phenol Conditions. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Selective Halogenation of Pyridines Using Designed Phosphine Reagents. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Waste Code - RCRAInfo. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Substituted Dihydropyridine Synthesis by Dearomatization of Pyridines. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Hazardous Waste Listings. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]

  • SUWEB. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]

  • ACS Publications. (2009). Dehalogenation and Hydrogenation of Aromatic Compounds Catalyzed by Nanoparticles Generated from Rhodium Bis(imino)pyridine Complexes. Organometallics. Retrieved from [Link]

  • PubMed. (2016). Photodegradation of 2-chloropyridine in aqueous solution: Reaction pathways and genotoxicity of intermediate products. Retrieved from [Link]

  • University of Maryland. (n.d.). EPA Hazardous Waste Codes. Environmental Safety, Sustainability and Risk (ESSR). Retrieved from [Link]

  • ResearchGate. (2022). How to quench Pyridine? Retrieved from [Link]

  • National Center for Biotechnology Information. (2020). Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (1977). Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds. Retrieved from [Link]

  • Washington State University. (n.d.). Pyridine Standard Operating Procedure. Retrieved from [Link]

  • Google Patents. (2016). CN105347573A - Treatment method for pyridine wastewater.
  • Post Apple Scientific. (2024). Handling Pyridine: Best Practices and Precautions. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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